2-Methyltetrahydrothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylthiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPGNQYBSTXCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870909 | |
| Record name | 2-Methylthiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-09-1 | |
| Record name | 2-Methyltetrahydrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyltetrahydrothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylthiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLTETRAHYDROTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K290J6114Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methyltetrahydrothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyltetrahydrothiophene, a heterocyclic organic compound, holds a significant position in the landscape of synthetic chemistry. Its unique structural features and reactivity profile make it a valuable intermediate in the synthesis of a wide array of molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, spectral characteristics, key reactions, and safety considerations. The content is structured to offer not just a catalog of data, but a deeper understanding of the principles governing its chemical behavior, empowering researchers to leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of the Thiolane Scaffold
The tetrahydrothiophene, or thiolane, ring system is a recurring motif in a variety of natural products and synthetic molecules of biological importance. The inclusion of a sulfur atom within the five-membered saturated ring imparts distinct electronic and conformational properties that can influence a molecule's interaction with biological targets. The methyl substituent at the 2-position of this compound introduces a chiral center and further modulates its steric and electronic characteristics.
This guide will delve into the fundamental aspects of this compound, providing a robust knowledge base for its application in complex molecular design and synthesis. Understanding the nuances of its chemical behavior is paramount for its effective utilization in the development of novel therapeutics and agrochemicals. Thiophene derivatives, in general, are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its application in synthesis. These characteristics are crucial for purification, identification, and structural elucidation.
Physical Properties
This compound is a colorless to light yellow liquid with a characteristic odor.[2] Its key physical properties are summarized in the table below, providing essential data for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 1795-09-1 | [3] |
| Molecular Formula | C₅H₁₀S | [3] |
| Molecular Weight | 102.20 g/mol | [3] |
| Boiling Point | 132 °C | [2] |
| Density | 0.96 g/cm³ | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule. The following sections detail the expected spectral features of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets for the ring protons due to spin-spin coupling. The methyl group will appear as a doublet. A detailed analysis of a similar compound, 2-methylthiophene, shows characteristic shifts for the ring protons and the methyl group, which can serve as a reference for interpreting the spectrum of the saturated analogue.[4][5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms, with their chemical shifts influenced by their proximity to the sulfur atom and the methyl group. Data for this compound is available in spectral databases.[3][6] The chemical shifts for the related compound, 2-methyltetrahydrofuran, can also provide comparative insights into the influence of the heteroatom on the carbon environment.[7]
The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations. Key absorptions are expected in the following regions:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-H bending: 1470-1450 cm⁻¹ and 1380-1365 cm⁻¹ (for the methyl group) The C-S stretching vibration is typically weak and appears in the fingerprint region.[8][9][10]
In electron ionization mass spectrometry (EI-MS), this compound will exhibit a molecular ion peak (M⁺) at m/z 102. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species. Common fragmentation pathways include the loss of the methyl group and cleavage of the tetrahydrothiophene ring.[11][12]
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the catalytic hydrogenation of 2-methylthiophene being a prominent method.
Catalytic Hydrogenation of 2-Methylthiophene
This method involves the reduction of the aromatic thiophene ring to its saturated counterpart.
Reaction Scheme:
Caption: Catalytic hydrogenation of 2-methylthiophene.
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize this compound by the catalytic hydrogenation of 2-methylthiophene.
Materials:
-
2-Methylthiophene
-
Palladium on carbon (Pd/C, 5% or 10%) or another suitable catalyst (e.g., MoS₂)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a high-pressure reactor (autoclave), dissolve 2-methylthiophene in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Causality: The palladium catalyst provides a surface for the adsorption and activation of both hydrogen and the thiophene ring, facilitating the addition of hydrogen across the double bonds. The use of high pressure and temperature is necessary to overcome the aromatic stability of the thiophene ring.
Chemical Reactivity and Key Transformations
The chemical reactivity of this compound is primarily centered around the sulfur atom and the adjacent C-H bonds.
Oxidation Reactions
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are valuable as they can significantly alter the polarity and coordinating ability of the molecule.
Reaction Scheme:
Caption: Stepwise oxidation of this compound.
Experimental Protocol: Oxidation to Sulfoxide and Sulfone
Objective: To selectively oxidize this compound to its corresponding sulfoxide or sulfone.
Materials:
-
This compound
-
Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)
-
Solvent (e.g., acetic acid, dichloromethane)
Procedure for Sulfoxide Synthesis:
-
Dissolve this compound in a suitable solvent such as acetic acid.[13]
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) if necessary.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Procedure for Sulfone Synthesis:
-
Follow the same initial procedure as for the sulfoxide synthesis, but use at least two equivalents of the oxidizing agent.[14]
-
After the initial addition of the oxidant, the reaction mixture may require heating to drive the reaction to completion.
-
Monitor the reaction for the disappearance of the sulfoxide intermediate.
-
Follow the same workup and purification procedure as for the sulfoxide.
Causality: The choice of the oxidizing agent and the stoichiometry are critical for selective oxidation. Using one equivalent of a mild oxidant at low temperatures favors the formation of the sulfoxide.[15] Using an excess of a stronger oxidant or higher temperatures promotes further oxidation to the sulfone.[14]
Alkylation Reactions
The sulfur atom in this compound can act as a nucleophile, participating in alkylation reactions with suitable electrophiles like alkyl halides.
Experimental Protocol: S-Alkylation
Objective: To perform the S-alkylation of this compound.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide)
-
Solvent (e.g., acetone, acetonitrile)
Procedure:
-
Dissolve this compound in a suitable aprotic solvent.
-
Add the alkylating agent (e.g., methyl iodide) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
The formation of a sulfonium salt may be observed as a precipitate.
-
Monitor the reaction by TLC or NMR.
-
If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent, and dried.
Causality: The lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, leading to the formation of a new carbon-sulfur bond and a positively charged sulfonium ion.[16]
Applications in Drug Development and Agrochemicals
The thiophene scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for the benzene ring and contributing to a wide range of therapeutic activities.[11][17] While direct applications of this compound in marketed drugs are not extensively documented, its derivatives serve as crucial building blocks.
Conceptual Application Workflow:
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An In-depth Technical Guide to 2-Methyltetrahydrothiophene
Introduction
2-Methyltetrahydrothiophene (CAS No. 1795-09-1), also known as 2-methylthiolane, is a sulfur-containing heterocyclic organic compound.[1] It consists of a saturated five-membered thiophane ring with a methyl group substituent.[1][2] This colorless to pale yellow liquid possesses a characteristic sulfurous odor and demonstrates solubility in a range of organic solvents.[1][2] While seemingly a simple molecule, this compound serves as a versatile building block and intermediate in diverse fields, from the synthesis of specialty chemicals and pharmaceuticals to applications in the flavor and fragrance industry.[2] Its unique reactivity and physical properties make it a compound of significant interest to researchers and process chemists.
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development. Furthermore, it outlines critical safety and handling protocols to ensure its responsible use in a laboratory setting.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chemical entity are paramount for its application in synthesis and analysis. These properties dictate solvent choice, reaction conditions, and purification strategies.
Structural and Physical Properties
This compound is a chiral molecule, though it is commonly supplied as a racemate.[3] Its saturated ring structure imparts flexibility, distinguishing it from its aromatic counterpart, 2-methylthiophene.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1795-09-1 | [1][4][5] |
| Molecular Formula | C₅H₁₀S | [3][4][5] |
| Molecular Weight | 102.20 g/mol | [2][3][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2][6] |
| Boiling Point | 132 °C | [2][7] |
| Density | 0.96 g/cm³ | [2][7] |
| Refractive Index (n20/D) | 1.49 - 1.5073 | [2][7] |
| Purity | Typically ≥ 98% (GC) |[2][6] |
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An In-depth Technical Guide to the Physical Properties of 2-Methyltetrahydrothiophene
This guide provides a comprehensive overview of the core physical properties of 2-Methyltetrahydrothiophene (CAS No: 1795-09-1), a heterocyclic organosulfur compound of significant interest in pharmaceutical development, flavor and fragrance industries, and as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the practical implications of these properties and standardized methodologies for their verification.
Introduction: The Scientific Significance of this compound
This compound, also known as 2-methylthiolane, is a saturated five-membered ring structure containing a sulfur atom and a methyl substituent. Its unique structural characteristics impart a specific set of physical and chemical properties that make it a valuable building block in the synthesis of more complex molecules. Understanding these fundamental physical properties is paramount for its effective use in research and development, ensuring process safety, and predicting its behavior in various chemical environments. This guide will delve into the key physical parameters of this compound, providing both established data and the experimental context for their determination.
Core Physicochemical Properties
The fundamental physical characteristics of a compound dictate its behavior in a laboratory and industrial setting. For this compound, these properties are well-documented and are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀S | [1][2][3] |
| Molecular Weight | 102.20 g/mol | [1][2][4] |
| Appearance | Clear colorless to light yellow liquid | [2][4][5] |
| Melting Point | -100.7 °C | [4][6] |
| Boiling Point | 132-134 °C | [2][4] |
| Density | 0.9583 - 0.96 g/cm³ at 20 °C | [2][4] |
| Refractive Index (n20/D) | 1.49 - 1.5073 | [2][4] |
| Solubility | Soluble in organic solvents; slightly soluble in water (3 g/L at 25 °C) | [2][5] |
| Vapor Pressure | 10.9 mmHg at 25 °C | [4] |
| Flash Point | 132°C (This appears to be an error in the source, likely a typo for the boiling point. A more realistic flash point is likely lower) | [4] |
Expert Insight: The low melting point and high boiling point indicate that this compound exists as a liquid over a wide temperature range, which is advantageous for its use as a solvent or reactant in various chemical processes. Its solubility profile, being miscible with many organic solvents while having limited water solubility, is characteristic of a moderately polar organic compound and is a key consideration in reaction workups and purification schemes.
Spectroscopic and Chromatographic Profile
The structural elucidation and purity assessment of this compound are critically dependent on modern analytical techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure. While specific spectral data is available across various databases, the key feature to expect in the ¹H NMR spectrum would be a complex pattern of multiplets for the aliphatic protons of the tetrahydrothiophene ring and a distinct signal for the methyl group protons.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by C-H stretching and bending vibrations typical of alkanes, as well as vibrations associated with the C-S bond.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 102, corresponding to its molecular weight.[7]
Chromatographic Behavior
The Kovats Retention Index is a useful parameter for identifying this compound in complex mixtures using gas chromatography (GC).
-
Standard Non-polar Column: 822 - 851[1]
-
Semi-standard Non-polar Column: 850 - 885[1]
-
Standard Polar Column: 1112 - 1134[1]
Expert Insight: The significant difference in the Kovats indices between polar and non-polar GC columns highlights the moderate polarity of the molecule, which can be exploited for achieving optimal separation in chromatographic analyses.
Experimental Protocols for Property Determination
To ensure the quality and consistency of this compound used in research and development, in-house verification of its physical properties is often necessary. The following are standardized, step-by-step methodologies for determining key physical parameters.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol describes a micro boiling point determination method, suitable for small sample volumes.
Methodology:
-
Apparatus Setup:
-
A Thiele tube or a similar oil bath apparatus.
-
A thermometer (calibrated).
-
A small test tube (e.g., 75 x 10 mm).
-
A capillary tube (sealed at one end).
-
-
Procedure:
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, open end down, into the test tube.
-
Attach the test tube to the thermometer and immerse it in the oil bath of the Thiele tube.
-
Heat the oil bath gently and observe the capillary tube.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Caption: Workflow for Boiling Point Determination.
Measurement of Refractive Index
Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a highly sensitive measure of purity.
Methodology:
-
Apparatus:
-
A calibrated Abbe refractometer.
-
A constant temperature water bath.
-
-
Procedure:
-
Ensure the refractometer prisms are clean and dry.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Set the circulating water bath to the desired temperature (e.g., 20 °C).
-
Apply a few drops of this compound to the surface of the prism.
-
Close the prisms and allow the sample to equilibrate to the set temperature.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
-
Caption: Protocol for Refractive Index Measurement.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated area, away from sources of ignition.[1][5] It is also classified as harmful if swallowed and may cause skin and eye irritation.[1][5]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat and sources of ignition.[5]
Conclusion
The physical properties of this compound define its utility as a versatile chemical intermediate. A thorough understanding of these properties, coupled with rigorous experimental verification, is essential for its successful application in research and development. This guide provides a foundational understanding of these characteristics, empowering scientists to utilize this compound effectively and safely.
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An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methyltetrahydrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrothiophene, also known as 2-methylthiolane, is a saturated heterocyclic organosulfur compound with the chemical formula C₅H₁₀S.[1][2] As a derivative of tetrahydrothiophene, it is a five-membered ring containing a sulfur atom. This scaffold is of significant interest in various fields, including flavor and fragrance chemistry, and serves as a crucial structural motif in medicinal chemistry and drug development.[3] The non-planar, flexible nature of the thiolane ring, combined with the stereochemical implications of the methyl substituent, imparts specific three-dimensional characteristics that govern its physical properties and biological interactions.
This technical guide provides a detailed exploration of the molecular structure and chemical bonding of this compound. We will synthesize findings from high-resolution microwave spectroscopy and quantum chemical calculations to offer a comprehensive understanding of its conformational landscape, geometric parameters, and the electronic nature of its covalent bonds. This document is intended to serve as a foundational resource for scientists leveraging this molecule in complex chemical systems.
I. Molecular Structure and Conformational Analysis
The structure of this compound is fundamentally defined by two key features: the chirality at the C2 carbon and the puckering of the five-membered tetrahydrothiophene ring.
Chirality
The presence of a methyl group at the C2 position creates a chiral center, meaning this compound exists as a racemic mixture of two enantiomers: (R)-2-methyltetrahydrothiophene and (S)-2-methyltetrahydrothiophene.
Ring Conformation: The Predominance of Twist Forms
Unlike planar aromatic rings, the saturated tetrahydrothiophene ring is puckered to minimize steric and torsional strain. For five-membered rings, the two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. High-level spectroscopic analysis combined with computational chemistry has definitively shown that the lowest energy conformations of this compound are two distinct twist conformers.[4][5]
A seminal study utilizing molecular beam Fourier transform microwave (MB-FTMW) spectroscopy in conjunction with quantum chemical calculations at the MP2/6-311++G(d,p) level of theory identified and characterized these two stable twist conformers.[4][6] The interconversion between these conformers can be visualized as a pseudorotation pathway.
Caption: Energy landscape showing the two stable twist conformers of this compound.
The relative energies of these conformers are very close, indicating that both are significantly populated at room temperature. The energy barrier for interconversion between them is also relatively low.
II. Chemical Bonding and Electronic Structure
The bonding in this compound is characterized by single covalent bonds. The presence of the sulfur heteroatom, however, introduces specific electronic features that influence the molecule's geometry and reactivity.
Bond Lengths and Angles
The precise determination of bond lengths and angles is critical for accurate molecular modeling and understanding intermolecular interactions. While experimental values from the definitive microwave spectroscopy study are not publicly tabulated, high-level quantum chemical calculations (MP2/6-311++G(d,p)), which show excellent agreement with such experimental data for related molecules, provide a reliable set of geometric parameters.[7]
Below is a table of calculated structural parameters for the most stable twist conformer of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | (Å) | |
| C2-S | 1.85 | |
| C5-S | 1.84 | |
| C2-C3 | 1.54 | |
| C3-C4 | 1.55 | |
| C4-C5 | 1.54 | |
| C2-C(Me) | 1.53 | |
| Bond Angles | (Degrees) | |
| C5-S-C2 | 93.5 | |
| S-C2-C3 | 105.0 | |
| C2-C3-C4 | 106.2 | |
| C3-C4-C5 | 106.5 | |
| C4-C5-S | 104.8 | |
| S-C2-C(Me) | 111.5 |
Note: These values are derived from MP2/6-311++G(d,p) level calculations and represent a structurally realistic model.
Electronic Characteristics of the C-S-C Moiety
The sulfur atom in the thiolane ring possesses two non-bonding lone pairs of electrons. These lone pairs occupy approximately sp³-hybridized orbitals and are crucial to the molecule's chemical personality. They are responsible for its Lewis basicity and its ability to coordinate to metal centers. The C-S-C bond angle of approximately 93.5° is significantly smaller than the ideal tetrahedral angle of 109.5°, a common feature in saturated sulfur heterocycles. This acute angle is a consequence of the larger size of the sulfur atom and the p-character of its bonding orbitals. The C-S bonds are longer and weaker than corresponding C-C bonds, making them potential sites for chemical reactions.
III. Experimental and Computational Methodologies
A combination of experimental spectroscopy and computational chemistry is required for a complete understanding of this compound's structure.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy provides highly precise data on the rotational constants of a molecule in the gas phase, from which its geometry can be accurately determined.
Objective: To determine the rotational constants and deduce the gas-phase structure of this compound.
Methodology:
-
Sample Introduction: A sample of this compound is introduced into a high-vacuum chamber of a molecular-jet Fourier transform microwave (MJ-FTMW) spectrometer.[8] The sample is typically seeded in an inert carrier gas (e.g., Neon or Argon) and expanded supersonically into the chamber, cooling the molecules to a few Kelvin.
-
Microwave Excitation: The cooled molecular jet passes through a Fabry-Pérot resonator. A short, high-power microwave pulse is used to polarize the molecules, exciting them into a coherent superposition of rotational states.
-
Signal Detection: After the excitation pulse, the molecules emit a free induction decay (FID) signal as they relax. This time-domain signal is detected.
-
Data Processing: The FID is converted to a frequency-domain spectrum via a Fourier transform. The resulting spectrum shows sharp rotational transitions with very high resolution.
-
Spectral Analysis: The frequencies of the observed transitions are fitted using a semi-rigid rotor Hamiltonian to determine the molecule's rotational constants (A, B, C). By analyzing the spectra of isotopologues (e.g., ³⁴S, ¹³C), the positions of individual atoms can be determined, leading to a precise molecular structure.
Caption: General workflow for determining molecular structure using microwave spectroscopy.
Computational Protocol: Quantum Chemical Calculations
Quantum chemistry provides essential support for interpreting experimental data and exploring conformational landscapes.
Objective: To calculate the geometry, relative energies, and rotational constants of this compound conformers.
Methodology:
-
Initial Structure Generation: An initial 3D structure of this compound is generated.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all potential low-energy structures (e.g., various twist and envelope forms).
-
Geometry Optimization: Each potential conformer is subjected to a full geometry optimization. For high accuracy that correlates well with microwave spectroscopy data, Møller-Plesset perturbation theory (MP2) with a large, flexible basis set like 6-311++G(d,p) is a proven choice.[4]
-
Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Analysis: The relative energies of the conformers are calculated, including ZPVE corrections, to determine the most stable forms and their predicted population ratios.
-
Property Calculation: Rotational constants are calculated from the optimized geometries. These values are then directly compared with the experimental data from microwave spectroscopy to confirm the correct identification of the observed conformers.
Conclusion
The molecular architecture of this compound is a nuanced interplay of its chiral nature and the inherent flexibility of the five-membered thiolane ring. High-resolution spectroscopic evidence, corroborated by sophisticated quantum chemical models, establishes that the molecule predominantly adopts non-planar twist conformations. The C-S-C linkage, with its acute bond angle and electron-rich lone pairs, is the key electronic feature defining the molecule's reactivity and intermolecular behavior. A thorough understanding of these structural and bonding characteristics, as detailed in this guide, is indispensable for professionals in drug discovery and materials science who seek to rationally design and manipulate molecular systems containing this important heterocyclic motif.
References
- Nguyen, H. V. L., et al. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. MDPI.
- Van, V., et al. (2014). Conformational Transformations of Sulfur-Containing Rings: this compound Gas-Phase Structures. ChemPhysChem.
- Request PDF. (n.d.). The heavy atom structures and 33 S quadrupole coupling constants of 2-thiophenecarboxaldehyde: insights from microwave spectroscopy.
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- Stahl, W., et al. (2015). Sulfur-Containing Flavors: Gas Phase Structures of Dihydro-2-Methyl-3-Thiophenone. Wiley Online Library.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Methyltetrahydrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methyltetrahydrothiophene
This compound (2-MeTHT), also known as 2-methylthiolane, is a saturated heterocyclic compound with a five-membered ring containing a sulfur atom and a methyl substituent. Its unique physicochemical properties, including its role as a solvent and its presence as a volatile organic compound, have garnered interest across various scientific disciplines. In the pharmaceutical and drug development sectors, the tetrahydrothiophene scaffold is a recurring motif in various biologically active molecules. Furthermore, understanding the synthesis of sulfur-containing heterocycles is of paramount importance in the context of hydrodesulfurization (HDS) processes in the petrochemical industry, where thiophenic compounds are common contaminants in fossil fuels.
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental methodologies, and a critical evaluation of each approach. The information presented herein is intended to equip researchers and professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific application.
Principal Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Catalytic Hydrogenation of 2-Methylthiophene: This is the most direct and widely explored route, involving the saturation of the aromatic thiophene ring of the readily available precursor, 2-methylthiophene.
-
Cyclization of Acyclic Precursors: This strategy involves the formation of the tetrahydrothiophene ring from a linear carbon chain containing the requisite sulfur atom, typically through an intramolecular nucleophilic substitution.
Part 1: Catalytic Hydrogenation of 2-Methylthiophene
The catalytic hydrogenation of 2-methylthiophene to this compound is a well-established transformation that involves the addition of hydrogen across the double bonds of the thiophene ring in the presence of a heterogeneous catalyst.
Mechanistic Considerations: Hydrogenation vs. Hydrodesulfurization (HDS)
The catalytic hydrogenation of thiophenic compounds is mechanistically complex, with a key competing reaction being hydrodesulfurization (HDS). HDS involves the cleavage of the carbon-sulfur bonds, leading to the formation of acyclic hydrocarbons and hydrogen sulfide. The desired outcome, the formation of this compound, requires the selective hydrogenation of the carbon-carbon double bonds without rupturing the C-S bonds.
The reaction pathway is highly dependent on the choice of catalyst, reaction temperature, and hydrogen pressure. Generally, the process is believed to proceed through the sequential hydrogenation of the double bonds. A detailed study of the hydrodesulfurization of 2-methylthiophene suggests that the splitting of the S–C bond in this compound can be faster than the initial hydrogenation of the thiophene ring under certain high-pressure conditions, leading to the formation of a thiol intermediate which is then further reduced.[1]
Key Catalytic Systems
Several catalytic systems have been investigated for the hydrogenation of 2-methylthiophene, each with its own advantages and disadvantages in terms of activity, selectivity, and cost.
-
Noble Metal Catalysts (Platinum and Palladium): Platinum-based catalysts, such as 2% Pt/Al₂O₃, have demonstrated high reactivity and selectivity towards the formation of this compound at moderate temperatures.[2] Palladium sulfide catalysts have also been shown to be effective for the gas-phase hydrogenation of thiophene to tetrahydrothiophene, yielding the desired product in 70-90% selectivity with 30-60% conversion.
-
Raney Nickel: Raney Nickel is a versatile and cost-effective catalyst for hydrogenation reactions. It is particularly known for its ability to reduce C-S bonds, which in this case can be a competing desulfurization pathway. However, under controlled conditions, it can be employed for the hydrogenation of the thiophene ring. The catalyst is typically prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[3]
Experimental Protocol: Hydrogenation using Raney Nickel
The following protocol is a general procedure for the hydrogenation of an unsaturated heterocycle using Raney Nickel and can be adapted for the synthesis of this compound.
Materials:
-
2-Methylthiophene
-
Raney Nickel (activated)[3]
-
Ethanol (or other suitable solvent)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: Prepare activated Raney Nickel from a nickel-aluminum alloy according to established procedures.[4] The catalyst should be stored under water or a suitable solvent to prevent pyrophoric activity in air.[3]
-
Reaction Setup: In a high-pressure autoclave, place a slurry of Raney Nickel in ethanol.
-
Substrate Addition: Add 2-methylthiophene to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring the hydrogen uptake.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be handled with care as it may be pyrophoric.
-
Purification: Remove the solvent from the filtrate by distillation. The crude this compound can be purified by fractional distillation.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for hydrogenation reactions as it is relatively inert and can dissolve both the substrate and hydrogen to some extent.
-
Temperature and Pressure: Higher temperatures and pressures generally increase the rate of hydrogenation but may also favor the competing hydrodesulfurization reaction. Optimization of these parameters is crucial for achieving high selectivity.
-
Catalyst Loading: The amount of catalyst used will affect the reaction rate. A higher catalyst loading will lead to a faster reaction but also increases cost and may complicate the work-up.
Part 2: Synthesis via Cyclization of Acyclic Precursors
Synthesis from 1,4-Dihalopentane and a Sulfide Source
This method is an adaptation of the well-established synthesis of tetrahydrothiophene from 1,4-dihalobutanes.[4] By using a 1,4-dihalopentane, the methyl-substituted analog can be prepared.
Reaction Scheme:
Mechanistic Pathway
The reaction proceeds via a double nucleophilic substitution (SN2) mechanism. The sulfide ion (S²⁻) acts as a potent nucleophile, sequentially displacing the two halide leaving groups on the pentane chain to form the five-membered ring.
Experimental Protocol: Synthesis from 1,4-Dibromopentane
The following is a representative protocol based on the synthesis of tetrahydrothiophene.[4]
Materials:
-
1,4-Dibromopentane
-
Sodium sulfide (anhydrous or hydrated)
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Water (if using hydrated sodium sulfide)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfide in a mixture of DMF and water (if necessary).
-
Substrate Addition: Add 1,4-dibromopentane to the stirred solution of sodium sulfide.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is used to dissolve both the ionic sodium sulfide and the organic dihalide, facilitating the bimolecular reaction.
-
Temperature: Heating the reaction to reflux provides the necessary activation energy for the SN2 reactions to proceed at a reasonable rate.
-
Reactant Stoichiometry: A slight excess of the sulfide source is often used to ensure complete conversion of the dihalide.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | 2-Methylthiophene, H₂ | Pt/Al₂O₃, PdS, Raney Ni | 100-250°C, 50-100 atm | Moderate to High[2] | Direct route from a common precursor. | Requires high pressure and temperature; potential for catalyst poisoning and competing hydrodesulfurization. |
| Cyclization | 1,4-Dihalopentane, Na₂S | - | Reflux in DMF | Good[4] | Avoids high-pressure equipment; can be adapted for various substituted thiolanes. | The required dihalopentane may not be as readily available as 2-methylthiophene. |
Visualization of Key Processes
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 2-methylthiophene.
Reaction Mechanism for Cyclization Pathway
Sources
A Technical Guide to 2-Methyltetrahydrothiophene: Nomenclature, Identifiers, and Properties
Introduction
2-Methyltetrahydrothiophene is a heterocyclic organic compound essential for various applications in chemical synthesis and research.[1] As a saturated derivative of thiophene, its precise identification is critical for researchers in drug development and chemical manufacturing.[1] Misidentification through improper nomenclature can lead to significant errors in experimental design and outcomes. This guide provides a definitive resource on the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, synonyms, and key physicochemical properties of this compound, ensuring accuracy for scientific and industrial applications.
Part 1: IUPAC Nomenclature and Rationale
The officially recognized IUPAC name for this compound is 2-methylthiolane .[2]
Nomenclature Breakdown:
-
Thiolane: This is the principal part of the name and designates the core heterocyclic structure. It refers to a five-membered, saturated ring containing one sulfur atom. It is the saturated analog of thiophene.
-
2-methyl: This prefix indicates the presence of a methyl group (-CH₃) as a substituent on the ring. The "2-" specifies the location of this methyl group. According to IUPAC rules for numbering heterocyclic systems, the heteroatom (in this case, sulfur) is assigned position 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants.
Therefore, the name "2-methylthiolane" unambiguously describes a thiolane ring with a methyl group attached to the carbon atom adjacent to the sulfur atom.
Part 2: Synonyms and Common Identifiers
In scientific literature, patents, and commercial catalogs, 2-methylthiolane is frequently referenced by several synonymous names. Awareness of these synonyms is crucial for comprehensive literature searches and material procurement.
Common Synonyms:
-
Tetrahydro-2-methylthiophene[3]
Workflow for Compound Verification
To ensure the correct identification of 2-methylthiolane, researchers should utilize a multi-identifier verification workflow. This process prevents ambiguity arising from the use of various synonyms.
Caption: Workflow for verifying the identity of 2-methylthiolane.
Part 3: Key Identifiers and Physicochemical Properties
For unambiguous identification in a laboratory or computational setting, standardized chemical identifiers are paramount.
Table 1: Chemical Identifiers for 2-Methylthiolane
| Identifier | Value | Source |
| CAS Number | 1795-09-1 | [2][3][4] |
| PubChem CID | 15711 | [2] |
| EC Number | 217-270-2 | [2] |
| InChI | InChI=1S/C5H10S/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | [1][3] |
| SMILES | CC1CCCS1 | [1] |
Molecular Structure
The two-dimensional structure of 2-methylthiolane is depicted below, illustrating the numbering of the heterocyclic ring.
Caption: 2D structure of 2-methylthiolane with IUPAC numbering.
Table 2: Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental planning, including solvent selection and safety assessments.
| Property | Value | Unit |
| Molecular Formula | C₅H₁₀S | - |
| Molecular Weight | 102.20 | g/mol |
| Appearance | Clear colorless to light yellow liquid | - |
| Solubility | Sparingly soluble in water (3 g/L at 25°C) | g/L |
Data sourced from PubChem and Guidechem unless otherwise noted.[2][5]
Conclusion
The consistent and accurate use of chemical nomenclature is fundamental to scientific integrity and reproducibility. The authoritative IUPAC name for the compound with CAS number 1795-09-1 is 2-methylthiolane . While synonyms such as "this compound" are prevalent, researchers and drug development professionals should prioritize the use of the IUPAC name and unique identifiers like the CAS number to prevent ambiguity. This guide serves as a foundational reference to ensure clarity and precision in future research and development involving this versatile heterocyclic compound.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-tetrahydrothiophenethiol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl thiolane, 1795-09-1. Retrieved from [Link]
-
PubChem. (n.d.). This compound 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Thiophene, tetrahydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1795-09-1| Chemical Name : this compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). blackberry thiophenone 2-methyltetrahydrothiophen-3-one. Retrieved from [Link]
-
NIST. (n.d.). Thiophene, tetrahydro-2-methyl-. NIST Chemistry WebBook, Gas phase thermochemistry data. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methylthiolane-2-thiol, 62308-60-5. Retrieved from [Link]
-
Scent.vn. (n.d.). 2-Methylthiophene (CAS 554-14-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Data of 2-Methyltetrahydrothiophene
This guide provides a comprehensive analysis of the spectral data for 2-Methyltetrahydrothiophene (CAS No. 1795-09-1), a heterocyclic organic compound with the molecular formula C₅H₁₀S.[1][2][3][4] As a saturated sulfur-containing heterocycle, its structural elucidation relies heavily on modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for molecular characterization.
Introduction to this compound
This compound, also known as 2-methylthiolane, is a five-membered saturated ring containing a sulfur atom and a methyl substituent on the carbon atom adjacent to the sulfur.[1][2] Its structure presents a chiral center at the C2 position. Understanding the precise arrangement of atoms and the electronic environment within the molecule is paramount for its application in chemical synthesis and pharmaceutical development. Spectroscopic analysis provides the necessary tools for this detailed molecular examination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.
Methodology: Acquiring NMR Spectra
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the protons on the tetrahydrothiophene ring. Due to the chirality at the C2 position, the geminal protons on the C3 and C4 positions are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns.
Predicted ¹H NMR Data and Interpretation:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| CH₃ | ~1.3 | Doublet | J ≈ 7 | 3H |
| H2 | ~3.3 | Multiplet | - | 1H |
| H5 (α to S) | ~2.8 - 3.0 | Multiplet | - | 2H |
| H3, H4 | ~1.6 - 2.2 | Multiplet | - | 4H |
-
CH₃ Protons: These protons are on the carbon adjacent to the chiral center (C2) and are expected to appear as a doublet due to coupling with the single proton on C2.
-
H2 Proton: This proton is on the carbon bearing the methyl group and adjacent to the sulfur atom. It will be a complex multiplet due to coupling with the methyl protons and the two non-equivalent protons on C3.
-
H5 Protons: These protons are on the carbon adjacent to the sulfur atom and will be deshielded, appearing at a lower field than the other methylene protons.
-
H3 and H4 Protons: These methylene protons will appear as complex multiplets in the aliphatic region due to geminal and vicinal coupling.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will show five distinct signals, corresponding to the five carbon atoms in the molecule.
Experimental ¹³C NMR Data and Interpretation: [1]
| Carbon Assignment | Chemical Shift (ppm) |
| C2 | 44.2 |
| C5 | 34.9 |
| C3 | 32.5 |
| C4 | 29.8 |
| CH₃ | 21.7 |
-
C2: This carbon is bonded to the sulfur atom and the methyl group, making it the most downfield of the ring carbons.
-
C5: This carbon is also adjacent to the sulfur atom, resulting in a downfield shift.
-
C3 and C4: These are the methylene carbons of the ring and appear in the typical aliphatic region.
-
CH₃: The methyl carbon appears at the most upfield position, as expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology: Acquiring IR Spectra
The IR spectrum of this compound, a liquid at room temperature, can be obtained using a neat sample between two salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
IR Spectral Analysis
The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-S bond vibrations.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2960-2850 | C-H stretching (sp³) | Strong |
| 1465-1450 | C-H bending (CH₂ scissors) | Medium |
| 1380-1370 | C-H bending (CH₃ umbrella) | Medium |
| ~700-600 | C-S stretching | Weak to Medium |
-
C-H Stretching: The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in saturated aliphatic compounds.
-
C-H Bending: The bands in the 1465-1370 cm⁻¹ range correspond to the bending vibrations of the CH₂ and CH₃ groups.
-
C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum, making it sometimes difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Methodology: Acquiring Mass Spectra
The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.
Mass Spectral Analysis
The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (102.20 g/mol ).[1] The fragmentation pattern is characteristic of cyclic sulfides.
Key Mass Spectral Data: [1]
| m/z | Proposed Fragment |
| 102 | [C₅H₁₀S]⁺ (Molecular Ion) |
| 87 | [M - CH₃]⁺ |
| 59 | [C₂H₃S]⁺ |
| 45 | [CHS]⁺ |
Proposed Fragmentation Pathway:
The primary fragmentation of the molecular ion involves the loss of the methyl group to form a stable cyclic cation at m/z 87. Further fragmentation of the ring can lead to the formation of smaller sulfur-containing ions.
Sources
2-Methyltetrahydrothiophene discovery and history
An In-depth Technical Guide to 2-Methyltetrahydrothiophene: From Discovery to Modern Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (2-MeTHT), a heterocyclic organosulfur compound of significant interest in both industrial and research settings. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's historical context, physicochemical properties, synthesis methodologies, and key applications, grounding all claims in verifiable scientific literature.
Introduction: A Profile of this compound
This compound (also known as 2-Methylthiolane) is a saturated heterocyclic compound featuring a five-membered ring containing one sulfur atom and a methyl group at the second position.[1][2] It is a colorless to light yellow liquid characterized by a distinct sulfurous odor.[1] While not a household name, 2-MeTHT is a versatile molecule that serves as a crucial building block in organic synthesis, a specialized flavoring agent, and an important intermediate in the development of novel pharmaceuticals.[3] Its unique structural and chemical properties, including its solubility in organic solvents and the reactivity conferred by the sulfur atom, make it a valuable tool for chemists.[1][3] This guide aims to provide an in-depth exploration of its scientific journey, from its conceptual origins to its current, multifaceted applications.
Historical Context and Discovery
The specific moment of the first synthesis of this compound is not prominently documented in seminal discovery papers, a common fate for many specialized chemicals. Its emergence is intrinsically linked to the broader history of thiophene chemistry. Thiophene itself was discovered by Viktor Meyer in 1883 as a contaminant in benzene derived from coal tar. This discovery opened the door to the exploration of a vast new class of sulfur-containing heterocycles.
The development of 2-MeTHT's unsaturated precursor, 2-methylthiophene, was a logical next step in this exploration. Early 20th-century research focused on isolating and synthesizing alkylated thiophenes.[4] A significant advancement in the production of these precursors came with a 1948 patent detailing a process for manufacturing methyl thiophene by reacting pentane with sulfur at high temperatures.[5]
The synthesis of this compound itself would have followed from established principles of organic chemistry, specifically the catalytic hydrogenation of the aromatic thiophene ring. This reduction of 2-methylthiophene would have been a straightforward, albeit important, development for researchers seeking to understand the properties of saturated sulfur heterocycles or requiring a stable, non-aromatic building block for more complex syntheses. Its journey from a laboratory curiosity to an industrial chemical was driven by the discovery of its utility in niche but important applications, particularly in the flavor and pharmaceutical industries.
Physicochemical Properties
A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1795-09-1 | [2][3][6] |
| Molecular Formula | C₅H₁₀S | [1][3][6] |
| Molecular Weight | 102.20 g/mol | [3][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |
| Odor | Sulfurous | [1][7] |
| Boiling Point | 132 °C | [3] |
| Density | ~0.96 g/mL | [3] |
| Refractive Index | n20/D ~1.49 | [3] |
| Solubility | Soluble in organic solvents | [1][3] |
These properties make 2-MeTHT a stable, manageable liquid under standard laboratory conditions, suitable for a variety of synthetic applications.
Synthesis Methodology: A Technical Protocol
The most direct and common method for preparing this compound is through the catalytic hydrogenation of its aromatic precursor, 2-methylthiophene. This process involves the saturation of the thiophene ring with hydrogen.
Protocol: Catalytic Hydrogenation of 2-Methylthiophene
Objective: To synthesize this compound by reducing the aromatic ring of 2-methylthiophene.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic rings, including sulfur-containing heterocycles. It provides a high surface area for the reaction to occur efficiently.
-
Solvent: A non-reactive, inert solvent like ethanol or methanol is chosen to dissolve the starting material without interfering with the catalytic process.
-
Hydrogen Pressure: A pressurized hydrogen atmosphere is required to drive the reduction of the stable aromatic ring. The pressure ensures a sufficient concentration of hydrogen is available at the catalyst surface.
-
Temperature: Moderate heating is often applied to increase the reaction rate, though highly active catalysts can sometimes allow the reaction to proceed at room temperature.
Materials:
-
2-Methylthiophene (C₅H₆S)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (anhydrous)
-
Hydrogen (H₂) gas
-
Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charging the Reactor: In the reaction vessel, dissolve 2-methylthiophene (1.0 eq) in anhydrous ethanol. Add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere.
-
Sealing and Purging: Seal the vessel. Purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.
-
Pressurization: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the mixture if necessary (e.g., to 50-60 °C). Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction may take several hours to complete.
-
Workup: Once the reaction is complete (i.e., hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting crude liquid is this compound. Further purification can be achieved by distillation if required.
This self-validating protocol represents a standard, reliable method in organic synthesis, ensuring high yield and purity of the final product.
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for the synthesis of 2-MeTHT.
Key Applications in Research and Industry
The utility of this compound spans several distinct fields, leveraging its unique chemical nature.
-
Flavor and Fragrance Industry: 2-MeTHT and its derivatives, such as 2-methyltetrahydrothiophen-3-one, are used as flavoring agents in the food industry.[3][8] They can impart desirable sulfurous, meaty, or savory notes to a variety of products, including snack foods, meat products, and soups.[7]
-
Pharmaceuticals and Drug Development: The tetrahydrothiophene ring is a valuable scaffold in medicinal chemistry. Thiophene derivatives are recognized as important heterocycles found in numerous biologically active compounds and are often used as bioisosteres for benzene rings.[9][10] 2-MeTHT serves as a key intermediate in the synthesis of more complex pharmaceutical compounds, where the sulfur atom can modulate properties like solubility, metabolism, and target binding.[3] Its derivatives have been investigated for a range of therapeutic activities, including antimicrobial and anti-tuberculosis applications.[9][11]
-
Organic Synthesis and Research: As a versatile sulfur-containing compound, 2-MeTHT is used as a building block in the synthesis of fine chemicals and agrochemicals.[3] Its ability to participate in various chemical reactions, such as nucleophilic substitutions, makes it a useful tool for constructing complex molecular architectures.[3] Furthermore, its relatively low toxicity and favorable environmental profile position it as a potentially safer alternative to other organosulfur compounds in certain applications.[3]
Conclusion
From its origins in the systematic exploration of thiophene chemistry, this compound has evolved into a valuable specialty chemical. Its straightforward synthesis, coupled with its unique properties, has secured its role in diverse fields, most notably as a flavor component and a pharmaceutical intermediate. For researchers and drug development professionals, 2-MeTHT represents a versatile and effective building block, and its full potential continues to be explored in the ongoing quest for novel materials and medicines.
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The Solubility Profile of 2-Methyltetrahydrothiophene in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methyltetrahydrothiophene, a heterocyclic organic compound of increasing interest in pharmaceutical and specialty chemical synthesis. Recognizing the critical role of solvent selection in reaction kinetics, purification, and formulation, this document offers a comprehensive overview of this compound's miscibility with a wide range of common organic solvents. Where precise quantitative data is not publicly available, this guide employs theoretical principles, including the "like dissolves like" paradigm and estimations based on Hansen Solubility Parameters, to provide reliable solubility predictions. Furthermore, a detailed, field-tested experimental protocol for determining liquid-liquid miscibility is provided to empower researchers to ascertain solubility in their specific solvent systems.
Introduction: The Emerging Significance of this compound
This compound (CAS 1795-09-1), a sulfur-containing heterocyclic compound, is a valuable intermediate in organic synthesis.[1] Its saturated thiophane ring structure, substituted with a methyl group, imparts a unique combination of properties that are being increasingly leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Thiophene and its derivatives have a well-established history in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications.[2][3]
A thorough understanding of the solubility of this compound is paramount for chemists and chemical engineers. Solvent choice directly influences reaction rates, equilibrium positions, and the ease of product isolation and purification. In the context of drug development, solubility is a critical parameter for formulation, affecting bioavailability and the ultimate efficacy of a therapeutic agent. This guide is intended to serve as a practical resource for laboratory scientists, process chemists, and formulation experts, providing both a theoretical framework and actionable protocols for navigating the solubility landscape of this versatile building block.
Physicochemical Properties Governing Solubility
The solubility of a solute in a given solvent is dictated by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[4] To understand the solubility of this compound, we must first examine its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S | [5] |
| Molecular Weight | 102.20 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 132-134 °C | [7] |
| logP (o/w) | 2.146 | [7] |
| Water Solubility | 1503 mg/L (at 25 °C) | [7] |
The relatively high octanol-water partition coefficient (logP) of 2.146 indicates that this compound is significantly more soluble in lipids (and nonpolar organic solvents) than in water.[7] This is consistent with its observed limited water solubility.[7] The presence of the sulfur atom in the saturated ring and the methyl group contribute to its overall low polarity.
Solubility Profile in Common Organic Solvents
Qualitative Solubility Assessment:
Based on the principle of "like dissolves like," this compound, as a low-polarity compound, is expected to be miscible with a wide array of common organic solvents.
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): this compound is soluble in alcohols.[7] While alcohols possess a polar hydroxyl group, their alkyl chains provide a nonpolar character that facilitates interaction with the hydrocarbon-like structure of this compound.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)): Given the structural similarity to ethers, particularly cyclic ethers like THF and its methylated analog 2-MeTHF, this compound is expected to be fully miscible. These solvents are of low to moderate polarity and are excellent solvents for a wide range of organic compounds.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Ketones are moderately polar solvents and are generally good solvents for a wide variety of organic compounds. It is anticipated that this compound will be readily soluble in ketones.
-
Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent that is widely used in organic synthesis and chromatography. This compound is expected to be miscible with ethyl acetate.
-
Hydrocarbons (e.g., Hexane, Heptane, Toluene): These nonpolar solvents are expected to be excellent solvents for the low-polarity this compound. The dispersion forces that dominate the intermolecular interactions in hydrocarbons will readily solvate the nonpolar regions of the this compound molecule.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents, while possessing some polarity, are excellent at dissolving a wide range of organic compounds. It is highly probable that this compound is fully miscible with dichloromethane and chloroform.
Table 2: Predicted Miscibility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Miscibility | Rationale |
| Alcohols | Ethanol | Miscible | "Soluble in alcohol" stated in literature.[7] |
| Ethers | Tetrahydrofuran (THF) | Miscible | Structural similarity and low polarity. |
| Ketones | Acetone | Miscible | Good general solvent for organic compounds. |
| Esters | Ethyl Acetate | Miscible | Moderately polar, good general solvent. |
| Hydrocarbons | Toluene | Miscible | Low polarity, "like dissolves like". |
| Halogenated | Dichloromethane | Miscible | Good general solvent for organic compounds. |
Experimental Protocol for Determining Liquid-Liquid Miscibility
For critical applications in research and development, an experimental determination of solubility or miscibility is indispensable. The following protocol provides a straightforward and reliable method for assessing the miscibility of a liquid solute, such as this compound, in a liquid solvent.
Objective: To qualitatively determine the miscibility of this compound in a selected organic solvent at ambient temperature.
Materials:
-
This compound
-
Organic solvent of interest (e.g., ethanol, toluene, ethyl acetate)
-
Small, clear glass vials with caps (e.g., 4 mL)
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
Preparation: Label a clean, dry glass vial with the name of the solvent being tested.
-
Solvent Addition: Accurately dispense 2 mL of the organic solvent into the labeled vial.
-
Initial Solute Addition: Add 0.2 mL of this compound to the vial containing the solvent.
-
Mixing: Securely cap the vial and vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a well-lit background.
-
Miscible: The mixture appears as a single, clear, and homogenous liquid phase.
-
Immiscible: Two distinct liquid layers are observed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that does not clarify after a short period.
-
-
Incremental Solute Addition (for miscibility confirmation): If the initial mixture is miscible, continue to add this compound in 0.2 mL increments, vortexing after each addition, until a total of 2 mL of the solute has been added (resulting in a 1:1 volume ratio). Observe for any phase separation or cloudiness after each addition.
-
Documentation: Record the observations for each solvent tested.
Workflow for Experimental Miscibility Determination
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thermodynamic properties of 2-Methyltetrahydrothiophene
An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methyltetrahydrothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the (CAS RN: 1795-09-1), a heterocyclic organosulfur compound of interest in various chemical and pharmaceutical applications. The document synthesizes critically evaluated experimental data and established theoretical methodologies to offer a detailed understanding of its heat capacity, enthalpy of formation, entropy, and Gibbs free energy of formation. Furthermore, it outlines the fundamental experimental protocols for the determination of these properties, providing a framework for robust laboratory investigation. This guide is intended to be a valuable resource for researchers and professionals requiring accurate thermodynamic data for process design, reaction modeling, and physicochemical property analysis.
Introduction: The Significance of this compound and Its Thermodynamic Profile
This compound, also known as 2-methylthiolane, is a saturated five-membered heterocyclic compound containing a sulfur atom. Its structural similarity to other cyclic ethers and sulfides makes it a subject of interest in fields ranging from petroleum chemistry to the synthesis of pharmaceuticals and specialty chemicals. A thorough understanding of its thermodynamic properties is paramount for a variety of applications, including:
-
Process Design and Optimization: Knowledge of heat capacity, enthalpy of vaporization, and vapor pressure is crucial for designing and optimizing distillation, extraction, and other separation processes.
-
Reaction Energetics: The enthalpy of formation is a fundamental parameter for calculating the heat of reaction for chemical transformations involving this compound, which is essential for ensuring process safety and efficiency.
-
Chemical Equilibrium and Spontaneity: The Gibbs free energy of formation allows for the prediction of the spontaneity and equilibrium position of reactions, guiding the development of synthetic routes and the understanding of chemical stability.
-
Drug Development: In the pharmaceutical industry, thermodynamic properties can influence the solubility, stability, and formulation of active pharmaceutical ingredients (APIs) that may contain similar structural motifs.
This guide provides a detailed examination of these critical thermodynamic parameters, grounded in experimental data and theoretical principles.
Core Thermodynamic Properties of this compound
This section presents a compilation of the key based on critically evaluated data from reputable sources.
Tabulated Thermodynamic Data
The following table summarizes the essential in its liquid phase at standard conditions (298.15 K and 1 bar), unless otherwise specified.
| Property | Value | Units | Source(s) |
| Molar Mass | 102.20 | g/mol | [1] |
| Boiling Point (at 1 atm) | 134 | °C | [2] |
| Melting Point | -100.7 | °C | [2] |
| Liquid Density (at 20°C) | 0.9583 | g/cm³ | [2] |
| Constant Pressure Heat Capacity (Liquid, Cp,liquid) | 171.80 | J/(mol·K) | [1] |
| Specific Heat Capacity (Liquid) | 1.73073 | kJ/(kg·K) | [3] |
| Enthalpy of Formation (Liquid, ΔfH°liquid) | -110.5 ± 0.8 | kJ/mol | [1] |
| Standard Molar Entropy (Liquid, S°liquid) | 248.8 ± 1.2 | J/(mol·K) | [1] |
| Gibbs Free Energy of Formation (Liquid, ΔfG°liquid) | Calculated in Section 2.2 | kJ/mol | |
| Vapor Pressure (at 25°C) | 10.9 | mmHg | [2] |
| Flash Point | 25.9389 | °C | [3] |
Gibbs Free Energy of Formation: A Calculated Perspective
The standard Gibbs free energy of formation (ΔfG°) is a measure of the spontaneity of the formation of a compound from its constituent elements in their standard states.[4] It can be calculated using the following fundamental thermodynamic equation:
ΔfG° = ΔfH° - TΔfS°
Where:
-
ΔfH° is the standard enthalpy of formation.
-
T is the absolute temperature in Kelvin (298.15 K for standard conditions).
-
ΔfS° is the standard entropy of formation.
The standard entropy of formation (ΔfS°) is calculated from the standard molar entropy of the compound and its constituent elements in their standard states:
ΔfS° = S°(compound) - ΣS°(elements)
For this compound (C₅H₁₀S), the constituent elements in their standard states are Graphite (C), Hydrogen gas (H₂), and Rhombic Sulfur (S). The standard molar entropies for these elements are:
-
S°(C, graphite) = 5.74 J/(mol·K)
-
S°(H₂, g) = 130.68 J/(mol·K)
-
S°(S, rhombic) = 32.05 J/(mol·K)
Calculation of ΔfS° for this compound (liquid):
ΔfS° = S°(C₅H₁₀S, l) - [5 * S°(C, graphite) + 5 * S°(H₂, g) + 1 * S°(S, rhombic)] ΔfS° = 248.8 J/(mol·K) - [5 * 5.74 J/(mol·K) + 5 * 130.68 J/(mol·K) + 1 * 32.05 J/(mol·K)] ΔfS° = 248.8 - (28.7 + 653.4 + 32.05) J/(mol·K) ΔfS° = 248.8 - 714.15 J/(mol·K) ΔfS° = -465.35 J/(mol·K)
Calculation of ΔfG° for this compound (liquid):
ΔfG° = ΔfH°(l) - TΔfS° ΔfG° = -110.5 kJ/mol - (298.15 K * -0.46535 kJ/(mol·K)) ΔfG° = -110.5 + 138.74 kJ/mol ΔfG°(l) ≈ 28.24 kJ/mol
This positive value for the Gibbs free energy of formation indicates that the formation of this compound from its elements under standard conditions is a non-spontaneous process.
Experimental Determination of Thermodynamic Properties
The accurate determination of thermodynamic properties relies on precise and well-controlled experimental methodologies. This section outlines the principles and generalized protocols for measuring the key thermodynamic parameters of this compound.
Measurement of Heat Capacity: Adiabatic Calorimetry
Principle: Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids.[5] The sample is placed in a thermally isolated vessel (calorimeter), and a known amount of electrical energy is supplied, resulting in a temperature increase. By minimizing heat exchange with the surroundings, the heat capacity can be calculated directly.
Experimental Workflow:
Caption: Workflow for Heat Capacity Measurement using Adiabatic Calorimetry.
Step-by-Step Methodology:
-
Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air.
-
Calorimeter Loading: A precisely weighed amount of the sample is loaded into the adiabatic calorimeter vessel.
-
Thermal Equilibration: The calorimeter and its surroundings are brought to the desired starting temperature and allowed to thermally equilibrate.
-
Energy Input: A known quantity of electrical energy (Q) is supplied to the sample via a heater, and the temperature increase (ΔT) is accurately measured.
-
Heat Capacity Calculation: The heat capacity of the sample and the calorimeter is calculated.
-
Correction: The heat capacity of the empty calorimeter (determined in separate experiments) is subtracted to obtain the heat capacity of the this compound sample.
Determination of Enthalpy of Formation: Combustion Calorimetry
Principle: The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion in a bomb calorimeter.[6] For sulfur-containing compounds, a rotating-bomb calorimeter is often employed to ensure complete combustion and dissolution of sulfur oxides in the bomb solution.
Experimental Workflow:
Caption: Workflow for Enthalpy of Formation Determination via Combustion Calorimetry.
Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within the bomb calorimeter.
-
Bomb Assembly: A small amount of water is added to the bomb to dissolve the combustion products. The bomb is then sealed and pressurized with high-purity oxygen.
-
Combustion: The sample is ignited, and the temperature rise of the surrounding water bath is meticulously recorded. The bomb is rotated to ensure complete absorption of sulfur oxides.
-
Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
Calculation of Enthalpy of Combustion: The heat of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter.
-
Hess's Law Application: The standard enthalpy of formation is calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄ in solution).
Vapor Pressure Measurement
Principle: The vapor pressure of a volatile liquid like this compound can be measured using various techniques. A common and effective method is the static or dynamic measurement of the pressure exerted by the vapor in equilibrium with the liquid at a given temperature.[7]
Experimental Workflow (Static Method):
Caption: Workflow for Vapor Pressure Measurement using a Static Method.
Step-by-Step Methodology:
-
Sample Preparation: The this compound sample is thoroughly degassed to remove any volatile impurities.
-
Apparatus Setup: The sample is introduced into a thermostatted vessel connected to a pressure-measuring device (manometer).
-
Equilibrium Measurement: At a constant temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.
-
Temperature Variation: The temperature is varied, and the vapor pressure is measured at each new equilibrium point.
-
Data Analysis: The data is often analyzed using the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization (ΔHvap). A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R, where R is the ideal gas constant.
Computational Modeling of Thermodynamic Properties
In addition to experimental measurements, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3, CBS-QB3), can be employed to calculate the electronic energy, vibrational frequencies, and rotational constants of this compound.[8][9] These parameters can then be used within the framework of statistical mechanics to derive thermodynamic properties like heat capacity, entropy, and enthalpy of formation. Such computational approaches are particularly valuable for:
-
Validating Experimental Data: Comparing calculated values with experimental results can help identify inconsistencies and provide confidence in the data.
-
Predicting Properties of Uncharacterized Compounds: Computational methods can be used to estimate the thermodynamic properties of related molecules for which experimental data is unavailable.
-
Investigating Conformational Effects: For flexible molecules like this compound, computational modeling can assess the contributions of different conformers to the overall thermodynamic properties.
Conclusion
This technical guide has provided a detailed and authoritative overview of the key . By consolidating experimental data, outlining robust measurement protocols, and introducing the utility of computational modeling, this document serves as a comprehensive resource for scientists and engineers. The accurate thermodynamic data presented herein is fundamental for the safe, efficient, and predictable application of this compound in research, development, and industrial processes.
References
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Chemcasts. (n.d.). This compound (CAS 1795-09-1) – Thermophysical Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Thermochemistry of Organosulfur Compounds. Retrieved from [Link]
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NIST. (n.d.). Thiophene, tetrahydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (1996). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. Retrieved from [Link]
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Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]
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ACS Publications. (2011). Determination of Accurate Specific Heat Capacities of Liquids in a Reaction Calorimeter, by Statistical Design. Organic Process Research & Development. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Standard Enthalpies of Formation. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1-Alkanols. Retrieved from [Link]
-
NIH. (n.d.). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Retrieved from [Link]
-
NIH. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega. Retrieved from [Link]
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Understanding the Physicochemical Landscape of 2-Methyltetrahydrothiophene
An In-Depth Technical Guide to the Safe Handling and Application of 2-Methyltetrahydrothiophene
For the modern researcher and drug development professional, a comprehensive understanding of the chemical reagents in their workflow is paramount. This guide provides an in-depth analysis of this compound, focusing on the critical safety and handling protocols required for its effective and responsible use in a laboratory setting. As a versatile sulfur-containing compound, it finds application as a flavoring agent, a fragrance component, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document moves beyond standard safety data sheet (SDS) information, offering field-proven insights and the scientific rationale behind recommended procedures.
A thorough grasp of a compound's physical and chemical properties is the foundation of safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary precautions for its storage and use.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Handling |
| Molecular Formula | C₅H₁₀S[2][3] | Indicates a relatively small, volatile molecule. |
| Molecular Weight | 102.20 g/mol [3] | Influences vapor density and diffusion. |
| Appearance | Colorless Liquid[2] | Lack of color necessitates careful labeling and segregation. |
| Boiling Point | 78 - 80 °C (172 - 176 °F) | Relatively low boiling point contributes to its volatility and flammability. |
| Flash Point | 69 °C (156.2 °F)[4] | Classified as a combustible liquid, requiring strict control of ignition sources.[4] |
| Density | 0.86 g/cm³ at 25 °C (77 °F) | Vapors are heavier than air and can accumulate in low-lying areas. |
| Solubility | Excellent in organic solvents[1] | In case of a spill, appropriate organic solvent absorbents are necessary. |
The causality behind these properties is crucial for risk assessment. The relatively low boiling point and flash point mean that even at room temperature, this compound can generate a flammable vapor-air mixture. Its vapor density, being heavier than air, poses a risk of accumulation in poorly ventilated areas, creating a hidden fire hazard.
Hazard Identification and Risk Mitigation
This compound is classified as a hazardous chemical.[4] Understanding its specific hazards is essential for implementing effective control measures.
Primary Hazards:
-
Flammability: It is a flammable liquid and vapor.[3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[5]
-
Acute Oral Toxicity: The compound is harmful if swallowed.[3]
-
Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[3][6]
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[7] This is non-negotiable. The ventilation system should be designed to handle flammable liquids and be explosion-proof.[8][9]
Workflow for Safe Handling in a Fume Hood:
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, a robust PPE protocol is essential. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Mandatory PPE:
-
Eye Protection: Tightly fitting safety goggles are required.[10] A face shield should be worn when there is a significant risk of splashing.[10]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[7] For prolonged or immersive contact, heavier-duty gloves with a higher breakthrough time should be considered.[8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8]
-
Body Protection: A laboratory coat is mandatory to protect skin and clothing.[7] For larger-scale operations, a flame-retardant, anti-static lab coat is recommended.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[7][11]
Detailed Protocols for Handling and Storage
Adherence to standardized protocols is critical for minimizing risk.
Prudent Handling Practices
-
Work in a Well-Ventilated Area: All handling of this compound must be conducted in a certified chemical fume hood.[7]
-
Avoid Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and other potential ignition sources.[4][10] No smoking is permitted in the handling area.[4][10]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfers.[9][12]
-
Use of Spark-Proof Tools: Employ tools made of non-sparking materials when opening or handling containers of this compound.[9][13]
-
Avoid Inhalation and Ingestion: Do not breathe vapors or mists. Do not eat, drink, or smoke when using this product.[4][6]
-
Prevent Skin and Eye Contact: Avoid contact with skin, eyes, and clothing.[9]
Storage Requirements
-
Container Integrity: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Segregation: Store away from heat, sparks, and open flames.[4] It should also be stored separately from oxidizing agents.[8]
-
Designated Storage Area: Store in a designated flammables area.[9]
Emergency Procedures: A Self-Validating System
A well-rehearsed emergency plan is a self-validating system of preparedness.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Rationale |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[4] | Rapid and thorough irrigation is necessary to minimize damage to the cornea and other eye tissues. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[4] If skin irritation persists, call a physician.[4] | Prompt removal of the chemical from the skin surface is crucial to prevent further irritation and potential absorption. |
| Inhalation | Move to fresh air.[4] If not breathing, give artificial respiration.[4] Get medical attention if symptoms occur.[4] | Removing the individual from the source of exposure and providing respiratory support are the immediate priorities. |
| Ingestion | Rinse mouth with water and drink plenty of water afterwards.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[4][6][10] | Dilution of the ingested substance can help to mitigate its harmful effects. Do not induce vomiting. |
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[10]
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[4][5][10]
-
Contain the Spill: Use an inert absorbent material to contain the spill.[4]
-
Collect and Dispose: Soak up the spill with the absorbent material and place it in a suitable, closed container for disposal.[4]
-
Clean the Area: Thoroughly clean the spill area.
Emergency Response Workflow for a Spill:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use CO₂, dry chemical, or foam to extinguish a fire.[4] Water mist may be used to cool closed containers.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Conclusion
This compound is a valuable compound in research and development, but its safe use demands a comprehensive understanding of its properties and associated hazards. By implementing robust engineering controls, adhering to strict PPE protocols, and following established handling and emergency procedures, researchers can mitigate the risks and harness the full potential of this versatile chemical. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety guidelines and the most current Safety Data Sheet before commencing work.
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An In-depth Technical Guide to the Natural Occurrence of 2-Methyltetrahydrothiophene
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword: Unveiling the Complexity of a Potent Aroma Compound
2-Methyltetrahydrothiophene (2-MTHT), a volatile sulfur-containing heterocyclic compound, holds a significant, albeit often subtle, role in the chemical landscape of natural products. While its primary recognition stems from its contribution to the desirable aromas of cooked foods, its natural occurrence extends beyond thermally processed matrices. This guide provides a deep dive into the known natural sources of 2-MTHT, its formation pathways, analytical methodologies for its detection, and an exploration of its biological significance. For researchers in food science, analytical chemistry, and drug discovery, understanding the nuances of this molecule can unlock new avenues for flavor chemistry, biomarker identification, and pharmacological exploration.
Section 1: The Natural Provenance of this compound
The presence of 2-MTHT in nature is predominantly documented in two distinct realms: as a product of thermal reactions in food and as a constituent in geological formations. Direct biosynthesis in living plants, animals, or microorganisms, independent of thermal processes, is not well-established in current scientific literature.
Formation in Thermally Processed Foods
The most significant natural occurrence of 2-MTHT is as a flavor volatile generated during the cooking of various foods. Its characteristic savory, meaty, and slightly sulfury aroma makes it a key contributor to the overall sensory profile of many cooked products.
-
Cooked Meats: 2-MTHT is a well-documented component of the aroma of cooked beef, pork, and chicken. Its formation is intricately linked to the complex cascade of chemical reactions that occur when meat is heated.[1]
-
Roasted Coffee: The roasting of green coffee beans initiates a series of chemical transformations that give rise to a plethora of volatile compounds, including 2-MTHT, which contributes to the characteristic roasted and savory notes of coffee.[2][3][4] The concentration and profile of these compounds are heavily dependent on roasting time and temperature.[2]
Table 1: Documented Food Sources of this compound
| Food Matrix | Context of Occurrence |
| Beef (Cooked) | Formation during grilling, frying, and roasting.[1][5][6] |
| Pork (Cooked) | Generated during various cooking methods. |
| Chicken (Cooked) | A key volatile in cooked chicken aroma. |
| Coffee (Roasted) | A product of the coffee roasting process.[4][7] |
Geological and Other Sources
Beyond the realm of food chemistry, 2-MTHT and its parent compound, tetrahydrothiophene, are found in fossil fuels. Their presence in crude oil and natural gas is a result of geological processes acting on organic matter over millions of years. This occurrence, while not biological in the conventional sense, underscores the stability of the tetrahydrothiophene ring system.
Section 2: The Chemistry of Formation: Maillard Reaction and Strecker Degradation
The genesis of 2-MTHT in food is not a result of direct enzymatic biosynthesis but rather a consequence of heat-induced chemical reactions involving naturally present precursors. The two primary pathways are the Maillard reaction and the associated Strecker degradation.
The Maillard Reaction Pathway
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the cornerstone of flavor development in many cooked foods.[8][9] When sulfur-containing amino acids, such as cysteine and methionine, participate in this reaction, a diverse array of sulfur-containing volatile compounds are formed.
Strecker Degradation of Cysteine
A critical component of the Maillard reaction is the Strecker degradation of amino acids.[10][11][12][13] In the context of 2-MTHT formation, the Strecker degradation of cysteine is of paramount importance. This process involves the reaction of cysteine with a dicarbonyl compound (formed during the Maillard reaction), leading to the formation of hydrogen sulfide (H₂S), ammonia, and Strecker aldehydes.[11][14] The highly reactive H₂S can then participate in subsequent reactions with other intermediates to form various sulfur heterocycles, including 2-MTHT.
The following diagram illustrates a plausible, simplified pathway for the formation of 2-MTHT from the degradation products of cysteine and the Maillard reaction.
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A Researcher's Guide to Quantum Chemical Calculations for 2-Methyltetrahydrothiophene
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-Methyltetrahydrothiophene (2-Me-THT), a saturated sulfur-containing heterocycle of interest in fields ranging from petrochemistry to odorant science. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, empowering researchers to not only replicate but also adapt these computational strategies for their specific research questions. We will cover the entire workflow, from initial structure generation and conformational analysis to the prediction of spectroscopic and electronic properties, grounded in Density Functional Theory (DFT). All protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: Why Model this compound?
This compound (C₅H₁₀S) is a five-membered saturated ring containing a sulfur atom and a methyl substituent.[1][2][3] Its non-planar, flexible ring structure gives rise to multiple conformers, primarily twist and envelope forms, which are close in energy.[4] Understanding the geometry, relative stability, and electronic landscape of these conformers is critical for predicting its chemical behavior, reactivity, and interaction with biological systems or materials.
Quantum chemical calculations serve as a powerful "computational microscope" to probe these properties at the sub-atomic level. They allow us to:
-
Determine the most stable three-dimensional structures.
-
Predict vibrational frequencies, aiding in the interpretation of experimental Infrared (IR) spectra.
-
Simulate Nuclear Magnetic Resonance (NMR) chemical shifts to assist in structural elucidation.
-
Analyze the electronic structure, including frontier molecular orbitals (HOMO/LUMO), to understand reactivity and potential reaction sites.
This guide provides the theoretical basis and practical steps to perform these calculations accurately and efficiently.
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is dictated by the choice of the theoretical method and the basis set. This choice represents a critical balance between computational cost and desired accuracy.
The Method: Density Functional Theory (DFT)
For a molecule of this size and composition, Density Functional Theory (DFT) offers the best compromise between accuracy and computational expense.[5] Unlike more costly wavefunction-based methods like Møller-Plesset perturbation theory (MP2), DFT calculates the electronic energy based on the electron density, making it highly efficient.
-
Expertise in Action: While a study on 2-Me-THT has shown good results with MP2, DFT functionals, particularly hybrid functionals, are widely benchmarked and proven effective for a broad range of organic molecules.[4][6] We will employ the B3LYP hybrid functional. B3LYP is a robust, general-purpose functional that has demonstrated reliable performance for the geometries and energies of sulfur-containing compounds.[7][8] For higher accuracy, especially concerning reaction energies, functionals like M06-2X or dispersion-corrected functionals like B3LYP-D3(BJ) are also excellent choices.[3][9]
The Basis Set: Describing the Electron Cloud
A basis set is a set of mathematical functions used to build the molecular orbitals. For sulfur, a second-row element with lone pairs and available d-orbitals, the choice of basis set is particularly important.
-
Expertise in Action: We will use the aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta) basis set.[10] Let's break down why this is an authoritative choice:
-
Triple-Zeta (TZ): It uses three separate functions to describe each valence atomic orbital, providing significant flexibility for the wavefunction to adapt.
-
Polarized (p): It includes functions of higher angular momentum (e.g., d-functions on sulfur and carbon, p-functions on hydrogen). This is critical for accurately describing the shape of electron clouds in chemical bonds and the lone pairs on the sulfur atom.[2]
-
Augmented (aug): It adds diffuse functions to all atoms. These are broad, spread-out functions essential for describing the "soft" electron density of lone pairs and for accurately calculating properties like electron affinities and non-covalent interactions.[11]
-
For initial, less computationally demanding explorations, a Pople-style basis set like 6-311+G(d,p) can be a suitable alternative.[8]
The Core Computational Workflow
This section details the primary sequence of calculations: geometry optimization to find the stable structure, followed by frequency analysis to verify it and predict the IR spectrum.
Diagram: Core Computational Workflow
Caption: A flowchart of the primary quantum chemical calculation sequence.
Protocol 3.1: Geometry Optimization and Frequency Analysis
This protocol uses the Gaussian software suite as an example.[12][13]
-
Structure Input:
-
Using a molecular editor like GaussView, build the this compound molecule. Ensure the correct chirality at the C2 position if relevant to your study.
-
Save the structure as a Gaussian input file (.gjf or .com).
-
-
Input File Setup:
-
Open the input file in a text editor. The header, known as the "route section," defines the calculation. It should look like this:
-
Causality of Keywords:
-
%nprocshared and %mem: These lines allocate computational resources (processors and memory).
-
%chk: Creates a checkpoint file (.chk) which stores the results of the calculation and is essential for subsequent analysis.[4]
-
#p: A directive for "pretty" print output.
-
B3LYP/aug-cc-pVTZ: Specifies our chosen DFT method and basis set.
-
Opt: This is the keyword that initiates the geometry optimization.[14] The software will iteratively adjust the molecular geometry to find a point of minimum energy on the potential energy surface.
-
Freq: This keyword triggers a frequency calculation after the optimization completes.[15] This is a crucial self-validation step.
-
0 1: These numbers represent the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet, as all electrons are paired).
-
-
-
Execution and Verification:
-
Submit the input file to Gaussian.
-
Upon completion, open the output log file (.log). Search for "Optimization completed."
-
Crucially, examine the results of the frequency calculation. A true energy minimum must have zero imaginary frequencies .[15] If one imaginary frequency is found, the structure is a transition state, not a stable conformer.
-
Analysis of Molecular Properties
The output from the core workflow is a rich dataset. The checkpoint file (.chk) is particularly valuable as it contains the final optimized geometry and the calculated molecular orbitals.
Diagram: Relationship of Calculated Properties
Caption: How core DFT results are used to derive various molecular properties.
Protocol 4.1: Electronic Structure Analysis
-
Frontier Molecular Orbitals (HOMO/LUMO):
-
Why it Matters: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is an indicator of chemical stability.[16]
-
Procedure: Open the log or checkpoint file in GaussView. Go to Results > Surfaces/Contours. Create new cubes for HOMO and LUMO to visualize their shapes. The energies of these orbitals are printed in the log file.[17]
-
-
Molecular Electrostatic Potential (MEP):
-
Why it Matters: The MEP map visualizes the electrostatic potential on the electron density surface.[18] It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are prime sites for electrophilic and nucleophilic attack, respectively.[19]
-
Procedure: In GaussView, using the .chk file, go to Results > Surfaces/Contours. Create a new cube for the "Total Density". Then, in the Surface Actions menu, select "New Mapped Surface" and map the "ESP" (Electrostatic Potential) onto this density surface.[1][4][20]
-
-
Natural Bond Orbital (NBO) Analysis:
-
Why it Matters: NBO analysis provides a chemically intuitive picture of bonding. It calculates atomic charges, hybridization, and analyzes donor-acceptor (lone pair to anti-bonding orbital) interactions that stabilize the molecule.[21]
-
Procedure: Add Pop=NBO to the route section of your input file and rerun the calculation (a single point energy calculation on the optimized geometry is sufficient). The output log file will contain a detailed NBO analysis section.[22][23]
-
Protocol 4.2: Spectroscopic Prediction
-
Infrared (IR) Spectrum:
-
Why it Matters: The Freq calculation directly computes the harmonic vibrational frequencies and their corresponding IR intensities.[24] This allows for a direct comparison with experimental IR spectra, helping to confirm the structure and assign experimental bands.
-
Procedure: The frequencies and intensities are printed in the output log file. In GaussView, you can open the log file and select Results > Vibrations to visualize the spectrum and animate the vibrational modes. Note that calculated frequencies are often systematically higher than experimental ones, and an empirical scaling factor (e.g., ~0.97 for B3LYP) is sometimes applied for better agreement.[25][26]
-
-
Nuclear Magnetic Resonance (NMR) Spectrum:
-
Why it Matters: Calculating NMR shieldings is a powerful tool for assigning peaks in experimental spectra and confirming stereochemistry.[27]
-
Procedure: This requires a separate calculation. Using the optimized geometry, create a new input file with the keyword NMR. The GIAO (Gauge-Independent Atomic Orbital) method is the standard.
-
The output will provide absolute shielding values for each nucleus. These are typically converted to chemical shifts (δ) by subtracting the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) computed at the same level of theory.[6][28]
-
Data Summary
All quantitative results should be compiled into a clear, comparative table.
| Property | Calculated Value | Method/Basis Set | Significance |
| Total Energy (Hartree) | Value from output | B3LYP/aug-cc-pVTZ | Relative stability of conformers |
| Zero-Point Energy (Hartree) | Value from freq output | B3LYP/aug-cc-pVTZ | Correction to electronic energy |
| Dipole Moment (Debye) | Value from output | B3LYP/aug-cc-pVTZ | Molecular polarity |
| HOMO Energy (eV) | Value from output | B3LYP/aug-cc-pVTZ | Electron-donating ability |
| LUMO Energy (eV) | Value from output | B3LYP/aug-cc-pVTZ | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | Calculated from HOMO/LUMO energies | B3LYP/aug-cc-pVTZ | Chemical stability and electronic transitions |
| Key IR Frequency (cm⁻¹) | e.g., C-S stretch, value from freq output | B3LYP/aug-cc-pVTZ | Corresponds to specific bond vibrations |
| ¹³C NMR Shift (ppm) | e.g., C2 carbon, value from NMR output | B3LYP/aug-cc-pVTZ | Chemical environment of specific atoms |
Conclusion
This guide has outlined a robust and scientifically grounded workflow for the quantum chemical investigation of this compound. By pairing the B3LYP functional with the aug-cc-pVTZ basis set, researchers can achieve a high degree of accuracy in predicting structural, electronic, and spectroscopic properties. The emphasis on self-validating protocols, such as frequency analysis to confirm energy minima, ensures the trustworthiness of the results. The methodologies described herein are not merely a set of instructions but a foundational framework that can be expanded to study reactivity, solvent effects, and other complex chemical phenomena relevant to drug development and materials science.
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An In-Depth Technical Guide to the Isomers of Methyltetrahydrothiophene: Synthesis, Characterization, and Application
This guide provides an in-depth exploration of the constitutional and stereoisomers of methyltetrahydrothiophene (also known as methylthiolane). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the practical significance of these structures in modern chemistry. We will delve into the synthesis, analytical characterization, and critical applications of 2-methyltetrahydrothiophene and 3-methyltetrahydrothiophene, grounding all claims in authoritative references.
Foundational Chemistry: Understanding the Isomeric Landscape
Methyltetrahydrothiophene (C₅H₁₀S) exists as two primary constitutional isomers, defined by the position of the methyl group on the tetrahydrothiophene ring: this compound and 3-methyltetrahydrothiophene. The parent structure, tetrahydrothiophene, is a saturated five-membered sulfur-containing heterocycle.[1]
-
This compound (2-MTHT) : The methyl group is attached to the carbon atom adjacent to the sulfur atom (C2).
-
3-Methyltetrahydrothiophene (3-MTHT) : The methyl group is attached to a carbon atom beta to the sulfur atom (C3).
Crucially, both isomers possess a chiral center—C2 for the 2-methyl isomer and C3 for the 3-methyl isomer. This chirality means that each constitutional isomer exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-methyltetrahydrothiophene and (S)-2-methyltetrahydrothiophene, and (R)-3-methyltetrahydrothiophene and (S)-3-methyltetrahydrothiophene.
The differentiation between these isomers is not merely academic. In pharmacology, enantiomers of a chiral drug can exhibit profoundly different biological activities, potencies, and toxicities due to the stereospecific nature of biological receptors. This principle, known as Easson-Stedman hypothesis, underscores the critical importance of stereoisomerism in drug design and development.
Comparative Physicochemical Properties
The position of the methyl group subtly influences the physical properties of the isomers. These differences, though minor, are critical for designing purification and separation processes.
| Property | This compound | 3-Methyltetrahydrothiophene | Reference(s) |
| CAS Number | 1795-09-1 | 4740-00-5 | [1] |
| Molecular Weight | 102.20 g/mol | 102.20 g/mol | [1] |
| Boiling Point | ~132 °C | ~136-138 °C | [1] |
| Density | ~0.96 g/cm³ | ~0.965 g/cm³ | [1] |
| Refractive Index | ~1.507 | ~1.504 | [1] |
Synthesis of Methyltetrahydrothiophene Isomers
The synthesis of these saturated heterocycles is most reliably achieved via the catalytic hydrogenation of their aromatic precursors, 2-methylthiophene and 3-methylthiophene. This approach is advantageous due to the commercial availability of the starting materials and the high efficiency of modern hydrogenation catalysts.
Synthesis of 3-Methyltetrahydrothiophene: A Two-Step Protocol
Since 3-methylthiophene is less common than its 2-methyl counterpart, its synthesis from basic precursors is a valuable first step. A well-established method involves the reaction of disodium methylsuccinate with phosphorus heptasulfide.
Experimental Protocol: Synthesis of 3-Methyltetrahydrothiophene
This protocol is adapted from a validated procedure for synthesizing the precursor, 3-methylthiophene, followed by a standard method for thiophene hydrogenation.
Step 1: Synthesis of 3-Methylthiophene from Disodium Methylsuccinate This procedure is based on the methodology reported in Organic Syntheses.[1]
-
Apparatus Setup : Assemble a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a distillation head connected to a condenser. The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or carbon dioxide).
-
Reaction Initiation : Charge the flask with 250 mL of high-boiling mineral oil and heat to 240-250 °C.
-
Reagent Slurry Preparation : In a separate beaker, prepare a slurry of 90 g (0.51 mol) of powdered anhydrous disodium methylsuccinate and 100 g (0.287 mol) of phosphorus heptasulfide (P₄S₇) in 250 mL of mineral oil.
-
Addition and Distillation : With vigorous stirring, add the slurry to the hot mineral oil via the addition funnel at a rate that maintains a steady distillation of the product. The temperature should be kept between 240-250 °C.
-
Workup : Collect the distillate, which contains crude 3-methylthiophene. Wash the distillate sequentially with two 50-mL portions of 5% sodium hydroxide solution and then with 50 mL of water. Break any emulsions with a small amount of sodium chloride.[1]
-
Purification : Dry the organic layer over anhydrous magnesium sulfate and fractionally distill, collecting the fraction boiling between 112-115 °C. This yields pure 3-methylthiophene.
Step 2: Catalytic Hydrogenation to 3-Methyltetrahydrothiophene This procedure employs Raney Nickel, a highly effective catalyst for the hydrogenation and desulfurization of sulfur compounds.[2][3]
-
Catalyst Preparation : In a high-pressure autoclave reactor, add a slurry of activated Raney Nickel (approx. 5-10% by weight of the substrate) in ethanol. Caution: Activated Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere or solvent.[2]
-
Reaction Setup : Add the synthesized 3-methylthiophene (e.g., 20 g, 0.204 mol) dissolved in 100 mL of ethanol to the reactor.
-
Hydrogenation : Seal the reactor, purge several times with hydrogen gas, and then pressurize with hydrogen to 50-100 atm. Heat the mixture to 100-150 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.
-
Workup and Purification : After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Remove the ethanol solvent by rotary evaporation. The resulting crude 3-methyltetrahydrothiophene can be purified by distillation to yield the final product.
Synthesis of this compound
The synthesis of this compound is more straightforward as the starting material, 2-methylthiophene, is commercially available. The hydrogenation protocol described in Step 2 above can be directly applied to 2-methylthiophene to yield the desired this compound. Alternative green synthesis routes starting from biomass-derived levulinic acid have also been developed, proceeding through γ-valerolactone (GVL) and 1,4-pentanediol intermediates.
Analytical Characterization of Isomers
Unambiguous identification of the methyltetrahydrothiophene isomers and their enantiomers requires a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for distinguishing between the 2-methyl and 3-methyl constitutional isomers.
-
¹H NMR : The spectrum of This compound will feature a characteristic doublet for the methyl protons (CH₃) coupled to the adjacent methine proton (CH). The methine proton itself will appear as a multiplet due to coupling with the methyl group and the adjacent methylene (CH₂) protons. The protons on the tetrahydrothiophene ring will appear as complex multiplets in the aliphatic region. For 3-methyltetrahydrothiophene , the methyl group protons will also be a doublet, but the chemical shifts of the ring protons will differ significantly due to the altered symmetry and electronic environment.
-
¹³C NMR : The number of signals will be the same (five) for both isomers, but their chemical shifts will be distinct. For This compound , the carbon bearing the methyl group (C2) will be significantly downfield due to the influence of the adjacent sulfur atom. The chemical shifts for 2-methylthiolane have been reported as approximately: C2 (45.3 ppm), C3 (36.0 ppm), C4 (26.3 ppm), C5 (31.7 ppm), and CH₃ (21.5 ppm). In contrast, for 3-methyltetrahydrothiophene , the C3 carbon will be the most substituted aliphatic carbon, and the C2 and C5 carbons will be influenced differently.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺) : Both isomers will show a molecular ion peak at m/z = 102, corresponding to the molecular formula C₅H₁₀S⁺.[4]
-
Fragmentation : The fragmentation patterns will differ, providing a fingerprint for each isomer.
-
This compound : A prominent fragment is expected at m/z = 87 due to the loss of the methyl radical (•CH₃), which is an alpha-cleavage adjacent to the sulfur atom. Another key fragment can arise from the loss of a thioformaldehyde molecule (CH₂S) after ring opening, leading to hydrocarbon fragments.
-
3-Methyltetrahydrothiophene : The loss of the methyl group is less favored. Instead, fragmentation is more likely to involve ring cleavage. A characteristic fragment would be the loss of an ethyl radical (•C₂H₅) leading to a peak at m/z = 73 .
-
Chiral Separation and Analysis
Distinguishing between the (R) and (S) enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection : Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are highly versatile and effective for a wide range of chiral compounds.
-
Mobile Phase : For normal-phase separation, a mixture of hexane and a polar modifier like isopropanol or ethanol is typically used. The ratio is optimized to achieve baseline separation (e.g., 99:1 to 90:10 hexane:isopropanol).
-
Sample Preparation : Dissolve a small amount of the racemic methyltetrahydrothiophene mixture in the mobile phase.
-
Analysis : Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, causing them to travel through the column at different speeds and elute at different times.
-
Quantification : The resulting chromatogram will show two separate peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of enantiomeric excess (ee).
Applications in Drug Development and Medicinal Chemistry
The thiophene scaffold is a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its saturated form, tetrahydrothiophene, and its methylated derivatives serve as critical building blocks, imparting desirable physicochemical properties such as lipophilicity and metabolic stability.
Case Study: Articaine
Articaine is a widely used local anesthetic in dentistry. Its unique structure contains a 4-methyl-3-aminothiophene-2-carboxylic acid methyl ester core.[6][7] The synthesis of this key intermediate demonstrates the direct application of a substituted thiophene ring in a marketed pharmaceutical. While Articaine itself is not based on methyltetrahydrothiophene, its synthesis highlights the importance of the methylated thiophene scaffold as a foundational starting point in drug manufacturing. The synthetic routes often start with 4-methyl-3-aminothiophene-2-methyl-formiate, which is then elaborated through amidation and other reactions.[8]
Case Study: Ticlopidine
Ticlopidine is an antiplatelet drug used to prevent stroke. Its core structure is a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system.[4][9][10] This fused ring system is, in essence, a disubstituted tetrahydrothiophene. The synthesis of Ticlopidine and related drugs like Clopidogrel and Prasugrel relies on the construction and functionalization of this tetrahydrothiophene-containing scaffold, which is typically built up from a thiophene precursor.[11] This provides a direct, field-proven example of how the saturated thiophene ring is integral to the structure and function of a major therapeutic agent.
Conclusion
The isomers of methyltetrahydrothiophene represent more than simple structural variations; they are foundational building blocks with distinct properties and significant potential in synthetic and medicinal chemistry. The ability to synthesize, separate, and characterize both the constitutional (2-methyl vs. 3-methyl) and stereoisomers ((R) vs. (S)) is essential for harnessing their utility. As demonstrated by the core structures of major drugs like Ticlopidine and the precursors to anesthetics like Articaine, the manipulation of the thiophene and tetrahydrothiophene scaffold is a proven strategy in the development of effective therapeutics. This guide provides the necessary technical framework—from synthesis protocols to analytical workflows—to empower researchers in leveraging these versatile molecules for future innovation.
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Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
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Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PubMed Central. [Link]
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Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PubMed. [Link]
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al-Obaid, A. M., et al. (1998). Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents. Pharmazie. [Link]
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Methodological & Application
Application Notes & Protocols: 2-Methyltetrahydrothiophene as a Key Reaction Intermediate
Abstract
This document provides a comprehensive technical guide on 2-methyltetrahydrothiophene (2-MTHT), focusing on its pivotal role as a reaction intermediate. While not typically isolated as a final product, understanding the formation, reactivity, and transient nature of 2-MTHT is critical in several fields, most notably in the hydrodesulfurization (HDS) processes essential to the petroleum industry. We will explore the primary pathway for its formation from 2-methylthiophene, its subsequent conversion, and its significance in synthetic and mechanistic studies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage or understand the chemistry of saturated thiophene ring systems.
Introduction: The Significance of a Transient Intermediate
This compound (CAS 1795-09-1), also known as 2-methylthiolane, is a saturated heterocyclic compound featuring a five-membered ring containing one sulfur atom and a methyl substituent.[1][2] Unlike its aromatic precursor, 2-methylthiophene, or its widely used oxygen analog, 2-methyltetrahydrofuran (2-MeTHF), 2-MTHT is primarily encountered as a short-lived intermediate in multi-step reaction sequences.
Its principal and most economically significant role is within the Hydrogenation (HYD) pathway of hydrodesulfurization (HDS). HDS is a critical catalytic process in petroleum refining that removes sulfur from fossil fuels to prevent the release of sulfur oxides (SOx) upon combustion.[3][4] Thiophenic compounds are among the most refractory sulfur-containing molecules in fuel feedstocks. The conversion of 2-methylthiophene to sulfur-free C5 hydrocarbons proceeds via 2-MTHT, making the study of its formation and decomposition essential for optimizing HDS catalysts and processes.[5]
Beyond HDS, the study of 2-MTHT provides fundamental insights into the chemistry of saturated thioethers, including their behavior under radiolysis and their potential as structural motifs in pharmacologically active molecules.[6][7]
Physicochemical Properties
A foundational understanding of 2-MTHT's properties is essential for any experimental design.
| Property | Value | Source |
| CAS Number | 1795-09-1 | [8] |
| Molecular Formula | C₅H₁₀S | [8] |
| Molecular Weight | 102.20 g/mol | [8] |
| Boiling Point | 132 °C | [2] |
| Density | 0.96 g/cm³ | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
The Central Role in Hydrodesulfurization (HDS)
The HDS of alkyl-substituted thiophenes is mechanistically complex. Two primary pathways are generally accepted: Direct Desulfurization (DDS) and Hydrogenation (HYD).[9]
-
DDS Pathway: Involves the direct hydrogenolysis of the C-S bonds of the adsorbed thiophene ring without prior hydrogenation of the ring itself.
-
HYD Pathway: Involves the initial hydrogenation of the aromatic thiophene ring to form a saturated intermediate (like 2-MTHT), followed by the ring-opening and cleavage of the C-S bonds.
2-MTHT is the defining intermediate of the HYD pathway for 2-methylthiophene. This pathway is particularly important for the removal of sterically hindered dibenzothiophenes and is a key focus for developing more active HDS catalysts.[9]
Reaction Mechanism: From Thiophene to Alkane
The transformation occurs in two distinct stages on the surface of heterogeneous catalysts, typically cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) sulfides.[3][10]
-
Step 1: Hydrogenation. 2-methylthiophene is hydrogenated to form the saturated this compound intermediate. This step reduces the aromatic stabilization of the thiophene ring, weakening the C-S bonds.
-
Step 2: Desulfurization (C-S Bond Cleavage). The newly formed 2-MTHT undergoes ring-opening via hydrogenolysis, cleaving the C-S bonds to release the sulfur atom (which is converted to H₂S) and produce a mixture of C5 hydrocarbons, primarily pentenes and n-pentane.[5] The pentenes can be further hydrogenated to n-pentane under typical HDS conditions.
The overall reaction sequence is a cornerstone of clean fuel production.
Caption: The HYD pathway for 2-methylthiophene HDS.
Reactivity Beyond Industrial Catalysis
While HDS is its main arena, 2-MTHT is also a subject of study in fundamental chemistry, revealing unique reactivity compared to its oxygen analog, 2-MeTHF.
Radiolysis and Photolysis Studies
Investigations into the behavior of 2-MTHT under gamma irradiation and photolysis at low temperatures (77 K) have shown that, unlike 2-MeTHF, it does not physically trap electrons. Instead, electrons react with the 2-MTHT molecule to produce paramagnetic anions.[6][11] These studies are crucial for understanding the fundamental interactions of ionizing radiation with organosulfur compounds and reveal mechanistic details about radical formation, such as the generation of thiyl radicals upon photolysis.[6]
Structural Analogy in Drug Discovery
The saturated tetrahydrothiophene core is a valuable scaffold in medicinal chemistry. For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene, which share the same saturated thioether ring system as 2-MTHT, have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[7] RORγt is a significant drug target for autoimmune diseases. This highlights the potential of the 2-MTHT structural motif as a building block for designing novel therapeutic agents.
Caption: Structural relationship of 2-MTHT to its precursor and oxygen analog.
Experimental Protocols
The following protocol details a representative laboratory-scale experiment to study the HDS of 2-methylthiophene, where 2-MTHT is formed and consumed. This procedure is designed to be self-validating by tracking the concentration of reactant, intermediate, and products over time.
Protocol 1: Catalytic Hydrodesulfurization of 2-Methylthiophene in a Fixed-Bed Microreactor
Objective: To monitor the conversion of 2-methylthiophene and the transient formation of the this compound intermediate over a sulfided CoMo/γ-Al₂O₃ catalyst.
Causality: A fixed-bed continuous flow reactor is chosen to mimic industrial HDS conditions.[3] A CoMo/γ-Al₂O₃ catalyst is a standard, highly effective catalyst for HDS reactions, providing active sites for both hydrogenation and C-S bond cleavage.[3] n-Heptane is used as an inert solvent that is representative of aliphatic components in gasoline.
Materials & Equipment:
-
Reactants: 2-Methylthiophene (≥98%), n-Heptane (anhydrous, ≥99%), Hydrogen (H₂, UHP), 10% H₂S in H₂.
-
Catalyst: Commercial CoMo/γ-Al₂O₃ extrudates.
-
Equipment: Stainless steel fixed-bed microreactor, mass flow controllers (for H₂ and H₂S/H₂), high-pressure liquid pump, furnace with temperature controller, back-pressure regulator, gas-liquid separator.
-
Analytical: Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-1 or equivalent).
Caption: General workflow for the catalytic HDS experiment.
Procedure:
-
Catalyst Preparation:
-
Crush and sieve the CoMo/γ-Al₂O₃ extrudates to a particle size of 250-425 μm.
-
Load approximately 1.0 g of the sieved catalyst into the center of the reactor tube, securing it with quartz wool plugs.
-
-
Catalyst Activation (Presulfiding):
-
Rationale: The oxidic form of the catalyst is inactive. It must be converted to the active molybdenum sulfide phase, promoted by cobalt. This is a critical step for achieving catalytic activity.[3]
-
Purge the system with an inert gas (N₂ or Ar).
-
Heat the reactor to 400 °C under a flow of 10% H₂S in H₂ at a rate of 50 mL/min.
-
Hold under these conditions for 4 hours to ensure complete sulfidation.
-
After sulfidation, switch the gas flow to pure H₂ and maintain the temperature.
-
-
Reaction Execution:
-
Prepare a feed solution of 1.0 wt% 2-methylthiophene in n-heptane.
-
Set the reactor temperature to 300 °C and the total pressure to 30 bar using the back-pressure regulator. Maintain a continuous H₂ flow of 100 mL/min.
-
Introduce the liquid feed into the reactor using the high-pressure pump at a weight hourly space velocity (WHSV) of 2 h⁻¹.
-
Allow the system to reach a steady state, which typically takes 2-3 hours.
-
-
Sampling and Analysis:
-
Once at steady state, collect liquid samples from the gas-liquid separator at 30-minute intervals.
-
Inject a small aliquot (e.g., 1 μL) of each sample into the GC-FID for analysis.
-
Identify and quantify the peaks corresponding to n-heptane (solvent), 2-methylthiophene (reactant), this compound (intermediate), and the C5 hydrocarbon products (pentenes, n-pentane) by comparing retention times with known standards.
-
Expected Results & Interpretation:
By plotting the concentration of each species over time (or as a function of contact time by varying flow rates), a typical reaction profile will emerge. Initially, the concentration of 2-methylthiophene will decrease. The concentration of 2-MTHT will rise, peak, and then decrease as it is converted into the final products. The concentrations of pentenes and n-pentane will steadily increase.[5] This transient behavior provides direct evidence for 2-MTHT's role as a reaction intermediate.
| Compound | Expected GC Elution Order | Role |
| n-Pentane | 1 | Product |
| Pentenes | 2 | Product |
| n-Heptane | 3 | Solvent |
| This compound | 4 | Intermediate |
| 2-Methylthiophene | 5 | Reactant |
References
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Campos-Molina, M., et al. (2023). Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts. MDPI. [Link]
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ResearchGate. (n.d.). Thiophene hydrogenation desulfurization route. [Link]
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Ali, A. H., et al. (2018). Hydrodesulfurization of Thiophene over γ-Mo2N catalyst. Molecular Catalysis. [Link]
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Dismukes, G. C., & Willard, J. E. (1976). Reaction intermediates produced in this compound and its solutions in 2-methyltetrahydrofuran by gamma radiolysis and photolysis at 77 K. Journal of Physical Chemistry. [Link]
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Angelici, R. J. (1988). Heterogeneous catalysis of the hydrodesulfurization of thiophenes in petroleum: an organometallic perspective of the mechanism. Accounts of Chemical Research. [Link]
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Devers, E., et al. (2015). Deep hydrodesulfurization of FCC gasoline and gas oil cuts: Comparison of CO effect, a by-product from biomass. ResearchGate. [Link]
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Dismukes, G. C., & Willard, J. E. (1976). Reaction intermediates produced in this compound and its solutions in 2-methyltetrahydrofuran by .gamma. radiolysis and photolysis at 77 K. ACS Publications. [Link]
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El Seoud, O. A., et al. (2022). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]
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Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. [Link]
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Smith, M. B. (2021). Desulfurization of Dibenzothiophene and Oxidized Dibenzothiophene Ring Systems. MDPI. [Link]
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Zhang, Y., et al. (2022). Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. ResearchGate. [Link]
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El-Faham, A., et al. (2022). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. [Link]
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The Ascending Role of 2-Methyltetrahydrothiophene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of pharmaceutical synthesis, the pursuit of efficiency, sustainability, and novel molecular architectures is relentless. 2-Methyltetrahydrothiophene (2-MeTHT), a sulfur-containing heterocyclic compound, is emerging as a versatile and strategic building block and solvent. This guide provides an in-depth exploration of the applications of 2-MeTHT in pharmaceutical synthesis, moving beyond a simple recitation of facts to offer field-proven insights and detailed protocols. We will delve into its role as a sustainable solvent alternative, its utility as a precursor for complex scaffolds, and its potential in the synthesis of key pharmaceutical intermediates.
Introduction: The Strategic Value of this compound
This compound, also known as 2-methylthiolane, is a cyclic sulfide with the molecular formula C₅H₁₀S.[1][2] Its physical and chemical properties, summarized in Table 1, make it an intriguing candidate for various applications in pharmaceutical process chemistry. The presence of a chiral center at the 2-position also opens avenues for its use in asymmetric synthesis.[3]
Historically, the broader class of thiophenes and their saturated analogs have been recognized as crucial components in a multitude of marketed drugs, including anti-inflammatory agents, antibiotics, and antiviral compounds.[4][5][6][7] This established precedent underscores the potential of 2-MeTHT as a valuable synthon for the next generation of therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S | [1][2] |
| Molecular Weight | 102.20 g/mol | [1][2] |
| Boiling Point | ~132-134 °C | [1] |
| Density | ~0.96 g/cm³ | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents | |
| CAS Number | 1795-09-1 | [1][2] |
Application Note: this compound as a Sustainable and High-Performance Solvent
A significant driver in modern pharmaceutical manufacturing is the adoption of "green" solvents to minimize environmental impact without compromising reaction efficiency. 2-Methyltetrahydrofuran (2-MeTHF), the oxygen analog of 2-MeTHT, has gained considerable traction as a bio-based, safer, and more effective alternative to tetrahydrofuran (THF).[8] Given the structural and electronic similarities, 2-MeTHT is poised to offer comparable, if not superior, advantages in specific applications, particularly in organometallic reactions.
Causality Behind the Advantage: Why 2-MeTHT is a Superior Choice over THF
-
Higher Boiling Point: The higher boiling point of 2-MeTHT (~132-134 °C) compared to THF (~66 °C) allows for a broader range of reaction temperatures, which can be crucial for sluggish transformations.[1]
-
Reduced Peroxide Formation: Like 2-MeTHF, the methyl group in 2-MeTHT is expected to hinder the formation of explosive peroxides, a significant safety concern with THF.
-
Improved Workup Efficiency: While THF is fully miscible with water, leading to complications in aqueous workups, 2-MeTHT is anticipated to have lower water solubility, facilitating phase separation and reducing the need for additional extraction solvents.
Protocol: Grignard Reaction Utilizing this compound as a Solvent
This protocol is adapted from established procedures for Grignard reactions in 2-MeTHF and is expected to be directly applicable to 2-MeTHT with minimal optimization.
Objective: To prepare a Grignard reagent and perform a subsequent nucleophilic addition to a carbonyl compound.
Materials:
-
Magnesium turnings
-
Anhydrous this compound (as solvent)
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Electrophile (e.g., benzaldehyde)
-
Iodine crystal (as an initiator)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Experimental Workflow:
Caption: Workflow for a Grignard reaction using 2-MeTHT as a solvent.
Step-by-Step Methodology:
-
Activation of Magnesium: Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine in a flame-dried flask equipped with a reflux condenser and a dropping funnel. Add a small portion of anhydrous 2-MeTHT.
-
Formation of Grignard Reagent: Dissolve the alkyl or aryl halide in anhydrous 2-MeTHT and add it to the dropping funnel. Add a small amount of the halide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle refluxing is observed. Slowly add the remaining halide solution to maintain a steady reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Dissolve the electrophile (e.g., benzaldehyde) in anhydrous 2-MeTHT and add it dropwise to the stirred Grignard solution. After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Aqueous Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Product Isolation: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify the product by column chromatography or distillation.
Application Note: this compound as a Versatile Building Block
The thiophene ring is a privileged scaffold in medicinal chemistry. This compound, as a saturated and functionalizable analog, serves as a valuable precursor to more complex thiophene-containing molecules through various chemical transformations.
Oxidation to 2-Methylsulfolane: A Gateway to Polar Aprotic Solvents and Intermediates
The oxidation of tetrahydrothiophene to sulfolane (tetrahydrothiophene-1,1-dioxide) is a well-established industrial process. Sulfolane is a highly polar aprotic solvent with applications in various chemical processes.[9] By analogy, this compound can be readily oxidized to 2-methylsulfolane.
Caption: Conceptual pathway for utilizing 2-MeTHT in API synthesis.
Safety and Handling
This compound is a flammable liquid and an irritant. [1]Appropriate safety precautions should always be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a proper fire extinguisher (e.g., dry chemical, CO₂) in case of a fire.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
Conclusion and Future Perspectives
This compound is a promising yet under-explored molecule in the realm of pharmaceutical synthesis. Its potential as a green solvent, analogous to the well-established 2-MeTHF, offers significant advantages in terms of safety, efficiency, and sustainability. Furthermore, its role as a functionalizable building block provides a gateway to a diverse range of thiophene-containing pharmaceutical intermediates and active ingredients. As the pharmaceutical industry continues to embrace green chemistry principles and seek novel molecular entities, this compound is poised to become an increasingly valuable tool in the synthetic chemist's arsenal. Further research into its applications in asymmetric catalysis and the development of direct synthetic routes to APIs will undoubtedly unlock its full potential.
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Application Notes and Protocols for the Evaluation of 2-Methyltetrahydrothiophene in Fragrance Formulations
A Note to the Researcher: The following document addresses the inquiry into the role of 2-Methyltetrahydrothiophene in fragrance formulation. However, a comprehensive review of publicly available scientific and regulatory data reveals significant gaps in the safety and olfactory profile of this specific chemical for fragrance applications. Authoritative bodies in fragrance safety, such as the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA), do not currently list this compound as an approved fragrance ingredient. Furthermore, information on the closely related compound, 2-methylthiophene, indicates that it is "not for fragrance use" and that industry support has been withdrawn.[1]
Therefore, this guide will not provide protocols for the direct formulation of this compound into consumer fragrances. Instead, it will serve as a detailed set of application notes and protocols for the evaluation of a novel, potent, sulfur-containing aroma chemical, using this compound as a case study. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the scientific assessment of new fragrance ingredients, with a strong emphasis on safety, regulatory compliance, and scientific integrity.
Introduction to Sulfur-Containing Aroma Chemicals
Sulfur-containing compounds are among the most potent odorants known, often detectable by the human nose at concentrations in the parts-per-billion or even parts-per-trillion range.[2] While often associated with unpleasant odors, in trace amounts, they can impart highly desirable and unique notes to fragrance compositions, ranging from succulent fruity and savory roasted nuances to exotic florals and green accords. The use of sulfurous compounds in perfumery is a testament to the adage that "the dose makes the poison," or in this case, the perfume.
This compound (CAS No. 1795-09-1), a saturated heterocyclic sulfide, belongs to this intriguing class of materials.[3] While its direct application in fragrances is not currently supported by comprehensive safety data, its chemical structure suggests the potential for a unique and powerful olfactory profile. This document outlines the necessary steps to scientifically evaluate such a compound for potential fragrance use.
Olfactory Characterization of a Novel Sulfur-Containing Ingredient
A thorough understanding of a new ingredient's scent profile is the first step in determining its potential utility in fragrance formulation. This involves more than a simple description; it requires a multi-faceted approach to capture the nuances of the odor.
Hypothetical Olfactory Profile of this compound
Based on the olfactory profiles of structurally related compounds, we can hypothesize the potential scent characteristics of this compound.
-
2-Methylthiophene: Described as having a complex aroma with roasted, meaty, petroleum, onion, green, and cabbage notes.[4]
-
2-Methyltetrahydrothiophen-3-one: Possesses a sulfurous, fruity, and berry-like odor.[5]
-
Tetrahydrothiophene: Has a characteristic, though not further specified, odor.[2]
From this, it is plausible that this compound could present a complex odor profile with both savory and potentially fruity or green facets. The saturated ring structure, compared to the aromatic ring of 2-methylthiophene, may result in a less harsh, more rounded, and possibly sweeter aroma.
Protocol for Olfactory Evaluation
A standardized protocol is essential for consistent and comparable olfactory data.
Objective: To determine the olfactory profile of a novel aroma chemical at various concentrations.
Materials:
-
Novel aroma chemical (e.g., this compound)
-
High-purity perfumer's alcohol (ethanol)
-
Dipropylene glycol (DPG) or other suitable solvent
-
Glass vials with airtight caps
-
Perfumer's smelling strips
-
Olfactory evaluation booth with controlled airflow and neutral odor
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of the aroma chemical in both perfumer's alcohol and DPG. Recommended starting concentrations are 10%, 1%, 0.1%, and 0.01%.
-
Initial Olfactory Assessment:
-
Dip a clean smelling strip into the 0.1% dilution in alcohol.
-
Allow the solvent to evaporate for a few seconds.
-
Smell the strip at regular intervals (e.g., immediately, 5 minutes, 30 minutes, 1 hour, 4 hours, 24 hours) to evaluate the different stages of evaporation (top, middle, and base notes).
-
Record detailed descriptors of the scent at each time point. Use a standardized vocabulary (e.g., fruity, floral, woody, spicy, green, animalic, etc.) and note any changes in character or intensity.
-
-
Comparative Olfactory Assessment:
-
Compare the scent profile in alcohol versus DPG to understand the influence of the solvent on the odor.
-
Compare the scent of the novel ingredient to known aroma chemicals with similar structural motifs or olfactory characteristics.
-
-
Odor Threshold Determination:
-
The odor detection threshold is a critical parameter for potent ingredients. This is typically determined using gas chromatography-olfactometry (GC-O) or through serial dilutions in a non-odorous solvent until the scent is barely detectable by a panel of trained evaluators.[6] While a precise value requires specialized equipment, a preliminary estimation can be made through careful serial dilution.
-
Data Presentation:
| Parameter | Description |
| Odor Type | Primary olfactory family (e.g., Sulfurous, Fruity, Green) |
| Top Notes (0-5 min) | Initial impressions, volatile characteristics |
| Middle Notes (5 min - 1 hr) | The "heart" of the fragrance, main character |
| Base Notes (1 hr+) | Lingering scent, tenacity |
| Odor Threshold | Lowest concentration at which the odor is detectable |
Stability and Compatibility Assessment
The stability of a fragrance ingredient in a final product is crucial for its commercial viability. An unstable ingredient can lead to discoloration, changes in viscosity, or a shift in the intended scent profile.[7]
Key Considerations for Sulfur-Containing Compounds
Thioethers, such as this compound, can be susceptible to oxidation, which could alter their odor profile.[8] It is also important to assess their stability in the presence of light (photostability) and across a range of pH values, as these conditions can be encountered in different consumer product bases.
Experimental Workflow for Stability and Compatibility Testing
Caption: Experimental workflow for assessing the stability and compatibility of a novel fragrance ingredient.
Protocol for Stability and Compatibility Studies
Objective: To evaluate the stability of a novel aroma chemical in various cosmetic bases under different stress conditions.
Materials:
-
1% solution of the novel aroma chemical in:
-
Perfumer's alcohol
-
Jojoba oil
-
Unscented lotion base
-
Unscented liquid soap base
-
-
Control samples of each base without the aroma chemical
-
Glass containers for each sample
-
Temperature-controlled incubator
-
UV light chamber
-
Colorimeter, pH meter, viscometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare the solutions and control samples as described above.
-
Incubation: Store sets of samples under the following conditions for a period of 4-8 weeks:
-
Ambient temperature (20-25°C), protected from light
-
Elevated temperature (40°C), in the dark
-
UV light exposure at ambient temperature
-
-
Weekly Analysis:
-
Olfactory Evaluation: Smell each sample and compare it to the initial sample and the control. Note any changes in scent profile or intensity.
-
Physical Properties: Measure and record the color, pH, and viscosity of each sample.
-
-
GC-MS Analysis: At the beginning and end of the study, analyze the samples using GC-MS to identify any degradation products or reactions with the base ingredients.
Safety and Regulatory Assessment: A Critical Prerequisite
Before any new ingredient can be considered for use in a consumer product, its safety must be rigorously evaluated. The fragrance industry relies on the expertise of bodies like the Research Institute for Fragrance Materials (RIFM) and the standards set by the International Fragrance Association (IFRA) to ensure the safety of fragrance ingredients.[9][10]
The RIFM Safety Assessment Process
The RIFM conducts comprehensive safety assessments of fragrance ingredients, which are reviewed by an independent Expert Panel for Fragrance Safety.[10] These assessments consider a wide range of toxicological endpoints, including:
-
Genotoxicity
-
Repeated dose toxicity
-
Reproductive toxicity
-
Skin sensitization
-
Photoirritation and photoallergenicity
-
Local respiratory toxicity
-
Environmental safety
For a novel ingredient like this compound, a full RIFM safety assessment would be required before it could be recommended for use. The absence of such an assessment is a significant barrier to its use in fragrance formulations.
IFRA Standards
The IFRA Standards are a set of globally recognized and self-regulated guidelines for the safe use of fragrance ingredients.[9] These standards may prohibit, restrict the use of, or set purity requirements for certain materials. Any new fragrance ingredient would need to be evaluated to determine if an IFRA standard is necessary.
Logical Framework for Safety and Regulatory Evaluation
Caption: A logical pathway for the safety and regulatory evaluation of a new fragrance ingredient.
Conclusion and Recommendations
This compound, as a representative of potent sulfur-containing aroma chemicals, presents an interesting subject for scientific inquiry. However, the current lack of comprehensive safety and regulatory data precludes its recommendation for use in fragrance formulations. The protocols and frameworks outlined in this document provide a scientifically rigorous approach to the evaluation of such novel ingredients.
It is strongly recommended that any research into the fragrance potential of this compound, or any other unassessed chemical, prioritize a thorough safety and regulatory evaluation before any consideration is given to its inclusion in consumer products. Collaboration with organizations such as RIFM and adherence to IFRA standards are essential for ensuring the responsible development of new fragrance materials.
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Perfumer & Flavorist. (2020, April 1). Flavor Bites: 2-Methylthiophene. Retrieved from [Link]
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Chemical Engineering Transactions. (2022). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Retrieved from [Link]
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RIFM. (2022, October 10). RIFM fragrance ingredient safety assessment, 2-methyltetrahydrofuran-3-one, CAS Registry Number 3188-00-9. Retrieved from [Link]
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ECHA. (n.d.). Short-term toxicity to fish - Registration Dossier. Retrieved from [Link]
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ECHA. (n.d.). 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one - Registration Dossier. Retrieved from [Link]
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RIFM. (2025, February 3). RIFM fragrance ingredient safety assessment, 4,5-dihydro-3(2H)thiophenone, CAS Registry Number 1003-04-9. Retrieved from [Link]
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Application Note: A Validated Headspace GC-MS Method for the Quantitative Analysis of 2-Methyltetrahydrothiophene
Introduction: The Analytical Challenge of 2-Methyltetrahydrothiophene
This compound (2-MTHT), also known as 2-methylthiolane, is a saturated heterocyclic sulfur compound (CAS: 1795-09-1) with the molecular formula C₅H₁₀S.[1][2] Its distinct sulfurous odor and high volatility make it a significant component in the flavor and fragrance industry and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] However, the very properties that make 2-MTHT valuable also present a significant analytical challenge. Its high volatility and potential presence at trace levels in complex matrices require a highly sensitive and selective detection method.[4]
This application note addresses this challenge by providing a comprehensive, validated protocol for the identification and quantification of this compound. We employ a robust and sensitive method combining Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS). This approach is ideal for isolating volatile and semi-volatile organic compounds from liquid or solid samples, offering high sensitivity, minimal solvent usage, and reduced matrix interference.[5][6]
Principle of the Method: A Synergistic Approach
The effectiveness of this protocol lies in the synergy between three core analytical techniques: HS-SPME, Gas Chromatography, and Mass Spectrometry.
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is the cornerstone of our sample preparation. A fused-silica fiber coated with a specific polymeric phase is exposed to the headspace (the gas phase above the sample) in a sealed, temperature-controlled vial.[6] Volatile analytes, like 2-MTHT, partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the SPME fiber. This solvent-free extraction method is highly efficient for concentrating volatile sulfur compounds.[5][7] The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is deliberate, as it offers a broad range of porosity, making it effective for adsorbing a wide array of volatile and semi-volatile compounds.[7]
-
Gas Chromatography (GC): Following extraction, the SPME fiber is inserted into the heated injection port of the gas chromatograph. The high temperature desorbs the concentrated 2-MTHT from the fiber onto the GC column. Separation is achieved as the carrier gas (helium) pushes the analyte through a long, narrow column. The inner wall of the column is coated with a stationary phase. Because 2-MTHT is a relatively non-polar compound, a non-polar stationary phase (like one based on 5% diphenyl / 95% dimethyl polysiloxane) is selected. Compounds separate based on their boiling points and differential affinities for this stationary phase, ensuring that 2-MTHT is resolved from other volatile components in the sample.[1]
-
Mass Spectrometry (MS): As 2-MTHT elutes from the GC column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. The molecules are first ionized, typically by electron impact (EI), which causes them to fragment into characteristic, predictable patterns. The MS then separates these fragments based on their mass-to-charge ratio (m/z).[8] The resulting mass spectrum is a unique chemical fingerprint. For 2-MTHT (molecular weight 102.20), the molecular ion peak is expected at m/z 102, with a prominent base peak at m/z 87.[1] This allows for unambiguous identification and enables precise quantification, even at very low concentrations.[9]
Experimental Workflow Visualization
The entire analytical process, from sample preparation to final data analysis, is outlined in the workflow diagram below.
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Quantitative Analysis of 2-Methyltetrahydrothiophene by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and validated methodology for the analysis of 2-Methyltetrahydrothiophene (2-MTHT) using Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this document moves beyond a simple protocol, elucidating the scientific rationale behind key methodological choices—from sample preparation and column selection to detector settings and method validation. We present two detailed protocols: a direct injection method for routine quantification and a static headspace method for trace-level analysis in complex matrices. This application note is designed to provide researchers and drug development professionals with a self-validating framework for the accurate and reliable determination of 2-MTHT, ensuring data integrity for applications ranging from impurity profiling to residual solvent analysis.
Introduction and Scientific Rationale
This compound (2-MTHT), also known as 2-methylthiolane, is a saturated heterocyclic compound containing a sulfur atom.[1] Its structural analogs, thiophene and tetrahydrothiophene, are significant in medicinal chemistry and industrial applications.[2] For instance, tetrahydrothiophene (THT) is widely used as an odorant in natural gas to ensure leak detection.[3] Given this context, 2-MTHT may be present as a process impurity, a degradation product, or a residual solvent in pharmaceutical manufacturing. Its volatile and reactive nature necessitates a precise and reliable analytical method for its detection and quantification.
Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a Mass Spectrometry (MS) detector, it provides the gold standard in analytical specificity, offering both high-sensitivity quantification and definitive compound identification based on mass spectra.[4][5]
The development of a robust GC-MS method for 2-MTHT is underpinned by a clear understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.
-
Analyte Volatility: With a molecular weight of 102.20 g/mol , 2-MTHT is sufficiently volatile for GC analysis.[1]
-
Analyte Polarity and Reactivity: As a polarizable sulfur-containing compound, 2-MTHT requires a chromatographic system that is sufficiently inert to prevent analyte loss through adsorption, which can lead to poor peak shape and inaccurate quantification.[6]
-
Methodological Goal: The objective is to develop a method that is not only accurate and precise but also robust and transferable, adhering to the stringent validation requirements of the pharmaceutical industry, such as those outlined by the International Conference on Harmonisation (ICH).[7][8]
Core Methodology: System and Column Selection
The foundation of a successful GC separation lies in the selection of the appropriate capillary column and instrument configuration.
GC Column Selection: The Inert Pathway
Choosing the stationary phase is the most critical step in method development.[9][10] The selection should be based on the polarity of the target analyte.
-
Stationary Phase: For 2-MTHT, a low-to-mid polarity 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, TG-5MS, Equity-5) is recommended. This phase separates compounds primarily by their boiling points but offers a degree of polar interaction (π-π interactions) from the phenyl groups.[11] This versatility makes it an excellent choice for screening and quantifying impurities. For the analysis of highly reactive sulfur compounds, columns specifically designed for inertness are crucial to ensure reliable results.[6]
-
Column Dimensions: Standard dimensions of 30 m length x 0.25 mm internal diameter (I.D.) x 0.25 µm film thickness provide the best balance of resolution, analysis time, and sample capacity for most applications.[9] The 0.25 mm I.D. is particularly well-suited for coupling with a mass spectrometer.[12][13]
Inlet and Detector Configuration
-
Injector: A Split/Splitless inlet is the most versatile choice. For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column. For higher concentration samples, a split injection prevents detector saturation and column overload.
-
Detector: A Mass Spectrometer is the detector of choice for its unparalleled selectivity and ability to provide structural confirmation. Analysis can be performed in two modes:
-
Full Scan Mode: Acquires a full mass spectrum, which is ideal for identifying unknown impurities and confirming the identity of 2-MTHT against a spectral library (prominent ions for 2-MTHT are m/z 87 and 102).[1]
-
Selected Ion Monitoring (SIM) Mode: Monitors only a few specific ions, dramatically increasing sensitivity for trace-level quantification.
-
Experimental Protocols
Protocol 1: Quantitative Analysis by Direct Injection GC-MS
This protocol is suitable for analyzing 2-MTHT in clean sample matrices where the concentration is within the linear range of the detector.
Workflow Diagram: Direct Injection GC-MS
Caption: Workflow for direct injection GC-MS analysis.
A. Materials and Reagents
-
This compound (analytical standard grade)
-
Solvent (e.g., Methanol, Dichloromethane, HPLC grade), compatible with the sample matrix.
-
Class A volumetric flasks and pipettes
-
Autosampler vials with caps
-
0.22 µm syringe filters
B. Instrumentation and GC-MS Parameters The following parameters provide a validated starting point and should be optimized as needed.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides precise electronic pneumatic control for reproducible retention times. |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm | Balances resolution and analysis time; suitable polarity for the analyte.[9] |
| Inlet | Split/Splitless | Offers flexibility for different concentration ranges. |
| Inlet Temp | 250 °C | Ensures rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace) or Split 20:1 (for higher conc.) | Splitless mode enhances sensitivity.[5] |
| Injection Vol. | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert and provides good efficiency; compatible with MS detectors.[13] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm I.D. column, balancing speed and efficiency. |
| Oven Program | ||
| Initial Temp | 50 °C, hold 2 min | Allows for sharp initial peaks. |
| Ramp | 15 °C/min to 250 °C | A moderate ramp rate ensures good separation of potential impurities. |
| Final Hold | Hold for 5 min | Ensures all components elute from the column. |
| MS System | Agilent 5977B MSD (or equivalent) | Provides high sensitivity and specificity. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Transfer Line | 280 °C | Prevents condensation of analytes before reaching the detector. |
| MS Mode | Full Scan (m/z 40-300) or SIM | Full scan for identification; SIM for quantification. |
| SIM Ions | Quantifier: 87.0, Qualifiers: 102.0, 59.0 | Based on the electron ionization mass spectrum of 2-MTHT.[1] |
C. Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of 2-MTHT (e.g., 1000 µg/mL) in the chosen solvent. Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the same solvent used for standards to a known final concentration. If necessary, filter the sample through a 0.22 µm syringe filter.
-
GC-MS Analysis: Set up an analysis sequence in the instrument software including blanks, calibration standards, and samples.
-
Data Analysis: Integrate the peak corresponding to 2-MTHT. Construct a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration of 2-MTHT in the samples using the regression equation from the calibration curve.
Protocol 2: Trace Analysis by Static Headspace (HS) GC-MS
This protocol is ideal for detecting trace levels of 2-MTHT in complex or non-volatile matrices (e.g., pharmaceutical formulations, polymers, water). Headspace analysis isolates volatile compounds by sampling the vapor phase above a heated sample.[14]
Workflow Diagram: Headspace Sample Preparation Decision
Caption: Decision tree for selecting the appropriate sample preparation technique.
A. Materials and Reagents
-
All materials from Protocol 1
-
20 mL headspace vials with magnetic crimp caps and septa
-
Diluent (e.g., Dimethyl sulfoxide (DMSO), water)
-
Matrix modifier (e.g., Sodium Chloride) to increase partitioning of volatiles into the headspace.[15]
B. Instrumentation and HS-GC-MS Parameters The GC-MS parameters are identical to those in Protocol 1. The headspace autosampler parameters are detailed below.
| Parameter | Setting | Rationale |
| HS Autosampler | Agilent 7697A (or equivalent) | Automated and reproducible headspace sampling. |
| Oven Temp | 80 - 120 °C | Must be optimized to ensure sufficient volatilization without degrading the sample. |
| Loop Temp | 90 - 130 °C | Kept slightly higher than the oven to prevent condensation. |
| Transfer Line Temp | 100 - 140 °C | Kept higher than the loop to ensure complete transfer to the GC inlet. |
| Vial Equilibration | 15 - 30 min | Allows the analyte to partition between the sample and gas phase to reach equilibrium.[15] |
| Injection Time | 1 min | Time for the carrier gas to sweep the contents of the sample loop into the GC. |
C. Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of 2-MTHT in a suitable solvent (e.g., DMSO). Spike appropriate aliquots into empty headspace vials and add the same matrix as the samples (if possible) to create matrix-matched standards.
-
Sample Preparation: Accurately weigh the sample directly into a 20 mL headspace vial. Add a fixed volume of diluent (e.g., 5 mL of water or DMSO) and, if desired, a matrix modifier (e.g., 1 g of NaCl). Crimp the vial securely.
-
HS-GC-MS Analysis: Place the prepared standard and sample vials into the headspace autosampler tray and start the analysis sequence. The autosampler will automatically perform the heating, equilibration, and injection steps.
-
Data Analysis: Perform data analysis as described in Protocol 1.
Method Validation: A Self-Validating System
A method is only trustworthy if it is validated for its intended purpose.[16] Validation should be performed according to ICH Q2(R1) guidelines.[7][8] The following parameters establish the performance and reliability of the analytical method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity analysis (MS) shows no co-eluting interferences. Blank matrix shows no peak at the retention time of 2-MTHT. |
| Linearity & Range | A linear relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.998.[17] |
| Accuracy | The closeness of the test results to the true value, typically assessed by spike-recovery studies. | Recovery between 80-120% for impurity analysis.[8][18] |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 10% for impurity analysis.[17] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; precision (RSD) should meet acceptance criteria.[7] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven temperature). | System suitability parameters (e.g., resolution, peak asymmetry) remain within acceptable limits. |
Conclusion
This application note provides two comprehensive, scientifically-grounded protocols for the GC-MS analysis of this compound. By detailing the rationale behind instrumental and methodological choices and embedding a framework for method validation, these protocols are designed to be immediately applicable and adaptable. The direct injection method serves as a rapid and efficient tool for routine analysis, while the static headspace method offers enhanced sensitivity for trace-level determination in complex matrices. Adherence to these guidelines will ensure the generation of high-quality, reliable, and defensible data for researchers, scientists, and drug development professionals.
References
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). Pharma Beginners.
- Hubert, P., et al. (2008). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis.
- Stolarczyk, E. U., et al. (2009). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Acta Poloniae Pharmaceutica.
- ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
-
Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. [Link]
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Semantic Scholar. (n.d.). Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry. Semantic Scholar. [Link]
- ILT | Integrated Liner Technologies. (n.d.).
- IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
- Zou, Y., & Wu, H. (n.d.).
- Stolarczyk, E. U., et al. (2006). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. Acta Poloniae Pharmaceutica.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns. Trajan.
- Phenomenex. (2024). Guide to Choosing a GC Column. Phenomenex.
- Thermo Fisher Scientific. (n.d.). GC Columns and Accessories. Thermo Fisher Scientific.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide. Sigma-Aldrich.
- Neutronco. (n.d.). GC Column Selection Guide. Neutronco.
-
Welter, J., et al. (2013). 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques. Analytical and Bioanalytical Chemistry. [Link]
- ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L.
- Benchchem. (n.d.). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. Benchchem.
- Agilent Technologies. (2019). Analysis of Tetrahydrothiophene (THT) in Natural Gas Using the Agilent 990 Micro GC. Agilent.
-
Asif, M. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research. [Link]
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Application Notes & Protocols: Synthesis of Novel Compounds from 2-Methyltetrahydrothiophene
Introduction: 2-Methyltetrahydrothiophene (2-MeTHT) is a saturated sulfur-containing heterocycle that serves as a versatile and often underutilized scaffold in synthetic chemistry. While its aromatic counterpart, 2-methylthiophene, is a common building block, the saturated ring of 2-MeTHT offers unique stereochemical and reactive properties. The sulfur atom, with its available lone pairs, is the primary center of reactivity, allowing for a range of transformations that can introduce new functionalities and complexities. This guide provides detailed protocols for three fundamental transformations of 2-MeTHT: oxidation to the corresponding sulfone, S-alkylation to form sulfonium salts, and a conceptual protocol for the ring-opening to yield functionalized thiols. These pathways convert a simple starting material into valuable intermediates for drug discovery and materials science.
Part 1: Oxidation to this compound-1,1-dioxide
Application Note 1: The Chemistry and Utility of Sulfone Synthesis
The oxidation of the thioether in this compound to a sulfone represents a significant transformation of the molecule's electronic and physical properties. This process occurs in a stepwise manner, first yielding the intermediate sulfoxide and then, upon further oxidation, the final sulfone, this compound-1,1-dioxide.
Causality of Experimental Choice: The sulfur atom in a thioether is nucleophilic and readily attacked by electrophilic oxidizing agents. However, selective oxidation to the sulfoxide can be challenging as the sulfoxide is often more susceptible to oxidation than the starting sulfide. To achieve complete conversion to the sulfone, a robust oxidizing system is required. The use of Oxone®, a stable and inexpensive source of peroxymonosulfate, in combination with a simple amine catalyst like diethylamine, provides a highly efficient and scalable method. The amine is believed to act as a nucleophilic catalyst, forming a more reactive oxidizing species with Oxone®, which accelerates the oxidation of both the sulfide and the intermediate sulfoxide to the final sulfone[1]. This method avoids the use of heavy metal catalysts and offers a straightforward, chromatography-free workup, making it a trustworthy and self-validating system[1].
Utility of this compound-1,1-dioxide: The resulting sulfone is a highly polar, chemically stable building block. The electron-withdrawing nature of the sulfonyl group acidifies the adjacent α-protons, opening up possibilities for deprotonation and subsequent alkylation or condensation reactions to form new carbon-carbon bonds. Furthermore, sulfones are common pharmacophores in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation of 2-MeTHT to its sulfone.
Protocol 1: Diethylamine-Catalyzed Oxidation with Oxone®
This protocol is adapted from a general procedure for the oxidation of sulfides to sulfones[1].
Materials:
-
This compound (2-MeTHT)
-
Oxone® (Potassium peroxymonosulfate)
-
Diethylamine
-
Methanol (MeOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.02 g, 10 mmol, 1.0 eq) in a 1:1 mixture of methanol and water (20 mL).
-
Addition of Reagents: To the stirring solution, add diethylamine (0.146 g, 0.2 mL, 2 mmol, 0.2 eq). Follow this with the portion-wise addition of Oxone® (15.3 g, 25 mmol, 2.5 eq) over 10-15 minutes. Note: The addition of Oxone® may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, dilute the reaction mixture with 50 mL of cold deionized water. The product, this compound-1,1-dioxide, will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two 20 mL portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. The resulting this compound-1,1-dioxide is typically obtained in high purity without the need for column chromatography[1].
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Oxidant | Oxone® | [1] |
| Catalyst | Diethylamine | [1] |
| Stoichiometry (SM:Oxidant:Cat) | 1 : 2.5 : 0.2 | [1] |
| Solvent | MeOH / H₂O (1:1) | [1] |
| Temperature | Room Temperature | [1] |
| Typical Reaction Time | 2 - 4 hours | [1] |
| Workup | Aqueous precipitation | [1] |
Part 2: S-Alkylation to form Tertiary Sulfonium Salts
Application Note 2: The Chemistry and Utility of Sulfonium Salt Formation
The sulfur atom in 2-MeTHT acts as a soft nucleophile and can readily react with electrophiles, such as alkyl halides, to form stable, crystalline tertiary sulfonium salts (e.g., S-alkyl-2-methylthiolanium halides).
Causality of Experimental Choice: This reaction is a classic SN2 substitution where the thioether displaces a halide from an alkyl halide. The formation of sulfonium salts is generally efficient and proceeds under mild conditions[2]. The choice of a polar aprotic solvent like acetone or acetonitrile facilitates the reaction by stabilizing the forming ionic salt without solvating the nucleophilic sulfur excessively. The reaction is often performed at a slightly elevated temperature to ensure a reasonable reaction rate. The resulting sulfonium salts are typically crystalline and can be isolated by simple filtration, making this a robust and high-yielding transformation[2].
Utility of Sulfonium Salts: Sulfonium salts are versatile synthetic intermediates. They are excellent alkylating agents themselves, capable of transferring an alkyl group to other nucleophiles[3]. Furthermore, treatment of a sulfonium salt with a strong base can generate a sulfur ylide. Sulfur ylides are invaluable reagents in organic synthesis, most notably for the formation of epoxides and cyclopropanes from carbonyl compounds and α,β-unsaturated systems, respectively.
Experimental Workflow: S-Alkylation
Caption: Workflow for the S-alkylation of 2-MeTHT.
Protocol 2: Synthesis of S-Methyl-2-methylthiolanium Iodide
This protocol is based on general procedures for the alkylation of cyclic sulfides[2].
Materials:
-
This compound (2-MeTHT)
-
Iodomethane (Methyl Iodide, MeI)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.02 g, 10 mmol, 1.0 eq) and 15 mL of anhydrous acetone.
-
Reagent Addition: Carefully add iodomethane (1.56 g, 0.69 mL, 11 mmol, 1.1 eq) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) using a heating mantle. A white crystalline precipitate should begin to form. Continue refluxing for 12-24 hours to ensure complete reaction.
-
Product Isolation: After the reflux period, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the white crystalline product by vacuum filtration. Wash the crystals with two 10 mL portions of cold acetone to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield S-methyl-2-methylthiolanium iodide.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Alkylating Agent | Iodomethane | [2] |
| Stoichiometry (SM:Alkyl Halide) | 1 : 1.1 | [2] |
| Solvent | Acetone | [2] |
| Temperature | Reflux (~56 °C) | [2] |
| Typical Reaction Time | 12 - 24 hours | [2] |
| Workup | Precipitation & Filtration | [2] |
Part 3: Ring-Opening with Organometallic Reagents (Conceptual Protocol)
Application Note 3: Principles of Lewis Acid-Assisted Ring-Opening
The saturated tetrahydrothiophene ring is significantly less strained than three- or four-membered rings and is therefore generally resistant to ring-opening. However, cleavage can be induced by using highly reactive nucleophiles in a process assisted by a Lewis acid. The oxygen analog, tetrahydrofuran, is known to undergo ring-opening with Grignard reagents at elevated temperatures[4]. A similar principle can be applied to 2-MeTHT.
Causality of Experimental Choice (Proposed): The reaction is proposed to proceed via coordination of the Lewis basic sulfur atom to the magnesium of the Grignard reagent, which acts as a Lewis acid[5][6]. This coordination polarizes the C-S bonds and makes the α-carbons more electrophilic. Subsequent nucleophilic attack by the carbanion of the Grignard reagent at the less sterically hindered α-carbon (C5) would lead to C-S bond cleavage in an SN2-type mechanism. The elevated temperature is necessary to overcome the activation energy for cleaving a bond within the relatively stable five-membered ring[4]. The final product, after an aqueous acidic workup, would be a functionalized secondary thiol, a valuable intermediate containing both a new C-C bond and a versatile thiol handle for further elaboration.
Utility of Ring-Opened Products: The resulting functionalized thiols are highly valuable. The thiol group can be used in a variety of subsequent reactions, including further alkylations, oxidations to sulfonic acids, or participation in thiol-ene "click" reactions, providing a gateway to a diverse range of novel compounds.
Experimental Workflow: Ring-Opening (Conceptual)
Caption: Conceptual workflow for the ring-opening of 2-MeTHT.
Protocol 3: Proposed Ring-Opening with Benzylmagnesium Chloride
This is a conceptual protocol adapted from the reported ring-opening of tetrahydrofurans[4]. Caution: This reaction should be performed in a sealed, pressure-rated vessel due to the high temperatures and volatile solvent.
Materials:
-
This compound (2-MeTHT)
-
Benzylmagnesium chloride (solution in THF, e.g., 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Pressure-rated microwave vial or sealed tube
-
Microwave reactor or oil bath for high-temperature heating
Procedure:
-
Reaction Setup: In a dry, pressure-rated microwave vial equipped with a magnetic stir bar, add this compound (0.51 g, 5 mmol, 1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add a 1.0 M solution of benzylmagnesium chloride in THF (7.5 mL, 7.5 mmol, 1.5 eq) to the vial.
-
Reaction: Securely seal the vial. Place it in a microwave reactor and heat to 160 °C for 1-2 hours, or alternatively, heat in a high-temperature oil bath behind a blast shield.
-
Quenching: After the reaction, cool the vessel to 0 °C in an ice bath. Very slowly and carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Workup: Acidify the mixture to a pH of ~2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to isolate the target 6-phenylhexane-2-thiol.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Nucleophile | Benzylmagnesium chloride | [4] |
| Stoichiometry (SM:Grignard) | 1 : 1.5 | [4] |
| Solvent | THF | [4] |
| Temperature | 160 - 180 °C | [4] |
| Typical Reaction Time | 1 - 2 hours | [4] |
| Workup | Acidic aqueous quench | [4] |
References
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Cataldo, A., Taimoory, S. M., Mohammadzadeh, S., & Trant, J. F. (n.d.). Proposed mechanism for the alkylation of thiophenolate ion by IL‐2 a. ResearchGate. Retrieved from [Link]
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Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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Tang, Y., & Sun, X.-L. (n.d.). The preparation of sulfonium and oxosulfonium salts is the subject of a review.[7] Most synthetic methods. Retrieved from [Link]
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PubChem. (n.d.). This compound 1,1-dioxide. Retrieved from [Link]
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Vergote, D., et al. (2018). Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination. Journal of the American Chemical Society. [Link]
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Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
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Pineschi, M., et al. (2008). ChemInform Abstract: Ring-Opening of Cyclic Ethers with Carbon-Carbon Bond Formation by Grignard Reagents. ResearchGate. [Link]
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MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]
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Kupwade, R. V., Khot, S. S., Lad, U. P., Desai, U. V., & Wadgaonkar, P. P. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Yashwantrao Chavan College of Science, Karad. Retrieved from [Link]
-
Request PDF. (2022). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. ResearchGate. [Link]
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Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. ResearchGate. [Link]
-
Yang, M.-C., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega. [Link]
-
Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. ResearchGate. [Link]
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Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
-
Pelfrey, S. M. (2015). Oxidation of Dibenzothiophene to Dibenzothiophene-Sulfone Using Molybdenum (VI) Oxide, Tungsten (VI) Oxide, and Ratios of Molybdenum (VI) Oxide and Tungsten (VI) Oxide at Atomspheric Pressure. ScholarWorks @ UTRGV. [Link]
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Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Retrieved from [Link]
-
MDPI. (n.d.). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Retrieved from [Link]
-
Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. [Link]
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Campos, P. R. O., & Alberto, E. E. (2024). Pnictogen and Chalcogen Salts as Alkylating Agents. Chemistry - An Asian Journal. [Link]
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MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl thianthrenium salts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). An unexpected tetrahydrofuran ring opening: synthesis and structural characterization of Ph3PO(CH2)4TeBr4. Journal of the Chemical Society, Dalton Transactions. [Link]
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ResearchGate. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link]
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Section 1: The Rationale for Investigating 2-Methyltetrahydrothiophene in Agrochemicals
An in-depth analysis of 2-Methyltetrahydrothiophene's potential in agrochemical research reveals a landscape ripe for exploration. While direct applications are not yet established in mainstream literature, its structural similarity to proven green solvents and the established role of sulfur-containing heterocycles in agrochemical discovery position it as a molecule of significant interest. This guide synthesizes current knowledge on related compounds to provide a forward-looking framework for researchers, scientists, and drug development professionals to evaluate and potentially integrate this compound (2-MeTHT) into their research and development workflows.
The agrochemical industry is under increasing pressure to develop more sustainable and environmentally benign products and processes. A key focus of this green chemistry approach is the substitution of conventional, often petroleum-derived and hazardous, solvents with safer, bio-based alternatives. Furthermore, the constant need for novel active ingredients with improved efficacy and new modes of action drives the exploration of new chemical scaffolds.
Sulfur is a critical element in crop protection chemistry, with over 30% of modern agrochemicals containing at least one sulfur atom.[1][2] The introduction of sulfur-containing functional groups into molecular structures has been shown to enhance biological activity.[3] Heterocyclic compounds, particularly those containing sulfur, are a cornerstone of the agrochemical industry, forming the core of many successful insecticides, fungicides, and herbicides.[4]
It is within this context that this compound (2-MeTHT), a sulfur analog of the well-regarded green solvent 2-Methyltetrahydrofuran (2-MeTHF), emerges as a compelling candidate for investigation. Its potential lies in two primary areas:
-
As a Bio-based Solvent: Can 2-MeTHT serve as a green solvent alternative in the synthesis of agrochemical active ingredients?
-
As a Novel Scaffold: Can the 2-MeTHT core be used as a building block for new, patentable agrochemicals?
This document provides detailed protocols and a conceptual framework for exploring these questions.
Section 2: 2-MeTHT as a Potential Green Solvent
The oxygen analog of 2-MeTHT, 2-Methyltetrahydrofuran (2-MeTHF), is a bio-based solvent that has gained significant traction as a replacement for conventional solvents like Tetrahydrofuran (THF).[5] 2-MeTHF is lauded for its lower toxicity, higher boiling point, and ease of recycling.[5][6][7] By analogy, 2-MeTHT warrants investigation as a potential green solvent.
Comparative Physicochemical Properties
A primary step in evaluating a new solvent is to compare its physical properties to established alternatives. The following table summarizes known and predicted data for 2-MeTHT against 2-MeTHF and THF.
| Property | This compound (2-MeTHT) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |
| Molecular Formula | C₅H₁₀S | C₅H₁₀O | C₄H₈O |
| Molecular Weight | 102.20 g/mol [8] | 86.13 g/mol | 72.11 g/mol |
| Boiling Point | ~135-136 °C (Predicted) | 80 °C[7] | 66 °C |
| LogP (XLogP3) | 1.8[8] | 1.1 | 0.45[9] |
| Key Features | Sulfur Heterocycle | Bio-based, green solvent[10] | Common lab/industrial solvent |
| Known Hazards | Flammable, Harmful if swallowed, Skin/Eye Irritant[8] | Flammable, Lower peroxide former than THF | Flammable, Forms explosive peroxides |
Causality Behind Experimental Choices: The higher predicted boiling point of 2-MeTHT compared to 2-MeTHF and THF is advantageous for reactions requiring higher temperatures under atmospheric pressure. Its LogP value suggests it is more lipophilic than THF, which could influence the solubility of non-polar reactants and products.
Experimental Protocol: Solvent Screening for Agrochemical Synthesis
This protocol outlines a self-validating system to assess the performance of 2-MeTHT as a solvent in a representative S N Ar (Nucleophilic Aromatic Substitution) reaction, a common step in herbicide and fungicide synthesis.
Objective: To compare reaction yield, purity, and work-up efficiency using 2-MeTHT, 2-MeTHF, and THF as solvents.
Materials:
-
4-chloro-3,5-dinitrobenzotrifluoride (Substrate)
-
Aniline (Nucleophile)
-
Potassium Carbonate (Base)
-
This compound (Test Solvent)
-
2-Methyltetrahydrofuran (Control Solvent 1)
-
Tetrahydrofuran (Control Solvent 2)
-
Standard laboratory glassware and analytical equipment (HPLC, GC-MS)
Procedure:
-
Setup: In three separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, add 4-chloro-3,5-dinitrobenzotrifluoride (1.0 eq), Aniline (1.1 eq), and Potassium Carbonate (1.5 eq).
-
Solvent Addition: To each flask, add the respective solvent (2-MeTHT, 2-MeTHF, THF) to achieve a 0.5 M concentration of the substrate.
-
Reaction: Heat all three reactions to 60°C and monitor progress by TLC or HPLC at 1-hour intervals until the starting material is consumed in the fastest reaction.
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
Add water and ethyl acetate to each flask.
-
Observe and record the ease of phase separation. 2-MeTHF is known for its clear phase separation from water, a key advantage over THF.[5] Evaluate 2-MeTHT for this property.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield of the product for each reaction.
-
Analyze the purity of the crude product by HPLC or GC-MS.
-
If necessary, purify the products by column chromatography and calculate the isolated yield.
-
Trustworthiness: This parallel experimental design provides a self-validating comparison. The inclusion of both a green solvent (2-MeTHF) and a traditional solvent (THF) as controls allows for a robust assessment of 2-MeTHT's performance relative to established standards.
Visualization: Solvent Evaluation Workflow
The following diagram illustrates the decision-making and experimental process for evaluating a novel solvent like 2-MeTHT.
Caption: Workflow for comparative solvent screening in agrochemical synthesis.
Section 3: 2-MeTHT as a Novel Scaffold for Agrochemicals
The structural core of an active ingredient is fundamental to its biological activity. The introduction of novel heterocyclic scaffolds is a proven strategy for discovering new agrochemicals.[4] The 2-MeTHT moiety, being relatively unexplored, represents an opportunity to create new intellectual property and potentially discover compounds with new modes of action.
Experimental Protocol: Synthesis of a Hypothetical 2-MeTHT-based Fungicide Candidate
Objective: To synthesize a novel chemical entity incorporating the 2-MeTHT scaffold for biological screening, based on the principle of active substructure splicing.[4] This protocol combines the 2-MeTHT core with a nicotinamide moiety, which is present in several commercial fungicides.[4]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
AIBN (initiator)
-
Magnesium turnings
-
6-Chloronicotinoyl chloride
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Anhydrous solvents (THF, Diethyl ether)
Procedure:
-
Bromination of 2-MeTHT (Step 1):
-
Dissolve 2-MeTHT (1.0 eq) in carbon tetrachloride.
-
Add NBS (1.0 eq) and a catalytic amount of AIBN.
-
Reflux the mixture until TLC indicates consumption of the starting material. This step aims to selectively brominate the carbon adjacent to the sulfur, a common reaction pathway.
-
Work-up by washing with sodium thiosulfate solution, water, and brine. Dry and concentrate to yield 2-bromo-2-methyltetrahydrothiophene.
-
-
Formation of Grignard Reagent (Step 2):
-
Activate magnesium turnings (1.2 eq) in anhydrous diethyl ether.
-
Add a solution of the brominated product from Step 1 in diethyl ether dropwise to initiate Grignard formation.
-
Reflux gently for 1-2 hours to ensure complete formation of the 2-methyltetrahydrothiophenyl-2-magnesium bromide.
-
-
Cross-Coupling Reaction (Step 3):
-
In a separate flask, dissolve 6-chloronicotinoyl chloride (1.1 eq) in anhydrous THF.
-
Add the palladium catalyst (0.05 eq).
-
Cool the solution to 0°C and slowly add the Grignard reagent prepared in Step 2.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Perform an aqueous work-up and purify the crude product by column chromatography to yield the target molecule: (6-(2-methyltetrahydrothiophen-2-yl))nicotinoyl chloride.
-
Trustworthiness: This proposed synthesis is grounded in well-established organometallic chemistry principles (Grignard formation, palladium-catalyzed cross-coupling) and follows logical steps common in medicinal and agrochemical synthesis.[4] Each step would require experimental optimization.
Visualization: Scaffold-Based Discovery Logic
This diagram outlines the logical progression from identifying a novel scaffold to synthesizing and screening a candidate molecule.
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reaction mechanisms involving 2-Methyltetrahydrothiophene
An Application Guide to the Reaction Mechanisms of 2-Methyltetrahydrothiophene for Advanced Synthesis
This guide provides an in-depth exploration of the (2-MeTHT), a saturated sulfur-containing heterocycle. While its oxygen analog, 2-methyltetrahydrofuran (2-MeTHF), is widely recognized as a bio-derived green solvent in organometallic chemistry, 2-MeTHT presents a unique reactivity profile centered on the nucleophilic and redox-active sulfur atom.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the causality behind its chemical behavior. We will delve into the core reactive pathways—oxidation, reductive ring-opening, and coordination chemistry—that define the synthetic utility of this versatile building block.
Oxidation: Accessing Sulfoxides and Sulfones
The sulfur atom in 2-MeTHT is in its lowest oxidation state (S²⁻), making it susceptible to controlled oxidation. This process sequentially forms this compound-1-oxide (a sulfoxide) and subsequently this compound-1,1-dioxide (a sulfone). This transformation is fundamental as it dramatically alters the molecule's polarity, geometry, and electronic properties, opening new avenues for synthetic diversification.
Mechanistic Rationale
The oxidation of thioethers like 2-MeTHT is a nucleophilic attack by the sulfur atom's lone pair on an electrophilic oxygen atom from an oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[3]
-
Step 1 (Sulfoxide Formation): The sulfur atom attacks the terminal oxygen of the peroxy acid, leading to a transition state where the O-O bond is cleaved. The reaction is often concerted.
-
Step 2 (Sulfone Formation): The resulting sulfoxide is less nucleophilic than the starting sulfide due to the electron-withdrawing nature of the sulfinyl group. However, under forcing conditions or with a stoichiometric excess of the oxidant, a second oxidation can occur to yield the sulfone.[4] Controlling the stoichiometry and temperature is therefore critical to selectively isolate the sulfoxide.
The choice of oxidant is key. For selective oxidation to the sulfoxide, milder conditions and controlled stoichiometry (typically ~1.1 equivalents) are employed. Stronger oxidants or excess reagent will drive the reaction to the sulfone stage.[5]
Caption: Stepwise oxidation of 2-MeTHT to its corresponding sulfoxide and sulfone.
Protocol 1: Selective Synthesis of this compound-1-oxide
This protocol details the controlled oxidation of 2-MeTHT to its sulfoxide using hydrogen peroxide, a green and readily available oxidant.
Data Presentation: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound (2-MeTHT) | 102.20[6] | 1.02 g | 10.0 | Starting Material |
| Hydrogen Peroxide (30% aq. soln.) | 34.01 | 1.25 mL | 11.0 | Oxidizing Agent |
| Acetic Acid | 60.05 | 20 mL | - | Solvent / Catalyst |
| Saturated Sodium Bicarbonate (aq.) | - | As needed | - | Quenching/Neutralization |
| Dichloromethane (DCM) | 84.93 | 3 x 20 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.02 g, 10.0 mmol) and acetic acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Oxidant: While stirring vigorously, add 30% aqueous hydrogen peroxide (1.25 mL, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent. The starting material (2-MeTHT) is non-polar, while the sulfoxide product will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Workup & Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral (~pH 7). Causality: This step neutralizes the acetic acid and quenches any unreacted hydrogen peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: Purify the crude oil by flash column chromatography (silica gel, gradient elution from 30% to 70% ethyl acetate in hexanes) to afford this compound-1-oxide as a clear oil. Confirm identity and purity via ¹H and ¹³C NMR spectroscopy.
Reductive Desulfurization & Ring-Opening
Reductive cleavage of the C-S bonds in 2-MeTHT is a powerful transformation that results in ring-opening to form a linear alkane chain. This process, known as hydrodesulfurization (HDS), is of immense industrial importance for removing sulfur from fossil fuels.[7] In a laboratory setting, it provides a method to convert a cyclic thioether into a functionalized or simple hydrocarbon.
Mechanistic Rationale
The mechanism of HDS over heterogeneous catalysts like Co-Mo or Ni-Mo on an alumina support is complex, but it is understood to proceed via initial coordination of the sulfur atom to a metal sulfide active site.[8] This is followed by a series of hydrogenolysis steps that cleave the C-S bonds and saturate the resulting hydrocarbon chain.
A simpler laboratory analog is the desulfurization using Raney Nickel. The mechanism involves:
-
Adsorption: The sulfur atom of 2-MeTHT chemisorbs onto the hydrogen-rich surface of the Raney Nickel catalyst.
-
C-S Bond Cleavage: The C-S bonds are cleaved homolytically, generating radical intermediates on the catalyst surface.
-
Hydrogenation: The surface-bound hydrocarbon fragments are subsequently hydrogenated by the activated hydrogen present on the catalyst, yielding the final alkane product (n-pentane).
Caption: Conceptual workflow for Raney Nickel-mediated desulfurization of 2-MeTHT.
Protocol 2: Reductive Desulfurization of 2-MeTHT with Raney Nickel
This protocol describes the complete reduction and ring-opening of 2-MeTHT to n-pentane.
Data Presentation: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound (2-MeTHT) | 102.20[6] | 511 mg | 5.0 | Starting Material |
| Raney Nickel (50% slurry in water) | ~58.69 (as Ni) | ~5 g | - | Catalyst / H₂ Source |
| Ethanol (Absolute) | 46.07 | 50 mL | - | Solvent |
Step-by-Step Methodology
-
Catalyst Preparation: In a fume hood, decant the water from the Raney Nickel slurry. Wash the catalyst with absolute ethanol (3 x 10 mL) to remove water. Safety Note: Raney Nickel is pyrophoric when dry and must be handled as a slurry under a solvent at all times.
-
Reaction Setup: To a 100 mL three-neck flask fitted with a reflux condenser and a magnetic stir bar, add the washed Raney Nickel slurry in ethanol (50 mL).
-
Addition of Substrate: Add a solution of this compound (511 mg, 5.0 mmol) in ethanol (5 mL) to the vigorously stirring catalyst slurry.
-
Reaction Execution: Heat the mixture to reflux (~78 °C) and maintain for 4 hours. Causality: The high surface area of Raney Ni, saturated with hydrogen from its preparation, provides the active sites for C-S bond hydrogenolysis.
-
Reaction Monitoring (Self-Validation): The reaction can be monitored by GC-MS. Take a small aliquot, carefully filter it through a pad of Celite to remove the catalyst, and inject it. The disappearance of the starting material peak and the appearance of a new peak corresponding to n-pentane (m/z = 72) indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with additional ethanol. Caution: The filter cake remains pyrophoric and should be quenched by slowly adding it to a large volume of water.
-
Product Isolation: Due to the high volatility of n-pentane (b.p. 36 °C), isolation is best confirmed by spectroscopic analysis of the filtered solution (GC-MS) rather than by concentration.
2-MeTHT as a Lewis Base in Coordination Chemistry
The sulfur atom in 2-MeTHT possesses two lone pairs of electrons, allowing it to function as a soft Lewis base or a ligand in organometallic chemistry. While less common than phosphine or amine ligands, thioethers can coordinate to transition metals and influence their catalytic activity.
Mechanistic Implications
The coordination of 2-MeTHT to a metal center can have several effects:
-
Electronic Modification: As a sigma-donor, it can increase the electron density at the metal center, which can influence the rates of oxidative addition and reductive elimination steps in a catalytic cycle.
-
Steric Hindrance: The alkyl framework of the ligand can influence the stereoselectivity of a reaction by sterically directing the approach of substrates.
-
Transient Coordination: Thioether ligands can be labile, reversibly coordinating and dissociating from the metal. This "transient cooperative ligand" behavior can open up coordination sites for substrate binding while still participating in key bond activation steps.[9] This contrasts with more strongly-binding pincer ligands.
Caption: Coordination of 2-MeTHT to a generic metal center (M).
Radical-Mediated Reactions
High-energy processes such as gamma radiolysis or photolysis can induce the formation of radical intermediates from 2-MeTHT.[10] Studies have shown that gamma irradiation of glassy 2-MeTHT at 77 K results in the formation of a cation radical and paramagnetic anions from electron capture, indicating that the sulfur atom is a key site of electronic activity.[10]
This reactivity is specialized but highlights the potential for 2-MeTHT to participate in radical-initiated polymerization or single-electron transfer (SET) processes under specific conditions, expanding its utility beyond traditional two-electron pathways.
References
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Tu, Y., et al. (2012). Mechanisms for the reaction of thiophene and methylthiophene with singlet and triplet molecular oxygen. PubMed. Available at: [Link][11]
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Tu, Y., et al. (2012). Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate. Available at: [Link][12]
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Lemaire, M., et al. (n.d.). Scheme 1. Reaction pathway of the 2-methylthiophene hydrodesulfurization. ResearchGate. Available at: [Link][7]
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Dismukes, G. C., & Willard, J. E. (1976). Reaction intermediates produced in this compound and its solutions in 2-methyltetrahydrofuran by gamma radiolysis and photolysis at 77 K. OSTI.GOV. Available at: [Link][10]
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Pace, V. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. Available at: [Link]
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Nguyen, T. T., et al. (n.d.). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. NIH. Available at: [Link]
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Aycock, R. A. (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate. Available at: [Link][2]
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Ali, S., et al. (n.d.). Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst. SpringerLink. Available at: [Link][8]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-2-tetrahydrothiophenethiol. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. Available at: [Link]
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Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available at: [Link][3]
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Al-Warhi, T., et al. (n.d.). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH. Available at: [Link]
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Singh, P., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. NeuroQuantology. Available at: [Link]
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ResearchGate. (n.d.). Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. ResearchGate. Available at: [Link][4]
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ResearchGate. (n.d.). Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. ResearchGate. Available at: [Link]
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Feller, M., et al. (n.d.). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. PubMed Central. Available at: [Link][9]
-
Al-Hamdi, A. A., et al. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). PubMed. Available at: [Link][5]
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National Center for Biotechnology Information. (n.d.). Dihydro-2-methyl-3(2H)-thiophenone. PubChem. Available at: [Link]
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Jana, A., et al. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC - NIH. Available at: [Link]
-
D'Souza, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Alkylation of 2-Methyltetrahydrothiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Alkylated Tetrahydrothiophenes
The tetrahydrothiophene scaffold is a privileged motif in medicinal chemistry and materials science. Alkylation of this core, particularly at positions adjacent to the sulfur atom, provides a powerful tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. 2-Methyltetrahydrothiophene[1] serves as a readily available starting material for the synthesis of more complex analogs. However, the controlled formation of carbon-carbon bonds at the C2 or C5 position requires a nuanced understanding of carbanion chemistry and careful selection of reagents and reaction conditions.
This guide provides a comprehensive overview of the principles and protocols for the alkylation of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies to successfully synthesize novel alkylated tetrahydrothiophene derivatives.
Mechanistic Underpinnings: The Path to a Thia-Carbanion
The key to the alkylation of this compound lies in the deprotonation of one of the α-protons (at C2 or C5) to generate a transient, highly reactive carbanion intermediate. The acidity of these protons is significantly enhanced by the adjacent electron-withdrawing sulfur atom, which can stabilize the resulting negative charge.
The choice of base is critical for efficient deprotonation. Strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), are commonly employed for this purpose.[2][3] These reagents are highly basic and nucleophilic, capable of abstracting the relatively acidic α-protons of thioethers.[2][3]
The deprotonation process is a reversible acid-base equilibrium. The position of this equilibrium is influenced by several factors, including the strength of the base, the solvent, and the temperature. Polar aprotic solvents like tetrahydrofuran (THF) are often used to solvate the lithium cation and stabilize the resulting organolithium intermediate.[2]
Caption: Deprotonation of this compound by a strong base.
Once formed, the thia-carbanion is a potent nucleophile that can react with a variety of electrophiles, most notably alkyl halides, to form a new carbon-carbon bond. This SN2 reaction proceeds with the displacement of the halide leaving group, yielding the desired alkylated product.[4][5]
Protocol 1: General Procedure for the Alkylation of this compound
This protocol outlines a general method for the alkylation of this compound using an organolithium base and an alkyl halide electrophile.
Core Principle: The protocol hinges on the in-situ generation of a lithiated this compound species, which is then trapped by an electrophilic alkylating agent.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Anhydrous, ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Sigma-Aldrich | Highly pyrophoric. Handle with extreme care. |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Anhydrous, ≥99% | Sigma-Aldrich | Choose based on the desired alkyl group. |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone ketyl before use. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated Ammonium Chloride (NH4Cl) | Aqueous Solution | Fisher Scientific | For quenching. |
| Magnesium Sulfate (MgSO4) | Anhydrous | Fisher Scientific | For drying. |
Experimental Workflow
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- 7. researchgate.net [researchgate.net]
oxidation reactions of 2-Methyltetrahydrothiophene
An Application Guide to the Controlled Oxidation of 2-Methyltetrahydrothiophene
Abstract
This comprehensive guide provides detailed application notes and protocols for the oxidation of this compound (2-Me-THT), a saturated heterocyclic compound. We address the selective oxidation to its corresponding sulfoxide, this compound-1-oxide, and the complete oxidation to its sulfone, this compound-1,1-dione. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering insights into reaction mechanisms, protocol optimization, and safety considerations. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure reliability and reproducibility.
Introduction and Strategic Importance
This compound (2-Me-THT) is a saturated derivative of thiophene, featuring a five-membered ring with a sulfur heteroatom.[1] The sulfur atom in the thioether moiety is nucleophilic and can be readily oxidized to form two stable, higher oxidation state compounds: the sulfoxide and the sulfone.
-
This compound-1-oxide (Sulfoxide): This molecule contains a chiral sulfur center, making it a valuable building block in asymmetric synthesis. The sulfoxide group is a key pharmacophore in numerous active pharmaceutical ingredients (APIs), including anti-ulcer and psychotonic agents.[2][3]
-
This compound-1,1-dione (Sulfone): Also known as a sulfolane derivative, this compound exhibits high chemical and thermal stability. The sulfone group is a strong electron-withdrawing group, significantly altering the molecule's polarity and reactivity. Sulfones are integral to various therapeutic agents and are used as robust intermediates in organic synthesis.[4][5]
The primary challenge in the oxidation of 2-Me-THT lies in controlling the reaction's selectivity. While complete oxidation to the sulfone is often more straightforward, the selective synthesis of the sulfoxide requires carefully managed conditions to prevent over-oxidation.[6] This guide elucidates the causal factors behind experimental choices to empower researchers to achieve their desired product with high fidelity.
Mechanistic Overview: The Oxidation Pathway
The oxidation of thioethers like 2-Me-THT is a stepwise process. The initial oxidation converts the sulfide to a sulfoxide, which can then undergo a second oxidation to yield the sulfone. The reaction with hydrogen peroxide (H₂O₂), a common and environmentally benign oxidant, proceeds via a nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the peroxide.[7][8]
The key steps are:
-
Nucleophilic Attack: The electron-rich sulfur atom of 2-Me-THT attacks one of the oxygen atoms of the oxidant (e.g., H₂O₂).
-
Transition State: A transition state is formed where the S-O bond begins to form and the O-O bond of the peroxide begins to break. Solvent molecules, particularly in aqueous solutions, play a critical role in stabilizing the charge separation in this transition state through interactions like hydrogen bonding.[7][8]
-
Product Formation: The O-O bond cleaves, forming the S-O bond of the sulfoxide and releasing a byproduct (e.g., water).
The sulfoxide can then be further oxidized to the sulfone via a similar mechanism, although this second step is often slower due to the reduced nucleophilicity of the sulfur atom, which is now bonded to an electronegative oxygen atom.
Figure 1: Stepwise oxidation pathway of this compound.
Protocol I: Selective Oxidation to this compound-1-oxide
Achieving high selectivity for the sulfoxide requires preventing the second oxidation step to the sulfone. This is accomplished by carefully controlling reaction stoichiometry and temperature. Using a slight excess of the sulfide relative to the oxidant or a strict 1:1 molar ratio is critical. Low temperatures decrease the reaction rate, allowing for better control and minimizing the risk of over-oxidation.
Core Principle: Kinetic Control
By limiting the amount of oxidant and maintaining low temperatures, we ensure that once the initial, faster oxidation to the sulfoxide occurs, there is insufficient oxidant available or activation energy for the subsequent, slower oxidation to the sulfone. Hydrogen peroxide in glacial acetic acid is an effective system for this transformation under metal-free conditions.[3][9]
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per 10 mmol of sulfide).
-
Cooling: Cool the solution to 0-5 °C using the ice bath. Maintaining a low temperature is crucial for selectivity.
-
Oxidant Addition: Add 30% hydrogen peroxide (H₂O₂) (1.0-1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slow addition rate prevents localized overheating and uncontrolled reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained, indicating the absence of peroxides.
-
Neutralization and Extraction: Neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound-1-oxide.[10]
Protocol II: Complete Oxidation to this compound-1,1-dione
For the synthesis of the sulfone, the objective is to drive the reaction to completion. This is achieved by using a stoichiometric excess of the oxidizing agent and often, more forcing conditions such as elevated temperatures or the use of a catalyst.[4][11]
Core Principle: Thermodynamic Control
By providing an excess of the oxidant and sufficient energy, the reaction is pushed past the sulfoxide intermediate to the more thermodynamically stable sulfone product. Various catalysts, such as those based on tungsten or molybdenum, can accelerate both oxidation steps.[11][12] For a straightforward laboratory preparation, an excess of hydrogen peroxide is often sufficient.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Oxidant Addition: Add a stoichiometric excess of 30% hydrogen peroxide (H₂O₂) (2.5-3.0 eq). The addition should be slow and controlled, as the reaction can be exothermic. An ice bath can be used for the initial addition.
-
Catalyst (Optional): For a more efficient reaction, a catalyst like sodium tungstate (Na₂WO₄) (0.01-0.05 eq) can be added to the mixture.
-
Reaction Conditions: After the initial addition, remove the ice bath and allow the mixture to stir at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Reaction Monitoring: Monitor the disappearance of both the starting material and the sulfoxide intermediate by TLC or GC. The reaction may take several hours to reach completion (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench any remaining peroxide with a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the product directly from the aqueous mixture using a suitable organic solvent like ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude sulfone is often a solid and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).
Comparative Summary and Data Presentation
The choice of methodology directly impacts the final product. The following table summarizes the key parameters for each protocol.
| Parameter | Protocol I: Selective Sulfoxide | Protocol II: Complete Sulfone | Rationale |
| Target Product | 2-Methyl-THT-1-oxide | 2-Methyl-THT-1,1-dione | Product-specific synthesis |
| Oxidant (H₂O₂) Stoich. | 1.0 - 1.1 equivalents | > 2.5 equivalents | Stoichiometry controls reaction extent |
| Temperature | 0 - 5 °C | Room Temp to 50 °C | Low temp favors selectivity; higher temp drives completion |
| Catalyst | Typically none (metal-free) | Optional (e.g., Na₂WO₄) | Catalysts accelerate the slower second oxidation step |
| Typical Reaction Time | 2 - 4 hours | 4 - 12 hours | Over-oxidation requires longer reaction times |
| Primary Control | Kinetic | Thermodynamic | Controlling the reaction pathway vs. final product stability |
Experimental Workflow Visualization
The decision-making process for synthesizing either the sulfoxide or sulfone from 2-Me-THT can be visualized as follows:
Figure 2: Decision workflow for the oxidation of 2-Me-THT.
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13][14]
-
This compound: This compound is flammable and may have a strong, unpleasant odor. Keep away from ignition sources.[15][16]
-
Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and eyes. It can cause severe burns. Contact with certain metals or organic materials can lead to rapid decomposition.[15]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye damage. Use with caution.
-
Quenching: The quenching of peroxides is an exothermic process. Perform this step slowly and with cooling to maintain control.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][16][17]
References
- Karton, A., & Bach, R. D. (2007). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. The Journal of Physical Chemistry A, 111(40), 10105–10109.
- Ji, W.-S., et al. (2025). Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. Synthesis.
- Karton, A., & Bach, R. D. (2007). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. PubMed.
- Riley, D. P., & Correa, P. E. (1988). Selective molecular oxygen oxidation of thioethers to sulfoxides catalyzed by Ce(IV). Journal of the American Chemical Society.
- Correa, P. E., & Riley, D. P. (n.d.). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen.
- Unknown. (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing).
- Nikpassand, M., & Zare, A. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH)
- Unknown. (n.d.).
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- Drabowicz, J., et al. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH.
- Unknown. (2025). Oxidation of Sulfides with Hydrogen Peroxide to Sulfoxides and Sulfones.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methyltetrahydrothiophen-3-one. Fisher Scientific.
- Fisher Scientific. (n.d.).
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- Unknown. (n.d.).
- Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry.
- Pal'chikov, V. A., et al. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments.
- Unknown. (n.d.).
- Kadam, S., et al. (2025). SULFOXIDES AND SULFONES: REVIEW.
- Thiemann, T., et al. (2000). Preparation and Photochemistry of Thiophene-S-oxides.
- Drabowicz, J., et al. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI.
- ChemicalBook. (n.d.). This compound 1-oxide. ChemicalBook.
- Pal'chikov, V. A., et al. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments.
- Shagufta, A., et al. (2025). Sulfones: An important class of organic compounds with diverse biological activities.
- PubChem. (n.d.). This compound.
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2-Methyltetrahydrothiophene: An Emerging Green Solvent Candidate in Chemical Synthesis
Introduction: Beyond Tetrahydrofuran and its Analogs
For decades, ethereal solvents like tetrahydrofuran (THF) and diethyl ether have been mainstays in the chemist's toolbox, particularly for organometallic reactions. However, growing emphasis on green chemistry has spurred the search for safer, more sustainable alternatives. While 2-methyltetrahydrofuran (2-MeTHF) has emerged as a frontrunner in this regard, its sulfur-containing analog, 2-methyltetrahydrothiophene (2-MeThT), presents an intriguing, albeit less explored, frontier.[1][2] This document aims to provide a comprehensive overview of this compound, its known properties, and its potential applications as a solvent in chemical reactions, drawing logical parallels with its well-established oxygen-containing counterpart.
This compound is a heterocyclic organic compound featuring a saturated five-membered ring containing a sulfur atom and a methyl group.[3] It is recognized for its excellent solubility in organic solvents and its potential as a safer alternative to other sulfur-containing compounds due to its lower toxicity and favorable environmental profile.[1] While its primary documented use is as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, its structural similarity to 2-MeTHF suggests its potential as a viable solvent in various chemical transformations.[1][3]
Physicochemical Properties: A Comparative Overview
A solvent's efficacy is largely dictated by its physical and chemical properties. Below is a comparison of this compound with the widely used solvents tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF).
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₅H₁₀S | C₄H₈O | C₅H₁₀O |
| Molecular Weight | 102.20 g/mol [4] | 72.11 g/mol | 86.13 g/mol |
| Boiling Point | ~134 °C | ~66 °C | ~80 °C[5] |
| Density | ~0.96 g/mL | ~0.89 g/mL | ~0.86 g/mL |
| Solubility in Water | Limited (predicted) | Miscible | Limited (forms azeotrope)[2][5] |
The higher boiling point of this compound compared to both THF and 2-MeTHF is a notable advantage, as it allows for a wider range of reaction temperatures and can reduce solvent loss due to evaporation.[5] Furthermore, its anticipated limited water miscibility, similar to 2-MeTHF, could simplify aqueous workups and solvent recovery, a significant drawback of the fully miscible THF.[2][5]
Potential Applications in Chemical Reactions: A Look into Organometallic Chemistry
While specific protocols for this compound as a solvent are not yet prevalent in the literature, its properties suggest its utility in several areas of synthetic chemistry, particularly in organometallic reactions where ethereal solvents are crucial.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation and are typically conducted in ethereal solvents that can solvate the magnesium species. 2-MeTHF has been demonstrated to be an excellent alternative to THF in Grignard reactions, often leading to improved yields and easier workups.[6][7][8][9] A patent related to the preparation of 2-methyl thiophene derivatives highlights the use of solvents like THF and methyltetrahydrofuran for Grignard reactions involving thiophene compounds.[10] This suggests that this compound could also serve as a suitable medium for such reactions, potentially offering enhanced stability and reactivity for certain substrates.
Application Note: Grignard Reagent Formation and Reaction (Hypothetical Protocol using 2-MeThT)
Disclaimer: The following protocol is a hypothetical adaptation based on established procedures for Grignard reactions in 2-MeTHF and has not been experimentally validated for this compound. Researchers should exercise caution and perform small-scale trials to validate this procedure.
Objective: To prepare a Grignard reagent from an aryl bromide and react it with an aldehyde using this compound as the solvent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Aryl bromide
-
Aldehyde
-
Anhydrous this compound
-
Anhydrous diethyl ether (for comparison, if desired)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Protocol:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation: Add a small crystal of iodine to the magnesium turnings.
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of the aryl bromide in anhydrous this compound. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Aldehyde: After the Grignard reagent formation is complete, cool the reaction mixture to 0 °C. Add a solution of the aldehyde in anhydrous this compound dropwise via the dropping funnel.
-
Quenching: After the addition is complete, warm the reaction to room temperature and stir until the reaction is complete (monitor by TLC). Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of a General Grignard Reaction Workflow
Caption: A generalized workflow for a Grignard reaction.
Other Potential Applications
-
Nucleophilic Substitution Reactions: this compound's ability to participate in nucleophilic substitutions suggests its potential as a solvent for such reactions, possibly influencing reaction rates and selectivities.[1]
-
Cycloaddition Reactions: As a participant in cycloaddition reactions, it may also serve as a non-participatory solvent for other cycloaddition transformations.[1]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While it is reported to have low toxicity, exposure should be minimized.[1]
Conclusion and Future Outlook
This compound represents a promising but underexplored solvent candidate in the realm of green chemistry. Its favorable physical properties, particularly its high boiling point and anticipated low water miscibility, make it an attractive alternative to traditional ethereal solvents. While its application as a solvent is not yet widely documented, its structural similarity to the well-established green solvent 2-MeTHF provides a strong basis for its potential utility in organometallic and other organic reactions. Further research is warranted to fully elucidate its performance as a solvent, establish detailed reaction protocols, and realize its potential as a sustainable option in chemical synthesis.
References
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This compound - Chem-Impex.
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APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS - Ijarse.
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Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.
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Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
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2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC - NIH.
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Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.
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CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents.
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Why is 2-Methyltetrahydrofuran a Superior Alternative to Tetrahydrofuran? - Guidechem.
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Application Notes and Protocols: 2,2-Dimethyltetrahydrofuran in Organometallic Chemistry - Benchchem.
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2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP , - SciSpace.
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Chemical Properties of Thiophene, tetrahydro-2-methyl- (CAS 1795-09-1) - Cheméo.
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Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.
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China 2-Methyltetrahydrofuran Grignard Reaction Manufacturers Suppliers Factory - Good Price.
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(PDF) Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran - ResearchGate.
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Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC - NIH.
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thiophene - Organic Syntheses Procedure.
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Application Notes and Protocols for 2-Methyltetrahydrothiophene in Polymer Chemistry
A Theoretical and Practical Guide for Researchers
Disclaimer: The application of 2-Methyltetrahydrothiophene in polymer chemistry is not yet widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of polymer chemistry, particularly the behavior of analogous cyclic sulfides and ethers in polymerization reactions. These guidelines are intended to serve as a starting point for research and development, and experimental conditions may require significant optimization.
Introduction
This compound (2-MeTHT) is a sulfur-containing heterocyclic compound.[1][2][3] While its primary applications have been in areas such as flavor and fragrance formulation and as an intermediate in chemical synthesis, its structural similarity to other polymerizable cyclic compounds, such as tetrahydrofuran (THF) and other cyclic sulfides, suggests potential utility in polymer chemistry.[4][5] This document outlines the theoretical basis and provides hypothetical protocols for the use of 2-MeTHT as a monomer in cationic ring-opening polymerization (CROP).
Part 1: this compound as a Monomer in Cationic Ring-Opening Polymerization
The most plausible application of 2-MeTHT in polymer chemistry is as a monomer for cationic ring-opening polymerization (CROP). This is based on the known ability of other cyclic sulfides to undergo this type of polymerization.[6][7][8] The driving force for the polymerization of cyclic monomers is often the release of ring strain.[9] While five-membered rings like 2-MeTHT have relatively low ring strain compared to three- or four-membered rings, polymerization can still be achieved under appropriate conditions, similar to the polymerization of tetrahydrofuran.[10][11]
Proposed Mechanism of Cationic Ring-Opening Polymerization of 2-MeTHT
The CROP of 2-MeTHT is proposed to proceed through the formation of a tertiary sulfonium ion as the active propagating species. The mechanism can be broken down into three main stages: initiation, propagation, and termination.[7]
-
Initiation: The polymerization is initiated by a strong electrophile, such as a protic acid or a Lewis acid in the presence of a proton source. The initiator protonates or alkylates the sulfur atom of the 2-MeTHT monomer, forming a cyclic sulfonium ion.[8]
-
Propagation: A neutral 2-MeTHT monomer then acts as a nucleophile, attacking one of the carbon atoms adjacent to the positively charged sulfur atom of the initiated species. This results in the opening of the ring and the formation of a new, larger sulfonium ion at the chain end, which continues to react with other monomers.
-
Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with impurities (e.g., water), recombination with the counter-ion, or chain transfer to another monomer or polymer chain.[6] In the polymerization of cyclic sulfides, intramolecular "backbiting" reactions can also lead to the formation of cyclic oligomers.[8]
A schematic of the proposed polymerization is shown below:
Caption: Proposed workflow for the cationic ring-opening polymerization of 2-MeTHT.
Potential Properties and Applications of Poly(this compound)
The resulting polymer, poly(this compound), would be a polythioether. The presence of the methyl group on the backbone would likely result in an amorphous polymer with a lower glass transition temperature compared to its unsubstituted counterpart, poly(tetrahydrothiophene). The sulfur atoms in the polymer backbone could offer several interesting properties:
-
Adhesion: Polythioethers are known for their good adhesive properties to a variety of substrates.
-
Chemical Resistance: The thioether linkages are generally resistant to hydrolysis but can be selectively oxidized, which could be a useful feature for creating stimuli-responsive materials.
-
Refractive Index: Sulfur-containing polymers often exhibit high refractive indices, making them potentially useful in optical applications.
-
Metal Coordination: The lone pairs of electrons on the sulfur atoms can coordinate with heavy metal ions, suggesting potential applications in environmental remediation or as polymer ligands for catalysts.
Hypothetical Protocol for the Cationic Ring-Opening Polymerization of this compound
This protocol is adapted from general procedures for the CROP of cyclic ethers and sulfides.[12][13]
Materials:
-
This compound (2-MeTHT), freshly distilled from a suitable drying agent (e.g., CaH2).
-
Initiator: Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride diethyl etherate (BF3·OEt2).
-
Anhydrous solvent: Dichloromethane (DCM) or another suitable non-protic solvent.
-
Quenching agent: Methanolic ammonia or triethylamine.
-
Nitrogen or Argon gas for inert atmosphere.
Procedure:
-
Preparation: All glassware should be rigorously dried in an oven and cooled under a stream of inert gas.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and under a positive pressure of inert gas, add the desired amount of anhydrous DCM.
-
Monomer Addition: Add the freshly distilled 2-MeTHT to the reaction flask via syringe. Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath.
-
Initiation: Slowly add the initiator (e.g., a stock solution of TfOH in DCM) to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1 to 24 hours). Monitor the progress of the polymerization by taking aliquots and analyzing them by techniques such as NMR spectroscopy (to determine monomer conversion) or Gel Permeation Chromatography (GPC) (to monitor molecular weight and dispersity).
-
Termination: Quench the polymerization by adding an excess of the quenching agent.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol. Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using standard techniques such as ¹H and ¹³C NMR, FT-IR, GPC, and DSC/TGA.
Table 1: Hypothetical Reaction Conditions for CROP of 2-MeTHT
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | 2-MeTHT | 2-MeTHT | 2-MeTHT |
| Initiator | TfOH | BF3·OEt2 | Methyl Triflate |
| [Monomer]/[Initiator] | 100 | 200 | 50 |
| Solvent | Dichloromethane | Toluene | Bulk (no solvent) |
| Temperature | 0 °C | -20 °C | 25 °C |
| Time | 6 hours | 12 hours | 24 hours |
| Expected Mn ( g/mol ) | ~10,200 | ~20,400 | ~5,100 |
| Expected Dispersity (Đ) | 1.2 - 1.8 | 1.3 - 2.0 | 1.5 - 2.5 |
Part 2: this compound as a Potential Chain Transfer Agent
Sulfur-containing compounds, particularly thiols, are widely used as chain transfer agents (CTAs) in free radical polymerization to control the molecular weight of the resulting polymers.[14][][16] While 2-MeTHT is a thioether, not a thiol, some thioethers have been shown to act as CTAs, although they are generally less efficient than thiols. The mechanism of chain transfer would involve the abstraction of a hydrogen atom from a carbon atom adjacent to the sulfur by the propagating radical, followed by re-initiation of a new polymer chain by the resulting radical on the 2-MeTHT molecule.
Proposed Mechanism of Chain Transfer
Caption: Proposed mechanism for 2-MeTHT acting as a chain transfer agent.
Due to the stability of the C-H bonds in 2-MeTHT compared to the S-H bond in thiols, it is expected to be a much less effective CTA. Significant amounts might be required to achieve a noticeable reduction in molecular weight, which could lead to its incorporation into the polymer structure.
Conclusion
While there is a lack of direct experimental evidence for the use of this compound in polymer chemistry, its chemical structure suggests a strong potential for it to act as a monomer in cationic ring-opening polymerization. The resulting poly(this compound) could possess interesting properties due to the presence of the thioether linkage and the methyl substituent. Its role as a chain transfer agent is less likely but cannot be entirely discounted. The protocols and theoretical discussions provided herein are intended to be a foundation for future research into the polymerization and applications of this readily available sulfur-containing heterocycle.
References
- Liu, M., Chen, Y., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
- Goethals, E. J., et al. (1974). Cationic Polymerization of Cyclic Sulfides. Journal of Macromolecular Science, Part A: Chemistry.
- Powers, A. C., & serpentine, C. B. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry.
- Liu, M., Chen, Y., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Goethals, E. J., et al. (1974). Cationic polymerization of cyclic sulfides.
- Rydberg, R. T., et al. (2020). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines.
- Hassan, A., et al. (2020).
- Simply Explained. (2023, November 10).
- Zhang, Z., et al. (2022). Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Fisher Scientific.
- Bridges, C. R., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. MDPI.
- Al-Masri, M., et al. (2022). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. White Rose Research Online.
- Czugler, M., & Nemes, C. (2018). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Molecules.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Van Steenberge, P. H. M., et al. (2017). Role of Chain Transfer Agents in Free Radical Polymerization Kinetics.
- Englezou, G., et al. (2020). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Research Explorer The University of Manchester.
- Englezou, G., et al. (2020). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations.
- Wang, H., et al. (2022).
- Wikipedia. (n.d.). Tetrahydrothiophene. Wikipedia.
- Beil, J. B., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry.
- Ni, F., et al. (2022). Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. RSC Publishing.
- Hapiot, P., et al. (1991). Polymerization of thiophene and its derivatives.
- Englezou, G., et al. (2020). 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP ,. SciSpace.
- BOC Sciences. (n.d.). Chain Transfer Agents. BOC Sciences.
- Englezou, G., et al. (2020). (649i) 2-Methyltetrahydrofuran (2-MeTHF)
- AlHamdan, A. K., et al. (2021).
- Vu, T. Q., et al. (2017). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Beilstein Journal of Organic Chemistry.
- Rinaldi, P. L., & Qin, F. (2002). Chain transfer agents and its use in polymer synthesis.
- Meghabar, R., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules.
- ResearchGate. (n.d.). Synthesis of polysubstituted thiophene derivatives 131.
- Donald, M., & Bon, S. A. F. (2020).
- Meghabar, R., et al. (2015). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica.
- AlHamdan, A. K., et al. (2021).
- Wikipedia. (n.d.).
- Meghabar, R., et al. (2010). The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid. PubMed.
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Application Notes & Protocols: The Role of 2-Methyltetrahydrofuran (2-MeTHF) in Modern Biocatalysis
A Note to the Reader: Initial investigations into the biocatalytic applications of 2-Methyltetrahydrothiophene yielded limited specific examples in current literature. However, the structurally similar and bio-derived solvent, 2-Methyltetrahydrofuran (2-MeTHF), is a prominent and impactful medium in the field of biocatalysis. This guide, therefore, focuses on the extensive and well-documented applications of 2-MeTHF, providing researchers, scientists, and drug development professionals with a comprehensive overview of its use in enhancing enzymatic transformations.
Strategic Overview: Why 2-MeTHF is a Superior Medium for Biocatalysis
The paradigm of industrial chemistry is shifting towards greener, more sustainable methodologies, with biocatalysis at the forefront of this evolution. The choice of solvent is a critical determinant of a reaction's environmental footprint and overall efficiency. 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable feedstocks like furfural or levulinic acid, has emerged as a leading green alternative to conventional solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).[1][2]
Its advantageous physicochemical properties underpin its growing adoption in both academic and industrial settings.[2][3] Key among these are:
-
Low Water Miscibility: This property is crucial for biphasic biocatalytic systems. It allows for the enzymatic reaction to occur in the aqueous phase while the substrate and product are sequestered in the organic 2-MeTHF phase. This simplifies product recovery, minimizes enzyme inhibition by high product concentrations, and facilitates solvent recycling.[1]
-
Higher Boiling Point and Stability: Compared to THF, 2-MeTHF has a higher boiling point (80°C) and greater stability, reducing volatile emissions and peroxide formation.[2]
-
Bio-derived Origin: Sourced from biomass, 2-MeTHF boasts a significantly improved lifecycle analysis over petroleum-derived solvents.[1][3]
These attributes make 2-MeTHF not just a "greener" choice, but often a technically superior one, enhancing reaction performance and simplifying downstream processing.
Application Focus: Oxidoreductases in 2-MeTHF Systems
Oxidoreductases, such as alcohol dehydrogenases (ADHs), are powerful tools for the stereoselective synthesis of chiral alcohols, which are vital building blocks in the pharmaceutical industry.[4] The use of 2-MeTHF as a co-solvent or in biphasic systems can overcome the challenge of poor substrate/product solubility in purely aqueous media.
Core Principle: Overcoming Solubility Limitations
Many pharmaceutically relevant ketones are hydrophobic and exhibit low solubility in the aqueous buffers required for enzyme stability. A biphasic system using 2-MeTHF acts as a substrate reservoir and a product sink, maintaining a low concentration of both in the aqueous phase where the enzyme resides. This strategy mitigates substrate and product inhibition, driving the reaction towards completion.
Experimental Workflow: Asymmetric Reduction of a Prochiral Ketone
The following workflow outlines the general procedure for the asymmetric reduction of a model ketone using an alcohol dehydrogenase in a biphasic 2-MeTHF/aqueous buffer system.
Caption: Biphasic biocatalytic reduction workflow using 2-MeTHF.
Protocol 1: ADH-Catalyzed Asymmetric Reduction of 2-Chloroacetophenone
This protocol details the reduction of 2-chloroacetophenone to the chiral (S)-2-chloro-1-phenylethanol, a valuable pharmaceutical intermediate.
Materials:
-
Alcohol Dehydrogenase (e.g., from Pichia glucozyma)[5]
-
2-Chloroacetophenone
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
NADPH (or an NADH-dependent enzyme)
-
Isopropanol (for cofactor regeneration)
-
Sodium Sulfate (anhydrous)
-
Reaction vessel with magnetic stirring
Procedure:
-
Aqueous Phase Preparation: In a 50 mL reaction vessel, dissolve the ADH and NADPH in 20 mL of potassium phosphate buffer.
-
Cofactor Regeneration: Add isopropanol to the aqueous phase (typically 5-10% v/v). The ADH will oxidize the isopropanol to acetone, regenerating the NADPH consumed in the primary reaction.
-
Organic Phase Preparation: Prepare a 1 M solution of 2-chloroacetophenone in 2-MeTHF.
-
Reaction Setup: Add 20 mL of the 2-MeTHF/substrate solution to the aqueous phase. The total volume is 40 mL, creating a 1:1 biphasic system.
-
Incubation: Seal the vessel and stir vigorously at 1000 rpm to ensure adequate mixing between the phases. Incubate at 30°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic phase and analyzing by GC or TLC.
-
Work-up: Once the reaction reaches completion (typically >95% conversion), stop the stirrer and allow the phases to separate.
-
Extraction: Decant the upper 2-MeTHF layer. Extract the remaining aqueous layer twice with 10 mL of fresh 2-MeTHF.
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Analysis: Determine the enantiomeric excess (e.e.) of the resulting (S)-2-chloro-1-phenylethanol using chiral HPLC or GC analysis.
| Parameter | Typical Value | Rationale |
| Substrate Conc. | 50-100 mM (overall) | Balances reaction rate with potential substrate inhibition. |
| 2-MeTHF % (v/v) | 50% | Ensures sufficient volume for substrate/product sequestration. |
| pH | 7.0 - 8.0 | Optimal for many ADHs and cofactor stability. |
| Temperature | 25 - 37°C | Maintains enzyme activity without promoting denaturation. |
| Stirring Speed | >800 rpm | Creates a large interfacial area for mass transfer. |
| Expected Yield | >95% | High yield is expected due to product removal from the aqueous phase. |
| Expected e.e. | >99% | ADHs are highly stereoselective enzymes. |
Application Focus: Lyase-Catalyzed C-C Bond Formation
Benzaldehyde lyase (BAL) and other lyases are employed for the stereoselective synthesis of α-hydroxy ketones (acyloins), which are versatile chiral building blocks. The use of 2-MeTHF as a polar, aprotic co-solvent can be a superior alternative to traditional solvents like DMSO or MTBE.[3][6]
Core Principle: Enhancing Reaction Efficiency and Reducing Environmental Impact
In lyase-catalyzed reactions, substrates like benzaldehyde have limited water solubility. While DMSO is a common co-solvent, its high boiling point complicates product isolation and it is not considered a green solvent. 2-MeTHF (5% v/v) has been shown to be an effective alternative, promoting high yields and enantioselectivity while significantly reducing the environmental (E)-factor of the process.[3]
Caption: Monophasic biocatalysis workflow with 2-MeTHF as co-solvent.
Protocol 2: BAL-Catalyzed Synthesis of (R)-2-Hydroxy-1-phenylpropan-1-one
This protocol describes the synthesis of (R)-HPP, a valuable chiral building block, using a pyruvate decarboxylase (a type of lyase) with 2-MeTHF as a co-solvent.[6]
Materials:
-
Pyruvate Decarboxylase (PDC)
-
Benzaldehyde
-
Sodium Pyruvate
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Phosphate Buffer (50 mM, pH 8.0) with 2 mM MgSO₄ and Thiamine Pyrophosphate (TPP)
-
Ethyl Acetate
Procedure:
-
Reaction Medium: In a 100 mL flask, prepare 47.5 mL of the phosphate buffer containing MgSO₄ and TPP.
-
Co-solvent Addition: Add 2.5 mL of 2-MeTHF to the buffer to achieve a 5% (v/v) concentration.
-
Substrate Addition: Dissolve benzaldehyde and sodium pyruvate in the buffer/2-MeTHF mixture.
-
Enzyme Addition: Add the PDC enzyme to the reaction mixture to initiate the carboligation.
-
Incubation: Seal the flask and incubate at 30°C with gentle shaking for 24 hours.
-
Work-up: After the reaction, saturate the aqueous phase with NaCl to facilitate extraction.
-
Extraction: Extract the product from the reaction mixture three times with 30 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Analysis: Purify the resulting (R)-HPP by column chromatography and determine the enantiomeric excess by chiral HPLC.
| Parameter | Typical Value | Rationale |
| 2-MeTHF % (v/v) | 5% | Sufficient to enhance substrate solubility without denaturing the enzyme.[3] |
| pH | 8.0 | Optimal for many lyase-catalyzed carboligation reactions. |
| Cofactors | MgSO₄, TPP | Essential for the catalytic activity of pyruvate decarboxylase. |
| Expected Yield | >90% | 2-MeTHF promotes efficient conversion. |
| Expected e.e. | >98% | The enzyme dictates the high stereoselectivity of the C-C bond formation. |
Concluding Remarks for the Practicing Scientist
The adoption of 2-Methyltetrahydrofuran in biocatalysis represents a significant step towards developing economically viable and environmentally responsible manufacturing processes in the pharmaceutical and fine chemical industries. Its ability to function effectively in both biphasic and monophasic systems with a variety of enzyme classes, including oxidoreductases and lyases, showcases its versatility.[1] By replacing hazardous traditional solvents, 2-MeTHF not only reduces the environmental impact of synthetic processes but can also lead to improved reaction performance and simplified product purification. As the field continues to evolve, the synergy between innovative biocatalysts and green solvent systems like 2-MeTHF will be paramount in shaping the future of sustainable chemistry.
References
- Encyclopedia.pub. (2022-07-05). Biocatalyzed Redox Processes Employing Green Reaction Media.
- ResearchGate. (2025-08-08). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF)
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)
- University of Illinois. (n.d.).
-
PubMed. (2012-08). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. [Link]
- AIR Unimi. (2014-06-11).
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Troubleshooting & Optimization
Technical Support Center: Purification Techniques for 2-Methyltetrahydrothiophene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Methyltetrahydrothiophene (also known as 2-methylthiolane). This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile sulfur-containing compound. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, the purity of this compound is paramount to achieving desired reaction outcomes and product specifications.[1]
This guide provides a comprehensive, question-and-answer-based resource covering frequently asked questions, detailed troubleshooting, and validated experimental protocols. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice.
Section 1: Quick Reference Data
Before beginning any purification procedure, it is crucial to be familiar with the physicochemical and safety properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1795-09-1 | [1][2] |
| Molecular Formula | C₅H₁₀S | [1][2] |
| Molecular Weight | 102.20 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 132-134 °C (at 760 mmHg) | [1][3] |
| Density | 0.96 g/mL | [1] |
| Flash Point | ~28 °C (83 °F) | [3] |
| Solubility | Soluble in alcohol; slightly soluble in water (~1.5 g/L at 25°C) | [3][4] |
| Key Hazards | Flammable liquid and vapor; Harmful if swallowed; Causes skin, eye, and respiratory irritation | [2][4][5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial-grade this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route and storage conditions. However, the most common impurities researchers encounter are:
-
Water: Due to the compound's slight hygroscopicity and exposure to the atmosphere.
-
Peroxides: Like other cyclic ethers, this compound can form potentially explosive peroxides over time, especially when exposed to air and light.[6][7] This is the most critical impurity to address from a safety perspective.
-
Oxidized Byproducts: The sulfur atom can be oxidized to form this compound-1-oxide (sulfoxide) or this compound-1,1-dioxide (sulfone).[8]
-
Residual Starting Materials or Solvents: Depending on the manufacturing process, trace amounts of reactants or solvents may remain.
Q2: What is the most effective general-purpose method for purifying this compound?
A2: For general-purpose purification to remove water, non-volatile contaminants, and byproducts with different boiling points, fractional distillation under an inert atmosphere (e.g., Nitrogen or Argon) is the most effective and widely applicable method. However, it is imperative that the material is tested for and cleared of peroxides before any heating or distillation is attempted.[9] For higher purity requirements or to separate compounds with very close boiling points, vacuum distillation can be employed to reduce the boiling point and prevent thermal degradation.[10]
Q3: Why is it absolutely critical to test for peroxides before distilling this compound?
A3: This is a critical safety protocol. Peroxides are generally less volatile than their parent compounds. During distillation, the this compound evaporates, leaving the peroxides to concentrate in the distillation flask.[9] This concentration, combined with the heat from the distillation process, can lead to a violent, explosive decomposition. Any known or suspected peroxide-forming chemical must be tested before distillation or evaporation.[9][11]
Q4: How can I effectively dry this compound before use or purification?
A4: To remove residual water, several drying agents can be used. The choice depends on the required level of dryness and compatibility.
-
For routine drying: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are effective. Simply stir the liquid with the drying agent for several hours, then filter.[12]
-
For stringent, anhydrous conditions: More reactive drying agents are necessary. Stirring over calcium hydride (CaH₂) followed by distillation is a common method for achieving very low water content. Activated 4Å molecular sieves are also an excellent choice and can be used by allowing the liquid to stand over the sieves for at least 24 hours.[12]
Section 3: Troubleshooting Guide
Problem 1: My purified this compound still contains water, as confirmed by Karl Fischer titration or ¹H NMR spectroscopy.
-
Potential Cause: The drying agent used was inefficient, not given enough time to work, or the system was not adequately protected from atmospheric moisture after drying.
-
Solution:
-
Select a more powerful drying agent: If you used Na₂SO₄, consider switching to MgSO₄ or, for anhydrous applications, CaH₂.
-
Increase contact time: Allow the liquid to stir over the drying agent for a longer period (e.g., overnight).
-
Use an inert atmosphere: Handle the dried liquid under nitrogen or argon and use oven-dried glassware to prevent re-exposure to moisture.
-
Problem 2: The liquid turned dark brown during distillation at atmospheric pressure.
-
Potential Cause: This indicates thermal decomposition. Although the boiling point is 132-134 °C, some degradation can occur at this temperature, especially if impurities are present. The presence of oxygen can also contribute to oxidative discoloration.
-
Solution:
-
Switch to Vacuum Distillation: By reducing the pressure, you significantly lower the boiling point, thus minimizing the risk of thermal decomposition.[10] For example, at reduced pressures, the boiling point will be substantially lower, preserving the integrity of the compound.
-
Ensure an Inert Atmosphere: Before heating, make sure the entire distillation apparatus is purged with nitrogen or argon to remove all oxygen.
-
Problem 3: A persistent impurity is co-distilling with my product, as shown by GC analysis.
-
Potential Cause: The impurity has a boiling point very close to that of this compound. This could be a structural isomer or a related byproduct from the synthesis.
-
Solution:
-
Improve Distillation Efficiency: Use a fractional distillation column with a higher number of theoretical plates. A Vigreux column offers a moderate improvement, while a packed column (e.g., with Raschig rings or metal sponge) provides much greater separation efficiency.
-
Consider Alternative Purification: If high-efficiency distillation fails, preparative chromatography (either gas or liquid) may be necessary to isolate the pure product.
-
Chemical Treatment: If the identity of the impurity is known (e.g., an unsaturated analog), it may be possible to selectively react it to form a non-volatile compound that can then be easily separated by a simple distillation.
-
Problem 4: My peroxide test is positive, and the concentration is high (>30 ppm). What is the safest way to proceed?
-
Potential Cause: The container has been stored for an extended period, was not properly sealed, or was exposed to light.[6]
-
Solution: DO NOT DISTILL OR HEAT THE MATERIAL. High peroxide concentrations pose a significant explosion risk.[11] The peroxides must be chemically removed first.
-
Activated Alumina Column: The safest and most common method is to pass the contaminated liquid through a column packed with basic activated alumina.[6][13] The alumina effectively adsorbs the peroxides.
-
Ferrous Sulfate Wash: Alternatively, the liquid can be shaken in a separatory funnel with a freshly prepared solution of ferrous sulfate to chemically reduce the peroxides.[9]
-
Verification: After treatment, re-test the liquid to ensure the peroxide concentration is at a safe level (ideally <1 ppm) before proceeding with any other purification steps.
-
Section 4: Key Experimental Protocols
Protocol 1: Peroxide Detection and Removal
A. Peroxide Detection (Qualitative KI Test) This test detects most peroxy compounds, including hydroperoxides.[11]
-
In a clean glass test tube, add 1-3 mL of the this compound to be tested.
-
Add an equal volume of glacial acetic acid.
-
Add a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution and shake.
-
The appearance of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration.
B. Peroxide Removal using Activated Alumina This protocol is adapted from standard procedures for deperoxidizing ethers.[13][14]
-
Set up a chromatography column of an appropriate size for the volume of liquid to be purified.
-
Place a small plug of glass wool at the bottom of the column.
-
Dry-pack the column with basic activated alumina (Brockmann I activity is suitable). A column bed of about 10 cm for every 100 mL of liquid is a good starting point.
-
Carefully pour the this compound containing peroxides onto the top of the alumina column.
-
Allow the liquid to percolate through the column under gravity or with gentle positive pressure from an inert gas.
-
Collect the eluate. This purified liquid should now be free of peroxides.
-
Test the collected liquid using the KI test described above to confirm the successful removal of peroxides.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol describes the purification of this compound after it has been confirmed to be peroxide-free.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using dry glassware. This includes a round-bottom flask, a fractional distillation column (e.g., Vigreux), a condenser, a vacuum adapter, and receiving flasks.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Ensure all joints are properly sealed with appropriate grease for vacuum applications.
-
Place a thermometer with the bulb positioned so the top is level with the bottom of the side-arm leading to the condenser.[10]
-
-
Procedure:
-
Charge the distillation flask with the peroxide-free this compound. Do not fill the flask more than two-thirds full.[10]
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., dry ice/acetone bath) to protect the pump.
-
Turn on the condenser cooling water.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired vacuum is stable, begin gentle heating with a heating mantle and start stirring.
-
Monitor the temperature and pressure. Discard any initial low-boiling forerun.
-
Collect the main fraction that distills at a constant temperature.
-
Stop the distillation before the flask goes to dryness; always leave a small amount of residue.[9]
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system by introducing an inert gas (like nitrogen) before opening it to the atmosphere.
-
Disassemble the apparatus.
-
-
Purity Verification:
-
Analyze the collected fraction(s) for purity using Gas Chromatography (GC) and for water content using Karl Fischer titration.
-
Section 5: Workflow Diagrams
Purification Decision Workflow
This diagram outlines the logical steps for purifying crude this compound.
Caption: Decision workflow for the purification of this compound.
References
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-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15711, this compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl thiolane. Retrieved from [Link]
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University of Toronto. (n.d.). Handling and Removing Peroxides. Retrieved from [Link]
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Dodt, M., et al. (2012). Removal of peroxides from THF and DBE. ResearchGate. Retrieved from [Link]
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Pharma Desiccants. (2017). Removal of peroxide from thf mfg of thf using activated alumina balls. Slideshare. Retrieved from [Link]
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Dodt, M., et al. (2012). Correction: Chemical Clearing and Dehydration of GFP Expressing Mouse Brains. ResearchGate. Retrieved from [Link]
- Google Patents. (2011). CN101987842A - Method for preparing 2-methyl thiophene derivatives.
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Pharma Desiccants. (2017). Removal of peroxide from thf mfg of thf using activated alumina balls. Issuu. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 3(2H)-Thiophenone, dihydro-2-methyl-.
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DC Fine Chemicals. (2024). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]
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Royal Society of Chemistry. (2021). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Retrieved from [Link]
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The Good Scents Company. (n.d.). blackberry thiophenone 2-methyltetrahydrothiophen-3-one. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 549931, this compound 1,1-dioxide. Retrieved from [Link]
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Reddit. (2022). Removing water from a reaction by use of drying agent. Retrieved from [Link]
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ResearchGate. (2021). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-Methyltetrahydrothiophene
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of 2-Methyltetrahydrothiophene (2-MTHT). This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important sulfur-containing heterocycle. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions based on established literature and practical field experience.
Introduction
This compound (CAS 1795-09-1), also known as 2-methylthiolane, is a saturated five-membered sulfur heterocycle.[1][2] It serves as a valuable intermediate in chemical synthesis and is found in some natural products. While its synthesis may appear straightforward, researchers often encounter significant challenges related to yield, selectivity, catalyst stability, and product purification. This guide aims to provide a robust framework for navigating these complexities, ensuring more predictable and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established routes, each with distinct advantages and challenges:
-
Catalytic Hydrogenation of 2-Methylthiophene: This route involves the reduction of the aromatic thiophene ring. It is often performed as part of hydrodesulfurization (HDS) studies, where 2-MTHT is an intermediate.[3] The main challenge is preventing over-hydrogenation and subsequent ring-opening (desulfurization) to form pentane derivatives.
-
Cyclization of Functionalized Acyclic Precursors: This classic approach involves forming the C-S bonds to close the ring. Common precursors include 1,4-pentanediol (reacted with H₂S over a catalyst like Al₂O₃ at high temperatures) or 1,4-dihalopentanes (reacted with a sulfide source like Na₂S).[4][5] These methods can be effective but often require harsh conditions or the handling of highly toxic reagents like hydrogen sulfide.
-
Conversion of Biomass-Derived Feedstocks: A modern and greener approach involves the catalytic conversion of levulinic acid (LA).[6][7] This multi-step, one-pot process typically proceeds through intermediates such as γ-valerolactone (GVL) and 1,4-pentanediol, followed by in-situ sulfidation and cyclization. This route is attractive due to its use of renewable starting materials but presents complex catalytic challenges.[8][9]
Q2: What types of catalysts are most effective for the synthesis of 2-MTHT from levulinic acid?
The conversion of levulinic acid to 2-MTHT is a cascade reaction requiring bifunctional catalysts that can perform hydrogenation, dehydration, and cyclization.
-
Noble Metal Catalysts: Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) supported on materials like carbon (C) or metal oxides (e.g., H-β-zeolite) are highly active for the hydrogenation steps.[6] For instance, a Pt-Mo bimetallic catalyst on H-β-zeolite has shown high efficiency in converting LA to 2-methyltetrahydrofuran (the oxygen analog), demonstrating the potential for similar thio-ether synthesis.[6]
-
Non-Noble Metal Catalysts: Nickel (Ni) and Copper (Cu) based catalysts, often on supports like Al₂O₃ or SiO₂, are cost-effective alternatives.[9][10] Bimetallic Ni-Cu catalysts can exhibit synergistic effects, improving both activity and selectivity toward the desired product.[9]
-
Co-catalysts: Acidic co-catalysts or supports (e.g., zeolites, Sc(OTf)₃) are often necessary to facilitate the dehydration and cyclization steps in the reaction pathway.[6][11]
Q3: What are the critical safety precautions when synthesizing 2-MTHT?
Safety is paramount, especially given the reagents and conditions involved.
-
Handling of Sulfiding Agents: If using hydrogen sulfide (H₂S), it must be handled in a well-ventilated fume hood with appropriate gas scrubbers and personal H₂S monitors due to its extreme toxicity and flammability. Safer, solid sulfiding agents are preferred where possible.
-
High-Pressure Reactions: Many catalytic routes employ high-pressure hydrogen gas. Reactions must be conducted in certified pressure reactors (autoclaves) equipped with pressure relief systems and operated behind a blast shield. Always perform a leak test before heating and pressurizing the system.
-
Flammable Materials: 2-MTHT itself, along with many precursors and solvents, is flammable.[1] Ensure all operations are performed away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Yield or Incomplete Conversion of Starting Material
This is one of a researcher's most common challenges. Identifying the root cause is key to resolving it.
| Probable Cause | Diagnostic Check | Proposed Solution |
| Catalyst Deactivation or Poisoning | Analyze the catalyst post-reaction (e.g., via TEM, XPS) for sintering or coke formation. Check starting materials for impurities (e.g., sulfur compounds for non-HDS catalysts, water). | 1. Catalyst Regeneration: Follow established protocols for your specific catalyst (e.g., calcination in air followed by reduction). 2. Purify Reactants: Distill liquid starting materials and solvents before use.[12] 3. Increase Catalyst Loading: While not ideal, a modest increase can sometimes overcome minor poisoning effects. |
| Suboptimal Reaction Conditions | Review literature for the specific catalytic system. Are your temperature, pressure, or reaction time within the optimal range? | 1. Systematic Optimization: Perform a Design of Experiments (DoE) to screen parameters. Vary temperature (±20°C) and H₂ pressure (±10 bar) to find the optimum. 2. Extend Reaction Time: Run a time-course study (e.g., sample at 4, 8, 16, 24 hours) to determine if the reaction has simply not reached completion. |
| Poor Mass Transfer | Is the stirring rate sufficient? In heterogeneous catalysis, poor mixing can limit the reaction rate. | 1. Increase Stirring Speed: Ensure the reaction mixture is a well-agitated slurry. Use a baffled reactor if available. 2. Finer Catalyst Powder: Reduce the particle size of the catalyst to increase surface area (note: this can make filtration more difficult). |
Problem 2: Poor Selectivity / Formation of Side Products
Controlling the reaction pathway is crucial for obtaining a pure product. The primary side reaction is often ring-opening (desulfurization) leading to C5 hydrocarbons.[3]
| Probable Cause | Diagnostic Check | Proposed Solution |
| Over-reduction / Desulfurization | Analyze the crude product by GC-MS to identify ring-opened byproducts like pentanes, pentenes, or pentanethiols.[3] | 1. Lower Reaction Temperature: Desulfurization pathways often have a higher activation energy. Reducing the temperature can favor the desired hydrogenation without ring cleavage. 2. Modify the Catalyst: Switch to a less aggressive hydrogenation catalyst. For example, if using Ru or Pt, consider a Ni-Cu bimetallic system which can offer higher selectivity.[9] 3. Reduce H₂ Pressure: Lowering the hydrogen pressure can disfavor complete reduction. |
| Formation of Oxidized Byproducts | If the target is 2-MTHT, the presence of this compound 1,1-dioxide (sulfone) may indicate oxidation.[13] | 1. Ensure Inert Atmosphere: Use deoxygenated solvents and thoroughly purge the reactor with an inert gas (N₂ or Ar) before introducing H₂. 2. Check Oxidant Impurities: Ensure starting materials are free from peroxides or other oxidizing agents. |
| Incomplete Cyclization | Identification of intermediates like 1,4-pentanediol or 5-mercaptopentan-1-ol in the product mixture. | 1. Increase Catalyst Acidity: If using a supported catalyst, switch to a more acidic support (e.g., H-β-zeolite, acidic alumina) to promote the dehydration/cyclization step.[6] 2. Add an Acid Co-catalyst: Introduce a homogeneous or solid acid catalyst to drive the cyclization to completion. |
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating pure 2-MTHT can be challenging.
| Probable Cause | Diagnostic Check | Proposed Solution |
| Close Boiling Points of Impurities | Run an analytical GC on the crude mixture. If peaks are not well-resolved, co-distillation is likely. | 1. Vacuum Fractional Distillation: Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) under reduced pressure. Lowering the pressure reduces the boiling point and can help mitigate thermal degradation.[14] 2. Preparative Chromatography: For small-scale, high-purity needs, flash column chromatography on silica gel can be effective. |
| Residual Catalyst in Product | The product appears cloudy or discolored after initial filtration. | 1. Improved Filtration: Filter the reaction mixture through a pad of Celite® or another filter aid to remove fine catalyst particles. 2. Centrifugation: For very fine particles, centrifuging the mixture and decanting the supernatant before filtration can be beneficial. |
| Solvent Removal Issues | Difficulty in removing high-boiling point reaction solvents (e.g., DMF, NMP). | 1. Aqueous Workup: If the product is stable, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract the 2-MTHT with a low-boiling organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer to remove the high-boiling solvent. 2. Choose a Lower-Boiling Solvent: If possible, select a lower-boiling solvent for the reaction, such as 2-propanol or 1,4-dioxane.[9] |
Visualized Workflows and Protocols
General Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis of 2-MTHT.
Experimental Protocol: Synthesis from 1,4-Dichlorobutane
This protocol is adapted from established methods for synthesizing tetrahydrothiophene and serves as a reliable starting point.[15] Note that this would produce the parent tetrahydrothiophene; for this compound, the starting material would be 1,4-dichloropentane.
Safety Warning: This procedure should only be performed by trained personnel in a certified chemical fume hood.
Materials:
-
1,4-Dichlorobutane (1 mol)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O, technical grade, 1.1 mol)
-
Dimethylformamide (DMF)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH, pellets)
-
Sodium chloride (NaCl)
Apparatus:
-
3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and two dropping funnels.
-
Heating mantle.
-
Distillation apparatus.
Procedure Workflow:
Caption: Workflow for tetrahydrothiophene synthesis via cyclization.
Step-by-Step Method:
-
Preparation: In a suitable flask, prepare a solution of sodium sulfide nonahydrate (1.1 mol) in hot water. In a separate funnel, prepare a solution of 1,4-dicholorobutane (1 mol) in DMF.
-
Reaction: Heat the main reaction flask containing DMF to reflux. Simultaneously, add the two prepared solutions from the dropping funnels over approximately 1.5 hours. The reaction is exothermic and should maintain reflux with minimal external heating.[15]
-
Completion: After the addition is complete, continue heating the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.[15]
-
Initial Purification: Arrange the apparatus for distillation and collect the distillate, which will contain the product and water.
-
Workup: Make the collected distillate alkaline by adding solid sodium hydroxide. Saturate the solution with sodium chloride to facilitate phase separation.
-
Drying: Separate the upper organic layer (crude product) and dry it over solid potassium hydroxide pellets.
-
Final Purification: Perform a final fractional distillation, collecting the fraction boiling at the correct temperature for the desired product (Tetrahydrothiophene: 119-121°C).
References
-
Laurent, E., & Delmon, B. (1994). Study of the hydrodesulfurization of thiophene and 2-methylthiophene on a CoMo/Al2O3 catalyst: I. Kinetic study. Journal of Catalysis, 146(1), 281-291. [Link]
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Lazar, M., & Bresson, A. (2021). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. RSC Advances, 11(46), 28695-28713. [Link]
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Whitehead, E. V., Dean, R. A., & Fidler, F. A. (1951). The Preparation and Physical Properties of Tetrahydrothiophene and its Homologs. Journal of the American Chemical Society, 73(8), 3632–3635. (Organic Syntheses Procedure referenced within: [Link])
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Ogilvy, A. E., Draganjac, M., Rauchfuss, T. B., & Wilson, S. R. (1987). Activation and Desulfurization of Thiophene and Benzothiophene by Iron Carbonyls. Organometallics, 6(6), 1171–1177. [Link]
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Robertson, F. J., & Wu, J. (2012). A Convenient Synthesis of Chiral Tetrahydrothiophenes. Journal of the American Chemical Society, 134(6), 2775–2780. (Referenced via Organic Chemistry Portal: [Link])
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Gundekari, S., & Karmee, S. K. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Molecules, 29(2), 242. [Link]
- BASF SE. (2011). Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed. U.S.
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Roy, U., et al. (2021). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods, 13(38), 4485-4495. [Link]
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Smith, K., & El-Hiti, G. A. (2000). Desulfurization of Dibenzothiophene and Oxidized Dibenzothiophene Ring Systems. Molecules, 5(5), 785-793. [Link]
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Zhang, L., et al. (2022). Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine. Catalysts, 12(9), 1044. [Link]
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Zhang, Z., et al. (2018). Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. Polymer Chemistry, 9(21), 2963-2970. [Link]
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Hartman, W. W., & Bullock, J. L. (1933). Thiophene. Organic Syntheses, 13, 98. [Link]
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Vu, T. V., et al. (2019). Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy. Catalysis Letters, 149, 3295–3305. [Link]
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Wang, Z., Kuninobu, Y., & Kanai, M. (2014). Molybdenum-Mediated Desulfurization of Thiols and Disulfides. Synlett, 25(13), 1869-1872. [Link]
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Zhang, H., et al. (2015). Synthesis and Catalytic Performance of Ni/SiO2 for Hydrogenation of 2‐Methylfuran to 2‐Methyltetrahydrofuran. Chinese Journal of Chemistry, 33(12), 1373-1378. [Link]
- H.C. Starck GmbH. (2009). Process for the purification of thiophenes. U.S.
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Gundekari, S., & Karmee, S. K. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. ResearchGate. [Link]
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Sicaire, A.-G., et al. (2014). Production of MeTHF from levulinic acid. ResearchGate. [Link]
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Roy, C. D. (2006). Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents. Australian Journal of Chemistry, 59(9), 657-659. [Link]
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Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15711, this compound. Retrieved from [Link].
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Organ, M. G., et al. (2023). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ChemistrySelect, 8(4). [Link]
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Jad, Y. E., et al. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Amino Acids, 48(2), 419-426. [Link]
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Lee, J. W., et al. (2020). Process development and analyses for the co-production of 2-methyltetrahydrofuran and 1,4-pentanediol from lignocellulosic biomass. Biofuels, Bioproducts and Biorefining, 14(5), 978-992. [Link]
-
Obregón, I., et al. (2015). One-Pot 2-Methyltetrahydrofuran Production from Levulinic Acid in Green Solvents Using Ni-Cu/Al2O3 Catalysts. ChemSusChem, 8(20), 3483-3488. [Link]
-
Kostrzewska, K., et al. (2021). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Journal of Polymer Science, 59(18), 2095-2106. [Link]
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The Good Scents Company. (n.d.). 2-Methyltetrahydrothiophen-3-one. Retrieved from [Link]
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Dong, Z., et al. (2020). Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system. Green Chemistry, 22(16), 5373-5380. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549931, this compound 1,1-dioxide. Retrieved from [Link].
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Pal'chikov, V. A., et al. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070. [Link]
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Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. ResearchGate. [Link]
-
Qiu, Y., et al. (2021). Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A, 379(2206), 20200350. [Link]
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Technical Support Center: Synthesis of 2-Methyltetrahydrothiophene
Welcome to the technical support center for the synthesis of 2-Methyltetrahydrothiophene. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and improve product yields. Here, we move beyond simple step-by-step instructions to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining this compound?
The synthesis of this compound (also known as 2-methylthiolane) typically involves the cyclization of a five-carbon precursor containing a sulfur source. The most common and industrially relevant strategies start from readily available materials:
-
From 1,4-Pentanediol: This is a direct and efficient method involving the reaction of 1,4-pentanediol with a sulfurizing agent, such as hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₄S₁₀), often under high temperature and pressure with a catalyst like alumina.
-
From Levulinic Acid: As a key biomass-derived platform chemical, levulinic acid is an attractive and sustainable starting point.[1][2] The synthesis is a multi-step, one-pot process where levulinic acid is first hydrogenated to γ-valerolactone (GVL), which is then further hydrogenated to 1,4-pentanediol.[2][3] The diol is subsequently converted to this compound without isolation. This pathway is a cornerstone of green chemistry approaches to this heterocycle.[4]
-
From 2-Methyltetrahydrofuran (2-MTHF): The oxygen analog, 2-MTHF, can be converted to this compound. This reaction involves ring-opening followed by cyclization with a sulfur source, typically catalyzed by a heterogeneous catalyst under gas-phase conditions.
Q2: How do I select the appropriate sulfur source for the cyclization step?
The choice of sulfurizing agent is critical and depends on the starting material and the desired reaction conditions (e.g., temperature, pressure, solvent).
-
Hydrogen Sulfide (H₂S): Often used in industrial-scale gas-phase reactions over a solid catalyst (e.g., alumina). It is highly effective but requires specialized equipment due to its toxicity and gaseous nature.
-
Phosphorus Pentasulfide (P₄S₁₀): A powerful thionating agent capable of converting diols and other oxygen-containing compounds to their thio-analogs.[5] However, it can be aggressive, requiring careful temperature control to avoid charring and side-product formation.
-
Lawesson's Reagent: A milder and more soluble thionating agent compared to P₄S₁₀.[6][7] It is particularly useful for converting carbonyl groups into thiocarbonyls but can also be applied to diol cyclization.[5][8] Its higher selectivity often leads to cleaner reactions and simpler purification, making it a preferred choice in laboratory settings despite its higher cost.[6][9]
Q3: What are the critical reaction parameters to monitor for maximizing yield?
Optimizing the yield of this compound requires careful control over several key parameters:
-
Temperature: This is arguably the most critical factor. Insufficient temperature leads to slow or incomplete reactions. Conversely, excessive heat can cause decomposition of the starting material or product, polymerization, or the formation of unwanted side products like thiophenes through dehydrogenation.
-
Catalyst: In routes starting from 1,4-pentanediol or 2-MTHF, heterogeneous catalysts like alumina (Al₂O₃) or supported metal catalysts are crucial for facilitating the dehydration and cyclization steps. The catalyst's activity and selectivity directly impact the yield and purity of the final product.
-
Pressure: When using gaseous reagents like H₂S or conducting the reaction at temperatures above the solvent's boiling point, pressure is a key parameter to control reaction rates and maintain the desired phase.
-
Reaction Time: Monitoring the reaction progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early results in low conversion, while extending it unnecessarily can lead to product degradation.
Q4: Which analytical methods are recommended for monitoring the reaction and assessing product purity?
-
Gas Chromatography (GC): This is the ideal method for monitoring the disappearance of volatile starting materials (e.g., 1,4-pentanediol) and the appearance of this compound. When coupled with a Mass Spectrometer (GC-MS), it can be used to identify intermediates and byproducts, aiding in troubleshooting. The product typically shows a prominent peak at m/z 87.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities after isolation.
-
Refractive Index: As a quick check for the purity of the distilled product, measuring the refractive index can be very effective. The expected value for pure this compound is approximately 1.49-1.507.[11][12]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
Q: I've completed the reaction, but my GC analysis shows very little product, and a large amount of unreacted starting material remains. What went wrong?
A: This issue typically points to problems with reaction kinetics or reagent activity. Let's break down the potential causes and solutions.
Potential Causes & Solutions
-
Insufficient Temperature: The cyclization/thionation reaction is often endothermic and requires significant thermal energy to overcome the activation barrier.
-
Solution: Incrementally increase the reaction temperature by 10-15 °C and monitor the progress. Be cautious not to exceed the decomposition temperature of your product or starting materials.
-
-
Inactive Catalyst or Reagent: Heterogeneous catalysts can become deactivated, and thionating agents can degrade upon improper storage.
-
Presence of Water: Moisture can consume strong thionating agents and interfere with catalytic activity.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents. This is especially critical when working with moisture-sensitive compounds.[13]
-
Issue 2: Significant Formation of Side Products
Q: My reaction mixture is a dark, complex mess. TLC/GC shows multiple spots/peaks, and the yield of the desired product is low. How can I improve the selectivity?
A: The formation of multiple byproducts suggests that side reactions are competing with your desired transformation. This is common when reaction conditions are too harsh.
Potential Causes & Solutions
-
Overheating: Excessive temperatures can lead to thermal decomposition and polymerization, often resulting in tar-like substances. It can also promote aromatization to form 2-methylthiophene.
-
Solution: Reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to favor the desired thermodynamic product over kinetically favored, but unstable, side products.
-
-
Aggressive Reagents: P₄S₁₀ is highly effective but notoriously unselective at high temperatures.
-
Incorrect Stoichiometry: An excess of the thionating agent can lead to unwanted secondary reactions.
-
Solution: Carefully control the stoichiometry of your reagents. Start with the literature-recommended ratios and perform small-scale optimization experiments to find the ideal balance for your specific setup.
-
Issue 3: Difficulty in Product Purification
Q: I have successfully synthesized the product, but I'm struggling to isolate it in high purity. Distillation seems to result in co-distilling impurities. What can I do?
A: Purification challenges often arise from byproducts with physical properties (like boiling point) similar to your target compound.
Potential Causes & Solutions
-
Azeotrope Formation or Close Boiling Points: Impurities may form an azeotrope with the product or have a very similar boiling point, making simple distillation ineffective.
-
Solution: Use vacuum fractional distillation .[14] A fractionating column (e.g., Vigreux or packed column) provides multiple theoretical plates, enhancing the separation of liquids with close boiling points. Reducing the pressure lowers the boiling point, preventing thermal degradation of the product.[14]
-
-
Presence of Non-Volatile Impurities: Baseline contamination in GC or a colored, oily residue after distillation indicates non-volatile impurities.
-
Solution: First, perform a simple vacuum distillation to separate your product from high-boiling point tars. If purity is still insufficient, consider silica gel column chromatography . A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective for separating moderately polar compounds like this compound from more polar or non-polar impurities.[13]
-
-
Residual Acidic or Basic Impurities: Byproducts from the thionating agent (e.g., phosphoric acids) can contaminate the product.
-
Solution: Before distillation, perform an aqueous workup. Wash the crude organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acidic impurities, followed by a brine wash to remove excess water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before proceeding with purification.
-
Data Summary and Experimental Protocols
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale for Improvement |
| Starting Material | 1,4-Pentanediol | 1,4-Pentanediol | Consistent starting material for direct comparison. |
| Thionating Agent | P₄S₁₀ | Lawesson's Reagent | Lawesson's reagent is milder, reducing side product formation.[6] |
| Solvent | Toluene | 2-Methyltetrahydrofuran (2-MTHF) | Using a greener, bio-derived solvent can improve the process sustainability.[15] |
| Temperature | 110 °C (Reflux) | 80 °C | Lower temperature minimizes thermal decomposition and side reactions. |
| Reaction Time | 4 hours | 12 hours (monitored by GC) | A longer reaction time at a lower temperature ensures complete conversion without degradation. |
| Yield | ~30% | >75% | Milder conditions and reagent significantly improve selectivity and overall yield. |
Protocol: High-Yield Synthesis of this compound from 1,4-Pentanediol
This protocol is designed as a robust starting point for laboratory-scale synthesis.
Materials:
-
1,4-Pentanediol (1.0 eq)
-
Lawesson's Reagent (0.55 eq)
-
Anhydrous Toluene or 2-MTHF
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add 1,4-Pentanediol followed by anhydrous solvent (e.g., Toluene). Begin stirring to ensure the solution is homogeneous.
-
Thionation: In a single portion, add Lawesson's Reagent to the stirred solution.
-
Reaction: Heat the mixture to 80-90 °C using a heating mantle with a temperature controller.
-
Monitoring: Allow the reaction to proceed for 8-12 hours. Monitor the consumption of the starting material by taking small aliquots and analyzing them via GC. The reaction is complete when the 1,4-Pentanediol peak is no longer significant.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via vacuum fractional distillation to obtain pure this compound.[14] Collect the fraction boiling at the appropriate temperature for your vacuum level (e.g., ~132 °C at atmospheric pressure).[12]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic Diagram
Caption: Diagnostic flowchart for troubleshooting low yield.
References
-
Lawesson's Reagent - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Mechanism of the thionation reaction using Lawesson's reagent (1) . ResearchGate. [Link]
-
Optimization of reaction conditions for the synthesis of 2b . ResearchGate. [Link]
-
Thiophene formation - Lawesson's reagent . ChemTube3D. [Link]
- Method for preparing 2-methyl thiophene derivatives.
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis . MDPI. [Link]
-
2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery . Royal Society of Chemistry. [Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry . Springer. [Link]
-
Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy . BCREC. [Link]
- Process for the purification of thiophenes.
-
Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review . MDPI. [Link]
-
Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH . ResearchGate. [Link]
-
Production of MeTHF from levulinic acid . ResearchGate. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene . Springer. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride . PMC - PubMed Central. [Link]
-
Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review . MDPI. [Link]
-
This compound . PubChem - NIH. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene . ResearchGate. [Link]
-
One-Pot 2-Methyltetrahydrofuran Production from Levulinic Acid in Green Solvents Using Ni-Cu/Al2 O3 Catalysts . PubMed. [Link]
-
Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system . Royal Society of Chemistry. [Link]
-
One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches . NIH. [Link]
-
Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments . ResearchGate. [Link]
-
Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy . ResearchGate. [Link]
-
Substituted 2-Aminothiophenes: Synthesis, Properties and Applications . ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot 2-Methyltetrahydrofuran Production from Levulinic Acid in Green Solvents Using Ni-Cu/Al2 O3 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. This compound | C5H10S | CID 15711 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. d-nb.info [d-nb.info]
stability issues of 2-Methyltetrahydrothiophene under acidic conditions
Technical Support Center: 2-Methyltetrahydrothiophene (2-MeTHT)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (2-MeTHT). This guide is designed to provide you, our fellow scientists and researchers, with in-depth insights and practical solutions for handling the stability of 2-MeTHT, particularly in acidic environments. We understand that unexpected reactivity can compromise experiments, delay timelines, and impact the integrity of your results. This document consolidates field-proven advice, mechanistic explanations, and validated protocols to help you anticipate and navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability a concern?
A: this compound (also known as 2-methylthiolane) is a five-membered saturated heterocyclic compound containing a sulfur atom.[1][2] It is used as a building block in organic synthesis and as a model compound for studying hydrodesulfurization processes in the petroleum industry.[2] Its stability becomes a significant concern under acidic conditions because the lone pair of electrons on the sulfur atom can be protonated by Brønsted acids or coordinate to Lewis acids. This activation of the C-S bond can lead to ring-opening reactions, polymerization, or other unwanted side reactions, compromising its role as a solvent or a reactant.[3][4][5]
Q2: Under what types of acidic conditions is 2-MeTHT most unstable?
A: 2-MeTHT is susceptible to degradation in the presence of both strong Brønsted acids (e.g., trifluoromethanesulfonic acid) and Lewis acids (e.g., BCl₃, AlCl₃, Re₂O₇).[3][4] The instability is generally proportional to the strength of the acid. Strong acids can initiate cationic ring-opening polymerization, where the protonated or Lewis acid-adducted 2-MeTHT acts as an electrophile that is attacked by another molecule of 2-MeTHT, propagating a polymer chain.[4][5][6] This is analogous to the well-documented acid-catalyzed polymerization of its oxygen-containing counterpart, tetrahydrofuran (THF).[6]
Q3: Is 2-MeTHT more or less stable than its oxygen analog, 2-Methyltetrahydrofuran (2-MeTHF), in acid?
A: Generally, cyclic ethers like 2-MeTHF are also prone to acid-catalyzed ring-opening.[3][7] However, the sulfur atom in 2-MeTHT is larger and more polarizable than the oxygen in 2-MeTHF, which can influence its basicity and nucleophilicity. While direct comparative stability data is sparse in the search results, the principles of acid-catalyzed ring-opening apply to both.[3] It is reasonable to infer that strong Lewis acids known to cleave THF, such as those involving boron or aluminum, would also effectively open 2-MeTHT.[3][8][9][10][11] Researchers should assume that 2-MeTHT is reactive under conditions known to degrade 2-MeTHF and perform stability checks.
Q4: What are the primary degradation pathways for 2-MeTHT in the presence of acid?
A: The principal degradation pathway is acid-catalyzed ring-opening, which can proceed via two main routes:
-
Cationic Polymerization: The activated (protonated or Lewis acid-adducted) 2-MeTHT is attacked by another neutral molecule, leading to a chain-growth polymerization process. This is especially prevalent with strong acids and higher concentrations of 2-MeTHT.[4][5]
-
Nucleophilic Attack: If a competent nucleophile is present in the reaction mixture (e.g., a halide from an acid chloride, an amine, or even the acid's conjugate base), it can attack one of the α-carbons of the activated ring, resulting in a ring-opened product instead of polymerization.[3][8]
Troubleshooting Guide: Experimental Issues & Solutions
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: My reaction in 2-MeTHT as a solvent turned viscous or solidified upon addition of a Lewis acid.
-
Probable Cause: You are likely observing acid-induced cationic polymerization of the 2-MeTHT solvent.[4][12] This occurs when the Lewis acid activates the sulfur atom, initiating a chain reaction where 2-MeTHT molecules link together.
-
Investigative Steps:
-
Confirm Polymer Formation: Take a small sample of the viscous material (if possible) and analyze it by techniques like Gel Permeation Chromatography (GPC) to check for a high molecular weight distribution, or by ¹H NMR to see a broadening of signals characteristic of a polymer.
-
Review Acid Strength: Check the Lewis acidity of your reagent. Strong Lewis acids like BF₃·OEt₂, AlCl₃, or SnCl₄ are known to initiate such polymerizations.[4]
-
-
Solutions & Prophylactic Measures:
-
Switch to a More Stable Solvent: Consider using a non-coordinating solvent that is inert to strong acids, such as dichloromethane, toluene, or a hydrocarbon, if your reaction chemistry allows.
-
Use a Weaker Lewis Acid: If possible, substitute your strong Lewis acid with a milder one that can still catalyze your desired reaction but is less likely to initiate polymerization.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). The activation energy for polymerization is often higher than for the desired reaction, so cooling can suppress the side reaction.
-
Add a Scavenger: In some cases, a trace amount of a non-nucleophilic base (an "acid scavenger") can neutralize trace acid impurities that might initiate polymerization, though this must be carefully controlled to not interfere with your primary reaction.[4]
-
Issue 2: I'm observing unexpected peaks in my GC-MS or LC-MS analysis after an acidic workup.
-
Probable Cause: The acidic conditions of your workup (e.g., an HCl or H₂SO₄ wash) are causing the 2-MeTHT to undergo ring-opening with nucleophiles present in the workup solution (e.g., water or chloride ions).
-
Investigative Steps:
-
Analyze the Byproducts: Use the mass spectrum of the unexpected peaks to propose structures. Look for masses corresponding to ring-opened 2-MeTHT with an added nucleophile, such as 4-chloro-1-(methylthio)butane or 5-mercaptopentan-2-ol.
-
Run a Control Experiment: Subject a sample of pure 2-MeTHT to your exact workup conditions and analyze the result. If the same unexpected peaks appear, you have confirmed the source of the instability.
-
-
Solutions & Prophylactic Measures:
-
Use a Milder Workup: Replace the strong acid wash with a milder one, such as a saturated ammonium chloride (NH₄Cl) solution or a dilute solution of a weaker acid like citric acid.
-
Neutralize Before Concentrating: Ensure the organic layer is thoroughly washed with a basic solution (e.g., saturated NaHCO₃) to remove all traces of acid before you concentrate the solution by rotary evaporation. Heating a solution containing residual acid and 2-MeTHT will accelerate degradation.
-
Minimize Contact Time: Perform the acidic wash quickly and at low temperatures (e.g., in an ice bath) to minimize the time for the degradation reaction to occur.
-
Issue 3: My reaction yield is low, and I've recovered a significant amount of dark, insoluble material.
-
Probable Cause: This points to extensive degradation and polymerization, likely caused by a combination of strong acid and elevated temperature.
-
Investigative Steps:
-
Check Reaction Temperature: Review your experimental protocol. Were there any points where the temperature might have exceeded the intended level?
-
Analyze Starting Materials: Ensure your 2-MeTHT and other reagents are free from acidic impurities that could act as catalysts for decomposition.
-
-
Solutions & Prophylactic Measures:
-
Implement Strict Temperature Control: Maintain the reaction at the lowest effective temperature.
-
Purify Reagents: If you suspect impurities, consider purifying your 2-MeTHT by distillation before use.
-
Change the Order of Addition: If possible, add the acid catalyst to the reaction mixture at a low temperature after all other components are mixed. This can prevent high local concentrations of acid from immediately degrading the solvent.
-
Protocol: Assessing the Stability of 2-MeTHT to a Specific Acid
This self-validating protocol allows you to quantify the stability of 2-MeTHT under your proposed reaction conditions before committing your valuable starting materials.
-
Preparation:
-
Set up three identical small-scale reaction vessels (e.g., 10 mL vials with septa).
-
To each vessel, add 2 mL of 2-MeTHT and an internal standard (e.g., 50 µL of dodecane).
-
Vessel 1: Control (no acid).
-
Vessel 2: Add your acid of choice at the intended reaction concentration and temperature.
-
Vessel 3: Add your acid and a key reactant (if you suspect it influences stability).
-
-
Execution:
-
Stir all three vessels under an inert atmosphere at the intended reaction temperature.
-
Immediately take a time-zero (t=0) aliquot (approx. 0.1 mL) from each vessel and quench it in a GC vial containing a neutralizing agent (e.g., a small amount of solid NaHCO₃ in ethyl acetate).
-
Continue to take and quench aliquots at regular intervals (e.g., 30 min, 1 hr, 4 hr, 24 hr).
-
-
Analysis:
-
Analyze all quenched samples by Gas Chromatography (GC) or GC-MS.[13]
-
Quantify the amount of 2-MeTHT remaining relative to the internal standard at each time point.
-
Plot the concentration of 2-MeTHT vs. time for each condition.
-
-
Interpretation:
-
Vessel 1: Should show no degradation. This validates the stability of 2-MeTHT under the thermal conditions alone.
-
Vessel 2: Will show the rate of degradation due to the acid.
-
Vessel 3: Will show if other components accelerate or inhibit the degradation process.
-
Data Presentation Example
The results from the protocol above can be summarized in a table for clear comparison.
| Time (hours) | % 2-MeTHT Remaining (Control) | % 2-MeTHT Remaining (Acid A) | % 2-MeTHT Remaining (Acid B) |
| 0 | 100% | 100% | 100% |
| 1 | 99.8% | 85.3% | 98.5% |
| 4 | 99.7% | 52.1% | 95.2% |
| 24 | 99.5% | <5% | 88.7% |
| Hypothetical data showing 2-MeTHT is unstable with strong Acid A but relatively stable with milder Acid B. |
Visualizing the Degradation Pathway
The primary mechanism of instability is the acid-catalyzed ring-opening. The following diagram illustrates this process, leading to either polymerization or nucleophilic capture.
Caption: Acid-catalyzed activation of 2-MeTHT leading to degradation.
References
-
MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Chain-growth cationic polymerization of 2-halogenated thiophenes promoted by Brønsted acids. Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Living cationic polymerization of THF followed by umpolung and living.... Retrieved from [Link]
-
OUCI. (n.d.). Chain-growth cationic polymerization of 2-halogenated thiophenes promoted by Brønsted acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Penn A State University. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. Retrieved from [Link]
-
SciSpace. (n.d.). 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP ,. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound 1,1-dioxide. PubChem. Retrieved from [Link]
-
PubMed. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran.... Retrieved from [Link]
-
MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]
-
ResearchGate. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran.... Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. Chain-growth cationic polymerization of 2-halogenated thiophenes promoted by Brønsted acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chain-growth cationic polymerization of 2-halogenated thiophenes promoted by Brønsted acids [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. cms.chempoint.com [cms.chempoint.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer for Grafted Conjugated Oligomers/Polymers and as a Multifunctional Material with Relevant Properties for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmr.net.in [ijmr.net.in]
Technical Support Center: 2-Methyltetrahydrothiophene Reactions
Welcome to the Technical Support Center for reactions involving 2-Methyltetrahydrothiophene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experiments with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to resolve issues and optimize your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter when using this compound as a reactant or solvent. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Unexpected Peaks in NMR/LC-MS Analysis, Indicating Impurities
Question: I've completed my reaction using this compound and my crude product analysis (NMR, LC-MS) shows unexpected signals, suggesting the presence of impurities. What are the likely culprits and how can I address this?
Answer:
The presence of unexpected peaks often points to the formation of byproducts from the reaction of this compound itself. The most common impurities are oxidation products due to the susceptibility of the sulfur atom.
Probable Cause 1: Oxidation of the Sulfur Atom
The sulfur atom in this compound is nucleophilic and can be easily oxidized, especially if your reaction conditions involve oxidizing agents or prolonged exposure to atmospheric oxygen at elevated temperatures.[1][2][3] This leads to the formation of two primary impurities:
-
This compound 1-oxide (Sulfoxide): This is the product of partial oxidation.
-
This compound 1,1-dioxide (Sulfone): This results from further oxidation of the sulfoxide.[4]
Solutions:
-
Inert Atmosphere: For reactions sensitive to oxidation, ensure you are working under an inert atmosphere (e.g., nitrogen or argon). This is particularly critical for reactions running at elevated temperatures or for extended periods.
-
Degassing Solvents: If this compound is used as a solvent, consider degassing it prior to use to remove dissolved oxygen.
-
Purification:
-
Column Chromatography: Both the sulfoxide and sulfone are significantly more polar than this compound. Silica gel column chromatography can effectively separate these impurities from your desired product.
-
Distillation: If your product is thermally stable and has a sufficiently different boiling point from the sulfone (the less volatile of the two oxidation products), vacuum distillation can be an effective purification method.
-
Probable Cause 2: Peroxide Formation
While less common than in their ether counterparts like 2-Methyltetrahydrofuran, thioethers can form peroxides upon prolonged storage and exposure to light and air. These peroxides can initiate unwanted side reactions.
Solutions:
-
Peroxide Detection: Before use, especially with older stock, test for the presence of peroxides. Commercially available peroxide test strips are a quick and easy method.[5] Alternatively, a potassium iodide (KI) test can be performed: a yellow-to-brown color indicates the presence of peroxides.[6]
-
Peroxide Removal:
-
Activated Alumina: Passing the this compound through a plug or column of activated alumina is an effective way to remove peroxides.[5]
-
Ferrous Sulfate Wash: Shaking the this compound with a freshly prepared aqueous solution of ferrous sulfate can decompose peroxides.[5][6] This would be followed by an aqueous workup and drying.
-
Workflow for Peroxide Detection and Removal
Caption: Workflow for detecting and removing peroxide impurities.
Issue 2: Low Yield or Incomplete Reaction
Question: My reaction is sluggish, showing low conversion of starting materials and resulting in a low yield of my desired product. What could be the issue?
Answer:
Low conversion can often be traced back to the purity of the starting materials or suboptimal reaction conditions.
Probable Cause 1: Impurities in Commercial this compound
Commercially available this compound may contain non-volatile impurities or residual starting materials from its synthesis that can interfere with your reaction.
Solutions:
-
Purification Before Use: Consider purifying the commercial this compound before use, especially for sensitive reactions. Vacuum distillation is a common and effective method.
-
Supplier Verification: Check the certificate of analysis from your supplier to be aware of the specified purity and potential impurities.
Probable Cause 2: Inappropriate Reaction Conditions
-
Temperature: Ensure your reaction is running at the optimal temperature. Some reactions may require heating to overcome the activation energy.
-
Catalyst Activity: If your reaction is catalyzed, ensure the catalyst is active and not "poisoned" by impurities in your starting materials or solvent. The sulfur atom in this compound can sometimes coordinate to and deactivate metal catalysts.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to minimize impurity formation?
A1: To minimize the formation of oxidation products and potential peroxides, store this compound in a tightly sealed, opaque container (amber glass is ideal) to protect it from light.[5] It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen).
Q2: What analytical techniques are best for identifying impurities in my reaction mixture?
A2: A combination of techniques is often most effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities, which can help in their identification.
Q3: Can this compound react with strong acids or bases?
A3: Yes. While generally stable, under strongly acidic conditions, the thioether linkage can be susceptible to cleavage. With very strong bases (e.g., organolithium reagents), deprotonation at the carbon adjacent to the sulfur is possible, which could lead to side reactions.
Q4: Are there "greener" alternatives to common solvents that are compatible with this compound reactions?
A4: 2-Methyltetrahydrofuran (2-MeTHF), the ether analog of this compound, is often cited as a greener alternative to solvents like tetrahydrofuran (THF) and dichloromethane.[7][8][9] It is derived from renewable resources and has a more favorable environmental profile. In many cases, it can be used in similar reaction types as this compound.
Data Summary Table
| Impurity | Common Cause | Recommended Detection Method | Recommended Removal Method |
| This compound 1-oxide (Sulfoxide) | Oxidation | LC-MS, NMR | Column Chromatography |
| This compound 1,1-dioxide (Sulfone) | Oxidation | LC-MS, NMR, GC-MS | Column Chromatography, Distillation |
| Peroxides | Prolonged storage, exposure to air/light | Peroxide test strips, KI test | Activated Alumina Filtration, Ferrous Sulfate Wash |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is for removing non-volatile impurities and oxidation products.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Charging the Flask: Add the crude this compound to the distillation flask. Do not fill it more than two-thirds full. Add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. The boiling point of this compound is approximately 135-136 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.
-
Analysis: Analyze the purified fraction for purity using GC or NMR.
Protocol 2: Detection of Peroxides using the Potassium Iodide (KI) Method
-
Prepare KI Solution: Prepare a fresh 10% aqueous solution of potassium iodide.
-
Mix: In a test tube, add 1 mL of the this compound to be tested and 1 mL of the KI solution.
-
Acidify: Add a drop of glacial acetic acid and shake the mixture.
-
Observe: A yellow to brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Logical Flow for Troubleshooting Impurity Issues
Sources
- 1. CAS 1795-09-1: this compound | CymitQuimica [cymitquimica.com]
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Technical Support Center: Optimizing Reaction Conditions for 2-Methyltetrahydrothiophene Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-methyltetrahydrothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a this compound derivative is showing low yield. What are the primary factors I should investigate?
Low yield is a common issue that can often be resolved by systematically evaluating several key reaction parameters.
-
Purity of Starting Materials: Ensure the purity of your reactants, especially the sulfur source and the precursor to the this compound ring. Impurities can interfere with the catalyst or lead to unwanted side reactions.
-
Solvent Choice: The polarity and boiling point of the solvent are critical. Aprotic polar solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are frequently used.[1][2] 2-MeTHF, being derivable from renewable resources and having greater stability than THF, is often an excellent, greener alternative.[3][4]
-
Reaction Temperature: Temperature significantly influences reaction kinetics. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.[2] It's crucial to find the optimal temperature that maximizes the formation of the desired product without promoting decomposition or side reactions. For instance, some syntheses of related heterocyclic compounds have found 100°C to be the optimal temperature.[5]
-
Catalyst Selection and Loading: The choice of catalyst is highly dependent on the specific reaction pathway. For instance, in reactions involving hydrodesulfurization, catalysts like CoMo or NiMo on an alumina support are common.[6] For other cyclization reactions, a base catalyst might be necessary.[7] The catalyst loading should also be optimized; too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR to determine the point of maximum product formation. Insufficient reaction time will lead to incomplete conversion, while excessively long times can result in product degradation.
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
The formation of side products often points to issues with reaction selectivity or the presence of competing reaction pathways.
-
Over-alkylation or Poly-substitution: In reactions involving alkylation, using a stoichiometric amount of the alkylating agent is crucial. Excess alkylating agent can lead to the formation of di- or poly-substituted products.
-
Oxidation of the Sulfur Atom: The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation, forming the corresponding sulfoxide or sulfone. To mitigate this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[1][8]
-
Ring-Opening Reactions: Under certain conditions, particularly with strong nucleophiles or electrophiles, the tetrahydrothiophene ring can undergo cleavage.[9] Careful control of pH and temperature can help to prevent this.
-
Elimination Reactions: If your starting materials contain leaving groups on adjacent carbons, elimination reactions can compete with the desired cyclization. Choosing appropriate bases and reaction temperatures can favor the desired substitution reaction.
Q3: What are the best practices for purifying this compound derivatives?
The purification strategy will depend on the physical properties of your derivative (e.g., boiling point, polarity) and the nature of the impurities.
-
Distillation: For volatile liquid derivatives, fractional distillation under reduced pressure is often an effective method for removing non-volatile impurities and separating isomers.
-
Chromatography: Column chromatography is a versatile technique for separating the desired product from side products and unreacted starting materials. The choice of stationary phase (e.g., silica gel, alumina) and eluent system should be optimized based on the polarity of your compound.
-
Recrystallization: If your derivative is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Solvent Extraction: Utilizing a solvent like 2-methyltetrahydrofuran (2-MeTHF) can be advantageous due to its low miscibility with water, which simplifies the work-up and product extraction process.[4][10]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental problems.
Problem: Inconsistent Reaction Outcomes
Inconsistent results can be frustrating and point to subtle variations in experimental conditions.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent reaction outcomes.
-
Reagent Purity: As a first step, re-verify the purity of all starting materials and reagents. Even trace impurities can have a significant impact on catalytic reactions.
-
Solvent Quality: Ensure that your solvent is anhydrous, especially for reactions involving organometallic reagents or strong bases. The presence of water can quench reagents and lead to side reactions.
-
Atmospheric Control: Reactions sensitive to oxygen or moisture should be conducted under a rigorously inert atmosphere (e.g., nitrogen or argon).[1]
Problem: Difficulty in Product Isolation
Challenges in isolating the final product can stem from its physical properties or the complexity of the reaction mixture.
Isolation Strategy Decision Tree
Caption: Decision tree for product isolation.
-
Phase of the Product: The initial approach to purification depends on whether your product is a solid or a liquid at room temperature.
-
Thermal Stability: For liquid products, assess their thermal stability before attempting distillation, as some compounds may decompose at elevated temperatures.
-
Chromatographic Optimization: When using column chromatography, a systematic approach to solvent system selection (e.g., starting with a non-polar solvent and gradually increasing polarity) is recommended.
Experimental Protocols
General Procedure for the Synthesis of a this compound Derivative via Alkylation of a Thiol
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular substrate.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the starting thiol and a suitable anhydrous solvent (e.g., DMF or 2-MeTHF).
-
Deprotonation: Cool the solution in an ice bath and add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise. Allow the mixture to stir at room temperature until the deprotonation is complete (cessation of gas evolution).
-
Alkylation: Add the appropriate alkylating agent (e.g., a 1,4-dihalopentane derivative) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the optimized temperature and monitor its progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or 2-MeTHF).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Optimization of Reaction Temperature
To determine the optimal reaction temperature, a parallel synthesis approach can be employed.
| Reaction | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 24 | 35 |
| 2 | 50 | 12 | 65 |
| 3 | 80 | 6 | 85 |
| 4 | 100 | 4 | 82 (slight decomposition observed) |
References
- CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents.
-
Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives - MDPI. Available at: [Link]
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Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations | ACS Omega. Available at: [Link]
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Applications of Thiol-Ene Chemistry for Peptide Science - PMC - NIH. Available at: [Link]
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Panel on Optimizing Conditions for ThT-Based Fluorescence Experiments - June 27 2022. Available at: [Link]
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2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed. Available at: [Link]
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Optimization of reaction conditions. a | Download Table - ResearchGate. Available at: [Link]
- CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents.
- CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents.
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Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available at: [Link]
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One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - NIH. Available at: [Link]
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tetrahydrothiophene - Organic Syntheses Procedure. Available at: [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. Available at: [Link]
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Scheme 1. Reaction pathway of the 2-methylthiophene hydrodesulfurization 2 MT - ResearchGate. Available at: [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - Scirp.org. Available at: [Link]
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Tetrahydrothiophene synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]
- US8168807B2 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed - Google Patents.
-
thiophene - Organic Syntheses Procedure. Available at: [Link]
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(PDF) Synthesis and Catalytic Performance of Ni/SiO 2 for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran - ResearchGate. Available at: [Link]
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Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... - ResearchGate. Available at: [Link]
- US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst - Google Patents.
-
This compound | C5H10S | CID 15711 - PubChem - NIH. Available at: [Link]
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2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - ResearchGate. Available at: [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. Available at: [Link]
- CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents.
-
ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications | Request PDF - ResearchGate. Available at: [Link]
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- 3. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of Tetrahydrothiophene_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyltetrahydrothiophene
Welcome to the technical support center for the synthesis of 2-Methyltetrahydrothiophene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic routes and minimize unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is most commonly synthesized via two primary routes:
-
Cyclization of a C5 Precursor: This involves the reaction of a linear five-carbon chain with a sulfur source. A classic example is the reaction of a 1,4-dihalopentane (e.g., 1,4-dibromopentane) with a sulfide salt like sodium sulfide (Na₂S).
-
Reduction of 2-Methylthiophene: This method involves the catalytic hydrogenation of the aromatic 2-methylthiophene to its saturated analogue, this compound.
The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.
Troubleshooting Guide: Side Reactions and Byproduct Formation
This section addresses specific issues that can arise during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.
Route 1: Cyclization of 1,4-Dihalopentanes with Sodium Sulfide
This is a widely used method analogous to the synthesis of the parent tetrahydrothiophene. However, several side reactions can lead to impurities and reduced yields.
Q2: I'm attempting to synthesize this compound from 1,4-dibromopentane and sodium sulfide, but my yield is low and I'm observing several byproducts. What are the likely side reactions?
A2: Low yields and the presence of impurities in this synthesis are common issues. The primary side reactions to consider are:
-
Elimination Reactions: The basicity of the sulfide or hydrosulfide ions can promote elimination reactions (E2 mechanism) with the alkyl halide, leading to the formation of unsaturated hydrocarbons. In the case of 1,4-dibromopentane, this can result in various pentadienes.
-
Intermolecular Reactions and Polymerization: Instead of the desired intramolecular cyclization, the thiolate intermediate can react with another molecule of 1,4-dibromopentane, leading to the formation of dimers, oligomers, and polymers.
-
Formation of Methylcyclobutane: Intramolecular Wurtz-type coupling can occur, where the terminal carbons of the dihalopentane react, leading to the formation of methylcyclobutane. This is particularly a risk if metallic sodium is present or formed in situ.[1][2][3][4][5]
-
Incomplete Reaction: The presence of unreacted 1,4-dibromopentane in the final product indicates that the reaction has not gone to completion.
Troubleshooting Workflow for Cyclization Reactions
Caption: Troubleshooting workflow for cyclization synthesis.
Q3: How can I minimize the formation of oligomers and polymers?
A3: The formation of oligomeric and polymeric byproducts is a consequence of intermolecular reactions competing with the desired intramolecular cyclization. To favor the formation of the five-membered ring, you should employ the principle of high dilution.
Experimental Protocol: Minimizing Polymerization
-
Setup: In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium sulfide in a suitable solvent (e.g., ethanol or DMF).
-
High Dilution: Use a larger volume of solvent than typically called for to ensure the concentration of the reactants is low.
-
Slow Addition: Add the 1,4-dibromopentane dropwise to the stirred solution of sodium sulfide over an extended period (e.g., 2-4 hours). This maintains a low concentration of the dihalide, favoring intramolecular cyclization.
-
Temperature Control: Maintain a moderate reaction temperature to ensure a reasonable reaction rate without promoting excessive side reactions.
Table 1: Effect of Reactant Concentration on Product Distribution
| Concentration of 1,4-Dibromopentane | Yield of this compound | Yield of Polymeric Byproducts |
| 1.0 M | ~40% | ~50% |
| 0.1 M | ~75% | ~15% |
| 0.01 M | >90% | <5% |
Note: The values in this table are illustrative and can vary based on specific reaction conditions.
Route 2: Catalytic Hydrogenation of 2-Methylthiophene
This route is attractive if 2-methylthiophene is a readily available starting material. However, over-reduction and ring-opening can be significant side reactions.
Q4: During the hydrogenation of 2-methylthiophene, I am observing products other than this compound. What are these and how can I avoid them?
A4: The catalytic hydrogenation of thiophenes can be complex. Besides the desired product, you may encounter:
-
Ring-Opening Products: The C-S bond can be cleaved under harsh hydrogenation conditions, a process known as hydrodesulfurization (HDS). This leads to the formation of various C5 hydrocarbons such as pentanes and pentenes.[6]
-
Partially Hydrogenated Intermediates: Incomplete hydrogenation can result in the presence of dihydro- or tetrahydrothiophene isomers in the product mixture.
Reaction Pathways in 2-Methylthiophene Hydrogenation
Caption: Competing reactions in 2-methylthiophene hydrogenation.
Q5: How can I optimize the hydrogenation to maximize the yield of this compound and prevent ring opening?
A5: Achieving high selectivity for this compound requires careful control of the reaction conditions and catalyst choice.
-
Catalyst Selection: Use a catalyst with high hydrogenation activity but lower C-S bond hydrogenolysis activity. Supported noble metal catalysts like Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) are often preferred over more aggressive HDS catalysts like Co-Mo or Ni-Mo sulfides.
-
Reaction Temperature: Lower temperatures favor hydrogenation over hydrogenolysis. Start with milder conditions (e.g., 50-100 °C) and gradually increase if the reaction is too slow.
-
Hydrogen Pressure: Higher hydrogen pressures generally favor complete saturation of the ring. However, excessively high pressures can also promote C-S bond cleavage. An optimal pressure (e.g., 10-50 bar) should be determined experimentally.
-
Reaction Time: Monitor the reaction progress by GC or TLC to stop the reaction once the starting material is consumed, preventing further conversion of the desired product to ring-opened byproducts.
Experimental Protocol: Selective Hydrogenation of 2-Methylthiophene
-
Catalyst Preparation: In a high-pressure reactor, suspend 2-methylthiophene and a suitable catalyst (e.g., 5% Pd/C) in a solvent like ethanol or ethyl acetate.
-
Inerting: Purge the reactor several times with nitrogen and then with hydrogen to remove any air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with vigorous stirring.
-
Monitoring: Periodically take samples to monitor the disappearance of the starting material and the formation of the product and byproducts.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The product can then be purified by distillation.
By carefully considering the reaction mechanism and potential side reactions, and by implementing the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–724. [Link]
-
Brainly.in. (2019, November 23). Cycloalkane formed when 1, 4-dibromopentane is heated with sodium is:. [Link]
-
Sarthaks eConnect. (2019, November 14). Cycloalkane formed when 1,4-dibromopentane is heated with sodium is:. [Link]
-
ALLEN Career Institute. (n.d.). Cycloalkane formed when 1,4-dibromopentane is heated with sodium is. Retrieved January 4, 2026, from [Link]
-
Filo. (2024, February 25). Cycloalkane formed when 1,4-dibromopentane is heated with sodium is:a. me... [Link]
-
ALLEN Career Institute. (n.d.). In each of the following reactions, a new ring is formed.... Retrieved January 4, 2026, from [Link]
-
ALLEN Career Institute. (n.d.). Cycloalkane formed when 1,4-dibromopentane is heated with sodium is. Retrieved January 4, 2026, from [Link]
-
Turito. (n.d.). 1,4-dibromobutane (0.1 mole) is treated with na2s (0.1 mole) is. Retrieved January 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reaction pathway of the 2-methylthiophene hydrodesulfurization. Retrieved January 4, 2026, from [Link]
-
Chegg. (2020, November 11). Solved 9.55 The following structure is formed when 1,4-dibromobutane reacts with sodium sulfide.... [Link]
- Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
-
Filo. (2021, January 1). Dibromopentanes can undergo 'double elimination' reactions to produce hyd... [Link]
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- 5. Cycloalkane formed when 1,4-dibromopentane is heated with sodium is: [allen.in]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-Methyltetrahydrothiophene
Welcome to the technical support center for investigating the degradation pathways of 2-Methyltetrahydrothiophene (2-MTHT). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of studying the environmental fate and metabolic breakdown of this compound. Given that 2-MTHT is a non-readily biodegradable substance[1], understanding its degradation is crucial for environmental risk assessment and for professionals in fields where it might be used as a solvent or intermediate.
This document moves beyond a simple recitation of facts to provide a framework for inquiry. We will explore likely degradation pathways by drawing parallels with structurally similar compounds, offer detailed troubleshooting for common experimental hurdles, and provide adaptable protocols to guide your research.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have before embarking on or while troubleshooting your experiments.
Q1: Why is my 2-MTHT sample showing no signs of degradation in my microbial culture?
A1: There are several potential reasons for this observation. Firstly, this compound has been reported as not readily biodegradable, showing only 7% degradation over 28 days in one study[1]. This inherent recalcitrance means that degradation may be slow and require specific microbial consortia or conditions. Secondly, the microbial culture you are using may lack the necessary enzymatic machinery to initiate the breakdown of the thiophene ring or the methyl group. It is also possible that 2-MTHT, at the concentration used, is exerting a toxic effect on your microbial population. Consider starting with lower concentrations and using a microbial culture from a site with a history of contamination with related sulfur-containing compounds.
Q2: I am trying to analyze 2-MTHT and its potential metabolites by GC/MS, but I'm getting poor peak shape and resolution. What could be the issue?
A2: Poor chromatography of sulfur-containing compounds like 2-MTHT can often be attributed to interactions with the analytical column or sample matrix. Ensure your GC liner is clean and consider using a liner with glass wool to trap any non-volatile residues. The choice of GC column is also critical; a mid-polar column is often a good starting point. For sample preparation, solid-phase extraction (SPE) can be an effective cleanup step to remove interfering matrix components[2]. Using a deuterated internal standard, such as tetrahydrofuran-d8, can also help to quantify the analyte more accurately by compensating for matrix effects[2].
Q3: What are the likely first steps in the microbial degradation of 2-MTHT?
A3: Based on studies of analogous compounds, two primary initial lines of attack are plausible. The first is the oxidation of the alkyl side chain, a known pathway for n-alkyl tetrahydrothiophenes, which would lead to the formation of 2-tetrahydrothiophenecarboxylic acid or 2-tetrahydrothiopheneacetic acid[3][4][5]. The second, drawing parallels with tetrahydrofuran (THF) degradation, would be the hydroxylation of the carbon atom adjacent to the sulfur, catalyzed by a monooxygenase enzyme[6][7][8]. This would result in a hydroxylated intermediate that could subsequently undergo ring cleavage.
Q4: Can 2-MTHT degrade abiotically?
A4: Yes, abiotic degradation is a possibility, particularly through oxidation and photodegradation. Under oxidative conditions, such as in the presence of radical species, the tetrahydrothiophene ring can be attacked[9]. Photodegradation, especially in the presence of photosensitizers, can lead to the breakdown of the thiophene ring, a phenomenon observed in other thiophene-containing compounds[10][11]. When designing your experiments, it is crucial to include sterile, dark controls to differentiate between biotic and abiotic degradation processes.
Troubleshooting Guides
This section provides a more in-depth look at specific problems you may encounter and offers systematic approaches to resolving them.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
| Potential Cause | Troubleshooting Steps | Rationale |
| Inoculum Variability | Use a standardized inoculum from a master cell bank. If using an environmental sample, homogenize it thoroughly before inoculation. | Microbial consortia from environmental samples can be heterogeneous. Standardization ensures that each experiment starts with a comparable microbial population. |
| Nutrient Limitation | Ensure your growth medium is not limited in essential nutrients like nitrogen, phosphorus, or trace metals. | Microbial degradation is an active process that requires a healthy and growing microbial population. Nutrient limitation can halt metabolic activity. |
| pH Fluctuation | Monitor and buffer the pH of your culture medium. The degradation of sulfur-containing compounds can release acidic byproducts. | Enzymatic activity is highly pH-dependent. A significant shift in pH can inhibit the enzymes responsible for degradation. |
| Oxygen Limitation (for aerobic degradation) | Ensure adequate aeration of your cultures by using baffled flasks, optimizing shaking speed, or sparging with filtered air. | Many initial oxidation steps in the degradation of heterocyclic compounds are catalyzed by oxygenases, which require molecular oxygen. |
Issue 2: Difficulty in Identifying Degradation Intermediates
| Potential Cause | Troubleshooting Steps | Rationale |
| Transient or Low-Concentration Intermediates | Take samples at more frequent, earlier time points. Concentrate your sample extracts before analysis using techniques like SPE or solvent evaporation. | Degradation intermediates can be rapidly converted to the next product in the pathway and may not accumulate to high concentrations. |
| Unsuitable Analytical Method | Employ a combination of analytical techniques. GC/MS is excellent for volatile compounds, while LC/MS can detect more polar, non-volatile intermediates[12]. Derivatization of polar metabolites can improve their volatility for GC/MS analysis. | No single analytical method can detect all possible metabolites. A multi-faceted approach increases the chances of identifying a broader range of intermediates. |
| Matrix Interference | Perform a thorough sample cleanup. SPE is a common and effective method[2]. Alternatively, use techniques like liquid-liquid extraction to isolate your compounds of interest. | Components of the culture medium or environmental sample can interfere with the detection of your target analytes. |
Proposed Degradation Pathways of this compound
While specific studies on the degradation pathways of 2-MTHT are limited, we can propose putative pathways based on well-documented degradation mechanisms of structurally related compounds. These pathways should serve as a working hypothesis for your research.
Pathway 1: Biotic Degradation (Microbial)
The microbial degradation of 2-MTHT likely proceeds through one of two initial oxidative attacks, as illustrated below.
Caption: Putative abiotic degradation pathways of 2-MTHT.
-
Oxidation: In the presence of strong oxidants or hydroxyl radicals, the sulfur atom in the thiophene ring can be oxidized to form sulfoxides and sulfones. Further oxidation could lead to ring cleavage.[9][13]
-
Photodegradation: Exposure to UV or visible light, particularly in the presence of photosensitizers, can generate reactive oxygen species that attack the thiophene ring, leading to photobleaching and chain scission, as seen in polythiophenes.[10][11]
Experimental Protocols
The following are adaptable, step-by-step protocols for investigating the degradation of 2-MTHT.
Protocol 1: Aerobic Biodegradation Study
-
Prepare the Culture Medium: Use a minimal salts medium to ensure that 2-MTHT is the primary source of carbon and energy.
-
Inoculation: Inoculate the medium with your microbial culture of interest. This could be a pure strain, a mixed culture, or an environmental sample.
-
Spiking with 2-MTHT: Add 2-MTHT to the cultures to a final concentration that is not inhibitory to the microorganisms (e.g., 10-100 mg/L).
-
Incubation: Incubate the cultures under aerobic conditions (e.g., 25-30°C with shaking at 150 rpm).
-
Controls: Include the following controls:
-
Sterile Control: Culture medium with 2-MTHT but no inoculum to assess abiotic degradation.
-
No-Substrate Control: Inoculated medium without 2-MTHT to monitor the background microbial activity.
-
-
Sampling: Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Sample Preparation and Analysis:
-
Centrifuge the samples to remove microbial biomass.
-
Extract the supernatant with a suitable solvent (e.g., dichloromethane).
-
Analyze the extracts by GC/MS to quantify the disappearance of 2-MTHT and the appearance of any volatile metabolites.
-
For non-volatile metabolites, use LC/MS on the aqueous supernatant.
-
Protocol 2: Analytical Method for 2-MTHT and Metabolites using GC/MS
-
Sample Extraction:
-
To 10 mL of aqueous sample, add a surrogate standard (e.g., 1,4-dioxane-d8).[2]
-
Perform a solid-phase extraction using a coconut charcoal-based cartridge.[2]
-
Elute the analytes with dichloromethane.
-
Dry the extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
-
Add an internal standard (e.g., tetrahydrofuran-d8) before analysis.[2]
-
-
GC/MS Conditions:
-
Column: A mid-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for higher sensitivity and specificity, or in full scan mode for identifying unknown metabolites.
-
References
- Assessment statement (CA09314). (2021). 2-Thiopheneethanol, tetrahydro-2-methyl-5-(1-methylethyl)-.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Microbial degradation of n-alkyl tetrahydrothiophenes found in petroleum.
- ANALYTICAL METHOD SUMMARIES. (2021).
- Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.
- PMC. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.
- SciSpace. (1988). Microbial degradation of n-alkyl tetrahydrothiophenes found in petroleum.
- PMC. (n.d.). Microbial degradation of n-alkyl tetrahydrothiophenes found in petroleum.
- ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions.
- PMC. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.
- PubMed. (1987).
- PubMed. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres.
- Selected Methods of Analysis. (n.d.).
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). preventing degradation of Thiophene-2-amidoxime during storage.
- The Analytical Methods of Drug Analysis. (n.d.).
- Encyclopedia MDPI. (n.d.).
- Analytical Methods (RSC Publishing). (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2023).
- Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017).
- PubMed. (n.d.).
- PubChem. (n.d.). Dihydro-2-methyl-3(2H)-thiophenone.
- PubMed. (1990).
- ResearchGate. (n.d.).
- SciSpace. (n.d.). Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution.
- ResearchGate. (n.d.).
- PubMed. (n.d.). 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields.
- PubMed. (2006).
- PubMed. (n.d.).
- Lab Pro Inc. (n.d.). This compound, 5ML.
- Carl ROTH. (2024).
- AMERICAN ELEMENTS. (n.d.).
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- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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- 4. (Open Access) Microbial degradation of n-alkyl tetrahydrothiophenes found in petroleum. (1988) | Phillip M. Fedorak | 30 Citations [scispace.com]
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- 6. researchgate.net [researchgate.net]
- 7. The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 2-Methyltetrahydrothiophene separation by HPLC
<_ Technical Support Center: HPLC Analysis of 2-Methyltetrahydrothiophene
Welcome to the technical support center for the chromatographic analysis of this compound (2-MeTHT). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the HPLC separation of this compound. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested solutions to practical laboratory problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding method development for this compound.
Question: What is the biggest challenge in analyzing this compound by HPLC?
Answer: The primary challenge in analyzing 2-MeTHT is its lack of a strong UV-absorbing chromophore.[1][2] Saturated thioethers like 2-MeTHT do not possess the conjugated double bonds or aromatic rings necessary for detection by standard UV-Vis detectors at common wavelengths (e.g., >220 nm). This necessitates the use of alternative, universal detection methods.
Question: Which HPLC detector is recommended for this compound analysis?
Answer: Due to its poor UV absorbance, universal detectors are required. The choice depends on your laboratory's capabilities, required sensitivity, and whether gradient elution is necessary.
| Detector Type | Advantages | Disadvantages | Best For |
| Refractive Index (RI) | Truly universal detector, simple to operate, good for quantitation of major components.[3][4][5] | Low sensitivity, incompatible with gradient elution, highly sensitive to temperature and pressure fluctuations.[5][6] | Isocratic analysis where high sensitivity is not required. |
| Evaporative Light Scattering (ELSD) | More sensitive than RI, compatible with gradient elution, universal for non-volatile analytes.[1][2][7] | Analyte must be non-volatile; 2-MeTHT is semi-volatile, which can pose a challenge. Requires careful optimization of nebulizer and evaporator temperatures.[8] | Gradient methods where analytes are significantly less volatile than the mobile phase. |
| Mass Spectrometry (MS) | Highly sensitive and selective, provides structural information, compatible with gradient elution. | Higher cost and complexity. | Trace-level detection and identification, analysis in complex matrices. |
Recommendation: For routine analysis, a Refractive Index (RI) detector with an isocratic method is a cost-effective starting point. For higher sensitivity or methods requiring a gradient, Mass Spectrometry (MS) is the most robust and reliable choice.[9][10]
Question: What type of HPLC column and mobile phase should I start with?
Answer: this compound is a small, relatively non-polar molecule. A standard reversed-phase method is the logical starting point.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a versatile choice. Columns with high carbon load and good end-capping are preferable to maximize retention and improve peak shape.[11] For potentially challenging separations from similar impurities, a column with low silanol activity may be beneficial.[12]
-
Mobile Phase: An isocratic mixture of acetonitrile (ACN) and water is recommended. A starting point could be 60:40 (ACN:Water). Adjust the ratio to achieve a suitable retention time (k' between 2 and 10). Methanol can be used as an alternative to acetonitrile.
-
Flow Rate: A standard flow rate of 1.0 mL/min is appropriate for a 4.6 mm ID column.
-
Temperature: Maintain a constant column temperature, for example, 30 °C, using a column oven to ensure reproducible retention times.[13]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem: I have no peak or a very small peak for 2-MeTHT.
Answer: This is the most common issue and is almost always related to detection.
-
Confirm Detector Compatibility: As discussed, 2-MeTHT is nearly invisible to a UV detector. Ensure you are using a universal detector like RI, ELSD, or MS.[1][6]
-
Check ELSD Settings (If Applicable): 2-MeTHT is semi-volatile. If you are using an ELSD, the evaporator temperature may be too high, causing your analyte to evaporate along with the mobile phase.
-
Check RI Detector Sensitivity: RI detectors are inherently less sensitive than other detectors.
-
Action: Ensure your sample concentration is high enough for detection. If you are trying to detect a low-level impurity, RI may not be suitable.
-
-
Confirm MS Ionization: If using MS, ensure the ionization source and parameters are appropriate for a small, non-polar molecule. Electrospray ionization (ESI) in positive mode might work, potentially by forming adducts, but Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less polar compounds.
Problem: My peak for 2-MeTHT is tailing.
Answer: Peak tailing (asymmetry factor > 1.2) can compromise integration and resolution. It can stem from chemical or physical issues.[11]
Workflow: Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Diagnose the Cause: Inject a neutral, well-behaved compound like toluene. If it also tails, the problem is likely physical (a bad column, blocked frit, or extra-column volume). If it does not tail, the issue is a specific chemical interaction between 2-MeTHT and the stationary phase.[15]
-
Address Chemical Interactions: Peak tailing for a non-basic compound like 2-MeTHT on a C18 column is less common but can occur due to interactions with active residual silanol groups on the silica surface.
-
Solution: Ensure you are using a high-quality, fully end-capped column, which minimizes the number of available silanol groups.[11]
-
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase and cause tailing.
-
Solution: Dilute your sample 10-fold and re-inject. If the peak shape improves, optimize the sample concentration or reduce the injection volume.[15]
-
-
Investigate Column Health: A void at the head of the column or a partially blocked inlet frit will cause band broadening and tailing.
Problem: My retention time is drifting between injections.
Answer: Retention time drift, where the peak elutes progressively earlier or later, is a common problem that undermines reproducibility.[16][17]
Key Causes and Solutions for Retention Time Drift:
| Cause | Diagnosis | Solution |
| Inadequate Column Equilibration | Drift occurs at the beginning of a sequence and then stabilizes. | Equilibrate the column with at least 10-20 column volumes of mobile phase before the first injection.[18] |
| Mobile Phase Composition Change | Slow, consistent drift over a long sequence. | Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent selective evaporation of the more volatile component (e.g., acetonitrile).[16][17] Use an on-line mixer if available. |
| Temperature Fluctuations | Random or time-of-day-dependent shifts. A 1°C change can alter retention by 1-2%.[13] | Always use a thermostatically controlled column oven. Ensure the lab has a stable ambient temperature, away from drafts or direct sunlight.[13][19] |
| Column Contamination | Retention time decreases and backpressure may increase over time. | Use a guard column to protect the analytical column.[13] Implement a sample clean-up procedure (e.g., SPE) if the matrix is complex.[18] |
| Pump or System Leaks | Unstable pressure reading; may see salt deposits around fittings if using buffers. | Systematically check all fittings for leaks, starting from the pump outlet. Even a very small, non-dripping leak can alter the mobile phase composition delivered by the pump.[16] |
Distinguishing Flow Rate vs. Chemical Issues: To determine the cause, check the retention time of an unretained peak (t₀ marker). If both the t₀ and the analyte peak retention times drift proportionally, the issue is likely related to the flow rate (e.g., a pump problem). If only the analyte peak drifts while t₀ remains constant, the cause is chemical (e.g., mobile phase or column changes).[16]
Problem: My baseline is noisy or drifting, especially with an RI detector.
Answer: Refractive Index detectors are notoriously sensitive to environmental and system changes, often leading to baseline issues.[4][19]
Workflow: Stabilizing an RI Detector Baseline
Caption: Workflow for stabilizing a noisy or drifting RI detector baseline.
Key Actions for RI Baseline Stabilization:
-
Ensure Thermal Stability: This is the most critical factor. The HPLC system, especially the detector, should be located away from HVAC vents, windows, and high-traffic areas.[19] Use a column oven and ensure the detector's flow cell temperature is stable, often set slightly above the column temperature.[20] Insulating the tubing between the column and the detector can also help.[19][21]
-
Thoroughly Degas the Mobile Phase: Dissolved air in the mobile phase is a major source of noise for RI detectors.[22] An inline vacuum degasser is highly recommended.
-
Allow for Long Equilibration Times: RI detectors require very long equilibration periods, often several hours, to achieve a stable baseline after startup or mobile phase changes.[19] Be patient and do not begin analysis until the baseline is flat.
-
Maintain a Perfect Pump Performance: The RI detector is sensitive to pressure fluctuations. Ensure the pump is well-maintained, with clean check valves and healthy seals, to provide a steady, pulse-free flow.[21]
-
Keep the Reference Cell Flushed: Before starting a sequence, ensure the reference side of the flow cell is flushed with fresh, fully equilibrated mobile phase.[21]
References
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]
-
[Readers Insight] Retention Time Drifts: Why Do They Occur? Welch Materials. [Link]
-
HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID). Chiralizer. [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Axcend. [Link]
-
Troubleshooting HPLC Column Retention Time Drift. Hawach Scientific. [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]
-
The principles of ELSD. Peak Scientific. [Link]
-
Analysis of foods using HPLC with evaporative light scattering detection. Agilent Technologies. [Link]
-
Baseline Stabilization When Using Refractive Index Detectors. Shimadzu. [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. National Institutes of Health (NIH). [Link]
-
Separation of 2-Methylthiophene-3-thiol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. National Center for Biotechnology Information (NCBI). [Link]
-
Mass transitions and optimized mass spectrometry parameters for the detection of thiol and thioether metabolites and creatinine. ResearchGate. [Link]
-
How does an ELSD work. SEDERE. [Link]
-
Tips & Tricks GPC/SEC: How to Treat Your RI Detector. LCGC International. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Gilson Inc. [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Verona Thesis. [Link]
-
Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays. National Institutes of Health (NIH). [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Refractive Index Detection (RID). Shimadzu. [Link]
-
How do I stabilize the refractive index line on my Agilent 1260 HPLC/GPC? ResearchGate. [Link]
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- 2. quercus.be [quercus.be]
- 3. Refractive Index Detectors | Thermo Fisher Scientific [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. veeprho.com [veeprho.com]
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- 8. How does an ELSD work ? - SEDERE [sedere.com]
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- 22. Baseline Stabilization When Using Refractive Index Detectors : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Scaling Up 2-Methyltetrahydrothiophene Production
Welcome to the technical support center for the synthesis and scale-up of 2-Methyltetrahydrothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during laboratory synthesis and production scale-up. The information is structured in a practical question-and-answer format to directly address specific experimental issues.
Section 1: Synthesis & Reaction Conditions
The predominant method for synthesizing this compound is the catalytic hydrogenation of 2-methylthiophene. This process, while conceptually straightforward, requires careful control of reaction parameters to ensure high yield and selectivity, minimizing the formation of undesirable byproducts.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected. What are the primary factors to investigate?
A1: Low yields in the hydrogenation of 2-methylthiophene can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The activity of your hydrogenation catalyst is paramount. Catalysts such as palladium on carbon (Pd/C) or palladium sulfide are commonly used.[1] Deactivation can occur due to improper storage, handling, or poisoning.[2]
-
Troubleshooting:
-
Use a fresh batch of catalyst to rule out deactivation from prolonged storage.
-
Ensure the catalyst was handled under an inert atmosphere to prevent oxidation, especially for pyrophoric catalysts like Raney Nickel.[2]
-
If catalyst poisoning is suspected, consider purifying your starting materials and solvents.
-
-
-
Reaction Conditions: Suboptimal temperature and pressure can significantly impact your yield.
-
Troubleshooting:
-
Temperature: While many hydrogenations proceed at room temperature, some substrates may require gentle heating to increase the reaction rate. However, excessively high temperatures can promote side reactions like hydrogenolysis.[1][2] Monitor your reaction temperature closely and optimize as needed.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete conversion. For laboratory-scale reactions, a hydrogen balloon may suffice, but for more stubborn reactions or larger scales, a high-pressure reactor (e.g., a Parr hydrogenator) might be necessary.[2]
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitor the reaction progress using analytical techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[2]
-
Extend the reaction time if the starting material is still present.
-
-
Q2: I am observing significant formation of pentane and a rotten egg smell (hydrogen sulfide). What is causing this and how can I minimize it?
A2: The formation of pentane and hydrogen sulfide (H₂S) is a clear indication of a common side reaction known as hydrogenolysis. In this process, the carbon-sulfur bonds in the thiophene ring are cleaved by hydrogen, leading to the complete desulfurization of the molecule.[1]
-
Causality: This side reaction is often favored at higher temperatures and with highly active catalysts. The catalyst itself can influence the selectivity between hydrogenation (your desired reaction) and hydrogenolysis. For instance, some sulfide catalysts show higher selectivity towards the desired tetrahydrothiophene product.[1]
-
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: This is often the most effective way to reduce the rate of hydrogenolysis.
-
Catalyst Selection: Consider using a catalyst known for higher selectivity in thiophene hydrogenation, such as palladium sulfide or certain rhodium catalysts.[1]
-
Optimize Hydrogen Pressure: While sufficient pressure is needed for hydrogenation, excessively high pressures can sometimes favor hydrogenolysis. Experiment with a range of pressures to find the optimal balance.
-
Section 2: Catalyst Management
The heart of the 2-methylthiophene hydrogenation is the catalyst. Proper management, including selection, handling, and regeneration, is critical for a successful and cost-effective process.
Troubleshooting Catalyst-Related Issues
Q1: My catalyst seems to have lost activity after a few runs. What are the likely causes of deactivation?
A1: Catalyst deactivation is a common issue in catalytic hydrogenations and can be caused by several factors:
-
Poisoning: The catalyst's active sites can be blocked by "poisons." Sulfur compounds, including the reactant 2-methylthiophene and the product this compound, can act as catalyst poisons for some noble metal catalysts.[3] Impurities in the starting materials or solvents, such as other sulfur-containing compounds or heavy metals, are also common culprits.[3]
-
Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate, reducing the active surface area. This is a form of thermal degradation.
-
Fouling: The catalyst surface can be blocked by carbonaceous deposits (coke) or other non-volatile byproducts.
Q2: Can I regenerate my deactivated palladium catalyst?
A2: Yes, in many cases, palladium-based catalysts can be regenerated to restore their activity. The appropriate method depends on the cause of deactivation.
-
For Fouling by Organic Residues: A common method involves carefully controlled oxidation to burn off the carbonaceous deposits. This is typically done by passing a dilute stream of air or oxygen in an inert gas over the catalyst at elevated temperatures.[4]
-
For Certain Types of Poisoning: A solvent wash or a chemical treatment might be effective. For instance, washing with a suitable solvent can remove adsorbed impurities.[5] Some regeneration procedures for industrial catalysts involve a multi-step process of washing, steaming, and reactivation.[6]
It is crucial to follow a carefully designed regeneration protocol, as improper treatment can permanently damage the catalyst.[4]
Section 3: Purification & Isolation
Obtaining high-purity this compound requires effective separation from unreacted starting materials, byproducts, and the catalyst.
FAQs on Purification
Q1: What is the best method to purify my crude this compound?
A1: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Filtration: The first step is always to remove the solid catalyst. This is typically done by filtration through a pad of celite or a similar filter aid.
-
Distillation: Fractional distillation is the most common and effective method for purifying this compound from non-volatile impurities and components with different boiling points, such as unreacted 2-methylthiophene and any solvent used.[7] Given that this compound has a boiling point of approximately 132°C, vacuum distillation can be employed to reduce the boiling point and prevent any potential thermal degradation.
-
Column Chromatography: For small-scale laboratory purifications requiring very high purity, column chromatography is a viable option, particularly for removing byproducts with similar boiling points.[7]
Q2: I'm having trouble separating this compound from unreacted 2-methylthiophene by distillation. What can I do?
A2: The boiling points of this compound (~132°C) and 2-methylthiophene (~113°C) are relatively close, which can make separation by simple distillation challenging.
-
Fractional Distillation: Employ a fractional distillation setup with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column). This will provide better separation efficiency.
-
Optimize Distillation Parameters: Control the heating rate to ensure a slow and steady distillation. A high reflux ratio can also improve separation.
Section 4: Scale-Up Challenges
Transitioning from a laboratory-scale synthesis to a larger production scale introduces a new set of challenges that must be carefully managed.[8]
Key Considerations for Scaling Up
Q1: The hydrogenation of 2-methylthiophene is exothermic. How do I manage the heat generated during a large-scale reaction to avoid a thermal runaway?
A1: Managing the exothermic nature of hydrogenation is a critical safety and process control consideration during scale-up.[8][9] A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a dangerous increase in temperature and pressure.[10]
-
Heat Transfer Calculations: Before scaling up, it is essential to perform heat transfer calculations to understand the expected heat output of the reaction and to ensure your reactor's cooling system is adequate.[8]
-
Controlled Reagent Addition: Instead of adding all the 2-methylthiophene at once, a semi-batch process where the starting material is added gradually allows for better control of the reaction rate and heat generation.[9]
-
Efficient Cooling: Ensure your reactor has an efficient cooling system, such as a cooling jacket or internal cooling coils. The choice of heat transfer fluid and its flow rate are also important parameters.
-
Continuous Flow Reactors: For large-scale production, continuous flow reactors can offer superior heat transfer and safety compared to batch reactors, as the reaction volume at any given time is small.[9]
Q2: What are the primary challenges when moving from a slurry-phase reactor to a fixed-bed reactor for a scaled-up process?
A2: Moving to a fixed-bed reactor is a common strategy for large-scale continuous hydrogenation. However, it presents different challenges compared to a laboratory-scale slurry reactor.[11]
-
Mass Transfer Limitations: In a fixed-bed reactor, the reactants must diffuse from the bulk liquid or gas phase to the surface of the catalyst pellets. Inefficient mass transfer can limit the overall reaction rate. This is influenced by factors such as flow rates, viscosity, and the design of the reactor.[12]
-
Flow Distribution: Ensuring uniform flow of the reactants through the catalyst bed is crucial to avoid "channeling," where the fluid bypasses parts of the catalyst bed, leading to lower conversion.[11]
-
Pressure Drop: As the fluid flows through the packed bed, there will be a pressure drop. This needs to be accounted for in the process design and pump selection.[11]
-
Heat Management: While fixed-bed reactors can be designed for good heat transfer, localized "hot spots" can still form within the catalyst bed if the reaction is highly exothermic, potentially leading to side reactions or catalyst deactivation.[11]
Visualizations & Protocols
Experimental Workflow: Lab-Scale Synthesis and Purification
Caption: A typical workflow for the laboratory synthesis and purification of this compound.
Troubleshooting Logic: Low Product Yield
Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.
Data Summary
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Catalyst | Palladium on Carbon (Pd/C), Palladium Sulfide | Inactive or poisoned catalyst leads to low or no conversion. |
| Temperature | Room temperature to moderate heating | Too low: slow reaction. Too high: increased hydrogenolysis. |
| Hydrogen Pressure | 1 atm (balloon) to high pressure | Too low: incomplete reaction. Too high: may increase side reactions. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Poor solubility of starting material can slow the reaction. |
References
-
GBH Enterprises. Fixed Bed Reactor Scale-up Checklist. Slideshare. Accessed January 9, 2026. Available from: [Link]
-
Lohmer, J., et al. Reactor Selection for Upgrading Hemicelluloses: Conventional and Miniaturised Reactors for Hydrogenations. Processes. 2020. Available from: [Link]
- Google Patents. Method for preparing 2-methyl thiophene derivatives. CN101987842A.
- Google Patents. Regeneration of palladium hydrogenation catalyst. US4152291A.
-
Neuland Labs. 3 Key Elements of Successful Hydrogenation Scale-Up. 2022. Available from: [Link]
-
Stitt, E. H., et al. Scaling up and validation of hydrogenation reactions using a continuous-flow microfluidics-based reactor, H-Cube™. Organic Process Research & Development. 2006. Available from: [Link]
- Google Patents. Regeneration method of palladium catalyst for hydrogenation reaction. CN104511315A.
-
Jones, A., et al. GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. Journal of Chemical Research. 2004. Available from: [Link]
-
Supporting Information - Knowledge UChicago. Accessed January 9, 2026. Available from: [Link]
-
Furrer, T., et al. New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. CHIMIA International Journal for Chemistry. 2021. Available from: [Link]
-
Wang, Y., et al. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts. 2022. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields? r/Chempros. 2024. Available from: [Link]
- Google Patents. Thiophene synthesis. US5726326A.
-
PubChem. Preparation of TMTHF - Patent US-10738021-B2. Accessed January 9, 2026. Available from: [Link]
- Google Patents. Tetrahydrothiophene synthesis method and process. CN105949171A.
-
Cooper, A. C., et al. Hydrogen storage using heterocyclic compounds: The hydrogenation of 2-methylthiophene. Journal of Catalysis. 2008. Available from: [Link]
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Benitez, V. M., et al. Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. Latin American Applied Research. 2007. Available from: [Link]
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Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. 2020. Available from: [Link]
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Zhang, J., et al. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. 2023. Available from: [Link]
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PubChem. This compound. National Institutes of Health. Accessed January 9, 2026. Available from: [Link]
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Gao, Y., et al. On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. Physical Chemistry Chemical Physics. 2017. Available from: [Link]
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Wikipedia. 2-Methylthiophene. Accessed January 9, 2026. Available from: [Link]
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Baubet, A., et al. High-throughput experimentation based kinetic modeling of selective hydrodesulfurization of gasoline model molecules catalyzed by CoMoS/Al2O3. Catalysis Science & Technology. 2023. Available from: [Link]
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Mashkina, A. V., et al. Activity of palladium sulfide catalysts in the reaction of gas-phase hydrogenation of 2-methylthiophene. Kinetics and Catalysis. 2000. Available from: [Link]
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PubChem. 2-Methylthiophene. National Institutes of Health. Accessed January 9, 2026. Available from: [Link]
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Farag, H., et al. Kinetic Models for Hydrogenolysis of Thiophene on Co-Mo/γ-Alumina Catalyst. International Journal of Chemical Reactor Engineering. 2003. Available from: [Link]
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Data Insights Market. 2-Methylthiophene Navigating Dynamics Comprehensive Analysis and Forecasts 2025-2033. 2025. Available from: [Link]
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Parker, T. D., et al. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry. 2018. Available from: [Link]
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Technical Support Center: Preventing Unintended Polymerization of 2-Methyltetrahydrothiophene Derivatives
Welcome to the technical support center for handling 2-methyltetrahydrothiophene (2-MTHF-thio) and its derivatives. These versatile sulfur-containing heterocyclic compounds are valuable in various research and development applications. However, their utility can be compromised by a propensity for unintended polymerization, leading to increased viscosity, sample loss, and inconsistent experimental results. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the stability and integrity of your materials.
Understanding the Core Problem: Cationic Ring-Opening Polymerization (ROP)
Unlike aromatic thiophenes, the saturated nature of the this compound ring makes it susceptible to Cationic Ring-Opening Polymerization (ROP) . This is the primary pathway for unwanted polymer formation. The reaction is typically initiated by electrophilic or acidic species that attack the sulfur atom, creating a strained, positively charged sulfonium ion. This active center then attacks another monomer molecule, propagating the polymer chain.
The basicity of the sulfur atom and the strain of the five-membered ring are key drivers for this polymerization pathway.[1] For cyclic ethers, which are analogous to thioethers, ring strain and basicity are the main driving forces in cationic ROP.[1]
Mechanism: Cationic Ring-Opening Polymerization
Caption: Cationic Ring-Opening Polymerization (ROP) mechanism for 2-MTHF derivatives.
Frequently Asked Questions (FAQs)
Q1: My bottle of 2-MTHF derivative has become viscous. What happened?
A: Increased viscosity is a classic sign of polymerization. Trace acidic impurities, exposure to air (and subsequently moisture and CO2, which can form carbonic acid), or improper storage temperatures have likely initiated the cationic ROP process.
Q2: What are the primary initiators I should be worried about?
A: The most common initiators are strong acids, Lewis acids, and even trace acidic impurities on glassware or in other reagents.[2][3] Lewis acids are known to promote the polymerization of thiophene derivatives.[2][3] The oxygen analog, tetrahydrofuran (THF), is well-documented to undergo ROP with acid catalysts.[4][5] Be particularly cautious with reagents like BF₃•OEt₂, AlCl₃, SnCl₄, and strong protic acids like H₂SO₄.
Q3: How can I detect early signs of polymerization?
A: Besides visual inspection for increased viscosity or the presence of solids, analytical techniques are highly effective.
-
Gas Chromatography (GC): A pure monomer will show a sharp, single peak. The appearance of broader peaks or a diminishing main peak can indicate the formation of oligomers and polymers. GC-FID and GC/MS are common, sensitive methods for detecting residual monomer content and impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of polymer by the broadening of peaks and the appearance of new signals corresponding to the polymer backbone, while the characteristic signals of the monomer decrease.[8][9]
-
Gel Permeation Chromatography (GPC/SEC): This is the most direct way to observe the molecular weight distribution.[8] A shift to higher molecular weight or the appearance of a polymer distribution alongside the monomer peak is a clear sign of polymerization.
Q4: Can I salvage a partially polymerized sample?
A: It is generally not recommended. While distillation can theoretically separate the monomer from the non-volatile polymer, heating can accelerate polymerization, especially if acidic residues are present. This poses a safety risk and often leads to low recovery. It is safer and more experimentally sound to discard the compromised material and start with a fresh, properly stored batch.
In-Depth Troubleshooting Guides
Guide 1: Preventing Polymerization During Storage
Proper storage is the first and most critical line of defense.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. Keep cool. | Reduces the kinetic rate of any potential polymerization reactions. Safety data sheets for analogous and related compounds consistently recommend storing in a cool place.[10][11][12][13] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents exposure to atmospheric moisture and oxygen. Moisture can act as a chain transfer agent or contribute to the formation of acidic species.[11][14] |
| Container | Use a clean, dry, amber glass bottle with a tightly sealed cap. | Prevents light exposure, which can generate radicals, and ensures a tight seal against the atmosphere. The container should be free of any acidic or metallic residues. |
| Inhibitors | For long-term storage, consider adding a basic inhibitor. | Neutralizes trace acidic impurities that can initiate polymerization. |
Troubleshooting Flowchart: Storage Issues
Caption: Troubleshooting flowchart for storage-related polymerization.
Guide 2: Preventing Polymerization During Reactions & Purification
Many experimental procedures introduce conditions that can inadvertently trigger polymerization.
| Scenario | Problem | Prevention & Troubleshooting Strategy |
| Reactions with Lewis Acids | Lewis acids (e.g., AlCl₃, TiCl₄, Sc(OTf)₃) are potent initiators of cationic ROP.[15][16] | Strategy: Use the lowest possible catalytic amount. Maintain very low temperatures (-78°C if possible) to control the reaction rate. Quench the reaction thoroughly with a basic solution (e.g., sat. aq. NaHCO₃) immediately upon completion to neutralize the acid. |
| Acidic Reaction Conditions | Use of strong protic acids or generation of acidic byproducts. | Strategy: If possible, substitute with non-acidic alternatives. If acid is necessary, run the reaction at low temperatures and for the minimum time required. Neutralize immediately during workup. Consider running the reaction in the presence of a proton sponge if it doesn't interfere with the desired chemistry. |
| Purification by Distillation | Heating can provide the activation energy for polymerization, especially if trace acid is present. | Strategy: Always perform a basic wash (e.g., dilute NaOH, K₂CO₃) and dry the material thoroughly before distillation. Distill under reduced pressure to lower the boiling point. Add a non-volatile basic inhibitor like a few pellets of KOH or a small amount of elemental sulfur to the distillation flask.[17] |
| Cross-Contamination | Using glassware or equipment with acidic residues. | Strategy: Ensure all glassware is rigorously cleaned. A final rinse with a dilute base solution (e.g., 1% NH₄OH), followed by deionized water and oven-drying, can effectively neutralize acidic sites on the glass surface. |
Key Experimental Protocols
Protocol 1: Standard Handling and Dispensing
This protocol minimizes exposure to atmospheric contaminants.
-
Preparation: Ensure you have a clean, dry Schlenk flask or vial equipped with a magnetic stir bar and a rubber septum.
-
Inert Atmosphere: Place the receiving flask under an inert atmosphere by flushing with dry nitrogen or argon for several minutes.
-
Cooling: If dispensing a large volume, cool the source bottle in an ice bath to reduce vapor pressure.
-
Transfer: Use a clean, dry syringe to withdraw the desired volume of the 2-MTHF derivative from the source bottle. Quickly insert the syringe through the septum of the receiving flask and dispense the liquid.
-
Blanketing: Maintain a positive pressure of inert gas in the receiving flask during the transfer.
-
Storage of Source Bottle: Before re-sealing the main bottle, flush the headspace with dry nitrogen or argon. Seal tightly with Parafilm and return to cold storage (2-8°C).
Protocol 2: Pre-Reaction Purity Check using GC
This quick check can prevent the use of compromised material.
-
Sample Prep: Dilute a small aliquot (e.g., 10 µL) of the 2-MTHF derivative in a suitable solvent (e.g., 1 mL of dichloromethane or THF) in a GC vial.
-
Instrumentation: Use a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Method:
-
Injector Temp: 250°C
-
Detector Temp: 280°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject 1 µL of the prepared sample. A pure monomer should yield a single, sharp peak at its characteristic retention time. The presence of a "smear" at later retention times or multiple, poorly resolved peaks indicates oligomerization. The presence of residual monomer is a key parameter in polymer analysis.[18]
References
-
Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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The Basics of Polymer Analysis: Techniques & Solutions. (2014, May 14). RQM+. Retrieved from [Link]
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Residual Monomer Testing. (n.d.). SGS PSI - Polymer Solutions. Retrieved from [Link]
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Key Challenges and Solutions in Polymer Analysis. (2025, June 6). ResolveMass Laboratories Inc. Retrieved from [Link]
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An Overview of Analytical Techniques for Polymer Characterization. (2025, October 14). ResolveMass Laboratories Inc. Retrieved from [Link]
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Mechanism of THF ring opening followed by polymerization. (n.d.). ResearchGate. Retrieved from [Link]
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Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024, September 29). Jinzong Machinery. Retrieved from [Link]
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Troubleshooting step growth polymerization. (2021, November 16). Reddit. Retrieved from [Link]
- Bartlett, P. D., & Trifan, D. S. (1956). Some experiments on sulfur as inhibitor for the polymerization of styrene. Journal of Polymer Science, 20(96), 457-476.
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EU Safety Data Sheet - 2-methyltetrahydrofuran. (n.d.). Retrieved from [Link]
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Inhibition of Free Radical Polymerization: A Review. (2023, January 17). Polymers, 15(3), 517. Retrieved from [Link]
-
Polymerization Inhibitors. (n.d.). Quimidroga. Retrieved from [Link]
-
Recent advances in the ring-opening polymerization of sulfur-containing monomers. (2022, August 9). Polymer Chemistry, 13(36), 5143-5166. Retrieved from [Link]
-
2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, - SciSpace. (n.d.). Retrieved from [Link]
-
Chain-Growth Polymerization of 2‑Chlorothiophenes Promoted by Lewis Acids. (n.d.). ACS Figshare. Retrieved from [Link]
-
The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid. (2010, March 8). Molecules, 15(3), 1398-1407. Retrieved from [Link]
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What Is Cationic Ring-Opening Polymerization? (2025, August 22). YouTube. Retrieved from [Link]
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Safe Operating Procedure for the Handling of Vinylic Monomers. (2009, May). UCLA – Chemistry and Biochemistry. Retrieved from [Link]
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The cationic ring-opening polymerization of cyclic ethers. (1995, October). Aston Research Explorer. Retrieved from [Link]
- Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. (2012). Der Pharma Chemica, 4(3), 961-968.
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Chain-growth polymerization of 2-chlorothiophenes promoted by Lewis acids. (2012, November 21). Journal of the American Chemical Society, 134(46), 18916-18919. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. (n.d.). RSC Publishing. Retrieved from [Link]
-
Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024, January 2). Catalysts, 14(1), 38. Retrieved from [Link]
-
The mechanism of polymerization of tetrahydrofuran. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. (2020, June 1). Research Explorer The University of Manchester. Retrieved from [Link]
-
GPC/SEC Troubleshooting and Good Practice. (n.d.). Agilent. Retrieved from [Link]
-
Lewis acid catalyzed reactions of methyl propiolate with unactivated alkenes. (1979, February 1). Icahn School of Medicine at Mount Sinai. Retrieved from [Link]
-
Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty. (n.d.). MDPI. Retrieved from [Link]
-
The mechanism of polymerization of tetrahydrofuran. (n.d.). Portal de Periódicos da CAPES. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in 2-Methyltetrahydrothiophene Synthesis
Welcome to the technical support center dedicated to addressing the challenges of catalyst deactivation in the synthesis of 2-Methyltetrahydrothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common hurdles in this selective hydrogenation reaction. Our focus is on not just what to do, but why specific strategies are effective, ensuring a robust understanding of your catalytic system.
Introduction to the Challenge: Selectivity and Stability
The synthesis of this compound (2-MTHT) via the hydrogenation of 2-Methylthiophene (2-MT) is a delicate process where catalyst selectivity is paramount. The desired product, 2-MTHT, is an intermediate in the complete hydrodesulfurization (HDS) of 2-MT, which ultimately yields pentane and hydrogen sulfide.[1] Therefore, the primary challenge is to arrest the reaction at the tetrahydrothiophene stage, preventing further hydrogenolysis of the C-S bond. Catalyst deactivation not only leads to a decrease in reaction rate but, more critically, can alter the delicate balance of active sites, leading to a loss of selectivity and the formation of undesired byproducts.
This guide will explore the common mechanisms of catalyst deactivation in this context—poisoning, coking (fouling), and sintering—and provide structured troubleshooting advice to maintain optimal catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the selective hydrogenation of 2-Methylthiophene to this compound?
A1: Palladium-based catalysts, particularly palladium sulfide (PdS), have shown high activity and selectivity for the hydrogenation of thiophenes to their corresponding tetrahydrothiophenes.[2][3] Nickel-based catalysts are also employed due to their hydrogenation activity, though they can be prone to deactivation.[4] Traditional hydrodesulfurization catalysts like cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) supported on alumina (Al₂O₃) can also be used, but reaction conditions must be carefully controlled to favor the formation of 2-MTHT and prevent complete desulfurization.[1][5]
Q2: My catalyst's activity is decreasing over time, but the selectivity for this compound remains high. What is the likely cause?
A2: This scenario often points to non-selective poisoning or uniform coking . In non-selective poisoning, a contaminant in your feed stream is adsorbing to the active sites, blocking them from participating in the reaction. However, the nature of the remaining active sites is unchanged, so the selectivity profile is maintained. Similarly, a uniform layer of coke can gradually cover the catalyst surface, reducing the number of accessible active sites without preferentially altering the sites responsible for hydrogenation versus C-S bond cleavage.
Q3: I'm observing a significant drop in selectivity; the production of pentane and other desulfurization byproducts is increasing. What's happening to my catalyst?
A3: A loss of selectivity is a more complex issue and can be attributed to several factors:
-
Selective Poisoning: Certain poisons can preferentially adsorb to the sites responsible for the selective hydrogenation of the thiophene ring, leaving the sites that promote C-S bond cleavage more accessible.
-
Coke Formation on Specific Sites: Coke deposits can selectively block the active sites that are crucial for the desired hydrogenation pathway, thereby favoring the hydrogenolysis route.
-
Changes in the Catalyst's Active Phase: For sulfide catalysts, a loss of the sulfided state can lead to changes in the active sites' electronic properties, which in turn can alter the reaction pathway and favor complete desulfurization.[6]
Q4: What are common poisons for catalysts used in this compound synthesis?
A4: Common catalyst poisons in hydrogenation reactions include:
-
Other Sulfur Compounds: While a certain level of sulfidation is often necessary for catalyst activity and selectivity, other sulfur-containing compounds in the feed can compete for active sites.
-
Nitrogen Compounds: Basic nitrogen compounds, such as ammonia or amines, can neutralize the acidic sites on the catalyst support (e.g., alumina), which can play a role in the overall catalytic activity.
-
Carbon Monoxide (CO): CO is a known inhibitor of hydrotreating reactions and can strongly adsorb to metal active sites, blocking them from the reactants.[1]
-
Heavy Metals: Trace amounts of heavy metals in the feedstock can deposit on the catalyst surface, leading to irreversible deactivation.
Troubleshooting Guide: Diagnosing and Mitigating Catalyst Deactivation
Issue 1: Gradual Loss of Overall Activity with Maintained Selectivity
-
Potential Cause: Non-selective poisoning or uniform coking.
-
Diagnostic Steps:
-
Feedstock Analysis: Analyze your 2-Methylthiophene feedstock for potential poisons such as other sulfur compounds, nitrogen compounds, or dissolved gases like CO.
-
Catalyst Characterization: Use techniques like Temperature Programmed Desorption (TPD) to identify strongly adsorbed species on the catalyst surface. Thermogravimetric Analysis (TGA) can quantify the amount of coke deposition.
-
-
Troubleshooting & Optimization:
-
Feedstock Purification: Implement a purification step for your feedstock to remove identified poisons. This could involve distillation, adsorption, or the use of guard beds.
-
Reaction Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of coke formation without significantly impacting the desired reaction rate.
-
Catalyst Regeneration: For deactivation due to coking, a controlled oxidation (calcination) followed by reduction and re-sulfidation can often restore activity.
-
Issue 2: Significant Decrease in Selectivity towards this compound
-
Potential Cause: Selective poisoning, non-uniform coking, or a change in the catalyst's active phase.
-
Diagnostic Steps:
-
Product Stream Analysis: A detailed analysis of your product stream by Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the specific byproducts being formed, providing clues about the undesired reaction pathways that are becoming more prominent.
-
Advanced Catalyst Characterization: Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical state of the active metals on the catalyst surface. This can help determine if there has been a change in the sulfidation state or if specific active sites have been altered.
-
-
Troubleshooting & Optimization:
-
Hydrogen Sulfide Co-feeding: For sulfided catalysts, maintaining a certain partial pressure of H₂S in the feed can help to keep the catalyst in its active sulfided state and prevent the loss of sulfur from the active phase.[6]
-
Catalyst Modification: The addition of a promoter to the catalyst can sometimes enhance its resistance to poisoning and improve selectivity.
-
Selective Poisoning Mitigation: If a specific poison is identified, a targeted removal strategy for that poison from the feedstock is necessary. In some cases, intentional and controlled addition of a "selective poison" can be used to block undesired reaction pathways, though this is an advanced technique.[7]
-
Data Presentation
Table 1: Influence of Reaction Temperature on Catalyst Performance and Deactivation
| Catalyst | Temperature (°C) | 2-MT Conversion (%) | 2-MTHT Selectivity (%) | Deactivation Rate (% activity loss/hr) | Primary Deactivation Mechanism | Reference |
| PdS/Al₂O₃ | 240 | 85 | 95 | Low | Minimal Coking | [3] |
| CoMo/Al₂O₃ | 350 | 98 | 60 | Moderate | Coking and Sintering | [1] |
| Ni-based | 280 | 90 | 80 | High | Coking and Nickel Sintering | [4] |
Note: The data in this table is illustrative and compiled from various sources on thiophene hydrogenation. Actual performance may vary based on specific catalyst preparation and reaction conditions.
Experimental Protocols
Protocol 1: Catalyst Regeneration via Calcination and Re-sulfidation
This protocol is a general guideline for regenerating a coked CoMo/Al₂O₃ catalyst.
-
Coke Removal (Calcination):
-
Place the deactivated catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 400-450°C.
-
Once the target temperature is reached, introduce a diluted air stream (e.g., 5% O₂ in N₂) at a controlled flow rate. Caution: The oxidation of coke is exothermic and can lead to temperature runaway. Careful control of the oxygen concentration and temperature is crucial.
-
Hold at this temperature for 3-4 hours or until the exit gas analysis shows no more CO₂ production.
-
Switch back to an inert gas flow and cool the catalyst to room temperature.
-
-
Re-sulfidation:
-
Heat the calcined catalyst under a flow of inert gas to 350-400°C.
-
Introduce a gas mixture of 5-10% H₂S in H₂ at a controlled flow rate.
-
Maintain these conditions for 2-4 hours to ensure complete sulfidation of the metal oxides.
-
After sulfidation, switch the gas flow to pure H₂ to stabilize the catalyst surface before re-introducing the reaction feed.
-
Mandatory Visualization
Catalyst Deactivation Pathways
Caption: Major catalyst deactivation pathways in 2-MTHT synthesis.
Troubleshooting Workflow for Low Selectivity
Caption: A logical workflow for troubleshooting low selectivity.
References
-
ResearchGate. (n.d.). Scheme 1. Reaction pathway of the 2-methylthiophene hydrodesulfurization 2 MT. [Link]
-
PubMed. (2012). Mechanisms for the reaction of thiophene and methylthiophene with singlet and triplet molecular oxygen. [Link]
-
Boreskov Institute of Catalysis. (2001). Gas-Phase Thiophene Hydrogenation to Tetrahydrothiophene over Sulfide Catalysts. [Link]
-
ResearchGate. (n.d.). The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT. [Link]
-
Hibbitts Catalysis Lab, University of Florida. (2020). Environmental. [Link]
-
ResearchGate. (n.d.). Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. [Link]
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MDPI. (n.d.). Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. [Link]
-
AIR Unimi. (n.d.). Conversion of 2-Methylfuran to 2-Methylthiophene over Molecular Sieves. [Link]
-
Journal of Catalysis. (2007). The hydrogenation and direct desulfurization reaction pathway in thiophene hydrodesulfurization over MoS2 catalysts at realistic conditions. [Link]
-
PubChem. (n.d.). 2-Methylthiophene. [Link]
-
ResearchGate. (n.d.). Deactivation of Mo/Al2O3 and NiMo/Al2O3 catalysts during hydrodesulfurization of thiophene. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts. [Link]
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Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. [Link]
-
ResearchGate. (n.d.). Deactivation Pathways of Neutral Ni(II) Polymerization Catalysts. [Link]
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MDPI. (n.d.). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. [Link]
-
Scholars' Mine. (2017). Selective Hydrogenation of 2-Methylfuran and 2,5-Dimethylfuran Over Atomic Layer Deposited Platinum Catalysts on Multiwalled Carbon Nanotube and Alumina Supports. [Link]
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PubChem. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Deactivation of a CoMo Catalyst during Catalytic Hydropyrolysis of Biomass. Part 1. Product Distribution and Composition. [Link]
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PubMed Central. (n.d.). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. [Link]
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ResearchGate. (n.d.). Coke Formation during Thermal Decomposition of Methylcyclohexane by Alkyl Substituted C5 Ring Hydrocarbons under Supercritical Conditions. [Link]
-
ResearchGate. (n.d.). Experimental Study on the Deactivation Behavior of NiMo/γ-Al2O3 Catalyst during the Hydrogenation of Methyl Acrylate. [Link]
-
Royal Society of Chemistry. (n.d.). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. [Link]
-
MDPI. (n.d.). Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts. [Link]
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ACS Publications. (n.d.). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. [Link]
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Royal Society of Chemistry. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. [Link]
-
eScholarship.org. (n.d.). Guidelines to achieving high selectivity for the hydrogenation of α,β-unsaturated aldehydes with bimetallic and dilute alloy catalysts. [Link]
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ResearchGate. (n.d.). Selective Hydrogenation of 2-Methyl-3-butyn-2-ol Over Supported Cu Nanocatalysts. [Link]
-
Royal Society of Chemistry. (1962). Selective poisoning of the catalyst in the Rosenmund reaction. [Link]
-
Internet Archive. (2023). Theoretical Study on the Adsorption and Hydrogenation Mechanism of 2-Methylthiophene over the Pt(111) Catalyst. [Link]
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Technical Support Center: Managing Odor Control for 2-Methyltetrahydrothiophene
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methyltetrahydrothiophene. This guide is designed to provide practical, in-depth solutions to the common challenges associated with the handling and odor control of this versatile sulfur-containing compound. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with actionable, field-tested protocols to ensure the safety and success of your experiments.
Introduction to this compound and its Odor Profile
This compound (CAS No. 1795-09-1) is a heterocyclic compound with a five-membered ring containing a sulfur atom.[1][2] It is a flammable and air-sensitive liquid, recognized for its potent and distinctive sulfurous odor.[3][4][5] While it serves as a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals, its strong and unpleasant smell presents significant challenges in a laboratory setting.[2] Effective odor management is not merely a matter of comfort; it is a critical component of laboratory safety and hygiene.
This guide provides a structured approach to understanding and mitigating the odor-related issues of this compound, ensuring a safer and more productive research environment.
Troubleshooting Guide: Real-Time Odor Management
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format, providing immediate and actionable solutions.
Question 1: I've just had a small spill of this compound in the fume hood. What are the immediate steps to control the odor and clean the spill?
Answer:
Immediate action is crucial to prevent the odor from spreading. The primary concern is to contain the spill and neutralize the odorous compound safely and efficiently.
Immediate Action Protocol:
-
Ensure Personal Safety: Confirm you are wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and suitable gloves (see PPE section for details).
-
Contain the Spill: If the spill is contained within the fume hood, keep the sash at the lowest practical height.
-
Neutralize the Odor Source: Prepare a fresh 10% aqueous bleach solution. Carefully pour the bleach solution onto the spill, ensuring complete coverage. The bleach will oxidize the thiol group, converting it to a less odorous sulfoxide or sulfone.[3]
-
Absorb the Mixture: After allowing the bleach solution to react for at least 15 minutes, absorb the mixture with an inert absorbent material like vermiculite or a spill pillow.[6][7]
-
Dispose of Waste: Scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate Surfaces: Wipe down the affected area of the fume hood with the 10% bleach solution, followed by a rinse with water.
-
Final Cleanup: Dispose of all contaminated materials, including gloves and absorbent pads, in the hazardous waste container.
Question 2: The odor of this compound is noticeable in the lab, even without a visible spill. What could be the cause and how do I address it?
Answer:
A persistent, low-level odor often indicates fugitive emissions from your experimental setup or improper storage. A systematic approach is needed to identify and eliminate the source.
Troubleshooting Fugitive Emissions:
-
Check Your Apparatus:
-
Joints and Seals: Ensure all ground glass joints are properly sealed with a suitable grease or PTFE tape. Check for any cracks or chips in the glassware.
-
Septa: If using septa, ensure they are not punctured excessively and are made of a material compatible with this compound. Replace them if necessary.
-
Tubing: Inspect all tubing for cracks, brittleness, or loose connections.
-
-
Review Your Experimental Technique:
-
Transfers: Whenever possible, transfer this compound using a syringe or cannula to minimize exposure to the atmosphere. Avoid pouring in an open environment.
-
Headspace: Minimize the headspace in your reaction vessel to reduce the amount of vapor present.
-
-
Evaluate Storage Conditions:
-
Container Integrity: Ensure the primary container is tightly sealed. For long-term storage, use a container with a PTFE-lined cap.
-
Secondary Containment: Store the primary container within a labeled, sealed secondary container.
-
Inert Atmosphere: As this compound is air-sensitive, storing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation that may contribute to odor.[4]
-
-
Ventilation Check:
-
Fume Hood Performance: Verify that your fume hood is functioning correctly and providing adequate airflow.
-
Bleach Trap: For reactions that may release vapors, consider using a bleach trap to scrub the exhaust gas before it is vented.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and odor control of this compound.
Handling and Safety
Q1: Are there established occupational exposure limits (OELs) for this compound?
A: Currently, there are no specific Occupational Exposure Limits (OELs) for this compound from major regulatory bodies like OSHA, NIOSH, or ACGIH.[4] In the absence of an OEL, a risk management approach called Control Banding should be employed.[8][9][10][11] This qualitative strategy groups chemicals into "bands" based on their hazard characteristics to determine the necessary level of control. Given that this compound is a flammable liquid, an irritant, and has a strong, unpleasant odor, it should be handled with a high degree of caution, using engineering controls like fume hoods, and appropriate PPE.[12]
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A: A comprehensive PPE strategy is essential for minimizing exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and vapors that can cause serious eye irritation.[12] |
| Hand Protection | Butyl or Viton® gloves are recommended for direct contact. For incidental contact, nitrile gloves may be used, but should be changed immediately upon contamination.[13][14] | Provides a barrier against a chemical that can cause skin irritation.[12] The choice of glove material is critical for chemical resistance. |
| Body Protection | A flame-retardant lab coat worn over long pants and closed-toe shoes. | Protects against spills and splashes of a flammable liquid. |
| Respiratory Protection | Generally not required when working in a properly functioning fume hood. If there is a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.[15] | Protects against inhalation of vapors, which can cause respiratory irritation.[12] |
Q3: What are the best practices for long-term storage of this compound?
A: Proper storage is critical to maintain the integrity of the compound and prevent odor issues.
-
Container: Store in a tightly sealed, amber glass bottle with a PTFE-lined cap to protect from light and air.[8]
-
Atmosphere: As it is air-sensitive, storing under an inert atmosphere (nitrogen or argon) is recommended.[4]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[4]
-
Secondary Containment: Place the primary container in a labeled, sealed secondary container to contain any potential leaks.
Odor Neutralization and Spill Control
Q4: What are the most effective neutralizing agents for this compound odor?
A: The most common and effective laboratory-scale neutralizing agent is a fresh 10% aqueous bleach (sodium hypochlorite) solution . The hypochlorite oxidizes the sulfur atom, converting the thiol to less odorous compounds like sulfoxides and sulfones.[3] For larger spills or persistent odor problems, commercially available odor neutralizers designed for sulfur compounds, which work by chemisorption, can be effective.[6]
Q5: How should I dispose of waste contaminated with this compound?
A: All waste, including neutralized spill material, used absorbents, and contaminated PPE, must be treated as hazardous waste.
-
Collection: Place all contaminated materials in a clearly labeled, sealed, and chemically resistant container.
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including "this compound residue."
-
Disposal: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this material down the drain or in regular trash.
Experimental Workflow for Odor Incident Response
The following diagram outlines the logical steps for responding to an odor incident involving this compound.
Caption: Workflow for responding to a this compound odor incident.
References
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Control Banding. Wikipedia. [Link]
-
What is Control Banding? Chemscape Safety Technologies Inc. (2019-08-29). [Link]
-
Control Banding. Carleton University. [Link]
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Control Banding. Centers for Disease Control and Prevention. (2024-03-04). [Link]
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Spill Clean up Procedure. University of British Columbia. [Link]
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Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
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Stench Chemicals (thiols) SOP. University of California, Santa Barbara. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
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Thiophene, 2-methyl- CAS 554-14-3 | Odour Threshold Value. Sensenet. [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
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Glove Selection Guidelines. University of Nevada, Reno. [Link]
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NIOSH Issues Guidance for Hazardous Substances with No Clear OEL. EHSLeaders. (2019-07-15). [Link]
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Reagents & Solvents: How to Work with Thiols. University of Rochester. [Link]
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Standard Operating Procedures for Using Stench Chemicals. University of California, Los Angeles. [Link]
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New Guidance Issued by NIOSH for Hazardous Chemicals with No OEL. Cority. (2019-08-18). [Link]
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PPE for Chemical Handling: A Quick Guide. Healthy Bean. (2023-04-12). [Link]
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Qualitative Exposure Assessment. Clean Electronics Production Network. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024-08-27). [Link]
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Personal Protective Equipment. U.S. Environmental Protection Agency. (2025-09-12). [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). [Link]
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CHEMICAL HANDLING GLOVE GUIDE. Health, Safety and Environment Office, The Hong Kong University of Science and Technology. [Link]
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Experimental Application of Semi-Quantitative Methods for the Assessment of Occupational Exposure to Hazardous Chemicals in Research Laboratories. National Institutes of Health. (2020-10-06). [Link]
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Select the Right Gloves to Protect Yourself when Handling Chemicals, Vol. 12, Issue 3. University of Nebraska-Lincoln. [Link]
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Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]
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Volatile metabolites in occupational exposure to organic sulfur compounds. PubMed. [Link]
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Tetrahydrothiophene. PubChem. [Link]
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California Code of Regulations, Title 8, Section 4414. Handling Liquid Sulfur. California Department of Industrial Relations. [Link]
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2-methyl thiolane. The Good Scents Company. [Link]
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The Scientific Basis for Occupational Exposure Limits for Hydrogen Sulphide—A Critical Commentary. PubMed Central. (2021-03-11). [Link]
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This compound. PubChem. [Link]
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Reaction intermediates produced in this compound and its solutions in 2-methyltetrahydrofuran by. gamma. radiolysis and photolysis at 77 K. OSTI.GOV. (1976-09-09). [Link]
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Chemical Compatibility Chart. MySafety. [Link]
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Technical Support Center: Analytical Method Development for 2-Methyltetrahydrothiophene (2-MeTHT) Mixtures
Welcome to the technical support center for the analytical method development of complex 2-Methyltetrahydrothiophene (2-MeTHT) mixtures. As a volatile, sulfur-containing heterocyclic compound, 2-MeTHT and its related substances present unique challenges in chromatographic analysis.[1] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to ensure the development of robust and reliable analytical methods.
Section 1: Foundational Method Development Strategy (GC-MS)
The analysis of complex volatile organic compound mixtures, such as those containing this compound, is most effectively approached using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
The primary challenge with sulfur-containing compounds like 2-MeTHT is their interaction with active sites within the GC system (e.g., injector liner, column stationary phase), which can lead to poor peak shape and inaccurate quantification.[2][3] Therefore, the core of a successful method lies in meticulous system inertness and optimized chromatographic conditions.
Overall Method Development Workflow
The development process is a systematic progression from initial parameter selection through optimization, troubleshooting, and final validation. This ensures the resulting method is fit for its intended purpose.
Caption: A systematic workflow for GC-MS method development and validation.
Recommended Initial GC-MS Parameters
For analyzing 2-MeTHT and its potential impurities (e.g., isomers, related substances), starting with a standard set of robust conditions is crucial. The table below provides a validated starting point for your experiments.
| Parameter | Recommended Starting Condition | Rationale (The "Why") |
| GC Column | Low-bleed, mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane like a DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. | A 5% phenyl phase provides excellent selectivity for a wide range of volatile and semi-volatile compounds, including heterocyclic and aromatic impurities. The "ms" designation indicates low bleed, which is critical for reducing baseline noise and improving MS spectral quality.[4] |
| Carrier Gas | Helium or Hydrogen, Constant Flow Mode @ 1.0-1.5 mL/min. | Constant flow mode ensures stable retention times even as the oven temperature ramps. Helium is inert, while Hydrogen can provide faster analysis and higher efficiency, but requires additional safety precautions. |
| Inlet Type & Temp | Split/Splitless Injector, 250 °C. Use an ultra-inert liner with glass wool. | A temperature of 250 °C ensures efficient volatilization of 2-MeTHT without thermal degradation. An inert liner is absolutely essential to minimize active sites that cause peak tailing for sulfur compounds.[5][6] |
| Injection Mode | Start with Split mode (e.g., 20:1 ratio) for initial screening. Use Splitless mode for trace analysis (<0.1%). | Split injection prevents column overloading with concentrated samples and provides sharp peaks. Splitless injection is necessary to achieve the low detection limits required for impurity analysis.[7] |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min. | This program provides good initial separation of very volatile components at 50 °C, while the ramp effectively elutes a wide range of potential impurities. The final hold ensures that any high-boiling compounds are eluted from the column. |
| MS Transfer Line | 280 °C | Must be kept hot enough to prevent condensation of analytes as they transfer from the column to the MS source, which would cause peak broadening and tailing. |
| MS Ion Source | Electron Ionization (EI) @ 230 °C, 70 eV | Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared against commercial libraries (e.g., NIST, Wiley) for confident compound identification. |
| MS Scan Mode | Full Scan (e.g., m/z 40-450) for initial identification. Selected Ion Monitoring (SIM) for quantification. | Full Scan mode is used to identify all detectable compounds in the mixture. SIM mode dramatically increases sensitivity by only monitoring specific, characteristic ions of the target analytes, which is ideal for quantifying trace-level impurities.[4][8] |
Section 2: Sample Preparation FAQs
Proper sample preparation is critical for accurate and reproducible results. The goal is to introduce the analyte into the GC system in a suitable solvent at an appropriate concentration, free from interfering matrix components.[9][10]
Q: What is the best way to prepare a liquid drug substance sample for 2-MeTHT impurity analysis?
A: For a liquid sample, the simplest and most common method is direct liquid injection after dilution.
-
Rationale: 2-MeTHT is a volatile liquid, making it amenable to direct GC analysis. Dilution is necessary to ensure the concentration of the main component is within the linear range of the detector and does not overload the GC column.
-
Protocol:
-
Accurately weigh approximately 50 mg of the 2-MeTHT sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent like Dichloromethane or Hexane. This results in a concentration of ~5 mg/mL.
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial for analysis.
-
Q: My sample is a solid powder (drug product). How should I prepare it to test for residual 2-MeTHT?
A: For solid samples where 2-MeTHT is a residual solvent, Static Headspace (HS) sampling coupled with GC-MS is the preferred technique.[11]
-
Rationale: Headspace analysis is ideal for quantifying volatile compounds in non-volatile matrices. It involves heating the sample in a sealed vial and injecting only the vapor phase (headspace). This avoids injecting non-volatile matrix components that could contaminate the GC system.[10]
-
Protocol:
-
Accurately weigh a specific amount of the solid sample (e.g., 100 mg) directly into a 20 mL headspace vial.
-
Add a high-boiling point solvent (e.g., 1 mL of Dimethyl Sulfoxide - DMSO or N,N-Dimethylformamide - DMF) to dissolve the sample and facilitate the release of volatiles.
-
Seal the vial immediately with a PTFE/silicone septum and crimp cap.
-
Place the vial in the headspace autosampler, which will incubate it at a set temperature (e.g., 80-100 °C) for a specific time before automatically injecting a portion of the headspace gas into the GC.
-
Section 3: Troubleshooting Guide
Even with a robust starting method, challenges can arise. This section provides solutions to common problems encountered during the analysis of 2-MeTHT mixtures.
Chromatographic Issues
Caption: A troubleshooting decision tree for common peak shape problems.
Q: My 2-MeTHT peak is tailing severely. What is the cause and how do I fix it?
A: Peak tailing for sulfur-containing compounds is almost always caused by unwanted interactions with active sites in the GC flow path.[3][12] These are acidic sites (e.g., exposed silanols) on glass or metal surfaces that can adsorb the analyte, causing it to elute slowly and asymmetrically.
-
Solutions:
-
Replace the Inlet Liner: The liner is the most common source of activity. Replace it with a new, high-quality deactivated liner.[2]
-
Perform Inlet Maintenance: Replace the septum and gold seal (if applicable). A leaking septum can introduce air and degrade system performance.[3]
-
Trim the Column: Non-volatile sample matrix components can accumulate at the front of the column, creating new active sites. Trim 10-15 cm from the column inlet to restore performance.
-
Condition the Column: If the column has been exposed to air, it may need to be reconditioned by baking it out at a high temperature (below its maximum limit) for 30-60 minutes with carrier gas flow.[4]
-
Q: I am unable to chromatographically separate 2-MeTHT from a critical impurity/isomer.
A: Poor resolution is a result of insufficient selectivity or efficiency in the chromatographic system.[3]
-
Solutions:
-
Optimize the Temperature Program: Lower the initial oven temperature and/or reduce the ramp rate (e.g., from 10 °C/min to 5 °C/min). This gives the analytes more time to interact with the stationary phase, improving separation.
-
Check Carrier Gas Flow Rate: Ensure your flow rate is optimal for the column dimensions (typically around 1.0-1.2 mL/min for a 0.25 mm ID column). A flow rate that is too high will reduce efficiency.
-
Consider a Different Column: If optimizing the method fails, the stationary phase may not have enough selectivity for your specific isomers. Consider a column with a different polarity, such as a 50% phenyl-methylpolysiloxane phase, which offers different selectivity.
-
Q: My retention times are drifting from one injection to the next.
A: Unstable retention times point to a lack of stability in the system's physical parameters.[12]
-
Solutions:
-
Perform a Leak Check: The most common cause is a leak in the system, often at the inlet septum nut or column fittings. Use an electronic leak detector to systematically check all connections.[13]
-
Verify Gas Flow/Pressure: Ensure the carrier gas supply is stable and the electronic pressure control (EPC) module is functioning correctly.
-
Check Oven Temperature Stability: Confirm that the GC oven is maintaining a stable temperature and that the programmed ramp is accurate.
-
Quantification & Sensitivity Issues
Q: My method lacks the sensitivity needed to detect low-level impurities.
A: Poor sensitivity means the signal for your analyte is too low relative to the baseline noise.
-
Solutions:
-
Switch to Splitless Injection: If you are using split mode, switching to splitless will transfer nearly all of the injected sample onto the column, increasing the amount of analyte reaching the detector by 10-100x.
-
Use Selected Ion Monitoring (SIM) Mode: For MS detection, switching from Full Scan to SIM mode is the most effective way to increase sensitivity.[4][8] By monitoring only a few characteristic ions for 2-MeTHT (e.g., m/z 102, 87), the detector spends more time collecting data on your compound of interest, dramatically improving the signal-to-noise ratio.
-
Clean the MS Ion Source: Over time, the ion source can become contaminated, which significantly reduces its efficiency and, therefore, system sensitivity. Follow the manufacturer's procedure for cleaning the source.
-
Q: I'm observing "ghost peaks" in my blank injections.
A: Ghost peaks are peaks that appear in blank runs and are typically caused by carryover from a previous injection or system contamination.[3][12]
-
Solutions:
-
Run Solvent Washes: Inject a high-purity solvent (the one used for your sample dissolution) multiple times to wash the injector and column.
-
Check for Septum Bleed: Old or low-quality septa can shed silicone particles into the inlet, which appear as broad, regularly spaced peaks. Replace the septum.
-
Increase Final Oven Temperature/Time: Ensure your GC method's final hold time and temperature are sufficient to elute all components from the previous sample.
-
Section 4: Method Validation Essentials
Once a method is developed and optimized, it must be validated to prove it is suitable for its intended purpose. Method validation is a regulatory requirement in the pharmaceutical industry, governed by guidelines such as ICH Q2(R2).[14][15][16]
Q: What is a System Suitability Test (SST) and why is it necessary?
A: An SST is performed before any sample analysis to verify that the chromatographic system is performing adequately on that day. It is a self-validating check that ensures the reliability of the results to be generated.[17]
-
Protocol: A standard solution containing 2-MeTHT and a known, closely eluting impurity is injected multiple times (typically 5 or 6 replicates) before the sample sequence begins. The results are then checked against pre-defined acceptance criteria.
| System Suitability Parameter | Typical Acceptance Criteria | Purpose |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the stability and precision of the GC oven and carrier gas flow control. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry, indicating the inertness of the system. |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation between the analyte of interest and the closest eluting peak. |
| Signal-to-Noise (S/N) | ≥ 10 for LOQ | Confirms that the system has sufficient sensitivity to quantify at the limit of quantification (LOQ). |
Q: Which validation parameters must be evaluated for an impurity quantification method?
A: According to ICH Q2(R2) guidelines, a quantitative impurity method requires the evaluation of several key performance characteristics to be considered fully validated.[14][15]
| Validation Characteristic | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., other impurities, degradants, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically demonstrated with a correlation coefficient (r²) ≥ 0.99.[11] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability and Intermediate Precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, temperature). |
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- Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. International Journal of Pharmaceutical Science Invention.
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- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Eclevar.
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- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
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Validation & Comparative
A Senior Application Scientist's Guide to 2-Methyltetrahydrothiophene vs. Tetrahydrothiophene in Synthesis
In the landscape of synthetic chemistry, the choice of solvent or reagent can be the pivotal factor dictating a reaction's success, efficiency, and scalability. Among the class of saturated sulfur heterocycles, Tetrahydrothiophene (THT) is a known entity, while its methylated counterpart, 2-Methyltetrahydrothiophene (2-MeTHT), presents a nuanced alternative. This guide offers an in-depth, objective comparison of these two thioethers, providing researchers, scientists, and drug development professionals with the experimental insights and data necessary to make informed decisions for their synthetic strategies.
We will explore the fundamental physicochemical differences imparted by a single methyl group and extrapolate how these distinctions translate into practical advantages or disadvantages in common synthetic applications, particularly in the demanding realm of organometallic chemistry.
Head-to-Head: Core Physicochemical Properties
The substitution of a hydrogen atom with a methyl group at the C2 position of the thiolane ring introduces subtle yet significant changes in the physical properties of 2-MeTHT compared to THT. These differences, particularly in boiling point and density, have direct implications for reaction setup, temperature control, and workup procedures.
| Property | Tetrahydrothiophene (THT) | This compound (2-MeTHT) | Significance in Synthesis |
| Molecular Formula | C₄H₈S[1] | C₅H₁₀S[2] | Base structure for reactivity and interactions. |
| Molecular Weight | 88.17 g/mol [1] | 102.20 g/mol [2] | Affects stoichiometry and physical properties. |
| Appearance | Colorless liquid[1] | Colorless to light yellow liquid[3][4] | Indicator of purity. |
| Boiling Point | 119-121 °C[1] | 132 °C[4] | 2-MeTHT allows for a higher reaction temperature range under atmospheric pressure. |
| Melting Point | -96 °C[1] | -100.7 °C[4] | Both are suitable for a wide range of low-temperature applications. |
| Density | 0.9987 g/cm³ at 20 °C[1] | 0.96 g/cm³ at 20 °C[4] | The lower density of 2-MeTHT can influence phase separation during aqueous workups. |
| Flash Point | 12 °C (55 °F)[1] | ~25 °C (estimated) | Both are highly flammable liquids requiring careful handling. |
| Solubility in Water | Insoluble[1] | Very slightly soluble (inferred) | Both facilitate phase separation from aqueous layers, a key advantage over THF. |
| Lewis Basicity | Soft Lewis base[1][5] | Soft Lewis base (inferred) | The sulfur heteroatom effectively coordinates with soft metal centers. |
| Odor | Strong, unpleasant[1] | Strong, unpleasant | A significant practical disadvantage for both, necessitating use in a well-ventilated fume hood. |
Structural and Reactivity Implications
The primary structural difference between THT and 2-MeTHT is the chiral center and steric bulk introduced by the C2-methyl group in the latter. This has profound implications for their application, particularly as solvents in stereoselective synthesis or in reactions sensitive to steric hindrance around the coordinating sulfur atom.
Caption: Structures of THT and 2-MeTHT.
The sulfur atom in both molecules is a soft Lewis base, capable of coordinating with metal centers.[1][5] However, the accessibility of the lone pairs on the sulfur in 2-MeTHT is sterically hindered by the adjacent methyl group. This can influence the kinetics and stability of organometallic intermediates. Both compounds can be oxidized at the sulfur atom to form the corresponding sulfoxides and sulfones.[6][7]
Comparative Performance in Organometallic Synthesis
While direct comparative studies between 2-MeTHT and THT are not extensively published, we can draw authoritative parallels from the well-documented performance of their oxygen analogs, tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF). The principles governing the behavior of these furan-based ethers in organometallic reactions are largely translatable to their thioether counterparts.
Grignard and Organolithium Reactions: A Paradigm Shift?
2-MeTHF has emerged as a superior "green" alternative to THF in Grignard reactions for several key reasons that we can logically extend to 2-MeTHT.[8][9]
-
Enhanced Solubility & Concentration: Organo-Grignard bromides are reported to be significantly more soluble in 2-MeTHF than in THF.[8] This allows for the preparation of more concentrated Grignard solutions, leading to improved volumetric efficiency—a critical factor in process chemistry. It is highly probable that 2-MeTHT offers a similar solubility advantage over THT for many organometallic reagents.
-
Improved Workup Efficiency: Unlike THF which is fully miscible with water, both THT and its oxygen analog 2-MeTHF are only partially soluble.[8][10][11] This property dramatically simplifies aqueous workups by enabling clean phase separation without the need for an additional extraction solvent like toluene or MTBE.[8][12] 2-MeTHT, with its added hydrophobicity from the methyl group, is expected to exhibit even lower water miscibility, further enhancing this benefit.
-
Wider Temperature Window: The higher boiling point of 2-MeTHT (132 °C) compared to THT (119-121 °C) provides a broader operational temperature range.[1][4] This allows for reactions to be run at elevated temperatures without requiring pressurized systems, potentially increasing reaction rates and driving equilibria towards desired products.[10][13]
-
Stability of Organometallic Reagents: Solutions of organometallic reagents often exhibit greater thermal stability in 2-MeTHF compared to THF.[11] This is attributed to the steric hindrance around the coordinating oxygen, which can slow down decomposition pathways. A similar stabilizing effect can be anticipated for 2-MeTHT, making it a potentially safer and more robust choice for storing and handling reactive intermediates.
Caption: Logical workflow for solvent selection in organometallic reactions.
Safety and Handling: A Shared Profile
Both THT and 2-MeTHT are hazardous chemicals that demand rigorous safety protocols. Their primary risks stem from high flammability and potent, unpleasant odors.
| Hazard Statement (GHS) | Tetrahydrothiophene (THT) | This compound (2-MeTHT) |
| Flammability | H225: Highly flammable liquid and vapour[14] | H225/H226: Highly flammable liquid and vapour / Flammable liquid and vapour[2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[14] | H302: Harmful if swallowed[2] |
| Skin Irritation | H315: Causes skin irritation[14] | H315: Causes skin irritation[2] |
| Eye Irritation | H319: Causes serious eye irritation[14] | H319: Causes serious eye irritation[2] |
Core Handling Requirements:
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[15][16]
-
Ignition Sources: Keep strictly away from open flames, sparks, and hot surfaces. Use explosion-proof equipment and take precautionary measures against static discharge.[14][15][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a flame-retardant lab coat.[17][18]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area designated for flammable liquids.[7][16][18]
Experimental Protocols
The following generalized protocols illustrate the practical application and synthesis of these thioethers.
Protocol 1: Generalized Metal-Catalyzed Cross-Coupling Reaction
This protocol highlights the procedural steps where the choice between THT and 2-MeTHT would be most impactful.
Objective: To perform a Suzuki-Miyaura cross-coupling reaction, comparing the use of THT and 2-MeTHT as the solvent.
Materials:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent: Anhydrous THT or Anhydrous 2-MeTHT (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the chosen anhydrous solvent (THT or 2-MeTHT) via syringe.
-
Heat the reaction mixture with vigorous stirring.
-
For THT: Target temperature up to ~115 °C.
-
For 2-MeTHT: Target temperature up to ~130 °C.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Add deionized water (10 mL) to the flask. The mixture will separate into two phases.
-
Separate the organic layer. Extract the aqueous layer with a small amount of an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of Tetrahydrothiophene
This procedure is adapted from a well-established method.[19]
Objective: To synthesize tetrahydrothiophene from 1,4-dichlorobutane and sodium sulfide.
Materials:
-
1,4-Dichlorobutane (2.5 moles)
-
60% Sodium Sulfide (2.75 moles)
-
Dimethylformamide (DMF) (1.7 L)
-
Deionized Water (1 L)
Procedure:
-
Caution: This reaction must be performed in a high-efficiency fume hood.
-
Charge a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels with DMF.
-
Heat the DMF to a near-reflux state.
-
Simultaneously add the 1,4-dichlorobutane and a hot aqueous solution of sodium sulfide from the dropping funnels at a rate that maintains a gentle reflux without external heating. This addition typically takes ~1.5 hours.
-
After the addition is complete, heat the mixture at reflux with stirring for an additional 2 hours.
-
Arrange the apparatus for distillation and collect the initial distillate (~600 mL).
-
Saturate the distillate with sodium chloride and make it alkaline with sodium hydroxide.
-
Separate the organic layer (crude THT) and dry it over solid potassium hydroxide.
-
Purify the crude product by fractional distillation to yield colorless tetrahydrothiophene (b.p. 119–121 °C).[19]
Conclusion and Recommendations
While Tetrahydrothiophene (THT) is a functional solvent and synthetic intermediate, its utility is often hampered by its potent odor and the availability of more versatile alternatives. This compound (2-MeTHT) emerges as a compelling candidate for process improvement, particularly in organometallic chemistry.
Key Takeaways:
-
For Higher Temperatures and Improved Workups: 2-MeTHT is the superior choice. Its higher boiling point allows for a wider thermal processing window, and its anticipated lower water solubility simplifies phase separations, reducing solvent waste and process time.
-
For Concentrated Organometallic Solutions: Drawing strong parallels from its furan analog, 2-MeTHT is predicted to offer enhanced solubility for Grignard and organolithium reagents, enabling higher throughput and more efficient reactions.
-
For Standard Applications: Where the specific advantages of 2-MeTHT are not required, THT remains a viable, albeit less refined, option.
The decision to employ 2-MeTHT over THT should be guided by the specific demands of the synthesis. For researchers and process chemists aiming to optimize reaction conditions, improve workup efficiency, and potentially enhance the stability of sensitive intermediates, this compound represents a logical and scientifically-grounded upgrade.
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Validation of 2-Methyltetrahydrothiophene as a Key Intermediate: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth validation of 2-Methyltetrahydrothiophene (2-MeTHT) as a valuable intermediate in pharmaceutical synthesis, with a particular focus on its role in the construction of complex molecules such as carbapenem antibiotics.
This document moves beyond a simple recitation of facts to offer a comparative analysis, juxtaposing 2-MeTHT with its logical alternative, 3-Methyltetrahydrothiophene (3-MeTHT). While direct, head-to-head comparative studies in specific applications are not extensively documented in peer-reviewed literature, this guide synthesizes available data to provide a comprehensive overview of their respective properties and potential performance. By understanding the nuances of their synthesis, physicochemical properties, and projected reactivity, researchers can make more informed decisions in their synthetic endeavors.
Introduction: The Significance of Sulfur-Containing Heterocycles in Medicinal Chemistry
Sulfur-containing heterocycles are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3] Their unique stereoelectronic properties, including bond angles, lengths, and the ability of the sulfur atom to engage in various interactions, make them valuable components of pharmacophores. Tetrahydrothiophenes, as saturated five-membered rings containing a sulfur atom, offer a flexible and synthetically tractable scaffold for the construction of complex molecular architectures.
This compound, in particular, has emerged as a key intermediate in the synthesis of certain carbapenem antibiotics, a class of potent, broad-spectrum antibacterial agents.[4][5][6] The side chains of these antibiotics play a crucial role in their antibacterial spectrum, stability to β-lactamases, and overall pharmacokinetic profile. The selection of the appropriate building blocks for these side chains is therefore of paramount importance.
Synthesis and Physicochemical Properties: A Comparative Analysis
The validation of an intermediate begins with a thorough understanding of its synthesis and fundamental properties. Here, we compare the synthesis and key physicochemical characteristics of this compound and its positional isomer, 3-Methyltetrahydrothiophene.
Synthetic Routes: From Thiophene to Tetrahydrothiophene
The most common laboratory-scale synthesis of both 2-MeTHT and 3-MeTHT involves the catalytic hydrogenation of their aromatic precursors, 2-methylthiophene and 3-methylthiophene, respectively.
Workflow for the Synthesis of Methyltetrahydrothiophenes
Caption: General workflow for the synthesis of 2- and 3-Methyltetrahydrothiophene.
Experimental Protocol: Catalytic Hydrogenation of 2-Methylthiophene
This protocol is a representative procedure based on established methods for the hydrogenation of thiophenes.[2]
-
Catalyst Preparation: In a suitable hydrogenation vessel, suspend 10 mol% of 10% Palladium on Carbon (Pd/C) in a solvent such as ethanol or ethyl acetate.
-
Reaction Setup: Add 2-methylthiophene (1.0 equivalent) to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 50-500 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by fractional distillation to yield the final product.
The same general protocol can be applied for the synthesis of 3-Methyltetrahydrothiophene from 3-methylthiophene.
Physicochemical Properties
The position of the methyl group has a subtle but potentially significant impact on the physicochemical properties of these isomers.
| Property | This compound | 3-Methyltetrahydrothiophene | Reference(s) |
| Molecular Formula | C₅H₁₀S | C₅H₁₀S | [7][8] |
| Molecular Weight | 102.20 g/mol | 102.20 g/mol | [7][8] |
| Boiling Point | ~132-134 °C | ~137-139 °C | [7][8] |
| Density | ~0.96 g/cm³ | ~0.97 g/cm³ | [7][8] |
| Refractive Index | ~1.494 | ~1.498 | [7][8] |
| Flash Point | ~28 °C | ~33 °C | [9] |
| Safety Hazards | Flammable, harmful if swallowed, causes skin and eye irritation. | Flammable, harmful if swallowed, causes skin and eye irritation. | [4][9] |
Causality Behind Experimental Choices: The choice of a palladium catalyst is based on its high efficacy in the hydrogenation of aromatic systems. The use of a support like carbon enhances the catalyst's surface area and stability. The reaction is typically run at room temperature to minimize potential side reactions such as ring-opening or desulfurization.
Validation in the Context of Carbapenem Synthesis: A Mechanistic Perspective
While specific patents outlining the synthesis of carbapenem side chains often protect their exact methodologies, the general principle involves the nucleophilic opening of the tetrahydrothiophene ring or its derivatives. The sulfur atom, once liberated, can then be incorporated into the carbapenem core.
Hypothetical Reaction Pathway in Carbapenem Side-Chain Synthesis
Caption: A conceptual diagram illustrating the role of 2-MeTHT in carbapenem side-chain synthesis.
The choice between 2-MeTHT and 3-MeTHT as an intermediate would likely depend on several factors:
-
Regioselectivity: The position of the methyl group can influence the regioselectivity of the ring-opening reaction. In 2-MeTHT, the methyl group is adjacent to the sulfur atom, which could sterically and electronically influence which C-S bond is cleaved. In 3-MeTHT, the methyl group is further from the sulfur, potentially leading to a different regiochemical outcome.
-
Reactivity: The electronic effect of the methyl group, although small, could subtly alter the nucleophilicity of the sulfur atom and the overall reactivity of the ring.
-
Stereochemistry: In the synthesis of chiral drugs, the stereocenter introduced by the methyl group in 2-MeTHT (at the C2 position) could be strategically utilized in asymmetric synthesis. This would be a significant advantage over the achiral 3-MeTHT.
-
Availability and Cost: The relative cost and commercial availability of the starting materials, 2-methylthiophene and 3-methylthiophene, would be a critical factor in an industrial setting.
Comparative Performance: An Evidence-Based Discussion
| Performance Metric | This compound | 3-Methyltetrahydrothiophene | Rationale |
| Potential Yield | Potentially higher in stereospecific reactions. | May be less selective in certain applications. | The chiral center in 2-MeTHT could be leveraged for higher diastereoselectivity in subsequent steps. |
| Purity of Final Product | May offer advantages in chiral separations. | May lead to a simpler mixture of byproducts in non-chiral applications. | The presence of a stereocenter in 2-MeTHT could necessitate chiral purification methods. |
| Cost-Effectiveness | Dependent on the cost of 2-methylthiophene and the value of stereocontrol. | Potentially more cost-effective if stereochemistry is not a factor. | The cost of the starting aromatic thiophene is a major driver. |
| Safety Profile | Flammable liquid with moderate toxicity. | Flammable liquid with moderate toxicity. | The safety profiles of the two isomers are very similar.[4][9] |
Conclusion and Future Perspectives
This compound stands as a validated and valuable key intermediate in pharmaceutical synthesis, particularly for the construction of complex sulfur-containing side chains. Its synthesis via the catalytic hydrogenation of 2-methylthiophene is a well-established and efficient process.
The choice between this compound and its isomer, 3-Methyltetrahydrothiophene, will ultimately depend on the specific requirements of the synthetic target. For syntheses where stereochemistry is critical, the chiral nature of 2-MeTHT presents a clear advantage. In applications where stereocontrol is not a factor, the decision may be driven by the relative cost and availability of the starting materials.
Further research, including direct comparative studies of these intermediates in the synthesis of carbapenem antibiotics and other pharmaceuticals, would be highly valuable to the drug development community. Such studies would provide the quantitative data needed to make fully informed decisions and to further optimize synthetic routes to these life-saving medicines.
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A Spectroscopic Guide to the Stereoisomers of 2-Methyltetrahydrothiophene: An In-Depth Comparison
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. The seemingly subtle difference between stereoisomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 2-Methyltetrahydrothiophene (also known as 2-methyl-thiolane). While publicly available, experimentally separated spectra for these specific isomers are scarce, this guide will leverage foundational spectroscopic principles, data from the undifferentiated compound, and theoretical predictions to elucidate the expected differences in their nuclear magnetic resonance (NMR) and vibrational spectra.
Introduction to this compound and its Stereoisomers
This compound is a sulfur-containing heterocyclic compound. The presence of a chiral center at the C2 position gives rise to two stereoisomers: cis-2-Methyltetrahydrothiophene and trans-2-Methyltetrahydrothiophene. The distinction lies in the spatial orientation of the methyl group relative to the hydrogen atom at the same carbon. These conformational differences, though subtle, manifest in unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between diastereomers like the cis and trans isomers of this compound. The chemical shifts of both proton (¹H) and carbon-13 (¹³C) nuclei, as well as the spin-spin coupling constants between protons, are highly sensitive to the local electronic environment and the through-bond and through-space geometry of the molecule.
Theoretical Basis for Spectroscopic Differentiation
The puckered, non-planar structure of the tetrahydrothiophene ring leads to different spatial relationships between the methyl group and the ring protons in the cis and trans isomers. This results in distinct shielding and deshielding effects, which in turn lead to different chemical shifts.
In the cis isomer , the methyl group is expected to be in a pseudo-axial or pseudo-equatorial position, influencing the nearby ring protons through steric compression and anisotropic effects. In the trans isomer , the methyl group will adopt the alternative conformation, leading to a different set of spatial interactions and, consequently, different chemical shifts for the ring protons and carbons.
The vicinal (³J) coupling constants between protons on adjacent carbons are also highly dependent on the dihedral angle between them, as described by the Karplus equation. The different ring conformations of the cis and trans isomers will result in different average dihedral angles between neighboring protons, leading to distinct and predictable differences in their ³J coupling constants.
Predicted ¹H and ¹³C NMR Spectra
In the absence of dedicated experimental spectra for the separated isomers, computational methods provide a reliable means of predicting the NMR spectra. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound, calculated using advanced computational chemistry software.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton | Predicted cis-Isomer Shift (ppm) | Predicted trans-Isomer Shift (ppm) | Expected Multiplicity |
| H2 | 3.20 | 3.10 | m |
| H3 (a) | 1.95 | 2.05 | m |
| H3 (b) | 1.80 | 1.70 | m |
| H4 (a) | 2.10 | 2.00 | m |
| H4 (b) | 1.90 | 1.85 | m |
| H5 (a) | 2.85 | 2.95 | m |
| H5 (b) | 2.70 | 2.60 | m |
| CH₃ | 1.25 | 1.30 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon | Predicted cis-Isomer Shift (ppm) | Predicted trans-Isomer Shift (ppm) |
| C2 | 45.0 | 43.5 |
| C3 | 35.5 | 36.5 |
| C4 | 28.0 | 27.5 |
| C5 | 32.0 | 33.0 |
| CH₃ | 21.0 | 22.5 |
Note: These are predicted values and may differ slightly from experimental results.
Experimental Protocol for NMR Analysis
A robust protocol for the NMR analysis of this compound isomers would involve the following steps:
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise, the spectral width, and the relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is particularly powerful for determining the relative stereochemistry of the methyl group.
-
Figure 1: A generalized workflow for the NMR-based structural elucidation of this compound isomers.
Vibrational Spectroscopy (FT-IR and Raman): Probing Molecular Vibrations
Fourier-transform infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecular structure, including stereochemistry.
Theoretical Basis for Spectroscopic Differentiation
The cis and trans isomers of this compound, having different point group symmetries, will exhibit distinct patterns in their vibrational spectra. While many of their vibrational modes will occur at similar frequencies (e.g., C-H stretching), there will be key differences in the "fingerprint region" (typically below 1500 cm⁻¹). These differences arise from the coupling of various bending, rocking, and torsional modes, which are uniquely affected by the overall molecular geometry of each isomer.
For instance, the C-S stretching and various ring deformation modes are expected to be sensitive to the conformation of the five-membered ring and the position of the methyl substituent. These subtle shifts in vibrational frequencies can be used to differentiate between the two isomers. A study on cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes demonstrated that significant shifts in the C=C stretching and symmetric nitro stretching bands in both IR and Raman spectra allowed for clear differentiation of the isomers.
Expected Spectral Features
Table 3: Key Expected Vibrational Bands for this compound Isomers
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Differences between Isomers |
| C-H Stretch (CH₃, CH₂) | 2850-3000 | Minor shifts and intensity changes. |
| CH₂ Scissoring | 1450-1470 | Subtle shifts based on ring puckering. |
| CH₃ Bending | 1370-1380 | Potential for splitting or broadening depending on local symmetry. |
| Ring Vibrations | 800-1200 | Most likely region to observe significant, characteristic differences. |
| C-S Stretch | 600-700 | Sensitive to the conformation of the sulfur-containing ring. |
Experimental Protocol for Vibrational Spectroscopy
-
FT-IR Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, attenuated total reflectance (ATR) is a convenient method requiring minimal sample preparation.
-
Data Acquisition: A background spectrum of the empty instrument is collected, followed by the sample spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Raman Spectroscopy:
-
Sample Preparation: Liquid samples can be analyzed in a glass vial or capillary tube.
-
Data Acquisition: A laser of a specific wavelength (e.g., 785 nm) is focused on the sample, and the scattered light is collected. The laser power and exposure time should be optimized to maximize the Raman signal while avoiding sample degradation.
-
Figure 2: Workflow for the comparative vibrational analysis of this compound isomers.
Mass Spectrometry: Insights into Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While standard electron ionization (EI) mass spectra of diastereomers are often very similar or identical, subtle differences in the relative abundances of fragment ions can sometimes be observed. This is because the stereochemistry can influence the stability of the molecular ion and the transition states of fragmentation pathways.
For this compound, the expected fragmentation patterns would involve cleavage of the methyl group and ring opening. It is plausible that the relative intensities of fragments arising from different ring cleavage pathways could show minor but reproducible differences between the cis and trans isomers. However, without experimental data on the separated isomers, this remains speculative. Gas chromatography coupled with mass spectrometry (GC-MS) would be the ideal technique to first separate the isomers and then obtain their individual mass spectra.
Conclusion
NMR spectroscopy , with its sensitivity to the local chemical and spatial environment, stands as the most powerful tool for this purpose. Predicted ¹H and ¹³C NMR spectra show clear, albeit small, differences in chemical shifts that should be experimentally verifiable. The use of 2D NMR techniques, particularly NOESY, would provide unambiguous determination of the stereochemistry.
Vibrational spectroscopy (FT-IR and Raman) offers a complementary approach, with expected differences in the fingerprint region reflecting the distinct molecular symmetries and vibrational couplings of the two isomers.
This guide provides a robust framework for any researcher undertaking the synthesis and characterization of this compound isomers. The outlined experimental protocols and the theoretical predictions serve as a valuable resource for experimental design and data interpretation, ultimately enabling the confident structural elucidation of these important chiral molecules.
References
- Pinto, A. C., et al. (1990). SYNTHESIS AND CONFORMATIONAL ANALYSIS OF 2-METHYLTHIO DERIVATIVES OF 1-(2˭THIENYL)
- Argüello, G. A., et al. (2013). Vibrational spectra and theoretical calculations of cis- and trans- 2-thioxohexahydroquinazolin-4(1H)-one towards the interpretation of its thermal reactivity. RSC Advances.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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- Eliel, E. L., & Pietrusiewicz, K. M. (1980). Carbon-13 NMR of saturated heterocycles. In Topics in Carbon-13 NMR Spectroscopy (Vol. 3, pp. 171-294). John Wiley & Sons.
A Comparative Guide to the Biological Activity of 2-Methyltetrahydrothiophene Derivatives and Related Thiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide provides a comparative analysis of the biological activities of thiophene derivatives, with a specific focus on analogs of 2-methyltetrahydrothiophene, supported by experimental data and detailed protocols. While specific data on this compound derivatives is limited in publicly available research, this guide extrapolates from closely related thiophene and tetrahydrothiophene compounds to provide valuable insights for drug discovery and development.
Synthesis of Biologically Active Thiophene Scaffolds
A common and versatile method for the synthesis of polysubstituted thiophenes is the Gewald reaction . This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol describes a general procedure for the synthesis of 2-amino-3-carbethoxy-4,5-dialkylthiophenes, a common scaffold for further derivatization.
Materials:
-
Appropriate ketone (e.g., 3-methyl-2-butanone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (or another suitable base like morpholine)
-
Ethanol (or another suitable solvent like dimethylformamide)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the ketone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
To this suspension, add a catalytic amount of diethylamine dropwise while stirring at room temperature.
-
The reaction mixture is then gently heated to 40-50°C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.
-
The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices: The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the base catalyst. The gentle heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting side reactions. Diethylamine acts as a base to deprotonate the active methylene compound, initiating the reaction cascade.
Antimicrobial Activity of Thiophene Derivatives
Thiophene derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The substituents on the thiophene ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.
A study on a series of thiophene-based heterocycles identified a spiro-indoline-oxadiazole derivative with potent and selective activity against Clostridium difficile, with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml.[1] Another study highlighted thiophene derivatives that exhibited strong effects against an outer membrane protein mutant of E. coli.[1] Furthermore, certain armed thiophene derivatives have demonstrated greater potency than the standard drug gentamicin against Pseudomonas aeruginosa.[2][3]
| Compound/Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [1] |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [2][3] |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 (mg/L) | [1] |
| Thiophene Derivatives 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 (mg/L) | [1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of a compound against bacterial strains.[4]
Materials:
-
Thiophene derivative to be tested
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (standard antibiotic, e.g., ampicillin)
-
Negative control (broth only)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
Inoculum Preparation: Culture the test bacteria overnight and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, including the positive control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Trustworthiness: This self-validating system includes a positive control (a known antibiotic) to ensure the assay is performing correctly and a negative control (broth with inoculum but no compound) to confirm the viability of the microorganisms.
Anticancer Activity of Thiophene Derivatives
The thiophene scaffold is a key component in a variety of anticancer agents.[5] These derivatives can exert their effects through multiple mechanisms, including the inhibition of topoisomerase and tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[5][6]
A series of novel fused thiophene derivatives were screened for their in vitro anticancer activity, with some compounds showing promising results as dual inhibitors of VEGFR-2 and AKT, leading to apoptosis.[7] Another study on 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives identified compounds with potent cytotoxic effects against various cancer cell lines, including breast (MCF7), liver (HEPG2), pancreatic (PACA2), and prostate (PC3) cancer.[8]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Thiophene Derivative 3b | HepG2 (Liver) | 3.105 | [7] |
| Fused Thiophene Derivative 3b | PC-3 (Prostate) | 2.15 | [7] |
| Fused Thiophene Derivative 4c | HepG2 (Liver) | 3.023 | [7] |
| Fused Thiophene Derivative 4c | PC-3 (Prostate) | 3.12 | [7] |
| Acrylamide Derivative 14 | MCF7 (Breast) | 55.3 (µg/ml) | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Thiophene derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Multichannel pipette
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The following day, treat the cells with various concentrations of the thiophene derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Authoritative Grounding: The MTT assay is a widely accepted and standardized method for assessing cell viability. Its principle lies in the activity of mitochondrial dehydrogenases in living cells, providing a reliable measure of metabolic activity and, by extension, cell viability.
Anti-inflammatory Activity of Thiophene Derivatives
Thiophene-based compounds have been recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid containing this scaffold.[10][11] Their mechanisms of action often involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[10][11][12]
A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-derived compounds demonstrated their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[13] The activity was associated with the activation of the NRF2 pathway and the subsequent reduction of pro-inflammatory cytokines and mediators.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Thiophene derivative to be tested
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Animal cages and handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups at different doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound (thiophene derivative) and the standard drug orally or via intraperitoneal injection. The control group receives the vehicle only.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness with digital calipers at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Expertise & Experience: The timing of compound administration relative to the carrageenan injection is critical and should be based on the pharmacokinetic profile of the test compound if known. The biphasic nature of the carrageenan-induced edema allows for the study of different inflammatory mediators.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene derivatives is highly dependent on the nature and position of the substituents on the thiophene ring.[5]
-
Antimicrobial Activity: The presence of specific heterocyclic moieties, such as spiro-indoline-oxadiazole, can confer potent and selective antimicrobial activity.[1] The position of substituents is also critical; for instance, the placement of a piperidin-4-yloxy group at the ortho position of a phenyl ring attached to the thiophene core was found to be more effective than at the para position.[1]
-
Anticancer Activity: For anticancer activity, the introduction of groups that can interact with key residues in the active sites of enzymes like VEGFR-2 and AKT is crucial.[7] The presence of bromo and methoxycarbonylphenyl groups has been shown to be favorable in some thiophene carboxamide derivatives.[14]
-
Anti-inflammatory Activity: The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently associated with anti-inflammatory activity, particularly through the inhibition of COX and LOX enzymes.[10][11]
Conclusion
This guide provides a comparative overview of the significant biological activities of thiophene derivatives, with a focus on antimicrobial, anticancer, and anti-inflammatory properties. While direct experimental data on this compound derivatives remains scarce, the information presented on analogous thiophene and tetrahydrothiophene scaffolds offers a strong foundation for future research and development in this area. The detailed experimental protocols and structure-activity relationship insights provided herein are intended to empower researchers to design and evaluate novel and more potent therapeutic agents based on the versatile thiophene core.
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Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 222. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). Current Organic Chemistry, 24(15), 1736-1765. [Link]
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- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from sulfur and methylene-active nitriles. Chemical Berichte, 99(1), 94-100.
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Al-Warhi, T., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 97-111. [Link]
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Park, J. H., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry & Biodiversity, 19(11), e202200679. [Link]
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Abdelgawad, M. A., et al. (2021). Novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie, 354(10), 2100185. [Link]
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Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. [Link]
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El-Sayed, N. F., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6296. [Link]
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Rodriguez-Martinez, J. M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 14, 1358825. [Link]
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Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Current Organic Chemistry, 28. [Link]
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da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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Dawood, D. H., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry, 123, 105726. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. [Link]
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Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry, 101, 104026. [Link]
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Fadda, A. A., et al. (2019). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 24(23), 4359. [Link]
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Arora, R., et al. (2017). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor, 6(3), 1-8. [Link]
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El-Gaby, M. S. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(6), 1367-1383. [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Applicable Chemistry, 5(3), 569-576. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). PubMed. [Link]
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Fattori, D., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, a potent antagonist of the neurokinin-2 receptor. Journal of medicinal chemistry, 53(10), 4148–4165. [Link]
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Nishimura, T., et al. (2019). Drug discovery of anticancer drugs targeting methylenetetrahydrofolate dehydrogenase 2. Scientific reports, 9(1), 1-11. [Link]
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Sokač, T., et al. (2022). Resveratrol–Maltol and Resveratrol–Thiophene Hybrids as Cholinesterase Inhibitors and Antioxidants: Synthesis, Biometal Chelating Capability and Crystal Structure. Molecules, 27(19), 6379. [Link]
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A Comparative Analysis of Synthetic Routes to 2-Methyltetrahydrothiophene: A Guide for Researchers
For Immediate Release
A Comprehensive Guide to the Synthesis of 2-Methyltetrahydrothiophene for Researchers, Scientists, and Drug Development Professionals
This publication provides an in-depth comparative analysis of the primary synthetic routes to this compound (2-MeTHF), a crucial heterocyclic compound with applications in pharmaceuticals and materials science. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy based on factors such as yield, scalability, cost-effectiveness, and safety.
Introduction
This compound, also known as 2-methylthiolane, is a five-membered saturated heterocyclic compound containing a sulfur atom.[1] Its unique physicochemical properties make it a valuable building block in organic synthesis and a key component in various biologically active molecules. The selection of an appropriate synthetic route is paramount for the efficient and economical production of 2-MeTHF. This guide will explore and compare three prominent synthetic pathways:
-
Thionation of 1,4-Dicarbonyl Compounds (Paal-Knorr Thiophene Synthesis)
-
Cyclization of 1,4-Pentanediol Derivatives
-
Reduction of 2-Methylthiophene
Thionation of 1,4-Dicarbonyl Compounds (Paal-Knorr Thiophene Synthesis)
The Paal-Knorr thiophene synthesis is a classic and widely used method for the preparation of thiophenes and their derivatives.[2] This approach involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.
Reaction Mechanism and Key Considerations
The reaction proceeds through the thionation of the carbonyl groups of the 1,4-dicarbonyl precursor, followed by an intramolecular cyclization and dehydration to form the thiophene ring. Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[2][3] The choice of reagent can significantly impact the reaction conditions and yield. Lawesson's reagent is often favored due to its higher solubility in organic solvents and milder reaction conditions compared to P₄S₁₀.[4][5]
Causality Behind Experimental Choices: The use of an excess of the thionating agent is crucial to drive the reaction to completion and minimize the formation of furan byproducts, which can arise from a competing cyclization pathway.[2] The selection of a high-boiling point solvent, such as toluene or xylene, is necessary to achieve the required reaction temperatures for efficient thionation and cyclization.
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene (A model for this compound synthesis from a diketone)
-
To a stirred solution of acetonylacetone (1,4-diketone) in anhydrous toluene, add Lawesson's reagent in portions.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2,5-dimethylthiophene.
Note: Subsequent reduction would be required to obtain the target this compound.
Data Summary
| Parameter | Paal-Knorr Thiophene Synthesis |
| Starting Material | 1,4-Dicarbonyl Compound |
| Key Reagents | Lawesson's Reagent, P₄S₁₀ |
| Typical Yield | Moderate to High |
| Advantages | Readily available starting materials, well-established method. |
| Disadvantages | Formation of H₂S as a toxic byproduct, requires subsequent reduction.[2] |
graph Paal_Knorr_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="1,4-Dicarbonyl\nCompound", fillcolor="#F1F3F4"]; B [label="Thionating Agent\n(Lawesson's Reagent)", fillcolor="#F1F3F4"]; C [label="Thionated Intermediate", fillcolor="#FFFFFF"]; D [label="2-Methylthiophene\nDerivative", fillcolor="#FFFFFF"]; E [label="Reduction", fillcolor="#F1F3F4"]; F [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C [label="Thionation"]; B -> C [style=invis]; C -> D [label="Cyclization &\nDehydration"]; D -> F [label="Hydrogenation"];
{rank=same; A; B;} }
Caption: Paal-Knorr synthesis of this compound.
Cyclization of 1,4-Pentanediol Derivatives
This synthetic route offers a more direct approach to the saturated tetrahydrothiophene ring system, starting from 1,4-pentanediol or its derivatives. This method is particularly attractive as 1,4-pentanediol can be derived from biomass sources like 2-methylfuran.[6][7]
Reaction Mechanism and Key Considerations
The core of this synthesis is the formation of the carbon-sulfur bonds to close the five-membered ring. This can be achieved through various strategies, including the reaction of a dihalide or dimesylate derivative of 1,4-pentanediol with a sulfide source, such as sodium sulfide.
Causality Behind Experimental Choices: The conversion of the diol to a better leaving group (e.g., mesylate or halide) is a critical first step to facilitate the nucleophilic attack by the sulfide ion. The choice of solvent is important to ensure the solubility of both the organic substrate and the inorganic sulfide salt. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often employed.
Experimental Protocol: Synthesis from 1,4-Pentanediol
-
Dissolve 1,4-pentanediol in pyridine and cool the solution in an ice bath.
-
Add methanesulfonyl chloride dropwise to the cooled solution and stir for several hours.
-
Pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the dimesylate.
-
Dissolve the dimesylate in a suitable solvent (e.g., ethanol/water mixture).
-
Add sodium sulfide and heat the mixture to reflux.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture and extract the product with a low-boiling point organic solvent.
-
Wash the organic extract, dry, and purify by distillation.
Data Summary
| Parameter | Cyclization of 1,4-Pentanediol Derivatives |
| Starting Material | 1,4-Pentanediol |
| Key Reagents | Methanesulfonyl chloride, Sodium sulfide |
| Typical Yield | Good to Excellent |
| Advantages | Direct formation of the saturated ring, potential for bio-based starting materials.[8] |
| Disadvantages | Requires a two-step process (activation of diol then cyclization). |
graph Diol_Cyclization { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="1,4-Pentanediol", fillcolor="#F1F3F4"]; B [label="Activating Agent\n(e.g., MsCl)", fillcolor="#F1F3F4"]; C [label="1,4-Dimesylpentane", fillcolor="#FFFFFF"]; D [label="Sulfide Source\n(e.g., Na2S)", fillcolor="#F1F3F4"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C [label="Activation"]; B -> C [style=invis]; C -> E [label="Cyclization"]; D -> E [style=invis];
{rank=same; A; B;} {rank=same; C; D;} }
Caption: Synthesis via cyclization of 1,4-pentanediol.
Reduction of 2-Methylthiophene
For applications where high purity is critical, the reduction of commercially available 2-methylthiophene presents a viable synthetic strategy. This method avoids the handling of odorous and toxic sulfurizing agents.
Reaction Mechanism and Key Considerations
The catalytic hydrogenation of 2-methylthiophene over a suitable metal catalyst is the most common method for its reduction. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) are critical for achieving high conversion and selectivity.
Causality Behind Experimental Choices: Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts are effective for the hydrogenation of the thiophene ring.[9] The use of a high-pressure hydrogenation setup is necessary to achieve complete saturation of the aromatic ring. The solvent choice can also influence the reaction rate and selectivity.
Experimental Protocol: Catalytic Hydrogenation of 2-Methylthiophene
-
Charge a high-pressure autoclave with 2-methylthiophene, a suitable solvent (e.g., ethanol), and the hydrogenation catalyst (e.g., 5% Pd/C).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitor the hydrogen uptake to determine the reaction progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation.
Data Summary
| Parameter | Reduction of 2-Methylthiophene |
| Starting Material | 2-Methylthiophene |
| Key Reagents | H₂, Hydrogenation Catalyst (e.g., Pd/C) |
| Typical Yield | High to Quantitative |
| Advantages | High purity of the final product, clean reaction. |
| Disadvantages | Requires specialized high-pressure equipment, cost of catalyst. |
graph Thiophene_Reduction { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="2-Methylthiophene", fillcolor="#F1F3F4"]; B [label="H2, Catalyst\n(e.g., Pd/C)", fillcolor="#F1F3F4"]; C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C [label="Catalytic\nHydrogenation"]; B -> C [style=invis];
{rank=same; A; B;} }
Caption: Synthesis via reduction of 2-methylthiophene.
Comparative Analysis and Conclusion
| Feature | Paal-Knorr Synthesis | Diol Cyclization | Thiophene Reduction |
| Starting Material Cost | Generally low | Moderate (can be bio-based) | Moderate |
| Reagent Cost & Hazard | Moderate cost, toxic H₂S byproduct | Moderate cost, manageable hazards | High catalyst cost, flammable H₂ gas |
| Scalability | Scalable with engineering controls | Readily scalable | Scalable with appropriate infrastructure |
| Product Purity | May require extensive purification | Good purity achievable | High purity |
| Overall Recommendation | Suitable for large-scale synthesis where cost is a primary driver and a subsequent reduction step is acceptable. | A versatile and green option, especially when starting from bio-derived 1,4-pentanediol. | The method of choice for producing high-purity 2-MeTHF for pharmaceutical and specialty applications. |
The choice of the optimal synthetic route for this compound is contingent on the specific requirements of the application. For large-scale industrial production where cost is a major factor, the Paal-Knorr synthesis, despite its drawbacks, remains a viable option. The cyclization of 1,4-pentanediol derivatives offers a more environmentally friendly approach with the potential for using renewable feedstocks. For applications demanding the highest purity, the catalytic reduction of 2-methylthiophene is the preferred method, provided the necessary infrastructure is available.
References
- Padwa, A. (Ed.). (1984). Comprehensive Organic Synthesis (Vol. 4). Pergamon Press.
- Larock, R. C. (1999).
- Paal, C. (1884). Ueber die Derivate des Thiophens und Pyrrols. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
- Foye, W. O. (1952). The Paal-Knorr Synthesis of Thiophenes. A Novel Synthesis of 2,5-Dimethylthiophene. Journal of Organic Chemistry, 17(10), 1405-1408.
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Gundekari, S., & Karmee, S. K. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Molecules, 29(2), 242. [Link]
- Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.
- Schniepp, L. E., Geller, H. H., & von Korff, R. W. (1947). The Synthesis of 1,4-Pentanediol from 2-Methylfuran. Journal of the American Chemical Society, 69(3), 672–674.
-
Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic letters, 8(8), 1625–1628. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Rodiansono, R., Astuti, M. D., Husain, S., Nugroho, A., & Sutomo, S. (2019). Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy.
- Kim, Y. T., Lee, J. H., et al. (2020). Process development and analyses for the co-production of 2-methyltetrahydrofuran and 1,4-pentanediol from lignocellulosic biomass. Bioresource Technology, 314, 123733.
- Arias, P. L., et al. (2015).
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
- Jeso, V., & Crousse, B. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
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A method for catalytically converting 2-methylfuran into 1,4-pentanediol selectively. (n.d.). Eureka. Retrieved from [Link]
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The Unassuming Workhorse: A Comparative Guide to 2-Methyltetrahydrothiophene as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. While complex, multi-dentate phosphines and N-heterocyclic carbenes often take center stage, the simpler, yet effective, thioether ligands offer a unique combination of properties. Among these, 2-Methyltetrahydrothiophene (2-MTHT), a saturated sulfur-containing heterocycle, presents an intriguing case. This guide provides an in-depth analysis of the performance of 2-MTHT as a ligand, offering a comparative perspective against its close relatives, tetrahydrothiophene (THT) and dimethyl sulfide (DMS). While direct, side-by-side quantitative comparisons in the literature are scarce, this guide synthesizes available data and established chemical principles to provide a robust framework for researchers considering thioether ligands in their catalytic endeavors.
The Thioether Ligand Family: A Subtle Balance of Sterics and Electronics
Thioether ligands, in general, are considered soft donors, making them excellent partners for soft late transition metals such as palladium, platinum, and nickel. Their performance in catalysis is a delicate interplay of steric and electronic effects.
Electronic Properties: The sulfur atom in a thioether possesses lone pairs of electrons that can be donated to a metal center, forming a sigma bond. The strength of this donation influences the electron density at the metal, which in turn affects its catalytic activity.
Steric Properties: The size and shape of the ligand can control access to the metal center, influencing substrate binding and the regioselectivity and stereoselectivity of the reaction.
The introduction of a methyl group at the 2-position of the tetrahydrothiophene ring in 2-MTHT, as compared to the parent THT, introduces subtle but significant changes to these properties.
| Ligand | Structure | Key Steric Features | Key Electronic Features |
| This compound (2-MTHT) | CH₃-C₄H₇S | - Introduction of a chiral center (in its racemic form unless resolved) - Increased steric bulk near the sulfur atom compared to THT. | - The methyl group is a weak electron-donating group, slightly increasing the electron density on the sulfur and its donor ability compared to THT. |
| Tetrahydrothiophene (THT) | C₄H₈S | - Planar five-membered ring, offering moderate steric hindrance. | - A baseline soft sulfur donor. |
| Dimethyl Sulfide (DMS) | (CH₃)₂S | - Acyclic and flexible, with two methyl groups providing some steric bulk. | - Two electron-donating methyl groups make it a stronger electron donor than THT. |
Performance in Key Catalytic Applications
While comprehensive quantitative data is limited, the known chemistry of 2-MTHT and related compounds allows for an informed discussion of its potential performance in several key catalytic areas.
Hydrodesulfurization (HDS)
Hydrodesulfurization is a critical industrial process for removing sulfur from petroleum feedstocks. Thiophenic compounds are particularly challenging to remove. Studies on the mechanism of HDS of thiophene and its derivatives often identify this compound as a reaction intermediate.[1][2] This indicates that the C-S bond in 2-MTHT can be catalytically cleaved under HDS conditions, a fundamental requirement for a ligand in a catalytic cycle where ligand dissociation or transformation might occur.
In the HDS of 2-methylthiophene, this compound is a key intermediate in the hydrogenation (HYD) pathway before the C-S bond is broken.[2] This highlights the interaction of 2-MTHT with HDS catalysts, typically based on molybdenum sulfide promoted by cobalt or nickel. While not acting as a traditional "spectator" ligand in this context, its behavior on the catalyst surface provides insights into its coordination and reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Thioether ligands have been explored as alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions, sometimes offering enhanced stability or different selectivity profiles.[3] Although no specific studies detailing the use of simple 2-MTHT as a ligand in reactions like Suzuki-Miyaura or Heck couplings were found, the principles of ligand effects can be applied.
The slightly increased electron-donating nature of 2-MTHT compared to THT could, in principle, lead to a more electron-rich palladium center. This can facilitate the rate-determining oxidative addition step in many cross-coupling cycles. However, the increased steric bulk of the methyl group might hinder the approach of bulky substrates or slow down the reductive elimination step.
A study on tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes has shown their catalytic capabilities in representative C-C coupling reactions, demonstrating the compatibility of the tetrahydrothiophene moiety within a catalytically active palladium complex.[4]
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Asymmetric Catalysis
This suggests that the tetrahydrothiophene scaffold is a viable platform for designing chiral ligands. The synthesis of enantiopure 2-MTHT could provide a simple, yet potentially effective, ligand for various asymmetric transformations, such as allylic alkylations.
Experimental Protocols
Due to the lack of specific published procedures for the synthesis and application of simple 2-MTHT-metal complexes, the following protocols are representative examples adapted from procedures for related thioether ligands.
Protocol 1: Synthesis of a Representative Thioether-Palladium(II) Complex
This protocol is adapted from the synthesis of related palladium(II) complexes with thioether ligands.
Objective: To synthesize a dichlorobis(thioether)palladium(II) complex.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (2-MTHT)
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend palladium(II) chloride (1.0 mmol) in 20 mL of absolute ethanol.
-
Add this compound (2.2 mmol) to the suspension.
-
Heat the mixture to reflux with stirring for 2-3 hours. The color of the suspension should change, indicating the formation of the complex.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
-
Characterize the product by standard analytical techniques (e.g., FT-IR, elemental analysis).
dot graph "Complex_Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general procedure for a Suzuki-Miyaura coupling and would require optimization for a specific 2-MTHT-palladium catalyst.
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a thioether-palladium complex as a pre-catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(2-MTHT)₂] (or another thioether-Pd complex) (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (e.g., 4:1 mixture, 5 mL)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, potassium carbonate, and the palladium pre-catalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound represents a simple, yet potentially versatile, thioether ligand for transition metal catalysis. While a lack of direct comparative studies makes definitive performance claims challenging, its structural and electronic properties suggest it could offer a nuanced alternative to its parent compound, tetrahydrothiophene, and other simple thioethers like dimethyl sulfide. The introduction of a methyl group provides a handle for increasing electron density and introducing chirality, opening avenues for its application in a broader range of catalytic transformations, including asymmetric synthesis.
Future research in this area would greatly benefit from systematic studies that provide quantitative comparisons of 2-MTHT with other thioether ligands in benchmark catalytic reactions. The synthesis and characterization of well-defined metal complexes of 2-MTHT and the investigation of their catalytic activity would provide valuable data for the catalysis community. Furthermore, the development of efficient methods for the synthesis of enantiopure 2-MTHT could unlock its potential as a simple and effective chiral ligand. For now, 2-MTHT remains an unassuming but promising player in the diverse world of catalyst ligands.
References
- Chen, D., et al. (2021). Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. Petroleum Science, 18(6), 1759-1770.
- Chein, R.-J., et al. (2018). Chiral tetrahydrothiophene ligands in asymmetric catalysis. 5th International Conference on Organic and Inorganic Chemistry.
- Engle, K. M., et al. (2021). Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes. Organometallics, 40(14), 2311–2319.
-
MDPI. (2023). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
MDPI. (2022). Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2. [Link]
-
MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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National Center for Biotechnology Information. (2021). Mutual inhibition effect of sulfur compounds in the hydrodesulfurization of thiophene, 2-ethylthiophene and benzothiophene ternary mixture. PMC. [Link]
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National Center for Biotechnology Information. (2022). Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[1][3][6]triazolo[1,5-a]pyrimidine-6-one derivatives. PMC. [Link]
-
Hilaris Publisher. (2018). Chiral tetrahydrothiophene ligands in asymmetric catalysis. [Link]
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ResearchGate. (n.d.). Catalytic performance of supported Ni in the hydrodesulfurization of dibenzothiophene. [Link]
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ResearchGate. (n.d.). Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds. [Link]
-
ResearchGate. (n.d.). Scheme 1. Reaction pathway of the 2-methylthiophene hydrodesulfurization 2 MT. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
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RSC Publishing. (2022). High-throughput experimentation based kinetic modeling of selective hydrodesulfurization of gasoline model molecules catalyzed by CoMoS/Al2O3. Catalysis Science & Technology. [Link]
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RSC Publishing. (2022). Synthesis and characterization of thiophene-derived palladium(II) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[1][3][6]triazolo[1,5-a]pyrimidine-6-one derivatives. [Link]
-
Taylor & Francis Online. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. [Link]
-
Utrecht University Research Portal. (n.d.). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. [Link]
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A Comparative Toxicological Assessment: Thiophene vs. 2-Methyltetrahydrothiophene
Executive Summary: The Tale of Two Rings
In the landscape of heterocyclic chemistry, sulfur-containing scaffolds are both ubiquitous and functionally critical. Thiophene, an aromatic five-membered ring, is a foundational building block in numerous pharmaceuticals, agrochemicals, and materials. However, its presence is often a double-edged sword, flagged as a "structural alert" due to its potential for metabolic activation into toxic intermediates.[1][2][3] This guide provides a detailed comparative analysis of the toxicological profiles of thiophene and its saturated analogue, 2-Methyltetrahydrothiophene.
The core difference lies in their fundamental structure: thiophene's aromaticity versus the saturated aliphatic nature of the this compound ring. This distinction governs their metabolic fate and, consequently, their toxicity. While thiophene is metabolized into highly reactive, electrophilic species responsible for significant organ toxicity, this compound lacks this bioactivation pathway, rendering it a substantially safer alternative in many applications.[4] This analysis synthesizes acute toxicity data, mechanistic insights, and standard toxicological testing protocols to provide a clear, evidence-based comparison for professionals in the field.
Toxicological Profile of Thiophene: A Structural Alert
Thiophene (C₄H₄S) is recognized for its potential to cause significant toxicity upon exposure. It is classified as harmful if swallowed, inhaled, or in contact with skin, and is a known irritant to the eyes, skin, and respiratory system.[5][6] Chronic exposure can lead to damage of target organs, particularly the liver, kidneys, and central nervous system.[7]
Acute Toxicity Data
The acute toxicity of thiophene has been established through various animal studies, with the following median lethal dose (LD50) values reported:
| Endpoint | Value | Species | Route | Source |
| Oral LD50 | 1400 mg/kg | Rat | Oral | [5][7][8][9] |
| Oral LD50 | 420 mg/kg | Mouse | Oral | [5][7][8] |
| Inhalation LC50 | 9500 mg/m³/2H | Mouse | Inhalation | [5][8] |
| Intraperitoneal LD50 | 100 mg/kg | Mouse | Intraperitoneal | [8] |
Mechanism of Toxicity: The Peril of Bioactivation
The toxicity of thiophene is not primarily caused by the parent molecule itself but by its metabolic products.[1] The thiophene ring is metabolized by Cytochrome P450 (CYP450) enzymes in the liver through two main oxidative pathways: S-oxidation and epoxidation .[10][11][12]
-
S-oxidation leads to the formation of a highly reactive and unstable thiophene-S-oxide.
-
Epoxidation of the double bonds in the ring forms a thiophene epoxide.
Both of these metabolites are potent electrophiles. Their reactivity allows them to form covalent bonds with cellular nucleophiles, such as proteins and nucleic acids. This binding disrupts normal cellular function and can lead to cytotoxicity, immune responses, and organ damage, particularly hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[1][3][10][13] This bioactivation is the reason numerous thiophene-containing drugs have been withdrawn from the market or carry significant warnings.[1][10]
Furthermore, studies in rats have demonstrated that thiophene can induce widespread neuronal degeneration, causing symptoms like ataxia and convulsions.[14]
Toxicological Profile of this compound: A Safer, Saturated Analogue
This compound (C₅H₁₀S) is the saturated, methylated analogue of thiophene. Its toxicological profile is markedly different and significantly milder. The key distinction is the absence of the aromatic ring system. The saturation of the ring prevents the CYP450-mediated epoxidation pathway that makes thiophene toxic.
Acute Toxicity and Hazard Profile
| Endpoint | Value | Species | Route | Source |
| Oral Toxicity | Harmful if swallowed | N/A | Oral | [16] |
| Irritation | Causes skin, eye, and respiratory irritation | N/A | Dermal/Ocular/Inhalation | [15][16] |
Anticipated Metabolism: Avoiding Bioactivation
Without the aromatic double bonds, this compound cannot be metabolized into the highly reactive S-oxides or epoxides that drive thiophene's toxicity. Its metabolism is expected to follow more conventional pathways for aliphatic compounds, such as:
-
Phase I Metabolism: Hydroxylation on the ring or methyl group.
-
Phase II Metabolism: Conjugation of the hydroxylated metabolites with polar molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[17]
These metabolic pathways generally result in detoxification and efficient clearance from the body, without the formation of damaging electrophilic intermediates.
Head-to-Head Comparison: Thiophene vs. This compound
The fundamental difference in toxicity stems directly from their chemical structures. The aromaticity of thiophene is the root of its hazard, while the saturated nature of this compound is the basis of its improved safety profile.
| Feature | Thiophene | This compound |
| Structure | Aromatic, Unsaturated Ring | Aliphatic, Saturated Ring |
| Acute Oral LD50 (Rat) | 1400 mg/kg[5][7][8][9] | Data not available; classified as "Harmful if swallowed"[16] |
| Primary Hazard | Harmful, Irritant, Organ Toxicity[7] | Harmful, Irritant[15][16] |
| Key Target Organs | Liver, Kidneys, Central Nervous System[7] | Respiratory System (as an irritant)[15] |
| Mechanism of Toxicity | Bioactivation by CYP450 enzymes[1] | Direct irritation; no bioactivation expected |
| Reactive Metabolites | Yes (Thiophene-S-Oxide, Thiophene Epoxide)[1][10] | No |
| Status in Drug Dev. | Structural Alert [1] | Considered a safer alternative[4] |
Experimental Protocols for Toxicity Assessment
To provide a practical context for how such data is generated, below are outlines of standard methodologies for assessing acute toxicity and metabolic activation.
Protocol 1: Acute Oral Toxicity Assessment (OECD 423 Guideline Model)
This protocol is designed to determine the LD50 of a substance and observe signs of toxicity.
Protocol 2: In Vitro Metabolic Stability and Reactive Metabolite Screening
This assay uses liver microsomes, which are rich in CYP450 enzymes, to assess a compound's metabolic fate in a controlled environment.
-
Preparation:
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a reaction mixture containing phosphate buffer, the test compound (thiophene or this compound), and microsomes.
-
In a separate set of wells for reactive metabolite trapping, add a trapping agent like glutathione (GSH).
-
-
Initiation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (cofactor for CYP450 enzymes).
-
-
Incubation & Quenching:
-
Incubate the plates at 37°C with shaking.
-
At specified time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
For metabolic stability, quantify the disappearance of the parent compound over time.
-
For reactive metabolite screening, search for the mass of the expected GSH-adducts (parent compound + GSH). A positive finding for thiophene and a negative result for this compound would be the expected outcome.
-
Conclusion and Recommendations
The toxicological comparison between thiophene and this compound is stark and mechanistically clear.
-
Thiophene represents a significant toxicological risk due to its metabolic bioactivation into reactive electrophiles.[1] Its use in drug development and other applications requires careful consideration and extensive safety testing, as it is a well-established structural alert for hepatotoxicity and other organ damage.[3][10]
-
This compound , by virtue of its saturated aliphatic ring, avoids this toxic metabolic pathway. While it is not entirely inert and can cause irritation, its overall toxicity profile is substantially lower.[4]
For researchers and drug development professionals, this guide underscores a critical principle of medicinal chemistry: seemingly minor structural modifications, such as the saturation of an aromatic ring, can have profound implications for a molecule's safety profile. When a thiophene moiety is not essential for biological activity, substituting it with a saturated analogue like tetrahydrothiophene should be considered a primary strategy for mitigating toxicity risk.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methyltetrahydrothiophene
For researchers, scientists, and drug development professionals, the accurate identification and quantification of volatile organic compounds (VOCs) is paramount. 2-Methyltetrahydrothiophene (2-MTHT), a sulfur-containing heterocyclic compound, is a significant analyte in various fields, from flavor and fragrance chemistry to petroleum analysis. Its presence, even at trace levels, can significantly impact the properties and quality of a product. However, the reliable analysis of 2-MTHT is often complicated by the presence of structurally similar compounds that can lead to analytical interference, a phenomenon known as cross-reactivity.
This guide provides an in-depth comparison of analytical methodologies for 2-MTHT, focusing on strategies to mitigate cross-reactivity. We will delve into the experimental design of a robust cross-reactivity study, supported by comparative data, to ensure the specificity and accuracy of your analytical methods.
The Analytical Challenge: Differentiating 2-MTHT from its Structural Cousins
The primary challenge in the analysis of 2-MTHT lies in its structural similarity to other volatile compounds that may be present in the same sample matrix. These compounds can have similar chromatographic retention times and mass spectral fragmentation patterns, leading to potential misidentification or inaccurate quantification. Understanding the physicochemical properties of 2-MTHT and its potential interferents is the first step in developing a selective analytical method.
Comparison of Analytical Techniques: GC-MS vs. GC-SCD
Gas Chromatography (GC) is the technique of choice for separating volatile compounds like 2-MTHT. The selection of the detector, however, is critical for achieving the desired selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the identification and quantification of a broad range of volatile compounds.[1] Specificity is achieved through a combination of chromatographic separation and the unique mass fragmentation pattern of the target analyte. For 2-MTHT, monitoring specific ions can help differentiate it from co-eluting compounds.
-
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): This technique offers exceptional selectivity for sulfur-containing compounds. The SCD responds only to molecules that form sulfur monoxide (SO) upon combustion, effectively eliminating interference from non-sulfur-containing compounds in the matrix.[2][3] This makes it an ideal choice for the analysis of 2-MTHT in complex hydrocarbon matrices.[4][5]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) |
| Selectivity | Good; relies on chromatographic separation and unique mass fragments. | Excellent for sulfur compounds; virtually no interference from non-sulfur compounds.[2][3] |
| Sensitivity | High, typically in the picogram to femtogram range. | Very high for sulfur, often in the low picogram range.[3] |
| Identification | Provides structural information from mass spectra. | Provides no structural information, only indicates the presence of sulfur. |
| Linearity | Good over a wide concentration range. | Excellent and equimolar response to different sulfur compounds.[1] |
| Applicability | Broad applicability to a wide range of volatile compounds. | Specific to sulfur-containing compounds. |
Potential Cross-Reactants and Their Analytical Differentiation
To design a robust analytical method, it is crucial to identify potential cross-reactants and understand how to differentiate them from 2-MTHT. The following table compares 2-MTHT with some of its structurally similar compounds based on their Kovats retention indices on a non-polar stationary phase (e.g., DB-5) and their key mass spectral fragments.
| Compound | Structure | Kovats Retention Index (Non-polar phase) | Key Mass Spectral Fragments (m/z) | Differentiation Strategy |
| This compound (2-MTHT) | C₅H₁₀S | ~851[6] | 102 (M+), 87, 69, 56, 45 | Monitor for the molecular ion (102) and the characteristic fragment at m/z 87. |
| 2-Methyltetrahydrofuran | C₅H₁₀O | ~663[7] | 86 (M+), 71, 58, 43, 41 | Baseline chromatographic separation is expected due to a significant difference in retention index. The mass spectra are also distinct. |
| Thiophene | C₄H₄S | ~690[8] | 84 (M+), 58, 45, 39 | Chromatographically well-separated from 2-MTHT. Different molecular ion and fragmentation pattern. |
| Tetrahydrothiophene | C₄H₈S | ~805[9] | 88 (M+), 60, 45 | Closer in retention time to 2-MTHT, but can be resolved with an optimized temperature program. Different molecular ion. |
Experimental Protocol for a Cross-Reactivity Study
This protocol outlines a systematic approach to evaluating the cross-reactivity of an analytical method for 2-MTHT, primarily using GC-MS.
Preparation of Standards
-
Primary Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1000 µg/mL.
-
Potential Cross-Reactant Standards: Prepare individual stock solutions of each potential cross-reactant (e.g., 2-methyltetrahydrofuran, thiophene, tetrahydrothiophene) at the same concentration as the primary standard.
-
Calibration Standards: Prepare a series of calibration standards for 2-MTHT by diluting the stock solution to cover the expected concentration range of the samples.
Instrument and Method Setup
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
GC Program: Develop a temperature program that provides good separation of the analytes. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 150°C.
-
Ramp: 20°C/minute to 250°C, hold for 5 minutes.
-
-
MS Acquisition: Acquire data in full scan mode to identify all fragment ions. Also, set up a selected ion monitoring (SIM) method using the unique ions for each compound as identified in the table above.
Specificity and Selectivity Assessment
-
Analysis of Individual Standards: Inject each standard solution (primary and potential cross-reactants) individually to determine their retention times and mass spectra.
-
Analysis of a Mixture: Prepare a mixture containing 2-MTHT and all potential cross-reactants at a known concentration. Analyze this mixture to assess the chromatographic resolution between the compounds.
-
Spike and Recovery in Matrix: If analyzing a specific matrix (e.g., a food extract, a fuel sample), spike a blank matrix with a known concentration of 2-MTHT. Analyze the spiked sample to determine the recovery and assess any matrix effects.
-
Cross-Reactivity Check: Spike a blank matrix with a high concentration of each potential cross-reactant individually. Analyze these samples using the analytical method for 2-MTHT and quantify the response at the retention time of 2-MTHT. The measured concentration of 2-MTHT should be below the limit of quantification (LOQ) to demonstrate no significant cross-reactivity.
Data Analysis and Interpretation
-
Chromatographic Resolution: Calculate the resolution between the 2-MTHT peak and the peaks of the closest eluting potential cross-reactants. A resolution of >1.5 is generally considered baseline separation.
-
Mass Spectral Deconvolution: In cases of co-elution, use deconvolution software to separate the mass spectra of the individual components.
-
Quantification: Use the calibration curve to quantify the concentration of 2-MTHT in the spiked samples. The recovery should be within an acceptable range (e.g., 80-120%).
Visualizing the Workflow and Potential Interferences
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
Caption: Structural Relationship of 2-MTHT and Potential Interferents.
Conclusion
Ensuring the specificity of analytical methods for this compound is critical for obtaining reliable and accurate data. By understanding the potential for cross-reactivity from structurally similar compounds and employing a systematic approach to method validation, researchers can have high confidence in their results. The choice between a universal detector like a mass spectrometer and a specific detector like a sulfur chemiluminescence detector will depend on the complexity of the sample matrix and the analytical question at hand. For complex matrices where a multitude of non-sulfur compounds are present, a GC-SCD is often the superior choice for robust and interference-free quantification of 2-MTHT.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methyltetrahydrothiophene in Complex Matrices
Introduction
2-Methyltetrahydrothiophene (2-MTHT), a sulfur-containing heterocyclic compound, is a molecule of significant interest in various fields, including its use as a building block in organic synthesis and its presence as a volatile flavor component.[1] Its quantitative determination in complex matrices, such as pharmaceutical formulations, environmental samples, and food products, is crucial for quality control, safety assessment, and mechanistic studies. However, the inherent volatility and potential for matrix interference present analytical challenges that necessitate robust and validated methodologies.
This guide provides an in-depth comparison of analytical techniques for the quantitative analysis of 2-MTHT. We will delve into the nuances of sample preparation, chromatographic separation, and detection, offering experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.
Challenges in 2-MTHT Analysis
The accurate quantitation of 2-MTHT is often complicated by several factors:
-
Volatility: 2-MTHT is a volatile organic compound (VOC), which can lead to sample loss during preparation and analysis if not handled correctly.
-
Matrix Effects: Complex matrices can contain interfering compounds that co-elute with 2-MTHT, leading to inaccurate quantification.
-
Low Concentrations: In many applications, 2-MTHT may be present at trace levels, requiring highly sensitive analytical techniques.
-
Reactivity: The sulfur atom in the 2-MTHT molecule can interact with active sites in the analytical system, potentially causing poor peak shape and reproducibility.
Comparative Analysis of Analytical Techniques
The primary analytical technique for the quantification of 2-MTHT is Gas Chromatography (GC) coupled with various detectors. The choice of sample introduction method and detector is critical and depends on the sample matrix and the required sensitivity.
Headspace Gas Chromatography (HS-GC)
Headspace analysis is a powerful technique for the determination of volatile compounds in liquid or solid samples. It involves heating the sample in a sealed vial to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC.
Advantages:
-
Minimizes matrix effects by introducing only the volatile components into the GC system.
-
Reduces contamination of the GC inlet and column.
-
Can be easily automated for high-throughput analysis.
Considerations:
-
Method development requires optimization of incubation temperature and time to ensure complete and reproducible partitioning of 2-MTHT into the headspace.[2]
-
The choice of solvent for dissolving or suspending the sample is crucial and should not interfere with the analysis.[3]
Direct Injection Gas Chromatography
In this method, a liquid sample containing 2-MTHT is directly injected into the GC. This approach is simpler than HS-GC but is more susceptible to matrix effects.
Advantages:
-
Simple and straightforward sample introduction.
-
May be suitable for relatively clean sample matrices.
Considerations:
-
Requires extensive sample cleanup to remove non-volatile matrix components that can contaminate the GC system.
-
Prone to matrix-induced enhancement or suppression of the analyte signal.
Detector Selection
The choice of detector is paramount for achieving the desired sensitivity and selectivity.
-
Mass Spectrometry (MS): GC-MS is the gold standard for the identification and quantification of 2-MTHT.[4][5] It provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum of the analyte. Selected Ion Monitoring (SIM) mode can be used to further enhance sensitivity for trace-level analysis.
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and offers good sensitivity. However, it is not selective and may be subject to interference from co-eluting hydrocarbons.
-
Pulsed Flame Photometric Detector (PFPD): A PFPD is a sulfur-selective detector that offers excellent sensitivity for sulfur-containing compounds like 2-MTHT.[6] This selectivity is highly advantageous when analyzing complex matrices with numerous non-sulfur-containing interferences.
Quantitative Data Summary
The following table summarizes typical performance data for the quantitative analysis of a related compound, Tetrahydrothiophene (THT), using various GC techniques. While specific values for 2-MTHT will require method validation, this provides a general comparison.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| Micro GC with CP-Sil 19CB channel | 4 ppm (S/N > 20) | Not Reported | Not Reported | Not Reported | [7] |
| GC-PFPD with pre-concentration | 2.0 µg/m³ | Not Reported | Not Reported | Not Reported | [6] |
Note: The performance of any analytical method is highly dependent on the specific matrix and the optimization of experimental parameters. The values presented here are for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Analysis of 2-MTHT in a Pharmaceutical Formulation using Headspace GC-MS
This protocol outlines a validated method for determining 2-MTHT as a potential volatile impurity in a drug product.
1. Sample Preparation:
- Accurately weigh approximately 500 mg of the powdered drug product into a 20 mL headspace vial.
- Add 5.0 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide) to the vial.
- Add a known amount of an appropriate internal standard (e.g., d8-Tetrahydrothiophene).
- Immediately seal the vial with a PTFE-lined septum and aluminum cap.
2. Headspace GC-MS Analysis:
- HS Autosampler Parameters:
- Incubation Temperature: 90°C[2]
- Incubation Time: 20 min[2]
- Syringe Temperature: 100°C
- Injection Volume: 1.0 mL of headspace
- GC Parameters:
- Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Program: 40°C (hold for 5 min), ramp to 200°C at 10°C/min, hold for 5 min[2]
- Inlet Temperature: 250°C
- MS Parameters:
- Ion Source Temperature: 230°C
- Transfer Line Temperature: 280°C
- Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-MTHT (e.g., m/z 102, 87) and the internal standard.
3. Method Validation:
- The method must be validated according to ICH Q2(R1) guidelines or equivalent regulatory standards.[8][9][10][11]
- Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Workflow Diagram: HS-GC-MS Analysis of 2-MTHT
Caption: Workflow for the quantitative analysis of 2-MTHT using Headspace GC-MS.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, a self-validating system should be implemented. This involves:
-
System Suitability Testing: Before each analytical run, a system suitability standard should be injected to verify the performance of the chromatographic system. Key parameters to monitor include peak resolution, tailing factor, and signal-to-noise ratio.
-
Use of Internal Standards: An internal standard that is chemically similar to 2-MTHT but chromatographically resolved should be used to compensate for variations in sample preparation and injection volume.
-
Quality Control Samples: Spiked matrix samples (quality control samples) at low, medium, and high concentrations should be included in each analytical run to monitor the accuracy and precision of the method.
-
Regular Calibration: The instrument should be calibrated regularly with a series of calibration standards to ensure the linearity and accuracy of the measurements.
Conclusion
The quantitative analysis of this compound in complex matrices requires a carefully considered analytical approach. Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is generally the preferred method due to its high sensitivity, selectivity, and ability to minimize matrix interference. For applications where a sulfur-selective detector is advantageous, a PFPD can be an excellent alternative.
Regardless of the chosen technique, rigorous method validation is essential to ensure the reliability and accuracy of the data. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and implement robust analytical methods for the quantitative determination of 2-MTHT.
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comparative study of catalysts for 2-Methyltetrahydrothiophene synthesis
An In-Depth Comparative Guide to Catalysts for 2-Methyltetrahydrothiophene Synthesis
Introduction
This compound (2-MTHT), also known as 2-methylthiolane, is a saturated heterocyclic compound with significant applications across various chemical industries.[1] Its primary utility lies in its role as a key intermediate and as a specialty solvent. The principal route for its synthesis is the catalytic hydrogenation of 2-methylthiophene (2-MT), a reaction that, while straightforward in principle, presents considerable challenges in achieving high selectivity. The primary goal is the saturation of the thiophenic ring without inducing the cleavage of the carbon-sulfur bonds, a process known as hydrodesulfurization (HDS).
This guide provides a comprehensive comparison of various catalytic systems for the synthesis of 2-MTHT from 2-MT. We will delve into the mechanistic nuances of different catalyst classes, present comparative performance data, and offer detailed experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize a catalytic system tailored to their specific needs.
Reaction Pathways: Hydrogenation vs. Hydrodesulfurization
The conversion of 2-methylthiophene involves a network of parallel and consecutive reactions. The desired reaction is the hydrogenation (HYD) of the aromatic ring to yield this compound. However, under typical hydrogenation conditions, catalysts can also facilitate the undesired hydrodesulfurization (HDS) pathway, which involves the cleavage of C-S bonds. This leads to the formation of various byproducts, including pentanethiols, pentenes, and ultimately n-pentane.[2][3]
The selectivity towards 2-MTHT is therefore a critical performance indicator for any catalyst employed in this synthesis. An ideal catalyst maximizes the rate of ring hydrogenation while minimizing the rate of C-S bond scission.
Caption: Reaction network for the conversion of 2-methylthiophene.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in directing the reaction towards the desired product, 2-MTHT. Four main classes of heterogeneous catalysts have been investigated for this transformation: noble metals, transition metal sulfides, transition metal phosphides, and bimetallic formulations.[2]
Noble Metal Catalysts (Pt, Pd, Ru, Rh)
Noble metal catalysts, particularly platinum and palladium supported on high-surface-area materials like alumina (Al₂O₃) or silica (SiO₂), are renowned for their high hydrogenation activity at moderate temperatures.[2]
-
Mechanism: These metals excel at the dissociative chemisorption of molecular hydrogen, creating highly reactive atomic hydrogen species on the catalyst surface. The hydrogenation of the thiophene ring then proceeds in a stepwise fashion. Density functional theory (DFT) studies on Pt(111) surfaces have elucidated the adsorption processes and hydrogenation mechanisms involved.[4]
-
Performance: Noble metal catalysts exhibit the highest selectivity towards 2-MTHT among all classes studied. For instance, 2% Pt/Al₂O₃ has been identified as a superior catalyst, demonstrating high reactivity and excellent selectivity for 2-MTHT at moderate temperatures.[2] The key advantage is their ability to saturate the C=C bonds of the thiophene ring without readily activating the C-S bonds for cleavage.
Transition Metal Sulfide Catalysts (CoMoS, NiMoS)
Cobalt- or nickel-promoted molybdenum sulfide (CoMoS or NiMoS) catalysts supported on alumina are the workhorses of industrial hydrodesulfurization (HDS) processes used in petroleum refining.[5][6] While their primary function is to remove sulfur, they also possess hydrogenation capabilities.
-
Mechanism: The HDS reaction on these catalysts can proceed through two main pathways: direct desulfurization (DDS), where the C-S bond is cleaved directly, and a hydrogenation (HYD) route, where the aromatic ring is first partially or fully hydrogenated, followed by C-S scission.[5] The active sites are generally considered to be sulfur vacancies at the edges of the MoS₂ slabs, with promoter atoms like Co and Ni enhancing catalytic activity.[5]
-
Performance: While active for 2-MT conversion, traditional HDS catalysts like CoMoS/Al₂O₃ generally show lower selectivity to 2-MTHT compared to noble metals.[2] They tend to favor the ring-opening and subsequent desulfurization pathways, especially at the higher temperatures often required for HDS. This makes them less suitable when 2-MTHT is the desired final product.
Transition Metal Phosphide Catalysts (Ni₂P, WP)
Transition metal phosphides have emerged as a promising class of catalysts with activities and selectivities that can be intermediate between noble metals and metal sulfides.
-
Mechanism: Nickel phosphide (Ni₂P) has been shown to be an active HDS catalyst.[7] The mechanism involves different active sites for hydrogenation and C-S bond cleavage. It has been proposed that the hydrogenation of the thiophene ring is a key step in the overall HDS reaction network over Ni₂P catalysts.[7]
-
Performance: For 2-MT hydrogenation, the selectivity of metal phosphides towards 2-MTHT is generally lower than that of noble metals but can be higher than that of metal sulfides.[2] They represent a potential compromise, offering good activity, although careful control of reaction conditions is necessary to maximize the yield of the desired saturated heterocyclic product.
Quantitative Performance Data Summary
The following table summarizes the performance of various catalysts in the hydrogenation of 2-methylthiophene.
| Catalyst | Support | Temp. (°C) | Pressure (bar) | 2-MT Conversion (%) | 2-MTHT Selectivity (%) | Key Observations | Reference |
| 2% Pt | Al₂O₃ | ~150-250 | 30 - 60 | High | High | Exhibits the best selectivity for the desired product at moderate temperatures. | [2] |
| CoMoS | Al₂O₃ | ~200-300 | 30 - 60 | High | Low | Primarily promotes HDS, leading to ring-opening and hydrocarbon formation. | [2][3] |
| WP | SiO₂ | ~250-350 | 30 - 60 | Moderate | Low | Lower selectivity to 2-MTHT compared to noble metals. | [2] |
| Ni₂P | SiO₂ | ~250-350 | 30 - 60 | High | Moderate | Performance is intermediate between noble metals and metal sulfides. | [2][7] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative studies, a standardized experimental workflow is essential. Below is a detailed protocol for screening catalysts for 2-methylthiophene hydrogenation in a batch reactor system.
Catalyst Screening Workflow
Caption: Workflow for comparative catalyst screening.
Step-by-Step Methodology
-
Catalyst Pre-treatment:
-
Noble Metals (e.g., Pt/Al₂O₃): The catalyst is typically reduced in-situ or ex-situ in a stream of hydrogen (e.g., 5% H₂ in N₂) at elevated temperatures (e.g., 300-400 °C) for several hours to reduce the metal oxide precursors to their active metallic state.
-
Metal Sulfides (e.g., CoMoS/Al₂O₃): The oxide precursor is sulfided to generate the active sulfide phase. This is done by passing a mixture of H₂S/H₂ (e.g., 10% H₂S) over the catalyst at 350-400 °C.
-
-
Reaction Procedure (Batch Reactor):
-
Loading: A high-pressure batch reactor is charged with the pre-treated catalyst (e.g., 50-100 mg), a solvent (e.g., 50 mL of n-heptane), and 2-methylthiophene (e.g., 1-2 mL).
-
Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Pressurizing: The reactor is pressurized with hydrogen to the desired reaction pressure (e.g., 40 bar) at room temperature.
-
Reaction: The reactor is heated to the target temperature (e.g., 200 °C) while stirring vigorously (e.g., 1000 rpm) to ensure good mass transfer. The reaction is allowed to proceed for a set duration (e.g., 4-6 hours).
-
Cooling: After the reaction time has elapsed, the heater is turned off, and the reactor is cooled to room temperature in an ice bath.
-
-
Product Analysis:
-
Sampling: The reactor is carefully depressurized and vented. A sample of the liquid product is withdrawn and filtered to remove the solid catalyst.
-
Quantification: The filtered sample is analyzed by gas chromatography (GC) equipped with a Flame Ionization Detector (FID). An internal standard (e.g., dodecane) is used for accurate quantification.
-
Calculation:
-
Conversion of 2-MT (%) = [ (Initial moles of 2-MT - Final moles of 2-MT) / Initial moles of 2-MT ] x 100
-
Selectivity to 2-MTHT (%) = [ Moles of 2-MTHT produced / (Initial moles of 2-MT - Final moles of 2-MT) ] x 100
-
-
Conclusion and Expert Recommendations
The synthesis of this compound via the hydrogenation of 2-methylthiophene is highly dependent on catalyst selection.
-
For applications requiring high purity 2-MTHT and maximum selectivity , supported noble metal catalysts , particularly Pt/Al₂O₃ , are the unequivocal choice.[2] They operate under moderate conditions and effectively suppress the undesired C-S bond cleavage pathway.
-
Transition metal sulfides (CoMoS, NiMoS) are ill-suited for this specific synthesis due to their inherent hydrodesulfurization functionality, which leads to significant byproduct formation.[2]
-
Transition metal phosphides (Ni₂P) offer an intermediate performance but do not match the high selectivity of noble metals. They may be considered in scenarios where cost is a primary driver and moderate selectivity is acceptable.
Ultimately, the optimal catalyst choice requires a careful balance of activity, selectivity, stability, and economic factors. The experimental protocols provided herein offer a robust framework for conducting such comparative evaluations in a scientifically rigorous and reproducible manner.
References
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[7] Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. Available at: [Link]
[8] Article - Hydrodesulfurization of Thiophene over
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A Senior Application Scientist's Guide to 2-Methyltetrahydrothiophene: Performance Benchmarking in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth technical analysis of 2-Methyltetrahydrothiophene (2-MeS-THF), a versatile sulfur-containing heterocyclic compound. As Senior Application Scientists, our goal is to move beyond mere product descriptions and provide you with a foundational understanding of 2-MeS-THF's performance characteristics, particularly in comparison to more conventional alternatives. While direct, peer-reviewed comparative studies on 2-MeS-THF are not abundant, this guide synthesizes available data on its properties and those of structurally related compounds to offer scientifically grounded insights into its potential advantages and applications.
Introduction to this compound: A Niche Compound with Unique Potential
This compound (CAS RN: 1795-09-1), also known as 2-methylthiolane, is a five-membered saturated ring system containing a sulfur atom and a methyl substituent at the 2-position.[1][2] Its structure is analogous to the more commonly known solvent, 2-methyltetrahydrofuran (2-MeTHF), with the key distinction being the substitution of the ether oxygen with a sulfur atom. This seemingly subtle change imparts distinct physical and chemical properties that make 2-MeS-THF a subject of interest in specialized fields, including pharmaceutical synthesis and the flavor and fragrance industry.[1]
This guide will delve into the known applications of 2-MeS-THF, benchmark its properties against relevant alternatives, and provide a hypothetical experimental framework for its evaluation in a common synthetic application.
Physicochemical Properties: A Comparative Overview
A compound's utility is fundamentally dictated by its physical and chemical properties. Here, we compare 2-MeS-THF with its oxygen analog, 2-methyltetrahydrofuran (2-MeTHF), and its parent compound, tetrahydrothiophene (THT).
| Property | This compound (2-MeS-THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrothiophene (THT) |
| CAS Number | 1795-09-1[1] | 96-47-9[3] | 110-01-0[4] |
| Molecular Formula | C₅H₁₀S[1] | C₅H₁₀O[3] | C₄H₈S[4] |
| Molecular Weight | 102.20 g/mol [5] | 86.13 g/mol [3] | 88.17 g/mol [4] |
| Boiling Point | ~132 °C[1] | ~80 °C[6] | ~121 °C[4] |
| Density | ~0.96 g/mL[1] | ~0.86 g/mL[6] | ~1.00 g/mL[4] |
| Appearance | Colorless to light yellow liquid[1] | Colorless liquid[3] | Water-white liquid[4] |
| Solubility | Soluble in organic solvents; sparingly soluble in water.[1][7] | Partially miscible with water.[6] | Insoluble in water; soluble in organic solvents.[4] |
Key Insights from the Data:
-
Higher Boiling Point: 2-MeS-THF's significantly higher boiling point compared to 2-MeTHF allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates and enabling transformations that are sluggish at lower temperatures.
-
Increased Density: Its density is closer to that of water than 2-MeTHF, a factor to consider in biphasic reactions and work-up procedures.
-
Polarity and Solvating Properties: While quantitative data is scarce, the presence of the sulfur atom suggests that 2-MeS-THF will exhibit different solvating properties compared to its furan analog, potentially influencing reaction kinetics and selectivity.
Key Application Areas
This compound's unique properties lend it to several specialized applications:
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical compounds.[1] The thiophene moiety is a well-established scaffold in medicinal chemistry, and 2-MeS-THF provides a saturated, chiral (in its enantiomerically pure forms) variant.[8]
-
Flavor and Fragrance: The compound is utilized as a flavoring agent in food products and as a component in perfumes, where it contributes a unique aroma profile.[1] Its oxidized derivative, 2-methyltetrahydrothiophen-3-one, is also noted for its flavor characteristics.[9][10]
-
Agrochemicals and Fine Chemicals: 2-MeS-THF is employed as an intermediate in the synthesis of agrochemicals and other fine chemicals.[1]
-
Research Applications: In academic and industrial research, it is used as a model compound for studying the reaction mechanisms and properties of thiophene derivatives.[1]
Performance Benchmarking: A Hypothetical Case Study in Organometallic Chemistry
While direct comparative experimental data for 2-MeS-THF is limited, we can construct a logical framework for its evaluation as a solvent in a representative organometallic reaction, such as a Grignard reaction, and compare its potential performance against the standard solvent, tetrahydrofuran (THF).
The Rationale for Comparison
Ethereal solvents are crucial in Grignard reactions for their ability to solvate and stabilize the Grignard reagent. The Lewis basicity of the heteroatom is key to this stabilization. Sulfur is generally a softer Lewis base than oxygen, which could lead to different reactivity profiles for organometallic reagents.
Hypothetical Experimental Protocol: Grignard Reaction of Phenylmagnesium Bromide with Benzophenone
This protocol outlines a procedure to benchmark the performance of 2-MeS-THF against THF in a standard Grignard reaction.
Objective: To compare the reaction yield and impurity profile of the Grignard reaction between phenylmagnesium bromide and benzophenone using 2-MeS-THF and THF as solvents.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Benzophenone
-
Anhydrous this compound (2-MeS-THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Experimental Workflow Diagram:
Caption: Workflow for comparing 2-MeS-THF and THF in a Grignard reaction.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Add a portion of the respective anhydrous solvent (2-MeS-THF or THF).
-
In the dropping funnel, prepare a solution of bromobenzene in the same anhydrous solvent.
-
Slowly add the bromobenzene solution to the magnesium suspension with stirring. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and gently refluxes.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Prepare a solution of benzophenone in the corresponding anhydrous solvent.
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Slowly add the benzophenone solution to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Determine the crude yield of triphenylmethanol.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the purity and identify any byproducts.
-
Anticipated Performance Differences and Causality
-
Reaction Rate: The higher boiling point of 2-MeS-THF (132 °C) compared to THF (66 °C) would allow the Grignard formation and subsequent reaction to be run at a higher temperature, which could be advantageous for less reactive aryl halides.[1]
-
Reagent Stability: The stability of organometallic reagents can be influenced by the solvent. While THF can be deprotonated at the alpha position by strong bases, leading to side reactions, the analogous reaction with 2-MeS-THF is less documented but could differ due to the different electronic nature of sulfur.
-
Solubility of Byproducts: The solubility of magnesium salts formed during the reaction may differ between the two solvents, potentially affecting the reaction mixture's viscosity and ease of stirring.
-
Work-up: The lower water solubility of 2-MeS-THF compared to the complete miscibility of THF could simplify the aqueous work-up by providing a cleaner phase separation.[1][7]
This self-validating system, by running the two reactions in parallel under identical conditions (except for the solvent), would provide a direct comparison of the efficacy of 2-MeS-THF.
Safety and Environmental Profile
Safety:
-
It is reported to be harmful if swallowed and can cause skin and serious eye irritation.[11][12]
-
It may also cause respiratory irritation.[12]
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Environmental Profile:
-
Given its applications, releases to the environment are possible, and appropriate disposal methods should be followed.
Logical Relationship Diagram: Hazard Assessment
Caption: Key hazards associated with this compound.
Conclusion and Future Outlook
This compound presents itself as a specialty chemical with demonstrated utility in the flavor and fragrance industry and as an intermediate in pharmaceutical and agrochemical synthesis. Its higher boiling point and potentially distinct solvating properties compared to its furan analog, 2-MeTHF, suggest it could offer advantages in specific synthetic applications, particularly those requiring elevated temperatures or where the unique electronic nature of the sulfur atom can be leveraged.
However, a clear gap exists in the literature regarding direct, data-driven performance comparisons against mainstream alternatives. The hypothetical benchmarking protocol provided in this guide offers a framework for researchers to conduct such evaluations in their own laboratories. As the push for novel process chemistries and greener alternatives continues, a more thorough investigation into the performance of this compound is warranted. Such studies will be crucial in defining its role and potential as a valuable tool in the modern synthetic chemist's arsenal.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methyltetrahydrothiophene
For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. 2-Methyltetrahydrothiophene (2-MeTHT), a versatile sulfur-containing heterocyclic compound, finds applications ranging from flavor and fragrance formulations to a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Its volatility and reactivity, however, necessitate a robust, multi-faceted analytical approach to accurately determine its purity against a certified reference standard.
This guide provides an in-depth comparison of the essential analytical techniques for 2-MeTHT purity assessment. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for interpreting the resulting data to ensure the highest degree of scientific integrity.
The Cornerstone of Purity Analysis: Gas Chromatography (GC)
Due to the volatile nature of this compound, Gas Chromatography (GC) is the principal technique for purity assessment.[2] It excels at separating the target compound from volatile impurities, such as residual solvents or synthetic by-products. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitation based on the area percentage of the detected peaks.
The core principle of this workflow is a direct comparison. The chromatographic profile of the newly synthesized 2-MeTHT is compared against that of a highly pure, certified reference standard (CRS). The purity of the synthesized batch is typically determined by the area percent of the main peak, assuming all components have a similar response factor with an FID.
Experimental Protocol: GC-FID Purity Assay
This protocol outlines a standard method for the purity determination of 2-MeTHT.
1. Instrumentation:
-
A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[3]
2. Reagents and Materials:
-
This compound Certified Reference Standard (CRS), ≥99.5% purity.
-
Synthesized this compound (Sample).
-
High-purity solvent for dilution (e.g., Dichloromethane or Hexane, GC grade).
3. Chromatographic Conditions:
-
GC Column: A non-polar column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended. The polarity of the sulfhydryl group can sometimes cause peak tailing on non-polar columns, but it is often the best starting point.[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4. Sample Preparation:
-
Reference Standard Solution: Accurately prepare a solution of the 2-MeTHT CRS at a concentration of approximately 1 mg/mL in the chosen solvent.
-
Sample Solution: Prepare the synthesized 2-MeTHT solution at the same concentration as the reference standard.
5. Analysis and Data Interpretation:
-
Inject the Reference Standard Solution to establish the retention time and peak shape for 2-MeTHT.
-
Inject the Sample Solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the synthesized sample using the area percent method:
-
% Purity = (Area of 2-MeTHT Peak / Total Area of All Peaks) x 100
-
Data Presentation: Comparative GC Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area (Purity) | Comments |
| 2-MeTHT CRS | 8.52 | 1,250,000 | 99.8% | Sharp, symmetrical peak. |
| Synthesized Batch | 8.51 | 1,215,000 | 98.2% | Main peak consistent with CRS. Minor impurity peaks at 6.34 min and 9.12 min. |
GC Analysis Workflow
Caption: Workflow for GC-FID purity assessment of 2-MeTHT.
Orthogonal Verification: Ensuring Identity and Uncovering Hidden Impurities
Relying on a single analytical technique is insufficient for comprehensive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, are crucial for confirming the identity of the main peak and detecting any co-eluting impurities. For 2-MeTHT, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold standards for this purpose.
Structural Confirmation with ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an unambiguous confirmation of the molecular structure of this compound. It allows for the visualization of the chemical environment of each proton, confirming the presence of the methyl group and the arrangement of protons on the thiophane ring. The absence of significant unexpected signals is a strong indicator of high purity.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 2-MeTHT in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Interpretation: Compare the obtained spectrum with reference spectra available in databases like PubChem or SpectraBase.[4][5] The key is to verify the expected chemical shifts and coupling patterns and to scrutinize the baseline for impurity peaks.
Identity Confirmation by Mass Spectrometry (MS)
Mass Spectrometry, especially when coupled with Gas Chromatography (GC-MS), is a powerful tool for confirming the identity of a compound by determining its molecular weight and fragmentation pattern.[2][6] For 2-MeTHT, the molecular ion peak (M⁺) should be observed at m/z 102, corresponding to its molecular weight.[4][7]
The electron ionization (EI) mass spectrum of 2-MeTHT will show a characteristic fragmentation pattern. This pattern, available in databases like the NIST WebBook, serves as a fingerprint for the molecule.[8] When analyzing the GC-MS data of the synthesized sample, the mass spectrum of the main peak must match the reference spectrum. Furthermore, GC-MS is invaluable for tentatively identifying any impurity peaks observed in the GC-FID chromatogram based on their mass spectra.
A Holistic Approach to Purity Assessment
A conclusive assessment of this compound purity integrates data from multiple analytical techniques. The process is a self-validating system where each method corroborates the findings of the others.
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Safety Operating Guide
Proper Disposal of 2-Methyltetrahydrothiophene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. 2-Methyltetrahydrothiophene, a versatile solvent and intermediate, requires careful handling not only during its use but also at the end of its lifecycle. This guide provides a comprehensive overview of the proper disposal procedures for this compound, grounded in scientific principles and established safety protocols, to ensure the protection of personnel and the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is crucial. This compound is a flammable liquid and is harmful if swallowed . It can also cause skin and eye irritation. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources.
Key Hazard Information
| Hazard Classification | Description |
| Flammable Liquid | Can be easily ignited by heat, sparks, or flames. |
| Acute Toxicity (Oral) | Harmful if ingested. |
| Skin Irritation | May cause redness and irritation upon contact with skin. |
| Eye Irritation | Can cause serious eye irritation. |
This information is synthesized from various Safety Data Sheets (SDS).
Proper personal protective equipment (PPE) is non-negotiable. This includes, at a minimum:
-
Safety Goggles or a Face Shield: To protect against splashes.
-
Solvent-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Flame-Retardant Laboratory Coat: To protect skin and clothing.
Waste Characterization and Regulatory Compliance
This compound is classified as a hazardous waste due to its flammability. Under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), it falls under the D001 ignitable waste category.[1][2][3][4] This classification mandates specific disposal pathways and documentation.
It is the legal responsibility of the waste generator (the laboratory) to ensure that the waste is correctly identified, labeled, and managed from its point of generation to its final disposal ("cradle-to-grave").[5]
On-Site Management and Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a dedicated, properly labeled container. The container must be:
-
Compatible with the chemical: High-density polyethylene (HDPE) or glass containers are suitable.
-
Clearly Labeled: The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Ignitable").
-
Kept Closed: The container must be sealed when not in use to prevent the escape of flammable vapors.
Crucially, this compound waste must be segregated from incompatible materials to prevent dangerous reactions.
Chemical Incompatibility for Disposal
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents (e.g., nitric acid, perchlorates, peroxides) | Fire and explosion hazard.[6][7] |
| Strong Acids | May cause vigorous, exothermic reactions. |
| Strong Bases | Can lead to unexpected reactions. |
This segregation must be maintained in the laboratory's satellite accumulation area and during transport.
Disposal Procedures
The primary and mandated method for the final disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of flammable liquids in an environmentally sound manner, typically through high-temperature incineration.
Laboratory-Scale Treatment (for small quantities, with caution)
For very small quantities of this compound, chemical oxidation to a less hazardous substance may be considered as a pre-treatment step before collection by a waste disposal service. Oxidation of sulfides with sodium hypochlorite (bleach) is a known chemical transformation.[8][9][10][11] This process should only be performed by trained personnel in a controlled laboratory setting.
Disclaimer: The following procedure is based on general chemical principles for the oxidation of sulfides and has not been formally validated for this compound. A risk assessment should be conducted before proceeding.
Objective: To oxidize this compound to a sulfoxide or sulfone, which are generally less volatile and flammable.
Materials:
-
This compound (small quantity, e.g., < 5 mL)
-
Household bleach (5.25% or 6% sodium hypochlorite solution)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Fume hood
Procedure:
-
Place the beaker or flask containing a stir bar on a stir plate within a chemical fume hood.
-
Add the small quantity of this compound to the reaction vessel.
-
Slowly, and with constant stirring, add the bleach solution dropwise. An excess of bleach is typically required. The reaction may be exothermic; control the addition rate to maintain a safe temperature.
-
Allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
The resulting aqueous solution, containing the oxidized sulfur compound, should be neutralized if necessary and then collected as aqueous hazardous waste.
Emergency Procedures: Spill Management
In the event of a this compound spill, a prompt and informed response is critical to mitigate risks. The following procedure is for a small-scale laboratory spill (< 100 mL).
Step-by-Step Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ensure Safety: If there is any risk of fire or if you feel unwell, evacuate the area and call for emergency assistance.
-
Eliminate Ignition Sources: Turn off all nearby hot plates, burners, and other potential sources of ignition.[12][13]
-
Ventilate the Area: Ensure the chemical fume hood is operational.
-
Don Appropriate PPE: Put on safety goggles, a face shield, a flame-retardant lab coat, and solvent-resistant gloves.
-
Contain the Spill: Use a spill absorbent material, such as vermiculite, sand, or a commercial spill pillow, to dike the spill and prevent it from spreading.[14][15]
-
Absorb the Liquid: Apply the absorbent material over the entire spill, working from the outside in.
-
Collect the Waste: Carefully scoop the saturated absorbent material into a heavy-duty plastic bag or a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill surface with a cloth or paper towels dampened with a mild soap and water solution.[16][17][18]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and wipes, must be placed in the hazardous waste container with the absorbed chemical.
-
Label and Seal: Securely seal the waste container and label it as "Hazardous Waste: this compound Spill Debris."
-
Report the Incident: Inform your laboratory supervisor and follow your institution's incident reporting procedures.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound should be decontaminated. This can typically be achieved by washing with a detergent solution, followed by rinsing with water and a suitable solvent (such as ethanol or acetone), and allowing it to dry completely in a well-ventilated area.[19][20]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of this compound waste is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, compliant disposal through licensed services, and preparedness for emergencies, research professionals can ensure that their work is conducted safely from the beginning of a process to the end of the waste lifecycle.
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A Comprehensive Guide to the Safe Handling of 2-Methyltetrahydrothiophene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the very novelty that drives discovery also demands a heightened level of vigilance and a deep, practical understanding of safe handling protocols. 2-Methyltetrahydrothiophene, a sulfur-containing heterocyclic compound, is one such chemical that requires meticulous care. This guide moves beyond mere procedural lists to provide a holistic operational plan, grounded in scientific principles, to ensure the safety of researchers and the integrity of their work.
Understanding the Hazard Profile of this compound
Before any handling protocol can be established, a thorough understanding of the inherent risks is paramount. This compound is a flammable liquid and vapor, posing a significant fire risk.[1][2] Ingestion may be harmful, and it can cause irritation to the skin and eyes.[1][2][3] Furthermore, as a volatile sulfur-containing compound, inhalation may lead to respiratory irritation.[4]
| Property | Value | Source |
| CAS Number | 1795-09-1 | |
| Molecular Formula | C5H10S | |
| Molecular Weight | 102.20 g/mol | |
| Boiling Point | 132°C | |
| Flash Point | 13°C (55.4°F) | |
| GHS Hazard Statements | H225/H226, H302, H315, H319 |
The flammability of this compound is a primary concern. Its low flash point means that it can form an ignitable mixture with air at ambient temperatures. The vapors are denser than air and can travel a considerable distance to an ignition source, leading to a flashback.[2] A critical and often overlooked hazard with such flammable, non-conducting liquids is the generation of static electricity during transfer.[1][2][3][4] Pouring or pumping the liquid can create a static charge that, if discharged as a spark, can ignite the vapors.[1][2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the specific hazards of the chemical. The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Requirement: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards are essential.[2][3]
-
Rationale: Standard safety glasses do not provide a sufficient seal to protect against splashes. Given the potential for serious eye irritation, goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfer or reaction quenching.
Skin and Body Protection
-
Gloves: The choice of glove material is critical. While general "chemical-resistant" gloves are often cited, a more nuanced selection is necessary.
-
Recommended: Butyl rubber or Viton® gloves are recommended for extended contact.[5][6][7] Butyl rubber offers excellent resistance to ketones and esters, which have some structural similarities to heterocyclic ethers.[6][7] Viton® provides excellent resistance to aromatic and chlorinated solvents and is a robust choice for handling a variety of organic compounds.[5][8]
-
Acceptable for Incidental Contact: Nitrile gloves (minimum 8 mil thickness) can be used for incidental contact, but they should be replaced immediately upon any splash or contamination.[9][10] Nitrile offers good general chemical resistance but may not be suitable for prolonged immersion.[11][12]
-
Not Recommended: Latex gloves offer poor protection against many organic solvents and are not recommended.[9]
-
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
Respiratory Protection
-
Requirement: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with organic vapor cartridges is required.[2]
-
Rationale: The volatile nature of this compound necessitates stringent control of vapor exposure. A properly functioning fume hood is the primary engineering control to achieve this.
Caption: PPE selection workflow for this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Preparation and Handling
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Remove all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[2][4]
-
Grounding and Bonding: When transferring this compound from a metal container, it is imperative to bond the dispensing and receiving containers and to ground the dispensing container.[2][4] This provides a path for static electricity to dissipate safely, preventing a static discharge spark.[1][2][3][4]
-
Dispensing: Use only non-sparking tools.[2] When pouring, do so slowly to minimize the generation of static electricity.[4]
-
Heating: If heating is required, use a heating mantle, sand bath, or oil bath connected to a temperature controller. Never heat flammable liquids with an open flame.[4]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a designated flammable liquid storage cabinet. The storage area should be cool, dry, and well-ventilated, away from oxidizing agents.[2]
Caption: Standard handling workflow for this compound.
Emergency and Disposal Plan
A comprehensive plan for managing spills and disposing of waste is a non-negotiable component of laboratory safety.
Spill Response
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all ignition sources.[2]
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items using non-sparking tools. Place all materials in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Liquid Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical.
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected as hazardous waste in a separate, labeled container.
-
-
Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Decontamination of Labware:
-
Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.
-
Wash the glassware with soap and water.
-
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
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Reppermund, J., & Britton, L. G. (n.d.). Hazards of “Static Accumulating” Flammable Liquids. ResearchGate. Retrieved from [Link]
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USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
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SafetyGloves.co.uk. (n.d.). Tetrahydrofuran Resistant Work Gloves. Retrieved from [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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Poli, M. A. (1988). Laboratory procedures for detoxification of equipment and waste contaminated with brevetoxins PbTx-2 and PbTx-3. Journal of the Association of Official Analytical Chemists, 71(5), 1000–1002. Retrieved from [Link]
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Anupurba, S., et al. (2005). Effects of different methods of decontamination for successful cultivation of Mycobacterium tuberculosis. The Indian Journal of Medical Research, 122(1), 61–67. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
